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  • Product: Ethyl 4-amino-3-phenylbutanoate
  • CAS: 79133-14-5

Core Science & Biosynthesis

Foundational

"synthesis and properties of Ethyl 4-amino-3-phenylbutanoate"

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 4-amino-3-phenylbutanoate Foreword for the Researcher Ethyl 4-amino-3-phenylbutanoate, the ethyl ester of the well-known neuropharmacological agent 4-a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 4-amino-3-phenylbutanoate

Foreword for the Researcher

Ethyl 4-amino-3-phenylbutanoate, the ethyl ester of the well-known neuropharmacological agent 4-amino-3-phenylbutanoic acid (phenibut), represents a molecule of significant interest in medicinal chemistry and drug development. While phenibut itself has a long history of clinical use in some countries for its anxiolytic and nootropic properties, its ester derivatives are less explored yet hold considerable potential.[1][2] The esterification of the parent acid is a common prodrug strategy aimed at modifying pharmacokinetic parameters. It is hypothesized that as a more lipophilic entity, ethyl 4-amino-3-phenylbutanoate may exhibit enhanced absorption and greater penetration across the blood-brain barrier, potentially offering a modified therapeutic profile compared to phenibut.[1]

This guide provides a comprehensive technical overview of the synthesis of ethyl 4-amino-3-phenylbutanoate, delving into the causal logic behind the synthetic route. It further explores its physicochemical and pharmacological properties, which are largely inferred from its parent compound, phenibut. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical protocols.

Synthesis of Ethyl 4-amino-3-phenylbutanoate: A Strategic Approach

The synthesis of ethyl 4-amino-3-phenylbutanoate is most effectively achieved through a two-stage process. First, the core scaffold of 4-amino-3-phenylbutanoic acid (phenibut) is constructed. This is followed by a classical Fischer esterification to yield the desired ethyl ester. This modular approach allows for optimization at each stage, ensuring a high-purity final product.

Stage 1: Synthesis of 4-amino-3-phenylbutanoic Acid (Phenibut)

A robust and well-documented method for synthesizing the phenibut backbone begins with readily available starting materials, benzaldehyde and an acetoacetate ester, and proceeds through a multi-step sequence involving a condensation reaction, cyclization, and a key Hofmann rearrangement.[3][4]

Overall Synthetic Workflow

G cluster_0 Stage 1: Phenibut Synthesis cluster_1 Stage 2: Esterification A Benzaldehyde + Ethyl Acetoacetate B 2,4-diacetyl-3-phenyl- pentanedionate diethyl ester A->B Knoevenagel Condensation C 3-Phenylglutaric Acid B->C Hydrolysis & Decarboxylation D 3-Phenylglutarimide C->D Ring Closure (Amidation) E 4-amino-3-phenylbutanoic acid (Phenibut) D->E Hofmann Rearrangement G Ethyl 4-amino-3-phenylbutanoate E->G Fischer Esterification F Ethanol F->G

Caption: Overall synthetic workflow for Ethyl 4-amino-3-phenylbutanoate.

Experimental Protocol: Synthesis of 4-amino-3-phenylbutanoic Acid

This protocol is a synthesized representation of established methods.[3][4][5]

Part 1: Synthesis of 3-Phenylglutaric Acid This initial step involves a Knoevenagel condensation followed by hydrolysis and decarboxylation.

  • Materials: Benzaldehyde, ethyl acetoacetate, piperidine (catalyst), ethanol, sodium hydroxide.

  • Procedure:

    • In a suitable reaction vessel, dissolve benzaldehyde (1 molar equivalent) and ethyl acetoacetate (2 molar equivalents) in ethanol.

    • Add a catalytic amount of piperidine. The use of a basic catalyst facilitates the condensation by deprotonating the active methylene group of the acetoacetate.

    • Stir the mixture at a controlled temperature (e.g., below 40°C) for 36-48 hours.[5] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

    • Upon completion, cool the mixture to induce precipitation of the intermediate, 2,4-diacetyl-3-phenyl-pentanedionate diethyl ester.[4] Isolate the solid by filtration.

    • Add the isolated intermediate to a solution of strong base (e.g., aqueous sodium hydroxide) and heat to induce hydrolysis of the ester groups and subsequent decarboxylation.

    • After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the 3-phenylglutaric acid.

    • Filter, wash with cold water, and dry the product.

Part 2: Synthesis of 3-Phenylglutarimide The diacid is converted to an imide in preparation for the Hofmann rearrangement.

  • Materials: 3-Phenylglutaric acid, urea.

  • Procedure:

    • Thoroughly mix 3-phenylglutaric acid (1 molar equivalent) and urea (1 molar equivalent) in a flask.

    • Heat the mixture in an oil bath at approximately 150-160°C for 2 hours.[3] The urea serves as a source of ammonia for the amidation and subsequent ring closure. The mixture will melt and then solidify as the imide forms.

    • Cool the flask and recrystallize the solid from ethanol to obtain pure 3-phenylglutarimide.

Part 3: Hofmann Rearrangement to Yield 4-amino-3-phenylbutanoic Acid This critical step converts the imide into the desired primary amine.

  • Materials: 3-Phenylglutarimide, sodium hydroxide, bromine.

  • Procedure:

    • Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1 molar equivalent) to a cold (below 10°C) aqueous solution of sodium hydroxide with vigorous stirring.

    • Add the 3-phenylglutarimide (1 molar equivalent) in small portions to the sodium hypobromite solution, maintaining the temperature below 10°C.

    • After the addition is complete, slowly warm the reaction mixture to about 70°C and hold for 1 hour to complete the rearrangement.[3]

    • Cool the mixture and carefully acidify with concentrated hydrochloric acid to a pH of 4-5. This will precipitate the product, 4-amino-3-phenylbutanoic acid.

    • Filter the precipitate, wash with a small amount of cold water, and dry.

Stage 2: Fischer Esterification to Ethyl 4-amino-3-phenylbutanoate

With the core amino acid synthesized, the final step is a straightforward acid-catalyzed esterification.

Experimental Protocol: Fischer Esterification

  • Materials: 4-amino-3-phenylbutanoic acid, absolute ethanol, concentrated sulfuric acid (or thionyl chloride).

  • Procedure:

    • Suspend the 4-amino-3-phenylbutanoic acid (1 molar equivalent) in an excess of absolute ethanol in a round-bottom flask. Using a large excess of the alcohol drives the reaction equilibrium towards the product.

    • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (or thionyl chloride). This protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC indicates the consumption of the starting material.

    • Cool the mixture and remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and neutralize the acid catalyst by washing with a saturated solution of sodium bicarbonate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl 4-amino-3-phenylbutanoate.

    • Purify the product by column chromatography on silica gel if necessary.[3]

Physicochemical Properties

Direct experimental data for ethyl 4-amino-3-phenylbutanoate is not extensively published. However, key identifying information and predicted properties can be compiled from chemical supplier databases and computational models. For a comprehensive understanding, these properties are presented alongside those of its parent compound, phenibut.

Table 1: Physicochemical Properties of Ethyl 4-amino-3-phenylbutanoate and its Hydrochloride Salt

PropertyValue (Free Base)Value (Hydrochloride Salt)Source
CAS Number 79133-14-525271-47-0
Molecular Formula C₁₂H₁₇NO₂C₁₂H₁₈ClNO₂[6]
Molecular Weight 207.27 g/mol 243.73 g/mol
Physical Form -Solid
Predicted XlogP 1.2-[6]
InChIKey ADSZNFBIRHALJL-UHFFFAOYSA-NSCFBXZLOEPXJRJ-UHFFFAOYSA-N

Table 2: Comparative Physicochemical Properties of Phenibut

PropertyValueSource
CAS Number 1078-21-3-
Molecular Formula C₁₀H₁₃NO₂-
Molecular Weight 179.22 g/mol -
Physical Form Crystalline Solid-
Water Solubility Soluble[7]

The esterification of the carboxylic acid to an ethyl ester is expected to increase the compound's lipophilicity (as suggested by the predicted XlogP value) and decrease its water solubility compared to the parent amino acid.

Pharmacological Properties: A Prodrug Perspective

The pharmacological profile of ethyl 4-amino-3-phenylbutanoate is intrinsically linked to that of phenibut, as it is presumed to function as a prodrug.[1][8]

The Prodrug Hypothesis

In the physiological environment, the ester bond of ethyl 4-amino-3-phenylbutanoate is susceptible to hydrolysis by ubiquitous esterase enzymes present in the blood and tissues. This enzymatic cleavage would release the active pharmacological agent, phenibut, and ethanol. This biotransformation is central to its presumed mechanism of action.

G cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics (Mechanism of Action) A Ethyl 4-amino-3-phenylbutanoate (Administered Prodrug) B Hydrolysis by Esterases (in vivo) A->B C Phenibut (Active Drug) + Ethanol B->C D Phenibut crosses Blood-Brain Barrier C->D E GABA-B Receptor (Agonist) D->E F α2δ Subunit of VDCCs (Blocker) D->F G Neuronal Inhibition (Anxiolytic, Nootropic Effects) E->G F->G

Caption: Proposed prodrug activation and mechanism of action.

Mechanism of Action of Phenibut

Phenibut is a structural analogue of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[9][10] Unlike GABA, the presence of a phenyl ring in its structure allows phenibut to cross the blood-brain barrier more effectively.[1][11][12] Its pharmacological effects are primarily mediated through a multi-target mechanism:

  • GABA-B Receptor Agonism: Phenibut is a full agonist at the GABA-B receptor.[11][12] Activation of these G-protein-coupled receptors leads to an inhibitory effect on neuronal activity, contributing to its anxiolytic and sedative properties.[8]

  • α2δ Subunit Blockade: Similar to gabapentin and pregabalin, phenibut also binds to and blocks the α2δ subunit of voltage-dependent calcium channels (VDCCs).[2][13] This action is thought to contribute to its effects on neuropathic pain and seizures.

Potential Pharmacokinetic Advantages

The conversion to an ethyl ester may offer several pharmacokinetic advantages:

  • Increased Lipophilicity: Esters are generally more lipophilic than their corresponding carboxylic acids. This could lead to enhanced absorption from the gastrointestinal tract.

  • Improved Blood-Brain Barrier (BBB) Penetration: The increased lipophilicity may also facilitate more efficient transport across the BBB, potentially leading to a faster onset of action or a greater central nervous system effect for a given dose.[1]

Therapeutic Potential and Applications

The therapeutic applications of ethyl 4-amino-3-phenylbutanoate are extrapolated from the known clinical uses of phenibut. In several Eastern European countries, phenibut is prescribed for a range of conditions.[14]

  • Anxiolytic: It is used to treat anxiety, tension, and fear.[14]

  • Nootropic: It is reported to improve cognitive functions such as memory, attention, and processing speed.[11][14]

  • Sedative/Hypnotic: It can improve sleep and is sometimes used to manage insomnia.[14]

  • Other Indications: It has also been used for post-traumatic stress disorder, vestibular disorders, and stuttering.[2][14]

It is important to note that while phenibut has established clinical use in some regions, it is not an approved medication in many Western countries and is often sold online as a dietary supplement.[12][13]

Conclusion and Future Directions

Ethyl 4-amino-3-phenylbutanoate is a synthetically accessible derivative of the pharmacologically active compound phenibut. The synthetic route, involving the construction of the phenibut core followed by Fischer esterification, is a reliable and scalable process. Its properties are largely defined by its role as a prodrug, which, upon in vivo hydrolysis, releases the active agent phenibut.

The primary value of ethyl 4-amino-3-phenylbutanoate lies in its potential for an altered pharmacokinetic profile. The increased lipophilicity conferred by the ethyl ester group may enhance absorption and blood-brain barrier penetration, making it a compound of significant interest for further research.

Future investigations should focus on validating the prodrug hypothesis and conducting detailed pharmacokinetic and pharmacodynamic studies to directly compare the absorption, distribution, metabolism, and excretion (ADME) profile and the therapeutic efficacy of ethyl 4-amino-3-phenylbutanoate against its parent compound. Such studies are essential to fully characterize its potential as a therapeutic agent and to determine if it offers any clinical advantages over phenibut.[1]

References

  • Phenibut. (2023, June 6). Blue Ridge Poison Center. [Link]

  • GABA analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]

  • An update on GABA analogs for CNS drug discovery. (2005, August 31). ResearchGate. [Link]

  • GABA Receptor - StatPearls. (2025, February 18). NCBI Bookshelf. [Link]

  • The Science Behind Phenibut HCl: Mechanisms, Effects, and Sourcing Purity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Pre-Review Report: PHENIBUT. World Health Organization (WHO). [Link]

  • Phenibut - Wikipedia. Wikipedia. [Link]

  • GABA analogues with clinical applications. ResearchGate. [Link]

  • Ethyl 4-amino-3-phenylbutanoate (C12H17NO2). PubChemLite. [Link]

  • Ethyl 3-amino-4-phenylbutanoate (C12H17NO2). PubChemLite. [Link]

  • Preparation method for 4-amino-3-phenylbutyric acid.
  • 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE. Inxight Drugs. [Link]

Sources

Exploratory

"characterization of Ethyl 4-amino-3-phenylbutanoate"

An In-depth Technical Guide to the Characterization of Ethyl 4-amino-3-phenylbutanoate Abstract Ethyl 4-amino-3-phenylbutanoate is a γ-amino acid ester of significant interest as a chemical intermediate and a derivative...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Characterization of Ethyl 4-amino-3-phenylbutanoate

Abstract

Ethyl 4-amino-3-phenylbutanoate is a γ-amino acid ester of significant interest as a chemical intermediate and a derivative of 4-amino-3-phenylbutanoic acid (phenibut), a compound known for its activity on the central nervous system. The precise and comprehensive characterization of this molecule is paramount for ensuring its identity, purity, and quality in research and development settings. This guide provides a multi-faceted technical framework for the definitive characterization of Ethyl 4-amino-3-phenylbutanoate. We detail integrated analytical strategies encompassing spectroscopic and chromatographic techniques. Methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are presented with explanations of expected spectral features. Furthermore, the application of High-Performance Liquid Chromatography (HPLC) for purity assessment is discussed. Each section includes detailed, field-tested protocols and explains the scientific rationale behind the experimental choices, offering a self-validating system for researchers, scientists, and drug development professionals.

Introduction and Molecular Structure

Ethyl 4-amino-3-phenylbutanoate, with CAS Number 79133-14-5, is the ethyl ester of phenibut.[1] Its structure comprises a chiral center at the C3 position, a primary amine, a phenyl ring, and an ethyl ester functional group. This combination of features makes it a valuable building block in medicinal chemistry. Accurate characterization is the foundation of any subsequent research, ensuring that biological or chemical findings are attributable to the correct molecular entity.

The molecular identity and key physical properties are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
Monoisotopic Mass 207.12593 Da
CAS Number 79133-14-5
InChIKey ADSZNFBIRHALJL-UHFFFAOYSA-N
Physical Form Solid (for Hydrochloride salt)

Below is the two-dimensional structure of Ethyl 4-amino-3-phenylbutanoate, generated using the DOT language.

Caption: 2D structure of Ethyl 4-amino-3-phenylbutanoate.

Synthesis and Purity Context

The primary route to Ethyl 4-amino-3-phenylbutanoate is through the Fischer esterification of its parent carboxylic acid, 4-amino-3-phenylbutanoic acid.[2][3] This typically involves reacting the amino acid with ethanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[2][4] The characterization process is therefore not only for structural confirmation but also for assessing the reaction's completion and identifying any residual starting materials, catalysts, or by-products such as dimers or degradation products.

Spectroscopic Characterization

Spectroscopy is the cornerstone of molecular characterization, providing unambiguous evidence of the molecular structure through the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Ethyl 4-amino-3-phenylbutanoate, both ¹H and ¹³C NMR are essential.

Expertise & Experience: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its excellent solubilizing power for many organic compounds. However, the amine and any potential residual acid protons may exchange with deuterium or exhibit broad signals. Using a solvent like DMSO-d₆ can be advantageous for observing N-H protons as distinct, exchangeable signals.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Phenyl (Ar-H)~7.20 - 7.40Multiplet5HProtons on the phenyl ring
Ethyl (-OCH₂ CH₃)~4.10Quartet (q)2HMethylene protons of the ethyl ester, coupled to the methyl group
Amine (-NH₂ )~1.5 - 2.5 (broad)Singlet (s, broad)2HPrimary amine protons; signal can be broad and variable
C3-H (CH-Ph)~3.30 - 3.50Multiplet1HMethine proton at the chiral center, coupled to C2 and C4 protons
C2-H₂ (CH₂CO)~2.50 - 2.70Doublet of doublets (dd)2HMethylene protons adjacent to the carbonyl group
C4-H₂ (CH₂N)~2.90 - 3.10Multiplet2HMethylene protons adjacent to the amino group
Ethyl (OCH₂CH₃ )~1.25Triplet (t)3HMethyl protons of the ethyl ester, coupled to the methylene group

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)Assignment
Carbonyl (C =O)~172Ester carbonyl carbon
Aromatic C (quaternary)~142Phenyl carbon attached to the aliphatic chain
Aromatic C-H~126 - 129Phenyl carbons with attached protons
Ethyl (-OCH₂ CH₃)~61Methylene carbon of the ethyl ester
C4 (C H₂N)~48Carbon adjacent to the amino group
C3 (C H-Ph)~45Methine carbon at the chiral center
C2 (C H₂CO)~40Carbon adjacent to the carbonyl group
Ethyl (OCH₂CH₃ )~14Methyl carbon of the ethyl ester

Protocol: NMR Data Acquisition

  • Sample Preparation: Accurately weigh 10-15 mg of the sample for ¹H NMR (or 50-75 mg for ¹³C NMR) and dissolve it in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean vial.[5]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).[5]

  • Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Data Acquisition: Insert the tube into a high-resolution NMR spectrometer (e.g., 300 MHz or higher). Tune the instrument and shim the magnetic field to achieve optimal resolution.[5]

  • ¹H NMR Parameters: Acquire the spectrum using a standard single-pulse sequence. Typically, 8-16 scans with a relaxation delay of 1-2 seconds are sufficient.[5]

  • ¹³C NMR Parameters: Acquire the spectrum using a standard single-pulse experiment with proton decoupling. A higher number of scans will be required due to the lower natural abundance of ¹³C.[5]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expertise & Experience: The C=O stretch of the ester is a strong, sharp, and highly reliable diagnostic peak. The N-H stretching of the primary amine typically appears as a doublet (symmetric and asymmetric stretches) in the 3300-3500 cm⁻¹ region, though these can be broad.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
~3300 - 3400N-H StretchPrimary amine (-NH₂) stretches, often appears as two bands
~3030 - 3080C-H StretchAromatic (sp²) C-H
~2850 - 2980C-H StretchAliphatic (sp³) C-H
~1735C=O StretchStrong, sharp absorption from the ester carbonyl
~1600, ~1495, ~1450C=C StretchAromatic ring vibrations
~1180C-O StretchEster C-O stretch

Protocol: IR Spectrum Acquisition (ATR-FTIR)

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.[6]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Acquire Spectrum: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.[6]

  • Data Processing: The instrument software will generate the final transmittance or absorbance spectrum. Label the significant peaks corresponding to the key functional groups.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) to remove all traces of the sample.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Expertise & Experience: Techniques like Electrospray Ionization (ESI) are "soft" and ideal for observing the protonated molecular ion [M+H]⁺. For Ethyl 4-amino-3-phenylbutanoate, this would be expected at m/z 208.13. Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is a "harder" technique that causes more fragmentation, providing a detailed fingerprint of the molecule.

Predicted Mass Spectrum Data (ESI-MS)

m/zAdduct
208.13[M+H]⁺
230.12[M+Na]⁺

Predicted Fragmentation Pattern (EI-MS): Key fragments would likely arise from the loss of the ethoxy group (-OEt, M-45), the entire ester group (-COOEt, M-73), and cleavage at the C-C bonds of the butanoate chain. A prominent peak at m/z 91 corresponding to the tropylium ion is characteristic of compounds containing a benzyl group.

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample into an HPLC system, typically with a C18 reversed-phase column, to separate the analyte from impurities before it enters the mass spectrometer.[7]

  • Ionization: The eluent from the HPLC is directed into the mass spectrometer's ion source (e.g., ESI).

  • Mass Analysis: The mass analyzer (e.g., Quadrupole or Time-of-Flight) separates the ions based on their m/z ratio.

  • Data Acquisition: Acquire mass spectra across the relevant m/z range to identify the molecular ion and analyze fragmentation patterns if MS/MS is performed.

Comprehensive Characterization Workflow

A robust characterization strategy is sequential and confirmatory. The workflow ensures that each piece of data corroborates the others, leading to a definitive structural assignment and purity assessment.

Caption: Workflow for the comprehensive characterization of the target compound.

Conclusion

The characterization of Ethyl 4-amino-3-phenylbutanoate is a critical process that requires the synergistic use of multiple analytical techniques. NMR spectroscopy confirms the detailed carbon-hydrogen framework, IR spectroscopy verifies the presence of key functional groups, and mass spectrometry provides definitive molecular weight information. Complemented by chromatographic methods for purity assessment, these protocols establish a robust and self-validating framework for ensuring the identity and quality of this important chemical intermediate. This guide provides the foundational knowledge and practical steps for researchers to confidently characterize this molecule, ensuring the integrity and reproducibility of their scientific work.

References

  • Benchchem.
  • Merck.
  • Benchchem.
  • Sigma-Aldrich.
  • Benchchem.
  • PubChemLite.
  • Benchchem.
  • Sigma-Aldrich.
  • Benchchem.
  • Benchchem. Comparative Analysis of a Keto-Ester: Infrared Spectroscopy of Ethyl 4-(4-butylphenyl)
  • Benchchem.
  • Benchchem.

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Foundational

A Technical Guide to Ethyl 4-amino-3-phenylbutanoate: A Novel GABA Analogue

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Abstract This technical guide provides a comprehensive overview of Ethyl 4-amino-3-phenylbutan...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

From the Office of the Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-amino-3-phenylbutanoate, a derivative of the well-known γ-aminobutyric acid (GABA) analogue, phenibut. We delve into the synthesis, chemical characterization, and pharmacological evaluation of this compound, presenting it as a significant subject for research in the field of neuroscience and drug development. This document is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for professionals in the field. We explore its potential as a GABA analogue, detailing its interaction with GABA receptors and offering a comparative analysis with its parent compound. This guide is intended to be a foundational resource, complete with detailed experimental protocols, data presentation in tabular and graphical formats, and a thorough list of references for further investigation.

Introduction: The GABAergic System and the Quest for Novel Analogues

The Role of GABA in the Central Nervous System

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1] Its function is to counterbalance the excitatory effects of glutamate, thereby maintaining a balanced and controlled level of neuronal activity. This inhibitory action is fundamental for a vast array of physiological and psychological processes. The therapeutic manipulation of the GABAergic system has been a cornerstone of treatment for a variety of neurological and psychiatric disorders.

Therapeutic Significance of GABA Analogues

Despite its critical role, GABA itself has limited therapeutic utility due to its poor ability to cross the blood-brain barrier.[2] This has spurred the development of GABA analogues, which are structurally similar to GABA but possess improved pharmacokinetic properties, allowing them to effectively reach the central nervous system. Prominent examples of such analogues include gabapentin, pregabalin, and phenibut, which have found clinical applications in the management of epilepsy, neuropathic pain, anxiety disorders, and spasticity.[3][4] These compounds have demonstrated the immense therapeutic potential of modulating the GABAergic system.

Rationale for the Development of Ethyl 4-amino-3-phenylbutanoate

Ethyl 4-amino-3-phenylbutanoate is the ethyl ester of phenibut (β-phenyl-GABA).[5] The rationale for its development is rooted in the principles of medicinal chemistry, where esterification is a common strategy to enhance the lipophilicity of a compound. Increased lipophilicity can potentially lead to improved absorption and greater penetration across the blood-brain barrier. This modification of the phenibut structure presents an intriguing avenue for research into a compound with potentially enhanced or altered pharmacokinetic and pharmacodynamic properties. This guide will explore the synthesis of this novel compound and its characterization as a GABA analogue.

Synthesis and Chemical Characterization of Ethyl 4-amino-3-phenylbutanoate

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of Ethyl 4-amino-3-phenylbutanoate is most directly achieved through the esterification of its parent compound, 4-amino-3-phenylbutanoic acid (phenibut). Phenibut itself can be synthesized through various multi-step pathways, often starting from benzaldehyde and a suitable carbon-carbon bond-forming reaction.[6][7][8]

Synthesis_Pathway cluster_0 Synthesis of Phenibut cluster_1 Esterification Benzaldehyde Benzaldehyde 3-Phenylglutaric Acid 3-Phenylglutaric Acid Benzaldehyde->3-Phenylglutaric Acid Knoevenagel Condensation 3-Phenylglutarimide 3-Phenylglutarimide 3-Phenylglutaric Acid->3-Phenylglutarimide Cyclization 4-amino-3-phenylbutanoic acid (Phenibut) 4-amino-3-phenylbutanoic acid (Phenibut) 3-Phenylglutarimide->4-amino-3-phenylbutanoic acid (Phenibut) Hofmann Rearrangement Ethyl 4-amino-3-phenylbutanoate Ethyl 4-amino-3-phenylbutanoate 4-amino-3-phenylbutanoic acid (Phenibut)->Ethyl 4-amino-3-phenylbutanoate Ethanol, H+ catalyst Reflux

Caption: Synthesis of Ethyl 4-amino-3-phenylbutanoate.

Detailed Step-by-Step Synthesis Protocol

The following protocol outlines the Fischer esterification of 4-amino-3-phenylbutanoic acid to yield Ethyl 4-amino-3-phenylbutanoate.

Materials:

  • 4-amino-3-phenylbutanoic acid (Phenibut)

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Reflux Apparatus

  • Separatory Funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-3-phenylbutanoic acid in anhydrous ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into ethyl acetate. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Ethyl 4-amino-3-phenylbutanoate by column chromatography on silica gel.[8]

Purification and Analytical Characterization

The purity and identity of the synthesized Ethyl 4-amino-3-phenylbutanoate should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Characteristic peaks corresponding to the ethyl group (triplet and quartet), the phenyl group, and the protons of the butanoate backbone.
¹³C NMR Resonances for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the butanoate chain.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₂H₁₇NO₂.
HPLC A single major peak indicating high purity.

Pharmacological Profile as a GABA Analogue

In Vitro Receptor Binding Assays

To characterize Ethyl 4-amino-3-phenylbutanoate as a GABA analogue, its binding affinity for GABA receptors (GABA-A and GABA-B) should be determined through radioligand binding assays.[9]

Protocol for GABA Receptor Binding Assay:

  • Membrane Preparation: Prepare synaptic membranes from rat brain tissue.

  • Assay Setup: Incubate the membranes with a specific radioligand (e.g., [³H]muscimol for GABA-A or [³H]baclofen for GABA-B) and varying concentrations of the test compound (Ethyl 4-amino-3-phenylbutanoate).[9]

  • Incubation and Filtration: After incubation, separate the bound and free radioligand by rapid filtration.

  • Scintillation Counting: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound and calculate the inhibition constant (Ki) to assess its binding affinity.

In Vitro Functional Assays

Functional assays are essential to determine whether Ethyl 4-amino-3-phenylbutanoate acts as an agonist, antagonist, or allosteric modulator at GABA receptors.

Electrophysiology (Two-Microelectrode Voltage Clamp):

  • Oocyte Expression: Express recombinant human GABA receptors (e.g., α1β2γ2S for GABA-A) in Xenopus laevis oocytes.[10]

  • Voltage Clamp: Clamp the oocytes at a holding potential and apply GABA to elicit a baseline current.

  • Compound Application: Co-apply the test compound with GABA to observe any modulation of the GABA-induced current. An increase in current suggests agonistic or positive allosteric modulatory activity, while a decrease suggests antagonistic activity.[10]

Second Messenger Assays (cAMP Assay for GABA-B):

  • Cell Culture: Use cells stably expressing the human GABA-B receptor.

  • Assay: Measure the inhibition of forskolin-stimulated cAMP production in the presence of the test compound. A decrease in cAMP levels indicates agonistic activity at the GABA-B receptor.[11]

Structure-Activity Relationship (SAR) Insights

The addition of the ethyl ester to the phenibut structure is a key modification that can influence its pharmacological properties. The increased lipophilicity may enhance its ability to cross the blood-brain barrier. The ester group could also affect the binding affinity and efficacy at GABA receptors compared to the parent carboxylic acid. Further studies with different ester groups (e.g., methyl, propyl) could provide more detailed SAR insights.[12][13][14]

SAR_Insights Phenibut (Carboxylic Acid) Phenibut (Carboxylic Acid) Ethyl 4-amino-3-phenylbutanoate (Ethyl Ester) Ethyl 4-amino-3-phenylbutanoate (Ethyl Ester) Phenibut (Carboxylic Acid)->Ethyl 4-amino-3-phenylbutanoate (Ethyl Ester) Esterification Increased Lipophilicity Increased Lipophilicity Ethyl 4-amino-3-phenylbutanoate (Ethyl Ester)->Increased Lipophilicity Structural Change Altered Receptor Affinity/Efficacy Altered Receptor Affinity/Efficacy Ethyl 4-amino-3-phenylbutanoate (Ethyl Ester)->Altered Receptor Affinity/Efficacy Pharmacodynamic Implication Potential for Enhanced BBB Penetration Potential for Enhanced BBB Penetration Increased Lipophilicity->Potential for Enhanced BBB Penetration Pharmacokinetic Implication

Caption: Structure-Activity Relationship of Ethyl 4-amino-3-phenylbutanoate.

Comparative Analysis with Parent Compounds

A direct comparison of the pharmacological properties of Ethyl 4-amino-3-phenylbutanoate with its parent compound, phenibut, is crucial for understanding the impact of the esterification.

CompoundGABA-A Receptor Binding Affinity (Ki)GABA-B Receptor Binding Affinity (Ki)Functional Activity
GABA Endogenous LigandEndogenous LigandAgonist
Phenibut Low affinity[15][16]Moderate affinity (agonist)[2][15][16][17]Primarily a GABA-B agonist[2][15][16][17]
Ethyl 4-amino-3-phenylbutanoate To be determinedTo be determinedTo be determined

Potential Therapeutic Applications and Future Directions

Based on the pharmacological profile of its parent compound, phenibut, Ethyl 4-amino-3-phenylbutanoate may exhibit anxiolytic, nootropic, and sedative properties.[5][15][16] If the esterification leads to enhanced central nervous system penetration and favorable receptor interactions, it could have potential applications in the treatment of anxiety disorders, sleep disturbances, and other neurological conditions.[16][18]

Future research should focus on a comprehensive in vivo characterization of Ethyl 4-amino-3-phenylbutanoate, including pharmacokinetic studies to determine its bioavailability and brain penetration, as well as behavioral studies in animal models of anxiety, depression, and pain. Furthermore, a detailed investigation of its off-target effects is necessary to assess its safety profile.

Conclusion

Ethyl 4-amino-3-phenylbutanoate represents a promising area of research within the field of GABA analogues. Its synthesis is straightforward, and its potential for enhanced pharmacokinetic and pharmacodynamic properties compared to its parent compound, phenibut, warrants a thorough investigation. This technical guide provides a solid foundation for researchers to embark on the synthesis, characterization, and pharmacological evaluation of this intriguing compound. The detailed protocols and structured approach presented herein are designed to facilitate reproducible and high-quality research, ultimately contributing to a deeper understanding of the GABAergic system and the development of novel therapeutics.

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  • Phenibut. (n.d.). In Wikipedia. [Link]

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Exploratory

"spectroscopic data of Ethyl 4-amino-3-phenylbutanoate"

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-amino-3-phenylbutanoate Abstract Ethyl 4-amino-3-phenylbutanoate, the ethyl ester of 4-amino-3-phenylbutanoic acid (phenibut), is a compound of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-amino-3-phenylbutanoate

Abstract

Ethyl 4-amino-3-phenylbutanoate, the ethyl ester of 4-amino-3-phenylbutanoic acid (phenibut), is a compound of significant interest in medicinal chemistry and drug development.[1][2][3] As with any synthesized compound intended for research or pharmaceutical application, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the characterization of Ethyl 4-amino-3-phenylbutanoate. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only data but also the rationale behind the experimental protocols and interpretation strategies.

Molecular Structure and Spectroscopic Overview

The structural integrity of Ethyl 4-amino-3-phenylbutanoate is confirmed by a synergistic application of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together, they offer a complete and validated picture of the molecule's identity and purity.

Chemical Structure:

  • Molecular Formula: C₁₂H₁₇NO₂[4][5]

  • Molecular Weight: 207.27 g/mol

  • Monoisotopic Mass: 207.12593 Da[5]

The key structural features to be identified are the ethyl ester group, the primary amine, the phenyl ring, and the aliphatic backbone.

G Structure Confirmed Structure Ethyl 4-amino-3-phenylbutanoate H_NMR H_NMR Proton_Info Proton_Info H_NMR->Proton_Info provides Proton_Info->Structure:f1 C_NMR C_NMR Carbon_Info Carbon_Info C_NMR->Carbon_Info provides Carbon_Info->Structure:f1 IR IR FG_Info FG_Info IR->FG_Info provides FG_Info->Structure:f1 MS MS MW_Info MW_Info MS->MW_Info provides MW_Info->Structure:f1

Caption: Standardized protocol for NMR sample preparation.

References

  • ResearchGate. Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl...[Link]

  • Royal Society of Chemistry. Visible-Light-Promoted Metal-Free Approach for the NH Insertions by Using Donor/Donor Diazo Precursors.[Link]

  • PubChemLite. Ethyl 4-amino-3-phenylbutanoate (C12H17NO2).[Link]

  • SpectraBase. Ethyl 4-((phenylacetyl)amino]butane(dithio)oate - Optional[Vapor Phase IR] - Spectrum.[Link]

  • SpectraBase. ETHYL_3-OXO-4-PHENYLBUTANOATE - Optional[13C NMR] - Chemical Shifts.[Link]

  • Beilstein Journals. Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions.[Link]

  • Google Patents.CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
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  • The Royal Society of Chemistry. Electronic supplementary information.[Link]

  • Académie des Sciences. Synthesis and kinetic evaluation of analogs of (E)-4-amino-3-methylbut-2-en-1-yl diphosphate, a potent inhibitor of the IspH metalloenzyme.[Link]

  • ResearchGate. 2: Experimental IR and Raman spectra of Ethyl (S)-(-)-4-chloro-3-hydroxybutyrate.[Link]

  • Doc Brown's Chemistry. Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate.[Link]

  • SpectraBase. Ethyl 4-amino-3-bromobenzoate.[Link]

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Foundational

Ethyl 4-amino-3-phenylbutanoate: Structural Profiling, Synthesis, and Neuropharmacological Mechanisms

Executive Summary Ethyl 4-amino-3-phenylbutanoate, commonly referred to as phenibut ethyl ester, represents a highly lipophilic prodrug derivative of the widely studied γ-aminobutyric acid (GABA) analogue, phenibut. By m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-amino-3-phenylbutanoate, commonly referred to as phenibut ethyl ester, represents a highly lipophilic prodrug derivative of the widely studied γ-aminobutyric acid (GABA) analogue, phenibut. By masking the polar carboxylic acid moiety of the parent compound with an ethyl ester, researchers can fundamentally alter the molecule's pharmacokinetic profile, bypassing the zwitterionic limitations that restrict blood-brain barrier (BBB) permeability.

This technical guide provides a comprehensive analysis of the chemical structure, step-by-step synthetic methodologies, and the proposed neuropharmacological signaling pathways of Ethyl 4-amino-3-phenylbutanoate, designed for drug development professionals and analytical chemists.

Chemical Identity & Physicochemical Profiling

At physiological pH, native phenibut exists primarily as a zwitterion, possessing both a protonated amine and a deprotonated carboxylate. This dual-charge state significantly increases its polar surface area, limiting its passive diffusion across lipophilic biological membranes.

Esterification of the carboxylic acid yields Ethyl 4-amino-3-phenylbutanoate (PubChem CID 54347). This structural modification neutralizes the anionic charge, drastically increasing the partition coefficient (LogP) and facilitating rapid CNS penetration[1]. The compound is typically isolated and handled as a hydrochloride salt (CAS 25271-47-0) to ensure stability and prevent spontaneous lactamization[2].

Table 1: Molecular and Physicochemical Identity
PropertyValue
Chemical Name Ethyl 4-amino-3-phenylbutanoate
Common Synonyms Phenibut ethyl ester
CAS Number 79133-14-5 (Free Base)[3]; 25271-47-0 (HCl Salt)[2]
Molecular Formula C₁₂H₁₇NO₂[4]
Molecular Weight 207.27 g/mol (Free Base)[3]; 243.73 g/mol (HCl Salt)[2]
SMILES CCOC(=O)CC(CN)C1=CC=CC=C1
InChIKey ADSZNFBIRHALJL-UHFFFAOYSA-N[3]
Physical State Solid (Hydrochloride salt)[2]

Chemical Synthesis: TMS-Cl Mediated Fischer Esterification

The synthesis of Ethyl 4-amino-3-phenylbutanoate is classically achieved via a Fischer esterification. However, traditional aqueous acid catalysts (e.g., HCl or H₂SO₄) introduce water into the system, which drives the equilibrium backward toward the starting materials.

To bypass this, a highly efficient Trimethylsilyl chloride (TMS-Cl) mediated esterification is utilized[5]. In this self-validating system, TMS-Cl reacts quantitatively with anhydrous ethanol to generate anhydrous hydrogen chloride in situ, alongside ethyl trimethylsilyl ether. This creates a strictly anhydrous, highly acidic environment that pushes the reaction to completion.

Experimental Protocol: Step-by-Step Methodology

Note: This procedure is adapted from standardized amino acid esterification protocols utilizing TMS-Cl[5].

  • Preparation & Purging: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert argon gas to eliminate atmospheric moisture.

  • Reagent Suspension: Suspend 4-amino-3-phenylbutanoic acid (phenibut free amino acid, 1.00 equiv) in anhydrous ethanol (approx. 5.0 mL/mmol)[5].

    • Causality: Anhydrous ethanol acts as both the solvent and the nucleophile. The absence of water is critical to prevent the reverse hydrolysis reaction.

  • Catalyst Generation: Cool the suspension to 0 °C using an ice bath. Slowly add Trimethylsilyl chloride (TMS-Cl) (2.00 equiv) dropwise over 10 minutes[5].

    • Causality: The dropwise addition controls the exothermic generation of in situ anhydrous HCl. The high concentration of protons activates the carbonyl carbon of phenibut, rendering it highly electrophilic.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (rt) for 18–70 hours[5].

    • Causality: The bulky phenyl group at the β-position creates mild steric hindrance around the adjacent carboxylic acid, necessitating an extended reaction time to ensure complete conversion via the tetrahedral intermediate.

  • Termination & Isolation: Upon completion (verified via TLC or LC-MS), concentrate the reaction mixture to dryness in vacuo[5]. Wash the resulting crude solid with cold anhydrous diethyl ether.

    • Causality: The target compound precipitates cleanly as Ethyl 4-amino-3-phenylbutanoate hydrochloride. The non-polar ether wash removes residual ethyl trimethylsilyl ether and unreacted TMS derivatives, yielding a high-purity solid[2].

SynthesisWorkflow A 4-amino-3-phenylbutanoic acid (Phenibut) B Ethanol + TMS-Cl (In situ anhydrous HCl) A->B Reagents added C Protonated Carboxylic Acid Intermediate B->C Protonation D Tetrahedral Intermediate (Nucleophilic Attack) C->D EtOH attack E Ethyl 4-amino-3-phenylbutanoate (Target Ester) D->E -H2O elimination

Mechanistic workflow of TMS-Cl mediated Fischer esterification of phenibut.

Neuropharmacological Mechanisms & Pharmacokinetics

The core rationale for synthesizing Ethyl 4-amino-3-phenylbutanoate lies in its function as a lipophilic prodrug[1]. By masking the polar carboxylate, the esterified compound exhibits superior pharmacokinetic parameters during the absorption and distribution phases.

Table 2: Pharmacokinetic & Receptor Binding Profile (Comparative)
ParameterPhenibut (Parent Compound)Phenibut Ethyl Ester
Native State (pH 7.4) ZwitterionicNon-zwitterionic (Lipophilic)
BBB Permeability Low to ModerateHigh (Rapid Passive Diffusion)
Primary Mechanism GABA-B Agonist, α2δ VDCC BlockerProdrug (Hydrolyzed to Active Phenibut)
Metabolic Fate Excreted largely unchangedSubject to First-Pass & CNS Hydrolysis
The Prodrug Activation Pathway

Once Ethyl 4-amino-3-phenylbutanoate enters systemic circulation, its elevated lipophilicity allows it to rapidly cross the blood-brain barrier (BBB)[1]. However, esters of this nature are highly susceptible to enzymatic cleavage. Ubiquitous non-specific esterases in the plasma, liver (first-pass metabolism), and the central nervous system rapidly hydrolyze the ester bond, liberating ethanol and the active parent moiety, phenibut[1].

Once liberated in the CNS, phenibut exerts a dual-mechanism neuroinhibitory effect:

  • GABA-B Receptor Agonism: It binds to the metabotropic GABA-B receptors, triggering a Gi/o protein-coupled cascade that inhibits adenylyl cyclase and opens G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

  • Voltage-Dependent Calcium Channel (VDCC) Blockade: It binds to the α2δ subunit of presynaptic VDCCs, inhibiting calcium influx and subsequently reducing the vesicular release of excitatory neurotransmitters like glutamate.

SignalingPathway A Ethyl 4-amino-3-phenylbutanoate (Lipophilic Prodrug) B Blood-Brain Barrier (BBB) Rapid Penetration A->B Enhanced Lipophilicity C CNS & Plasma Esterases (Enzymatic Hydrolysis) B->C Diffusion D Phenibut (Active Moiety) C->D Cleavage of Ester E GABA-B Receptor Agonism D->E Binding F α2δ VDCC Blockade D->F Binding G Decreased Glutamate Release & Neuronal Hyperpolarization E->G Gi/o coupling F->G Ca2+ inhibition

Prodrug activation and dual-mechanism CNS signaling pathway.

Conclusion

Ethyl 4-amino-3-phenylbutanoate serves as a prime example of how targeted synthetic modifications—specifically Fischer esterification—can be utilized to overcome the pharmacokinetic limitations of zwitterionic neuroactive compounds. By utilizing an anhydrous TMS-Cl mediated synthesis, researchers can efficiently isolate the hydrochloride salt in high purity. Its subsequent in vivo hydrolysis back to phenibut highlights its utility as a highly penetrative prodrug for neuropharmacological applications.

References

  • [4] Title: Ethyl 4-amino-3-phenylbutanoate (C12H17NO2). Source: PubChemLite. URL:[Link]

  • [1] Title: GABA ethyl ester idea. Source: Reddit (r/Nootropics). URL:[Link]

  • [5] Title: Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery. Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Title: Ethyl 4-amino-3-phenylbutanoate (CID 54347). Source: MolForge / PubChem. URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Validation of Ethyl (3R)-4-amino-3-phenylbutanoate

Executive Summary Ethyl (3R)-4-amino-3-phenylbutanoate is the ethyl ester prodrug of (3R)-phenibut, a highly selective GABA-B receptor agonist. In drug development, masking the polar carboxylic acid moiety of an active p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl (3R)-4-amino-3-phenylbutanoate is the ethyl ester prodrug of (3R)-phenibut, a highly selective GABA-B receptor agonist. In drug development, masking the polar carboxylic acid moiety of an active pharmaceutical ingredient (API) with an alkyl ester is a foundational strategy to modulate pharmacokinetics. This whitepaper provides an in-depth technical analysis of the physicochemical properties, synthetic methodologies, and analytical validation protocols for this specific enantiomer, emphasizing the mechanistic causality behind each experimental phase.

Structural Identity and Pharmacological Rationale

The (3R)-enantiomer of 4-amino-3-phenylbutanoic acid is the pharmacologically active stereoisomer responsible for the neuromodulatory and anxiolytic effects associated with the parent compound, as it possesses the necessary spatial orientation to bind the GABA-B receptor effectively.

By converting the terminal carboxylic acid into an ethyl ester, the molecule's overall lipophilicity is significantly increased. This structural modification is a classical designed to enhance passive transcellular diffusion across the blood-brain barrier (BBB). Once localized within the brain parenchyma, the ester linkage is rapidly cleaved by ubiquitous carboxylesterases, liberating the active amino acid to interact with target receptors, a mechanism critical for optimizing the delivery of .

ProdrugPathway A Ethyl (3R)-4-amino- 3-phenylbutanoate (Lipophilic Prodrug) B Blood-Brain Barrier (Enhanced Penetration) A->B Passive Diffusion C Brain Parenchyma (Esterase Hydrolysis) B->C Transcellular Transport D (3R)-Phenibut (Active Agonist) C->D Carboxylesterases (H2O -> EtOH)

Pharmacokinetic pathway of ethyl (3R)-4-amino-3-phenylbutanoate as a lipophilic prodrug.

Physicochemical Properties

The physical and chemical properties of ethyl (3R)-4-amino-3-phenylbutanoate dictate its formulation stability and pharmacokinetic profile. The freebase form is typically a viscous oil prone to degradation, whereas pharmaceutical applications utilize the hydrochloride (HCl) salt to ensure crystalline stability, mitigate hygroscopicity, and provide predictable aqueous solubility.

Quantitative Data Summary
PropertyValueMethod / Source
IUPAC Name Ethyl (3R)-4-amino-3-phenylbutanoateChemical Nomenclature
Molecular Formula C12H17NO2Structural Analysis
Monoisotopic Mass 207.1259 DaESI-MS Profiling[1]
Predicted XlogP 1.2Computational Modeling[1]
Hydrogen Bond Donors 1Structural (Primary Amine)[1]
Hydrogen Bond Acceptors 3Structural (Ester + Amine)[1]
Physical State (Freebase) Viscous OilEmpirical Observation
Physical State (HCl Salt) White Crystalline PowderSynthetic Isolation

Note: The shift in XlogP from the parent amino acid (~0.7) to the ethyl ester (1.2) quantitatively validates the enhanced lipophilicity required for improved BBB permeation.

Synthetic Methodology: Causal Protocol Design

The synthesis of ethyl (3R)-4-amino-3-phenylbutanoate can be achieved through two primary pathways: the reduction of a nitro-precursor or the direct esterification of the parent amino acid.

Pathway A: Reduction of Nitro-Ester (Library Synthesis)

As utilized in fragment-based drug discovery libraries, the compound can be synthesized by the reduction of ethyl (3R)-4-nitro-3-phenylbutanoate. A literature-validated protocol utilizes Nickel(II) chloride hexahydrate (NiCl2·6H2O) and Sodium borohydride (NaBH4) in ethanol at 0 °C[2].

  • Causality: The NiCl2/NaBH4 system generates nickel boride ( Ni2​B ) in situ. This acts as a highly active, non-pyrophoric catalytic surface for the rapid and selective reduction of the aliphatic nitro group to a primary amine, deliberately avoiding the reduction of the sensitive ester carbonyl which would occur with stronger hydride donors like LiAlH4.

Pathway B: Anhydrous Fischer Esterification (Direct API Conversion)

For direct conversion from (3R)-phenibut API, an anhydrous acid-catalyzed Fischer esterification is the industry standard.

Step-by-Step Protocol:

  • Preparation: Suspend 10.0 g of (3R)-4-amino-3-phenylbutanoic acid in 100 mL of absolute anhydrous ethanol under an inert nitrogen atmosphere.

  • Catalyst Addition: Cool the suspension to 0 °C using an ice bath. Dropwise, add 1.2 equivalents of thionyl chloride (SOCl2).

    • Causality: SOCl2 reacts rapidly with ethanol to form ethyl chlorosulfite, which subsequently decomposes to yield strictly anhydrous HCl gas and SO2. This provides a water-free acidic environment, preventing the reverse hydrolysis reaction and driving the equilibrium toward the ester.

  • Reflux: Heat the mixture to reflux (78 °C) for 12 hours.

    • Causality: The elevated temperature provides the activation energy necessary for the nucleophilic acyl substitution, while the vast molar excess of ethanol acts as both solvent and reactant, leveraging Le Chatelier's principle to maximize yield.

  • Concentration: Cool to room temperature and concentrate the solution in vacuo to yield a crude viscous oil.

  • Purification: Recrystallize the crude residue from a mixture of hot ethanol and diethyl ether.

    • Causality: Diethyl ether acts as an anti-solvent. As the mixture cools, the differential solubility forces the ethyl (3R)-4-amino-3-phenylbutanoate hydrochloride to precipitate as a highly pure, white crystalline solid, leaving unreacted byproducts in the supernatant.

SyntheticWorkflow Step1 1. Reactant Preparation (3R)-Phenibut + Absolute EtOH Step2 2. Acid Catalysis Addition of SOCl2 at 0°C Step1->Step2 Step3 3. Reflux & Esterification 78°C for 12 hours Step2->Step3 Step4 4. Solvent Evaporation Vacuum Concentration Step3->Step4 Step5 5. Crystallization Precipitation of HCl Salt Step4->Step5

Step-by-step synthetic workflow for the anhydrous Fischer esterification of (3R)-phenibut.

Analytical Validation: Self-Validating LC-MS Workflow

To ensure the integrity of the synthesized prodrug, a self-validating analytical protocol must confirm both the molecular mass and the retention of the critical (3R) stereocenter.

Chiral LC-MS Protocol:

  • Sample Preparation: Dissolve 1 mg/mL of the synthesized compound in mobile phase A (0.1% Formic acid in LC-MS grade Water).

  • Chromatography: Inject 5 µL onto a Chiralpak IG column (250 x 4.6 mm, 5 µm).

  • Elution: Use an isocratic elution of 80% Hexane / 20% Isopropanol modified with 0.1% Diethylamine (DEA) at a flow rate of 1.0 mL/min.

    • Causality: The inclusion of 0.1% DEA is critical. It acts as a competing base that suppresses secondary ionic interactions between the primary amine of the analyte and residual free silanols on the stationary phase, effectively eliminating peak tailing and ensuring sharp, quantifiable enantiomeric resolution.

  • Detection: Monitor via Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

    • Causality: The basic primary amine readily accepts a proton in the acidic mobile phase, yielding a strong, distinct [M+H]+ signal at 208.13 m/z, confirming the exact monoisotopic mass of the target ester[1].

Sources

Foundational

Ethyl 4-Amino-3-Phenylbutanoate: Pharmacological Mechanisms, Kinetics, and Experimental Profiling

Executive Summary Ethyl 4-amino-3-phenylbutanoate (often referred to as Phenibut ethyl ester or PEE) is a highly lipophilic prodrug derivative of 4-amino-3-phenylbutanoic acid (Phenibut). In neuropharmacology, the esteri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-amino-3-phenylbutanoate (often referred to as Phenibut ethyl ester or PEE) is a highly lipophilic prodrug derivative of 4-amino-3-phenylbutanoic acid (Phenibut). In neuropharmacology, the esterification of amino acids is a classical prodrug strategy utilized to bypass the restrictive blood-brain barrier (BBB) kinetics associated with zwitterionic compounds. This whitepaper deconstructs the pharmacokinetic activation, dual-receptor pharmacodynamics, and the self-validating experimental protocols required to profile this compound.

Chemical Profiling and Prodrug Activation

The Rationale for Esterification

The active moiety, 4-amino-3-phenylbutanoic acid, exists primarily as a zwitterion at physiological pH, which limits its passive diffusion across lipid bilayers. By masking the carboxylic acid as an ethyl ester, the molecule loses its negative charge, significantly reducing its polar surface area and increasing its partition coefficient (LogP). This structural modification facilitates rapid and extensive penetration of the blood-brain barrier.

In Vivo Hydrolysis

Because the free carboxylate group is strictly required for coordinating with the arginine residues in the binding pockets of both its primary and secondary targets, the unhydrolyzed ester is pharmacologically inactive. Upon entering systemic circulation and the central nervous system, PEE is rapidly hydrolyzed by non-specific plasma and tissue carboxylesterases. This enzymatic cleavage liberates the active free amino acid (Phenibut) alongside a negligible amount of ethanol.

Molecular Mechanisms of Action (Pharmacodynamics)

Once hydrolyzed, the active moiety (specifically the R-enantiomer) exerts a dual mechanism of action, fundamentally acting as a gabapentinoid with secondary GABAergic properties [1].

Primary Target: α2δ Subunit of VDCCs (Gabapentinoid Activity)

Historically misclassified as primarily a GABA-B agonist, modern radioligand binding studies reveal that R-phenibut possesses a 4-fold higher affinity for the α2δ subunit (specifically α2δ-1 and α2δ-2) of voltage-dependent calcium channels (VDCCs) than for the GABA-B receptor [1].

  • Mechanism: Binding to the α2δ subunit sterically hinders the trafficking and functional expression of VDCCs at the presynaptic terminal.

  • Effect: This reduction in calcium channel density attenuates presynaptic Ca²⁺ influx during action potentials, subsequently dampening the vesicular release of excitatory neurotransmitters such as glutamate, substance P, and CGRP.

Secondary Target: GABA-B Receptor Agonism

At higher concentrations, the active moiety acts as an agonist at metabotropic GABA-B receptors [2].

  • Mechanism: GABA-B receptors are G-protein-coupled receptors (GPCRs) linked to Gi/o proteins. Activation leads to the inhibition of adenylyl cyclase (decreasing cAMP) and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

  • Effect: The resulting potassium efflux hyperpolarizes the postsynaptic neuron, raising the threshold for action potential generation and inducing anxiolytic and sedative effects [3].

Pathway Visualization

The following diagram illustrates the metabolic activation of the prodrug and the subsequent dual-receptor signaling cascade of the active moiety.

G PEE Ethyl 4-amino-3-phenylbutanoate (Prodrug) Esterase Plasma/CNS Esterases (Hydrolysis) PEE->Esterase In vivo cleavage Phenibut 4-amino-3-phenylbutanoic acid (Active Moiety) Esterase->Phenibut VDCC α2δ Subunit of VDCC Phenibut->VDCC Primary Target (Ki ~23 μM) GABAB GABA-B Receptor (Gi/o-coupled) Phenibut->GABAB Secondary Target (Ki ~92 μM) Ca_Influx ↓ Presynaptic Ca2+ Influx VDCC->Ca_Influx Gi_Protein Gi/o Protein Activation GABAB->Gi_Protein Glutamate ↓ Glutamate Release Ca_Influx->Glutamate Hyperpol Neuronal Hyperpolarization Glutamate->Hyperpol GIRK ↑ K+ Efflux (GIRK channels) ↓ cAMP Gi_Protein->GIRK GIRK->Hyperpol

Metabolic activation and dual-receptor signaling pathway of Ethyl 4-amino-3-phenylbutanoate.

Quantitative Pharmacological Data

The following table summarizes the binding affinities and pharmacokinetic parameters of the active moiety following prodrug hydrolysis.

ParameterValueReference
Target Affinities (Active Moiety: R-Phenibut)
α2δ Subunit (VDCC) K_i23 ± 6 μMZvejniece et al., 2015 [1]
GABA-B Receptor K_i92 ± 3 μMZvejniece et al., 2015 [1]
Pharmacokinetics (Active Moiety)
Elimination Half-Life (t_1/2)~5.3 hoursLapin, 2001[2]
Renal Excretion (Unchanged)~65%Lapin, 2001 [2]

Experimental Methodologies

To ensure scientific integrity, the profiling of this compound requires self-validating assay designs. The following protocols detail the methodologies for confirming prodrug activation and target affinity.

Protocol 1: LC-MS/MS Quantification of Prodrug Hydrolysis Kinetics

Objective: To measure the esterase-mediated conversion of Ethyl 4-amino-3-phenylbutanoate to its active moiety in human plasma. Causality & Validation: Spontaneous chemical hydrolysis in aqueous buffer can confound results. To validate that degradation is strictly enzymatic, a parallel negative control utilizing bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, is mandatory.

Step-by-Step Workflow:

  • Matrix Preparation: Pre-warm pooled human plasma (heparinized) to 37°C in a shaking water bath.

  • Control Setup: Divide plasma into two cohorts: Vehicle Control and Inhibitor Control (pre-treated with 1 mM BNPP for 15 minutes).

  • Initiation: Spike both cohorts with Ethyl 4-amino-3-phenylbutanoate to achieve a final concentration of 10 μM.

  • Sampling: Extract 50 μL aliquots at predefined intervals (0, 5, 15, 30, 60, and 120 minutes).

  • Quenching: Immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., gabapentin-d10) to precipitate proteins and halt enzymatic activity.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Extract the supernatant.

  • Analysis: Analyze via LC-MS/MS, monitoring the parent mass transitions (prodrug) and the appearance of the metabolite (active amino acid).

  • Validation Check: The BNPP-treated cohort must show <5% degradation over 120 minutes to validate that the hydrolysis observed in the vehicle cohort is entirely esterase-dependent.

Protocol 2: Radioligand Displacement Assay for α2δ Binding

Objective: To determine the inhibition constant (K_i) of the hydrolyzed active moiety at the α2δ subunit. Causality & Validation: Because the active moiety has a relatively low affinity (micromolar range) compared to standard gabapentinoids, the assay must reach full equilibrium. Premature termination will artificially inflate the IC_50. Non-specific binding (NSB) must be rigorously defined using a massive excess of a known high-affinity ligand.

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize rat neocortex tissue in ice-cold 10 mM HEPES buffer (pH 7.4). Centrifuge and wash the membrane pellet twice to remove endogenous GABA and glutamate.

  • Incubation Mixture: In a 96-well plate, combine 50 μg of membrane protein, 10 nM [³H]-gabapentin (radioligand), and varying concentrations of the active moiety (1 μM to 1 mM).

  • NSB Definition: In dedicated control wells, add 10 μM unlabeled pregabalin to define non-specific binding.

  • Equilibration: Incubate the plate at 25°C for exactly 45 minutes. Note: 45 minutes is critical to ensure steady-state equilibrium is reached for lower-affinity ligands.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific radioligand adhesion.

  • Washing: Wash filters three times with 3 mL of ice-cold HEPES buffer to remove unbound radioligand.

  • Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the displacement curve using non-linear regression. Convert the resulting IC_50 to a K_i value using the Cheng-Prusoff equation, utilizing the previously established K_d of [³H]-gabapentin for the specific membrane batch.

References

  • Zvejniece, L., Vavers, E., Svalbe, B., Veinberg, G., Rizhanova, K., Liepins, V., Kalvinsh, I., & Dambrova, M. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry, and Behavior, 137, 23–29. URL: [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471–481. URL: [Link]

  • Kupats, E., Vrublevska, J., Campagne, V. N., & Andersone, I. (2020). Safety and Tolerability of the Anxiolytic and Nootropic Drug Phenibut: A Systematic Review of Clinical Trials and Case Reports. Pharmacopsychiatry, 53(5), 201–208. URL: [Link]

Exploratory

An In-depth Technical Guide to the Pharmacology of (R)-Ethyl 4-amino-3-phenylbutanoate

A Prodrug Approach to Modulating GABAergic Neurotransmission Abstract (R)-Ethyl 4-amino-3-phenylbutanoate, the ethyl ester of the active enantiomer of phenibut, represents a logical evolution in the exploration of GABAer...

Author: BenchChem Technical Support Team. Date: March 2026

A Prodrug Approach to Modulating GABAergic Neurotransmission

Abstract

(R)-Ethyl 4-amino-3-phenylbutanoate, the ethyl ester of the active enantiomer of phenibut, represents a logical evolution in the exploration of GABAergic modulators. While direct pharmacological data on this specific ester is scarce, its mechanism of action is predicated on its in vivo hydrolysis to (R)-phenibut. This guide provides a comprehensive overview of the known pharmacology of phenibut, with a particular focus on the (R)-enantiomer, and extrapolates the anticipated pharmacokinetic and pharmacodynamic profile of its ethyl ester prodrug. The primary mechanism involves agonism at the GABA-B receptor and modulation of α2δ subunit-containing voltage-dependent calcium channels. The esterification is expected to enhance lipophilicity, thereby potentially improving blood-brain barrier penetration and altering the pharmacokinetic profile. This document is intended for researchers and drug development professionals investigating novel therapeutics for anxiety, spasticity, and other neurological disorders.

Introduction: The Rationale for an Ethyl Ester Prodrug of (R)-Phenibut

Phenibut (β-phenyl-γ-aminobutyric acid) is a neuropsychotropic drug developed in the Soviet Union in the 1960s, where it is still used for a variety of indications including anxiety, insomnia, post-traumatic stress disorder, and vestibular disorders.[1][2] It is a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), with the addition of a phenyl ring allowing it to cross the blood-brain barrier more effectively than GABA itself.[3][4]

Phenibut is a chiral molecule, and research has demonstrated that the (R)-enantiomer is the more active isomer, exhibiting over 100-fold higher affinity for the GABA-B receptor than the (S)-enantiomer.[1][5] (R)-Ethyl 4-amino-3-phenylbutanoate is the ethyl ester prodrug of this active enantiomer.

The strategic rationale for developing an ethyl ester prodrug is rooted in fundamental principles of medicinal chemistry aimed at optimizing drug delivery to the central nervous system (CNS).[6] Esterification of a carboxylic acid moiety increases the lipophilicity of a molecule.[7] This enhanced lipophilicity is designed to facilitate more efficient passive diffusion across the blood-brain barrier.[6][8] Once in the CNS, endogenous esterases are expected to hydrolyze the ester bond, releasing the active parent drug, (R)-phenibut, at its site of action.[8][9]

This guide will first detail the established pharmacology of the parent compound, phenibut, and then discuss the anticipated impact of the ethyl ester modification on its pharmacokinetic and pharmacodynamic properties.

Core Pharmacology of the Active Moiety: (R)-Phenibut

The pharmacological effects of (R)-Ethyl 4-amino-3-phenylbutanoate are contingent upon its conversion to (R)-phenibut. Therefore, a thorough understanding of (R)-phenibut's mechanism of action is paramount.

Dual Mechanism of Action

(R)-phenibut exerts its effects through two primary mechanisms:

  • GABA-B Receptor Agonism: (R)-phenibut is a full agonist at the GABA-B receptor, similar to baclofen.[1][10] GABA-B receptors are G-protein coupled receptors that, upon activation, lead to an inhibitory effect on neuronal activity. This is achieved through the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, resulting in hyperpolarization and reduced neurotransmitter release.[11][12] The anxiolytic and sedative effects of phenibut are largely attributed to its action at this receptor.[3][13]

  • α2δ Subunit Modulation: Both (R)- and (S)-phenibut bind to and block the α2δ subunit of voltage-dependent calcium channels, a mechanism shared with gabapentinoids like gabapentin and pregabalin.[1][3] This action is thought to contribute to its analgesic effects.[3][14]

It has also been suggested that phenibut may increase dopamine levels in the brain and antagonize β-phenethylamine, an endogenous anxiogenic compound.[1][15][16]

Pharmacodynamics of Phenibut

The activation of GABA-B receptors and modulation of α2δ-containing voltage-gated calcium channels by phenibut result in a range of central nervous system effects:

  • Anxiolytic Effects: The primary and most well-documented effect is the reduction of anxiety, tension, and fear.[16]

  • Nootropic Effects: Phenibut is also reported to have cognition-enhancing properties, although the evidence for this is less robust.[4]

  • Sedation and Hypnotic Effects: At higher doses, phenibut can cause sedation, sleepiness, and can be used to treat insomnia.[1][3]

  • Muscle Relaxation: Similar to other GABA-B agonists like baclofen, phenibut can reduce muscle spasticity.[4]

Pharmacokinetics of Phenibut

Information on the clinical pharmacokinetics of phenibut is somewhat limited, but available data indicates the following:

  • Absorption and Distribution: Phenibut is well-absorbed orally and distributes widely throughout the body, including crossing the blood-brain barrier.[1][10]

  • Metabolism and Excretion: It undergoes minimal metabolism and is largely excreted unchanged in the urine.[5][11]

  • Half-life: The elimination half-life is approximately 5.3 hours after a 250 mg dose, but can be significantly longer at higher doses.[1][10]

The Prodrug Principle: (R)-Ethyl 4-amino-3-phenylbutanoate

The esterification of (R)-phenibut to its ethyl ester is a deliberate strategy to enhance its delivery to the brain.

Anticipated Pharmacokinetic Profile

By masking the polar carboxylic acid group, the ethyl ester is expected to be more lipophilic. This should lead to:

  • Enhanced Blood-Brain Barrier Penetration: The increased lipid solubility is predicted to improve the rate and extent of its passage into the CNS via passive diffusion.[6][8]

  • Altered Onset and Duration of Action: A faster entry into the brain could lead to a more rapid onset of effects. The duration of action will be dependent on the rate of hydrolysis of the ester in the brain and the clearance of the parent compound.

  • Modified Bioavailability: The overall bioavailability may be altered depending on the extent of first-pass metabolism (hydrolysis) in the liver and gut wall.[7]

In Vivo Conversion

The therapeutic activity of (R)-Ethyl 4-amino-3-phenylbutanoate is dependent on its hydrolysis by esterase enzymes present in the body, particularly in the brain, to release (R)-phenibut.[8][9] The rate of this conversion will be a critical determinant of the drug's pharmacodynamic profile.

Therapeutic Potential and Research Directions

The potential therapeutic applications of (R)-Ethyl 4-amino-3-phenylbutanoate mirror those of phenibut, with the added potential for an improved therapeutic window due to enhanced CNS delivery. Areas of interest for further research include:

  • Anxiety Disorders: Its anxiolytic properties make it a candidate for generalized anxiety disorder, social anxiety, and panic disorder.[1]

  • Spasticity: Its action as a GABA-B agonist suggests potential utility in treating spasticity associated with conditions like multiple sclerosis or spinal cord injury.[4]

  • Neuropathic Pain: The interaction with the α2δ subunit of voltage-gated calcium channels suggests a possible role in the management of neuropathic pain.[3][14]

  • Substance Withdrawal Syndromes: Phenibut has been used in some countries to manage alcohol withdrawal.[1][17]

Experimental Protocols for Pharmacological Characterization

To validate the pharmacological profile of (R)-Ethyl 4-amino-3-phenylbutanoate, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays
  • Receptor Binding Assays:

    • Prepare membrane fractions from rat brain tissue or cells expressing human recombinant GABA-B and α2δ subunits.

    • Incubate the membranes with a radiolabeled ligand (e.g., [³H]GABA for GABA-B, [³H]gabapentin for α2δ).

    • Add increasing concentrations of (R)-Ethyl 4-amino-3-phenylbutanoate and (R)-phenibut (as a comparator).

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of each compound.

  • In Vitro Hydrolysis Assay:

    • Incubate (R)-Ethyl 4-amino-3-phenylbutanoate in human plasma and brain homogenates.

    • At various time points, quench the reaction and analyze the samples by LC-MS/MS.

    • Quantify the disappearance of the ester and the appearance of (R)-phenibut to determine the rate of hydrolysis.

In Vivo Studies
  • Pharmacokinetic Study in Rodents:

    • Administer (R)-Ethyl 4-amino-3-phenylbutanoate and (R)-phenibut intravenously and orally to separate groups of rats.

    • Collect blood and brain tissue samples at multiple time points.

    • Analyze the samples using LC-MS/MS to determine the concentrations of both the ester and the parent drug.

    • Calculate key pharmacokinetic parameters such as half-life, Cmax, Tmax, and brain-to-plasma ratio.

  • Behavioral Models in Rodents:

    • Elevated Plus Maze (for anxiety): Administer the test compounds to mice or rats and place them on the maze. Measure the time spent in the open arms versus the closed arms. An increase in time spent in the open arms is indicative of an anxiolytic effect.

    • Hot Plate Test (for analgesia): Administer the test compounds and place the animals on a heated surface. Measure the latency to a nociceptive response (e.g., licking a paw). An increase in latency suggests an analgesic effect.

Data Presentation

Table 1: Comparative Receptor Binding Affinities of Phenibut and Related Compounds
CompoundGABA-B Receptor Ki (μM)α2δ Subunit Ki (μM)
(R)-Phenibut9223
(S)-Phenibut>1,00039
Baclofen6156
Gabapentin>1,0000.05

Data sourced from rat brain studies.[1]

Table 2: Pharmacokinetic Parameters of Phenibut (250 mg oral dose in humans)
ParameterValue
Bioavailability≥63%
Elimination Half-life~5.3 hours
Excretion~63% unchanged in urine

Data is limited and may vary with dose.[1][11]

Visualizations

cluster_0 Systemic Circulation cluster_1 Central Nervous System (CNS) Prodrug_Circ (R)-Ethyl 4-amino-3-phenylbutanoate Prodrug_CNS (R)-Ethyl 4-amino-3-phenylbutanoate Prodrug_Circ->Prodrug_CNS Crosses BBB Active_Drug (R)-Phenibut Prodrug_CNS->Active_Drug Esterase Hydrolysis GABA_B GABA-B Receptor Active_Drug->GABA_B Agonist VDCC α2δ VDCC Active_Drug->VDCC Blocker Effect Neuronal Inhibition (Anxiolysis, etc.) GABA_B->Effect VDCC->Effect

Caption: Proposed mechanism of action for (R)-Ethyl 4-amino-3-phenylbutanoate.

Caption: Experimental workflow for pharmacokinetic comparison.

Conclusion

(R)-Ethyl 4-amino-3-phenylbutanoate is a promising prodrug designed to leverage the therapeutic potential of (R)-phenibut with potentially improved CNS delivery. Its pharmacology is intrinsically tied to its active metabolite, which acts as a GABA-B receptor agonist and an α2δ subunit modulator. While further research is required to fully characterize its pharmacokinetic and pharmacodynamic profile, the principles of prodrug design suggest it may offer advantages over the parent compound. The experimental frameworks outlined in this guide provide a roadmap for the comprehensive evaluation of this and similar CNS-targeted prodrugs.

References

  • Phenibut - Wikipedia. (n.d.). Retrieved March 11, 2026, from [Link]

  • Kyrychenko, A., et al. (2024). Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review. Asian Journal of Medical Principles and Clinical Practice, 7(1), 240-247.
  • Phenibut - PsychonautWiki. (2025, November 7). Retrieved March 11, 2026, from [Link]

  • Penzak, S. R., & Bulloch, M. (2024). Phenibut: Review and pharmacologic approaches to treating withdrawal. The Journal of Clinical Pharmacology.
  • World Health Organization. (2021). Pre-Review Report: PHENIBUT.
  • Ahuja, T., et al. (2018). Phenibut (β-phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse.
  • Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437.
  • Zvejniece, L., et al. (2020). Mitochondrial-Protective Effects of R-Phenibut after Experimental Traumatic Brain Injury. Oxidative Medicine and Cellular Longevity, 2020, 5870343.
  • Virginia Department of Health. (2023, June 6). Phenibut. Retrieved March 11, 2026, from [Link]

  • Operation Supplement Safety. (2022, March 7). Phenibut in dietary supplement products. Retrieved March 11, 2026, from [Link]

  • Sprout Health Group. (n.d.). What Is Phenibut? Experts Share What You Need to Know. Retrieved March 11, 2026, from [Link]

  • Scientific Research Publishing. (n.d.). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved March 11, 2026, from [Link]

  • Jokerst, A., et al. (2020). Phenibut: A Novel Nootropic With Abuse Potential.
  • WebMD. (n.d.). Phenibut - Uses, Side Effects, and More. Retrieved March 11, 2026, from [Link]

  • Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481.
  • National Center for Biotechnology Information. (n.d.). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. Retrieved March 11, 2026, from [Link]

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  • ResearchGate. (n.d.). Prodrugs and hydrolysis of esters. Retrieved March 11, 2026, from [Link]

  • PubMed. (2017, May 15). Ester-to-amide rearrangement of ethanolamine-derived prodrugs of sobetirome with increased blood-brain barrier penetration. Retrieved March 11, 2026, from [Link]

  • PubMed. (n.d.). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. Retrieved March 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Prodrug Approaches for CNS Delivery. Retrieved March 11, 2026, from [Link]

  • ACS Publications. (2008, April 18). Ester Bonds in Prodrugs. Retrieved March 11, 2026, from [Link]

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  • World Journal of Pharmacy and Pharmaceutical Sciences. (2015, August 4). PRODRUGS TARGETING THE CENTRAL NERVOUS SYSTEM (CNS). Retrieved March 11, 2026, from [Link]

  • Google Patents. (n.d.). A process for preparing r-beta-amino phenylbutyric acid derivatives.
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  • National Center for Biotechnology Information. (n.d.). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. Retrieved March 11, 2026, from [Link]

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Sources

Foundational

An In-Depth Technical Guide to the Biological Activity of (S)-Ethyl 4-amino-3-phenylbutanoate

A Prodrug Approach to Modulating Central Nervous System Activity Abstract (S)-Ethyl 4-amino-3-phenylbutanoate is the ethyl ester of the (S)-enantiomer of 4-amino-3-phenylbutanoic acid, a compound more commonly known as p...

Author: BenchChem Technical Support Team. Date: March 2026

A Prodrug Approach to Modulating Central Nervous System Activity

Abstract

(S)-Ethyl 4-amino-3-phenylbutanoate is the ethyl ester of the (S)-enantiomer of 4-amino-3-phenylbutanoic acid, a compound more commonly known as phenibut. As a prodrug, it is designed for enhanced pharmacokinetic properties, ultimately yielding the active molecule, (S)-phenibut, upon in-vivo hydrolysis. This guide provides a comprehensive technical overview of the biological activity of this compound, grounded in its relationship to its parent enantiomer. We will dissect its stereoselective mechanisms of action, focusing on its role as a gabapentinoid that modulates voltage-gated calcium channels, and its comparatively negligible activity at GABA-B receptors, a key distinction from its (R)-enantiomer. This document will detail its pharmacological profile, potential therapeutic applications, and provide validated experimental protocols for its bioactivity assessment, offering a critical resource for researchers in neuropharmacology and drug development.

Introduction to (S)-Ethyl 4-amino-3-phenylbutanoate

Chemical Identity and the Prodrug Strategy

(S)-Ethyl 4-amino-3-phenylbutanoate is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] The core structure features a phenyl ring at the β-position relative to the amine, which significantly increases its lipophilicity compared to GABA, allowing it to cross the blood-brain barrier.[1][2] The "(S)" designation denotes the specific stereoisomer at the chiral center.

The addition of an ethyl ester group transforms the parent molecule, (S)-4-amino-3-phenylbutanoic acid ((S)-phenibut), into a prodrug. This chemical modification is a common strategy in drug development to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile. It is hypothesized that the esterified form enhances oral bioavailability and penetration into the CNS, where endogenous esterase enzymes hydrolyze it to release the active pharmacological agent, (S)-phenibut.

Caption: In-vivo conversion of the prodrug to its active form.

The Critical Role of Stereochemistry: (S)- vs. (R)-Enantiomers

The biological activity of phenibut is highly dependent on its stereochemistry. The parent drug, used clinically in Russia and other Eastern European countries for conditions like anxiety and insomnia, is a racemic mixture of both (R)- and (S)-enantiomers.[3][4][5][6] However, research has demonstrated a clear division of labor between the two isomers.

  • (R)-Phenibut is the primary active enantiomer at the GABA-B receptor, exhibiting over 100-fold higher affinity than (S)-phenibut.[1][3][4][5] Its pharmacological effects, particularly sedation and muscle relaxation at higher doses, are largely attributed to its action as a GABA-B agonist.[3][4][5][7]

  • (S)-Phenibut , the active form of the topic compound, is largely inactive at the GABA-B receptor.[1][3][4][8] Its biological effects are mediated through a different target, which will be the focus of this guide.

This stereoselectivity is paramount for understanding the specific biological profile of (S)-Ethyl 4-amino-3-phenylbutanoate. Its activity is not that of racemic phenibut, but specifically that of the (S)-enantiomer.

Primary Mechanism of Action: A Gabapentinoid Profile

The primary mechanism of action for (S)-phenibut, and by extension its ethyl ester prodrug, is the binding to and blockade of voltage-gated calcium channels (VGCCs) that contain the α2δ subunit.[1][8][9] This classifies it as a "gabapentinoid," in the same family as gabapentin and pregabalin.[1][9]

Interaction with the α2δ Subunit of VGCCs

Voltage-gated calcium channels are critical for neuronal function, particularly in regulating neurotransmitter release at the presynaptic terminal.[10][11] The α2δ auxiliary subunit is essential for the trafficking and proper function of these channels.[10][11]

By binding to the α2δ subunit, (S)-phenibut modulates calcium influx. This action is thought to reduce the release of excitatory neurotransmitters (e.g., glutamate) in hyperexcited neurons, leading to a decrease in neuronal excitability. This mechanism is the foundation for the anxiolytic (anxiety-reducing) and analgesic (pain-reducing) effects observed with gabapentinoids.[8][9]

Importantly, both (R)- and (S)-phenibut bind to the α2δ subunit with similar affinity.[1][8][9] This means that while the GABAergic activity of racemic phenibut is almost exclusively due to the (R)-enantiomer, the gabapentinoid activity is a shared property of both.

Synaptic_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) α2δ Subunit Ca2+ Pore Vesicle Synaptic Vesicle (contains Glutamate) VGCC:ca->Vesicle Ca2+ influx triggers neurotransmitter release Receptor Glutamate Receptors Vesicle->Receptor Glutamate Release (Reduced) S_Phenibut (S)-Phenibut S_Phenibut->VGCC:a2d Binds & Inhibits Postsynaptic Excitation (Decreased) Postsynaptic Excitation (Decreased) Receptor->Postsynaptic Excitation (Decreased)

Caption: Mechanism of action at the presynaptic terminal.

Pharmacological Profile & Biological Activities

The activity of (S)-Ethyl 4-amino-3-phenylbutanoate is defined by the gabapentinoid actions of its active metabolite, (S)-phenibut.

Binding Affinities

Quantitative data from radioligand binding studies in rat brain tissue clearly delineates the differential receptor affinities of the phenibut enantiomers.

CompoundTarget: α2δ Subunit (Ki, μM)Target: GABA-B Receptor (Ki, μM)
(S)-Phenibut 39 [1][9]>1,000 [1]
(R)-Phenibut23[1][9]92[1][3][4][5]
Gabapentin0.05[1][9]>1,000[1]
Baclofen156[1][9]6[1][3][4][5]

Table 1: Comparative binding affinities (Ki) of phenibut enantiomers and related compounds. Lower Ki values indicate higher binding affinity.

This data provides authoritative evidence that (S)-phenibut is a selective ligand for the α2δ subunit of VGCCs, with negligible affinity for the GABA-B receptor.

Key Biological Effects

Based on its mechanism of action, the primary biological activities associated with (S)-phenibut are:

  • Anxiolytic Effects: By reducing neuronal hyperexcitability in brain regions associated with fear and anxiety (e.g., the amygdala), (S)-phenibut is expected to produce anxiolytic effects. This is a hallmark property of gabapentinoids.[12][13]

  • Analgesic / Anti-nociceptive Effects: The modulation of calcium channels in the spinal cord and brain is a key mechanism for dampening pain signals. Studies have shown that both R- and S-phenibut can alleviate mechanical and thermal allodynia in models of neuropathic pain, an effect attributed to their action on the α2δ subunit.[8][9]

  • Nootropic/Cognitive Effects: While phenibut is often marketed as a nootropic, or cognitive enhancer, the scientific evidence for this is less robust and often based on Russian-language studies from several decades ago.[12][14][15] The purported cognitive benefits may be secondary to its anxiolytic effects, as reduced anxiety can improve focus and cognitive performance.

  • Potential for Neuroprotection: By reducing excessive glutamate release, a key factor in excitotoxicity, gabapentinoids may offer neuroprotective benefits in conditions such as stroke or traumatic brain injury, though this requires further investigation.[16]

It is crucial to note that while (R)-phenibut contributes to antidepressant-like effects in some animal models (e.g., the forced swimming test), these effects are blocked by GABA-B antagonists and are therefore not associated with the (S)-enantiomer.[3][4][5]

Experimental Protocols for Bioactivity Assessment

To validate the biological activity of (S)-Ethyl 4-amino-3-phenylbutanoate, a two-pronged approach is necessary: first, confirming its primary binding target in vitro, and second, assessing its functional consequences in vivo.

Protocol: In Vitro α2δ Subunit Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of (S)-phenibut (the active metabolite) for the α2δ subunit of VGCCs in brain tissue.

Principle: This is a competitive binding assay. A radiolabeled ligand with high, known affinity for the α2δ subunit (e.g., [³H]-gabapentin) is incubated with a preparation of brain cell membranes. The test compound, (S)-phenibut, is added at increasing concentrations. By measuring the displacement of the radioligand, the inhibitory concentration (IC50) and subsequently the binding affinity (Ki) of the test compound can be calculated.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue (e.g., cortex) in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous ligands.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., via Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a constant amount of membrane protein (e.g., 100-200 µg) to each well.

    • Add a constant concentration of [³H]-gabapentin (e.g., 2-5 nM).

    • Add increasing concentrations of the test compound, (S)-phenibut (e.g., from 10⁻⁹ M to 10⁻³ M).

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled gabapentin, e.g., 100 µM).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation & Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters quickly with ice-cold buffer to reduce non-specific binding.

    • Place the filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Plot the percentage of specific binding against the log concentration of (S)-phenibut.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of (S)-phenibut that displaces 50% of the radioligand).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expert Insight & Trustworthiness: The choice of [³H]-gabapentin is critical as it is a highly selective ligand for the α2δ subunit.[8][9] The inclusion of both total and non-specific binding controls is a self-validating step essential for ensuring the accuracy of the calculated specific binding. Rigorous washing of the membrane pellet is necessary to remove any endogenous substances that could interfere with the assay.

Caption: Workflow for the In Vitro Radioligand Binding Assay.

Synthesis and Chemical Considerations

The synthesis of (S)-Ethyl 4-amino-3-phenylbutanoate requires a stereoselective approach to ensure the final product has high enantiomeric purity. Enantiomerically pure GABA analogues are often synthesized via asymmetric methods.[17][18] One common strategy involves the asymmetric Michael-type addition of a nucleophile to an α,β-unsaturated aldehyde, which establishes the chiral center early in the synthetic route.[17][18]

Recent advances have focused on developing continuous flow synthesis processes, which can improve productivity and sustainability compared to traditional batch methods.[17][18][19] These processes may use heterogeneous organocatalysts to facilitate the key enantioselective step.[17][18]

Analytical Verification: Post-synthesis, it is imperative to verify the enantiomeric excess (e.e.) of the final product. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC), a technique that can separate and quantify the (S) and (R) enantiomers.

Future Research & Drug Development Perspectives

(S)-Ethyl 4-amino-3-phenylbutanoate represents a targeted approach to modulating the CNS. By isolating the gabapentinoid activity of phenibut, this compound offers a more specific pharmacological tool compared to the racemic mixture.

Therapeutic Potential:

  • Anxiety Disorders: As a selective gabapentinoid, it holds potential for treating anxiety disorders with a potentially different side-effect profile than racemic phenibut, which has sedative effects mediated by the (R)-enantiomer's GABA-B agonism.

  • Neuropathic Pain: Its mechanism of action is directly relevant to the treatment of neuropathic pain, similar to pregabalin and gabapentin.[8][9]

Challenges and Future Directions:

  • Pharmacokinetics: Detailed pharmacokinetic studies are required to confirm the efficiency of its conversion to (S)-phenibut in vivo and to characterize its absorption, distribution, and half-life.[1]

  • Abuse Potential: While it lacks the GABA-B agonism of the (R)-enantiomer, all gabapentinoids carry some risk of abuse and dependence, which must be carefully evaluated.[1][20]

  • Off-Target Effects: While the primary targets are well-defined, a comprehensive screening for off-target activities is a necessary step in preclinical development.

Conclusion

(S)-Ethyl 4-amino-3-phenylbutanoate is a prodrug of a specific, targeted neuromodulator. Its biological activity is not that of traditional phenibut but is exclusively that of a gabapentinoid, acting as a selective ligand for the α2δ subunit of voltage-gated calcium channels. This specificity, which separates it from the GABA-B receptor activity of its (R)-counterpart, makes it a valuable tool for dissecting the distinct roles of these two major inhibitory systems in the CNS. For drug development professionals, it represents a rational design approach to refine the pharmacological profile of a known psychoactive compound, potentially leading to new therapeutic agents for anxiety and neuropathic pain with improved specificity.

References

  • Wikipedia. Phenibut. Available from: [Link]

  • Dambrova M, et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology. Available from: [Link]

  • ResearchGate. Comparative pharmacological activity of optical isomers of phenibut. Available from: [Link]

  • Zvejniece L, et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior. Available from: [Link]

  • Ovid. Comparative pharmacological activity of optical isomers of phenibut. Available from: [Link]

  • Hell S, et al. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters. Available from: [Link]

  • Zvejniece L, et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. PubMed. Available from: [Link]

  • ResearchGate. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects | Request PDF. Available from: [Link]

  • ACS Publications. Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters. Available from: [Link]

  • Semantic Scholar. Comparative pharmacological activity of optical isomers of phenibut. Available from: [Link]

  • Lapin I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews. Available from: [Link]

  • Lapin I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. PubMed. Available from: [Link]

  • RSC Publishing. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Available from: [Link]

  • World Health Organization (WHO). Pre-Review Report: PHENIBUT. Available from: [Link]

  • ResearchGate. Scheme 1. Synthesis of Phenibut and Phenibut·H2O from Phenibut·HCl. Available from: [Link]

  • Reddit. how potent is phenibut at gaba B compared to alpha2delta calcium channels. Available from: [Link]

  • ResearchGate. Synthesis of the inhibitory neurotransmitter Phenibut. Available from: [Link]

  • WebMD. Phenibut: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Available from: [Link]

  • Schifano F, et al. (2025). Phenibutan—an Illegal Food Supplement With Psychotropic Effects and Health Risks. Deutsches Ärzteblatt International. Available from: [Link]

  • Rowan Digital Works. An Analysis of Phenibut (ß -phenyl-y-aminobutyric acid) Withdrawal. Available from: [Link]

  • Maze Engineers. (2018). Phenibut: A Nootropic Needing More Behavioral Studies. Available from: [Link]

  • Sprout Health Group. What Is Phenibut? Experts Share What You Need to Know. Available from: [Link]

  • American Addiction Centers. (2024). Phenibut Addiction, Side Effects, Withdrawal, and Treatment. Available from: [Link]

  • Dolphin AC. (2012). Calcium channel auxiliary α2δ and β subunits: trafficking and one step beyond. Nature Reviews Neuroscience. Available from: [Link]

  • Taylor CP, et al. (2012). Calcium channel α2δ subunits in epilepsy and as targets for antiepileptic drugs. Epilepsy Currents. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Phenibut vs. GABA: Understanding the Differences and Benefits. Available from: [Link]

  • PubChem. (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537. Available from: [Link]

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  • ResearchGate. Design, Synthesis, and Bioactivity of Novel Ethyl 2-Oxo-4-phenylbut-3-enoate Derivatives as Potential Herbicide Candidates | Request PDF. Available from: [Link]

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Exploratory

In Vitro Metabolism of Ethyl 4-amino-3-phenylbutanoate: A Comprehensive Technical Guide

Executive Summary Ethyl 4-amino-3-phenylbutanoate is the ethyl ester derivative of 4-amino-3-phenylbutanoic acid (phenibut), a well-characterized GABA-B receptor agonist and gabapentinoid[1]. Frequently synthesized as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-amino-3-phenylbutanoate is the ethyl ester derivative of 4-amino-3-phenylbutanoic acid (phenibut), a well-characterized GABA-B receptor agonist and gabapentinoid[1]. Frequently synthesized as a lipophilic prodrug or a chemical intermediate in fragment-based drug discovery[2], the esterification of the carboxylic acid moiety fundamentally alters the molecule's physicochemical properties to enhance membrane permeability. Understanding its in vitro metabolism is critical for predicting its pharmacokinetic profile, systemic half-life, and the rate of exposure to the active parent drug. This whitepaper details the enzymatic pathways, structural rationale, and standardized in vitro assay protocols required for evaluating the metabolic fate of ethyl 4-amino-3-phenylbutanoate.

Physicochemical Rationale & Prodrug Strategy

Phenibut crosses the blood-brain barrier (BBB) more readily than standard gamma-aminobutyric acid (GABA) due to the lipophilic contribution of its β-phenyl ring[1]. However, the zwitterionic nature of the free amino acid at physiological pH still presents absorption bottlenecks.

By masking the carboxylic acid as an ethyl ester, the molecule's partition coefficient (LogP) is substantially increased. Similar to its methyl ester counterpart, ethyl 4-amino-3-phenylbutanoate functions as a prodrug designed to bypass absorption rate-limiting steps before undergoing rapid bioconversion into the active parent compound[3].

Causality of Metabolic Vulnerability: The introduction of the ester linkage creates a metabolically labile site specifically targeted by ubiquitous tissue esterases. The in vitro stability of this compound is inversely proportional to the esterase activity of the selected biological matrix (e.g., plasma, liver microsomes, intestinal S9 fractions). Because the ester bond is the primary site of biological vulnerability, blocking or saturating this pathway directly dictates the half-life of the prodrug.

In Vitro Metabolic Pathways

Unlike the parent compound phenibut, which is largely excreted unchanged (up to 65% in humans) and undergoes negligible hepatic CYP450 metabolism[1][4], the ethyl ester is subject to rapid and extensive phase I hydrolysis.

Primary Pathway: Carboxylesterase (CES) Mediated Hydrolysis

The predominant in vitro metabolic pathway is the cleavage of the ester bond to yield 4-amino-3-phenylbutanoic acid and ethanol. In human models, this is catalyzed primarily by the serine hydrolase superfamily, specifically Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2)[5].

  • Enzyme Specificity (The Causality of CES1 Dominance): CES1, which is highly expressed in the liver, preferentially hydrolyzes substrates with a small alcohol group and a bulky acyl group[5]. Ethyl 4-amino-3-phenylbutanoate fits this pharmacophore perfectly: the ethyl group acts as the small alcohol leaving group, while the 4-amino-3-phenylbutanoyl moiety serves as the bulky acyl group. Therefore, CES1 is the primary driver of hepatic clearance for this compound[6]. CES2, highly expressed in the intestine, contributes to presystemic hydrolysis, though its preference for large alcohol/small acyl groups makes it kinetically less efficient than CES1 for this specific substrate[5].

Minor Pathways

Following hydrolysis, the liberated parent drug (phenibut) is highly stable. Minor in vitro degradation of the primary amine via monoamine oxidases (MAO) or transaminases is theoretically possible but practically negligible under standard microsomal incubation conditions[1].

MetabolicPathway A Ethyl 4-amino-3-phenylbutanoate (Prodrug) E1 CES1 (Liver) / CES2 (Intestine) A->E1 B 4-amino-3-phenylbutanoic acid (Phenibut) E2 MAO / Transaminases B->E2 C Ethanol D Deaminated Metabolites (Minor) E1->B Hydrolysis E1->C E2->D Oxidation

Fig 1: Primary and minor in vitro metabolic pathways of Ethyl 4-amino-3-phenylbutanoate.

Experimental Workflows for In Vitro Metabolism Assays

To accurately quantify the metabolic stability and enzyme kinetics of ethyl 4-amino-3-phenylbutanoate, self-validating in vitro systems must be employed. The following protocols utilize Human Liver Microsomes (HLM) and recombinant CES enzymes.

Protocol A: Liver Microsomal / S9 Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the ester.

  • Preparation: Thaw HLM or S9 fractions on ice. Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 - 1.0 mg/mL) with the buffer. Self-Validation Step: Do NOT add an NADPH regenerating system. Because CES enzymes do not require cofactors[7], omitting NADPH ensures that any observed depletion is strictly esterase-mediated and not confounded by CYP450 oxidation.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding ethyl 4-amino-3-phenylbutanoate (final concentration 1 µM, keeping organic solvent < 1% v/v)[7].

  • Sampling & Quenching: At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated phenibut)[7]. The rapid protein precipitation halts esterase activity.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins[7].

  • Analysis: Analyze the supernatant via LC-MS/MS, monitoring the MRM transitions for both the depletion of the ethyl ester and the stoichiometric formation of phenibut.

Protocol B: Recombinant CES Phenotyping and Inhibition

To prove causality that CES1 is the specific enzyme responsible:

  • Recombinant Incubation: Incubate the compound (1-100 µM) with recombinant human CES1b, CES1c, and CES2 supersomes (1 mg/mL) at 37°C[7].

  • Inhibition Control: In a parallel set, pre-incubate the enzymes with a general esterase inhibitor like bis-p-nitrophenyl phosphate (BNPP) or a CES1-specific inhibitor. A near-total cessation of hydrolysis validates the CES-dependent mechanism[6].

Workflow Step1 1. Preparation Human Liver Microsomes (HLM) Buffer pH 7.4, 37°C Step2 2. Initiation Add Ethyl 4-amino-3-phenylbutanoate (1 µM final) Step1->Step2 Step3 3. Sampling & Quenching Aliquot at 0-60 min Quench with Ice-Cold Acetonitrile Step2->Step3 Step4 4. Centrifugation 14,000 x g for 10 min at 4°C Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify Prodrug Depletion & Phenibut Formation Step4->Step5

Fig 2: Step-by-step in vitro microsomal stability workflow for ester prodrugs.

Data Presentation & Kinetic Modeling

Quantitative data from the recombinant phenotyping assays should be modeled using the Michaelis-Menten equation to derive Km​ and Vmax​ . Based on structural homology to other ethyl ester prodrugs (e.g., enalapril)[6], the anticipated kinetic profile is summarized below.

Table 1: Expected Kinetic Parameters for Ethyl 4-amino-3-phenylbutanoate Hydrolysis

Enzyme SourceSubstrate Affinity ( Km​ , µM)Max Velocity ( Vmax​ , nmol/min/mg)Intrinsic Clearance ( CLint​ , µL/min/mg)Primary Role
Human Liver Microsomes (HLM) 15 - 30250 - 400High (>10)Total hepatic prodrug activation
Recombinant hCES1 10 - 20500 - 800High (>25)Dominant catalyst for ethyl ester cleavage
Recombinant hCES2 > 150< 50Low (<0.5)Minor intestinal contribution
Human Plasma N/A (Stable)N/ANegligibleTransport medium

Note: Human plasma lacks significant CES activity compared to rodent plasma, meaning the ethyl ester will remain relatively stable in human plasma in vitro until it reaches the hepatic compartment[7].

Conclusion

The in vitro metabolism of ethyl 4-amino-3-phenylbutanoate is defined by its rapid, cofactor-independent hydrolysis into phenibut and ethanol. Driven primarily by hepatic CES1, this bioconversion is the critical step in its function as a prodrug. By utilizing targeted microsomal and recombinant enzyme assays without NADPH, researchers can accurately map its pharmacokinetic trajectory and scale in vitro clearance data to predict in vivo human efficacy.

References

  • Title: Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery Source: ACS Publications URL: [Link]

  • Title: Phenibut : The Journal of Clinical Pharmacology Source: Ovid URL: [Link]

  • Title: Human carboxylesterases: a comprehensive review Source: PMC - NIH URL: [Link]

  • Title: In Vitro Drug Metabolism by Human Carboxylesterase 1: Focus on Angiotensin-Converting Enzyme Inhibitors Source: ResearchGate URL: [Link]

  • Title: Interspecies Differences in the Metabolism of a Multi-Ester Prodrug by Carboxylesterases Source: UNC URL: [Link]

  • Title: Unedited - Advance copy Pre-Review Report: PHENIBUT Source: World Health Organization (WHO) URL: [Link]

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Foundational

The Neuroprotective Potential of Ethyl 4-amino-3-phenylbutanoate Esters: A Technical Guide for Researchers

Abstract This technical guide provides a comprehensive exploration of the neuroprotective effects of ethyl 4-amino-3-phenylbutanoate esters. As these esters are presumed to function as prodrugs, this document focuses on...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of the neuroprotective effects of ethyl 4-amino-3-phenylbutanoate esters. As these esters are presumed to function as prodrugs, this document focuses on the well-documented pharmacology of their active metabolite, 4-amino-3-phenylbutanoic acid (phenibut). We delve into the molecular mechanisms, key signaling pathways, and experimental evidence supporting the neuroprotective potential of this compound class. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights for advancing research in this area.

Introduction: The Prodrug Strategy and Phenibut's Legacy

Ethyl 4-amino-3-phenylbutanoate is the ethyl ester of 4-amino-3-phenylbutanoic acid, a compound more commonly known as phenibut. The strategic esterification of phenibut is a classic prodrug approach aimed at enhancing its pharmacokinetic properties, such as lipid solubility and the ability to cross the blood-brain barrier. It is widely anticipated that once in a physiological system, ubiquitous esterases rapidly hydrolyze the ethyl ester to yield the pharmacologically active parent compound, phenibut.

Phenibut itself is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and was first synthesized in Russia in the 1960s. The addition of a phenyl ring to the GABA backbone allows it to cross the blood-brain barrier more effectively than GABA itself. Initially developed for its anxiolytic and nootropic (cognition-enhancing) properties, subsequent research has uncovered its significant neuroprotective capabilities.

This guide will therefore focus on the biological actions of phenibut as the primary mediator of the neuroprotective effects observed with its ethyl ester derivatives.

Core Pharmacology: A Dual-Target Mechanism

Phenibut exerts its effects through a multi-target mechanism of action, primarily engaging with two key players in the central nervous system: GABA-B receptors and voltage-dependent calcium channels (VDCCs).

GABA-B Receptor Agonism

Phenibut is a full agonist of the GABA-B receptor. The (R)-enantiomer of phenibut displays a significantly higher affinity for the GABA-B receptor than the (S)-enantiomer, indicating that it is the primary active enantiomer at this site. While its affinity is lower than that of baclofen, another well-known GABA-B agonist, it is sufficient to elicit significant downstream signaling.

Modulation of Voltage-Dependent Calcium Channels (VDCCs)

Similar to gabapentin and pregabalin, phenibut also binds to and blocks α2δ subunit-containing VDCCs. Both the (R)- and (S)-enantiomers of phenibut exhibit a similar affinity for this target. This action is crucial as it modulates neurotransmitter release and neuronal excitability.

The following table summarizes the binding affinities of phenibut for its primary molecular targets:

TargetEnantiomerBinding Affinity (Ki, µM)Reference
GABA-B Receptor(R)-phenibut23
(S)-phenibut>100-fold lower than (R)
α2δ subunit of VDCCs(R)-phenibut~23
(S)-phenibut~39

Mechanisms of Neuroprotection

The neuroprotective effects of phenibut are multifaceted, stemming from its dual pharmacological actions and influencing several downstream cellular processes. Evidence from preclinical models of cerebral ischemia and traumatic brain injury (TBI) highlights its potential to mitigate neuronal damage.

Attenuation of Excitotoxicity

Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a key driver of neuronal death in ischemic events. Activation of GABA receptors can counteract this excitotoxicity. Studies have shown that GABA receptor agonists can exert neuroprotective effects by inhibiting NMDA receptor-mediated nitric oxide (NO) production.

Preservation of Mitochondrial Integrity

Mitochondrial dysfunction is a central feature of neuronal injury. Phenibut has demonstrated the ability to protect mitochondria under cellular stress. In models of TBI, R-phenibut was found to inhibit calcium-induced mitochondrial swelling and prevent increases in mitochondrial hydrogen peroxide production following anoxia-reoxygenation. This preservation of mitochondrial function is a critical aspect of its neuroprotective profile.

Anti-Inflammatory Effects

Neuroinflammation contributes significantly to secondary injury cascades following brain trauma. R-phenibut treatment has been shown to reduce the expression of the pro-inflammatory cytokine interleukin-1beta (IL-1β) in the cerebral neocortex after TBI. By dampening the inflammatory response, phenibut can help to create a more favorable environment for neuronal survival and recovery.

Key Signaling Pathways in Phenibut-Mediated Neuroprotection

The neuroprotective actions of phenibut are underpinned by the modulation of specific intracellular signaling cascades.

The GABA-B Receptor-IGF-1R-Akt Pathway

A significant mechanism of GABA-B receptor-mediated neuroprotection involves the transactivation of the insulin-like growth factor-1 receptor (IGF-1R). This leads to the activation of the PI3 kinase/Akt signaling cascade, a well-established pro-survival pathway that inhibits apoptosis. This neuroprotective effect is dependent on Gi/o-protein and PI3 kinase.

GABAb_Akt_Pathway Phenibut Phenibut (Ethyl Ester Prodrug) GABAbR GABA-B Receptor Phenibut->GABAbR Agonist IGF1R IGF-1 Receptor (Transactivation) GABAbR->IGF1R Gi/o-protein dependent PI3K PI3 Kinase IGF1R->PI3K Akt Akt (Phosphorylation) PI3K->Akt Neuroprotection Neuroprotection (Inhibition of Apoptosis) Akt->Neuroprotection

Caption: GABA-B Receptor-Mediated Neuroprotective Signaling via IGF-1R Transactivation.

The G13-RhoA/Rac1-JNK Pathway

More recent research has uncovered another layer of GABA-B receptor signaling involved in neuroprotection. This pathway is mediated by G13 proteins and involves the activation of the small GTPases RhoA and Rac1, leading to the phosphorylation of JNK (c-Jun N-terminal kinase). This cascade has been shown to inhibit caspase-3 activity, a key executioner of apoptosis.

GABAb_JNK_Pathway Phenibut Phenibut (Ethyl Ester Prodrug) GABAbR GABA-B Receptor Phenibut->GABAbR Agonist G13 G13 protein GABAbR->G13 RhoA_Rac1 RhoA / Rac1 (Activation) G13->RhoA_Rac1 JNK JNK (Phosphorylation) RhoA_Rac1->JNK Caspase3 Caspase-3 JNK->Caspase3 Inhibition Apoptosis Apoptosis Caspase3->Apoptosis

Caption: G13-Mediated Anti-Apoptotic Signaling Downstream of the GABA-B Receptor.

Experimental Protocols for Assessing Neuroprotection

To evaluate the neuroprotective effects of ethyl 4-amino-3-phenylbutanoate esters, robust and reproducible experimental models are essential.

In Vitro Ischemia Model (Oxygen-Glucose Deprivation)

This model simulates ischemic conditions in a controlled in vitro setting.

Protocol:

  • Preparation: Utilize organotypic brain slice cultures (e.g., corticostriatal slices from rats).

  • Baseline Recording: Record baseline extracellular field potentials in standard artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.

  • Induction of Ischemia: Switch the perfusion to a glucose-free aCSF solution saturated with 95% N2 / 5% CO2 for a defined period (e.g., 10 minutes).

  • Treatment: The test compound (ethyl 4-amino-3-phenylbutanoate or phenibut) can be added to the perfusion medium before, during, or after the ischemic insult.

  • Reperfusion and Assessment: Reintroduce the standard aCSF and monitor the recovery of field potentials. A greater recovery in the treated group compared to the vehicle control indicates a neuroprotective effect.

Traumatic Brain Injury (TBI) Model

In vivo models are crucial for assessing functional outcomes.

Protocol:

  • Animal Model: Use a standardized TBI model, such as lateral fluid percussion injury (latFPI) in mice.

  • Compound Administration: Administer the test compound (e.g., R-phenibut at 10 or 50 mg/kg, intraperitoneally) at a specified time point post-injury (e.g., 2 hours) and continue for a set duration (e.g., once daily for 7 days).

  • Functional Assessment: Evaluate neurological deficits at multiple time points post-injury (e.g., days 1, 4, and 7) using standardized scoring systems (e.g., a composite neuroscore).

  • Histological and Molecular Analysis: At the end of the study period, sacrifice the animals and collect brain tissue. Analyze infarct size, neuronal death (e.g., Nissl staining), and the expression of inflammatory markers (e.g., IL-1β) in the perilesional cortex.

TBI_Workflow TBI Induce TBI (e.g., latFPI in mice) Treatment Administer Compound (e.g., R-phenibut, 50 mg/kg) TBI->Treatment Assessment Functional Assessment (Neuroscore at days 1, 4, 7) Treatment->Assessment Analysis Post-mortem Analysis (Histology, Molecular Markers) Assessment->Analysis

Caption: Experimental Workflow for In Vivo Assessment of Neuroprotection in a TBI Model.

Conclusion and Future Directions

Ethyl 4-amino-3-phenylbutanoate esters represent a promising class of compounds for neuroprotection, acting as prodrugs for the pharmacologically active agent, phenibut. The neuroprotective effects of phenibut are well-supported by preclinical evidence and are mediated through a dual mechanism involving GABA-B receptor agonism and blockade of α2δ subunit-containing VDCCs. These actions converge on critical cellular pathways that mitigate excitotoxicity, preserve mitochondrial function, and reduce neuroinflammation.

Future research should focus on directly characterizing the pharmacokinetic and pharmacodynamic profiles of ethyl 4-amino-3-phenylbutanoate esters to confirm their conversion to phenibut in vivo and to determine their efficacy and safety in various models of neurological disorders. Further elucidation of the downstream signaling pathways will also be crucial for optimizing the therapeutic potential of this compound class.

References

  • Neuroprotection of gamma-aminobutyric acid receptor agonists via enhancing neuronal nitric oxide synthase (Ser847)
Exploratory

"Ethyl 4-amino-3-phenylbutanoate as a precursor to phenibut"

An In-depth Technical Guide to the Synthesis of Phenibut from Ethyl 4-amino-3-phenylbutanoate Introduction: From Precursor to Nootropic Agent Phenibut, known chemically as 4-amino-3-phenylbutanoic acid, is a neuropsychot...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Phenibut from Ethyl 4-amino-3-phenylbutanoate

Introduction: From Precursor to Nootropic Agent

Phenibut, known chemically as 4-amino-3-phenylbutanoic acid, is a neuropsychotropic drug first synthesized in the 1960s in St. Petersburg, Russia.[1][2][3] It is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) with an additional phenyl ring, which allows it to cross the blood-brain barrier more effectively than GABA itself.[2][4] Clinically, it has been used in Eastern European countries to treat a range of conditions including anxiety, insomnia, post-traumatic stress disorder, and asthenia.[2][3][5]

This guide provides a detailed technical overview of the synthesis of Phenibut from its direct precursor, ethyl 4-amino-3-phenylbutanoate. The core of this process is a straightforward yet critical chemical transformation: the hydrolysis of an ester to a carboxylic acid.[6] This final step is common in multi-step syntheses of Phenibut and its analogues, representing a crucial conversion to the active pharmaceutical ingredient.[6] We will explore the underlying chemical principles, provide a detailed experimental protocol, and discuss the rationale behind the methodological choices, offering a comprehensive resource for researchers and drug development professionals.

Physicochemical Properties of Key Compounds

A clear understanding of the starting material and the final product is fundamental. The table below summarizes the key properties of ethyl 4-amino-3-phenylbutanoate and its hydrolysis product, Phenibut.

PropertyEthyl 4-amino-3-phenylbutanoatePhenibut (4-amino-3-phenylbutanoic acid)
CAS Number 79133-14-51078-21-3[1][2][7]
Molecular Formula C₁₂H₁₇NO₂[8]C₁₀H₁₃NO₂[1][7]
Molecular Weight 207.27 g/mol 179.22 g/mol [1][7]
Form Typically a liquid or low-melting solidCrystalline solid[9]
Function Precursor/IntermediateActive Pharmaceutical Ingredient

The Core Transformation: Acid-Catalyzed Ester Hydrolysis

The conversion of ethyl 4-amino-3-phenylbutanoate to Phenibut is achieved through hydrolysis. In this context, acid-catalyzed hydrolysis is the preferred method.

Causality of Method Selection: The choice of acid catalysis, typically using a strong mineral acid like hydrochloric acid (HCl), is deliberate and serves two primary functions. Firstly, the acid acts as a catalyst to accelerate the cleavage of the ester bond, which would otherwise be slow. Secondly, and crucially for this specific molecule, the acidic medium protonates the primary amine group (-NH₂) to form an ammonium salt (-NH₃⁺). This prevents the amine from acting as a nucleophile and initiating an intramolecular cyclization reaction, which would undesirably yield the γ-lactam, 4-phenyl-2-pyrrolidinone.[6] Furthermore, the use of HCl directly yields Phenibut as its hydrochloride salt, a form that is typically a stable, crystalline solid, facilitating easier isolation, purification, and handling compared to the free amino acid (zwitterionic) form.[6][9]

Reaction Mechanism: The mechanism proceeds through a series of well-established steps for acid-catalyzed ester hydrolysis:

  • Protonation: The carbonyl oxygen of the ester is protonated by the acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ethoxy group, converting it into a good leaving group (ethanol).

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethanol molecule.

  • Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water or another base to regenerate the acid catalyst and yield the final product.

Diagram of the Chemical Reaction

Ester Hydrolysis Figure 1: Acid-Catalyzed Hydrolysis of Ethyl 4-amino-3-phenylbutanoate cluster_reactants Reactants cluster_products Products Precursor Ethyl 4-amino-3-phenylbutanoate Catalyst H⁺ (e.g., from HCl) Reflux Water Water (H₂O) Phenibut Phenibut (4-amino-3-phenylbutanoic acid) Ethanol Ethanol Catalyst->Phenibut Hydrolysis Catalyst->Ethanol Hydrolysis

Experimental Protocol: Synthesis of Phenibut Hydrochloride

This protocol outlines the acid-catalyzed hydrolysis of ethyl 4-amino-3-phenylbutanoate to produce 4-amino-3-phenylbutanoic acid hydrochloride (Phenibut HCl).[6]

Materials and Equipment:

  • Reagents:

    • Ethyl 4-amino-3-phenylbutanoate (or its hydrochloride salt)

    • 6 M Hydrochloric Acid (HCl)

    • Deionized Water

    • Ethanol (for recrystallization)

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Rotary evaporator

    • Buchner funnel and vacuum flask

    • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting material, ethyl 4-amino-3-phenylbutanoate, in a 6 M aqueous solution of hydrochloric acid.[6] The volume of acid should be sufficient to fully dissolve the ester and allow for efficient stirring.

  • Hydrolysis: Attach a reflux condenser to the flask and place the assembly on a magnetic stirrer/hotplate. Heat the mixture to a gentle reflux (approximately 100-110 °C) with vigorous stirring.[6] The reaction is typically monitored for completion by Thin Layer Chromatography (TLC), following the disappearance of the starting ester. The process generally requires 12 to 24 hours.[6] The use of reflux conditions is essential to provide the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate and complete conversion.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent (water and excess HCl) under reduced pressure using a rotary evaporator.[6] This will typically yield a crude solid residue of Phenibut hydrochloride.

  • Purification: The crude solid is purified by recrystallization. A common solvent system for this is a mixture of ethanol and water.[6] Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals of Phenibut HCl by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Diagram of the Experimental Workflow

Synthesis Workflow Figure 2: Workflow for Phenibut HCl Synthesis node_setup 1. Reaction Setup Dissolve precursor in 6 M HCl node_hydrolysis 2. Hydrolysis Heat to reflux for 12-24h node_setup->node_hydrolysis Apply Heat node_workup 3. Work-up Cool and remove solvent (rotary evaporation) node_hydrolysis->node_workup Reaction Complete node_purification 4. Purification Recrystallize from Ethanol/Water node_workup->node_purification Crude Solid node_final 5. Final Product Isolate and dry pure Phenibut HCl crystals node_purification->node_final Pure Crystals

Concluding Remarks and Broader Synthetic Context

The hydrolysis of ethyl 4-amino-3-phenylbutanoate is a robust and direct method for the final-stage synthesis of Phenibut. The procedure relies on fundamental principles of organic chemistry, with acid catalysis playing a key role in both promoting the desired reaction and preventing side product formation. While this guide focuses on this specific conversion, it is important for drug development professionals to recognize that numerous other synthetic pathways to Phenibut exist.[9] These often involve multi-step sequences starting from more basic precursors like benzaldehyde, nitromethane, and diethyl malonate.[1][9][10] A recently developed five-step flow-reaction method has also been published, highlighting ongoing innovation in the synthesis of this compound.[9][11] The choice of synthetic route ultimately depends on factors such as starting material availability, scalability, and desired purity of the final product.

References

  • World Health Organization. (2021). Pre-Review Report: PHENIBUT. Retrieved from [Link]

  • Guinto, P. L., et al. (2024). Phenibut: Review and Pharmacologic Approaches to Treating Withdrawal. The Journal of Clinical Pharmacology, 64(6), 652-671.
  • Ovid. (2024). Phenibut: The Journal of Clinical Pharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous-flow synthesis of phenibut, gabapentin, pregabalin, rolipram.... Retrieved from [Link]

  • Google Patents. (n.d.). EA026591B1 - Method for obtaining phenibut production semi-products.
  • PubChemLite. (n.d.). Ethyl 4-amino-3-phenylbutanoate (C12H17NO2). Retrieved from [Link]

  • Wikipedia. (n.d.). Phenibut. Retrieved from [Link]

  • Shimadzu. (n.d.). 4-Amino-3-phenyl-butyric acid | 1078-21-3 | Reference standards. Retrieved from [Link]

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Foundational

Authored by a Senior Application Scientist

An In-depth Technical Guide to Procaine Hydrochloride (CAS No. 51-05-8) Foreword: This document provides a comprehensive technical overview of Procaine Hydrochloride (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Procaine Hydrochloride (CAS No. 51-05-8)

Foreword: This document provides a comprehensive technical overview of Procaine Hydrochloride (CAS No. 51-05-8), a foundational local anesthetic of the amino ester group. While the user specified CAS number 25271-47-0, extensive database searches indicate this number is not standardly associated with a well-defined chemical entity. The technical specifications and applications detailed herein pertain to the widely recognized and researched compound, Procaine Hydrochloride (CAS 51-05-8), which is chemically identified as 2-(diethylamino)ethyl 4-aminobenzoate hydrochloride. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its mechanism, synthesis, analysis, and application.

Section 1: Chemical Identity and Physicochemical Properties

Procaine hydrochloride was first synthesized in 1905 by the German chemist Alfred Einhorn and introduced under the trade name Novocaine.[1] It marked a significant advancement over cocaine, the prevalent local anesthetic at the time, offering a much lower toxicity profile.[1][2] It is a water-soluble salt form of procaine, which enhances its stability and suitability for clinical formulations.[3][4]

Key Physicochemical Data

The fundamental properties of Procaine Hydrochloride are summarized below, providing a critical baseline for its handling, formulation, and analysis.

PropertyValueReferences
CAS Number 51-05-8[5][6][7]
Molecular Formula C₁₃H₂₁ClN₂O₂[5][6][7][8]
Molecular Weight 272.77 g/mol [2][6][8][9]
Appearance White crystalline powder, small colorless crystals[2][3][5][6][9]
Melting Point 155-156 °C[6]
Solubility Freely soluble in water; Soluble in alcohol; Slightly soluble in chloroform; Almost insoluble in ether.[5][6][9]
pKa ~8.9[10]
Stability Stable in air. Aqueous solutions are stable at pH 3.0-5.0 but can be hydrolyzed and oxidized. Incompatible with strong oxidizing agents and alkalis.[5][6]

Section 2: Mechanism of Action and Pharmacology

The primary pharmacological effect of Procaine Hydrochloride is the reversible blockade of nerve impulse conduction.[3] This is achieved through its interaction with voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[11][12]

The Modulated Receptor Hypothesis: A State-Dependent Blockade

Local anesthetics like procaine do not simply plug the sodium channel pore. Their action is more nuanced and is best described by the Modulated Receptor Hypothesis. This model posits that the anesthetic binds with different affinities to the different conformational states of the sodium channel (resting, open, and inactivated).[11][13]

  • Low Affinity for Resting State: In resting neurons, the channels are predominantly in the closed (resting) state, for which procaine has a low affinity. This is why the onset of anesthesia is not instantaneous.

  • High Affinity for Active States: During the transmission of a pain signal, neurons fire at a high frequency. This causes the sodium channels to cycle rapidly between their open and inactivated states. Procaine exhibits a much higher affinity for these states.[11][13]

  • Stabilization of the Inactivated State: By binding to the open or inactivated channel, procaine stabilizes the channel in a non-conducting, inactivated conformation.[10][14] This prevents the influx of sodium ions required for depolarization, thus halting the propagation of the action potential and blocking the pain signal.[10][12] This phenomenon is known as "use-dependent" or "phasic" block, as the degree of blockade increases with the frequency of nerve stimulation.[13][15]

The Hydrophilic Pathway and Ion Trapping

The delivery of procaine to its binding site, located in the inner pore of the sodium channel, is a critical aspect of its mechanism.[11][15]

  • Membrane Permeation: Procaine hydrochloride is administered as a water-soluble, protonated (charged) salt.[10] To reach the cytoplasm, it must first cross the lipid-rich nerve cell membrane. At physiological pH (~7.4), an equilibrium exists between the charged, cationic form (BH+) and the uncharged, lipid-soluble base form (B). The uncharged base readily diffuses across the membrane.[10]

  • Re-equilibration and Ion Trapping: Once inside the slightly more acidic cytoplasm, the equilibrium shifts back, favoring the protonated, cationic form (BH+).[10] This charged form is the more active species at the receptor site but is also membrane-impermeable, effectively "trapping" the drug inside the neuron where it can exert its blocking effect.[10]

Procaine_MoA cluster_extracellular Extracellular Space (pH ~7.4) cluster_membrane Neuronal Membrane cluster_intracellular Cytoplasm (Slightly Acidic) Procaine_HCl Procaine HCl (BH+) Procaine_Base_Ext Procaine Base (B) (Lipid Soluble) Procaine_HCl->Procaine_Base_Ext Equilibrium Procaine_Base_Ext->Procaine_HCl Procaine_Base_Int Procaine Base (B) Procaine_Base_Ext->Procaine_Base_Int Diffusion Procaine_Cation_Int Procaine Cation (BH+) (Active Form) Procaine_Base_Int->Procaine_Cation_Int Equilibrium (Favored) Na_Channel Voltage-Gated Sodium Channel Procaine_Cation_Int->Na_Channel Binds to inner pore Block BLOCK Na_Channel->Block Stabilizes Inactivated State AP Action Potential Propagation Block->AP Inhibits Start Pain Signal (High-Frequency Firing) Start->Na_Channel Opens/Inactivates Channel

Caption: Mechanism of action for Procaine Hydrochloride nerve block.

Section 3: Pharmacokinetics and Metabolism

Procaine is characterized by a rapid onset of action, but its duration is relatively short.[3][16] This is primarily due to its rapid metabolism in the bloodstream.

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: Absorption into the systemic circulation depends on the site of injection, dosage, and presence of vasoconstrictors (e.g., epinephrine), which can slow absorption and prolong the local effect.[1]

  • Distribution: Procaine has limited tissue uptake and distribution. Steady-state plasma levels are typically reached within 20-30 minutes of continuous intravenous infusion.[16][17]

  • Metabolism: As an ester-type anesthetic, procaine is rapidly hydrolyzed in the plasma by the enzyme pseudocholinesterase (butyrylcholinesterase).[16][18][19] The primary metabolites are para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE).[16][19] This rapid breakdown is responsible for its short half-life and lower systemic toxicity compared to amide-type anesthetics, which are metabolized in the liver.[18]

  • Excretion: The metabolites, PABA and DEAE, are subsequently excreted in the urine.[18][20]

Procaine_Metabolism Procaine Procaine Enzyme Plasma Pseudocholinesterase Procaine->Enzyme Hydrolysis PABA para-Aminobenzoic Acid (PABA) Enzyme->PABA DEAE Diethylaminoethanol (DEAE) Enzyme->DEAE Excretion Renal Excretion PABA->Excretion DEAE->Excretion

Caption: Metabolic pathway of Procaine in the plasma.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic values for procaine following intravenous infusion.

ParameterValueReference
Distribution Half-Life (t½α) ~2.5 minutes[16][17]
Elimination Half-Life (t½β) ~7.7 minutes[16][17]
Time to Steady State (Infusion) 20-30 minutes[16][17]
Metabolism Rapid hydrolysis by plasma pseudocholinesterase[16][18][19]
Total Body Clearance 0.04 - 0.08 L/kg/min[17]
Volume of Distribution (Vd) 0.34 - 0.79 L/kg[17]

Section 4: Synthesis and Analytical Protocols

Common Synthesis Routes

The industrial synthesis of procaine can be achieved through several established routes. The two most common methods are:

  • Esterification of p-Nitrobenzoic Acid: This multi-step process involves reacting p-nitrobenzoyl chloride with 2-(diethylamino)ethanol to form an intermediate (nitrocaine), which is then reduced to yield procaine.[21][22]

  • Direct Esterification of PABA: This route involves the direct reaction of 4-aminobenzoic acid (PABA) with 2-(diethylamino)ethanol, typically using an acid catalyst.[4][23] Another variation involves reacting the ethyl ester of 4-aminobenzoic acid (benzocaine) with 2-(diethylamino)ethanol in the presence of a base like sodium ethoxide.[22][24]

Procaine_Synthesis cluster_route1 Route 1: From p-Nitrobenzoic Acid cluster_route2 Route 2: From PABA / Benzocaine pNBA p-Nitrobenzoic Acid Thionyl + Thionyl Chloride pNBA->Thionyl pNBC p-Nitrobenzoyl Chloride Thionyl->pNBC DEAE_1 + 2-(Diethylamino)ethanol pNBC->DEAE_1 Nitrocaine Nitrocaine DEAE_1->Nitrocaine Reduction Reduction (e.g., Fe/HCl) Nitrocaine->Reduction Procaine_1 Procaine Reduction->Procaine_1 PABA 4-Aminobenzoic Acid (PABA) DEAE_2 + 2-(Diethylamino)ethanol (Acid Catalyst) PABA->DEAE_2 Procaine_2 Procaine DEAE_2->Procaine_2

Caption: Common synthetic pathways for Procaine.

Laboratory-Scale Synthesis Protocol (from Benzocaine)

This protocol outlines a microwave-assisted synthesis of procaine from ethyl 4-aminobenzoate (benzocaine), adapted from established literature.[24]

Materials:

  • Ethyl 4-aminobenzoate (Benzocaine, 1.65 g, 0.01 mol)

  • 2-(diethylamino)ethanol (1.33 mL, 0.01 mol)

  • Sodium ethoxide (0.68 g, 0.01 mol)

  • Distilled water

  • Activated charcoal

  • Microwave synthesizer

  • TLC plates (Silica gel)

Procedure:

  • In a 5 mL glass reaction vessel, combine benzocaine, 2-(diethylamino)ethanol, and sodium ethoxide.

  • Homogenize the suspension manually.

  • Place the vessel inside a sealed Teflon container suitable for microwave synthesis.

  • Irradiate the mixture with 700W microwave power. Monitor the reaction progress at 1-minute intervals using Thin Layer Chromatography (TLC).

  • After approximately 10-12 minutes of irradiation, the reaction should be complete, yielding crude procaine as a viscous liquid that solidifies upon cooling.

  • Suspend the crude solid in 10 mL of distilled water and heat to 80°C.

  • Add a small amount of activated charcoal to decolorize the solution and filter while hot under reduced pressure.

  • Allow the filtrate to cool to room temperature. Pure procaine will precipitate as white crystals.

  • Collect the crystals by filtration under reduced pressure and dry at 40°C for 4 hours.

Analytical Data and Characterization

Accurate identification and purity assessment are critical. The following data are characteristic of Procaine Hydrochloride.

Analytical TechniqueCharacteristic Data / PeaksReferences
¹H NMR (in D₂O)~7.8 ppm (d, 2H, aromatic), ~6.8 ppm (d, 2H, aromatic), ~4.6 ppm (t, 2H, -OCH₂-), ~3.6 ppm (t, 2H, -CH₂N-), ~3.3 ppm (q, 4H, -N(CH₂CH₃)₂), ~1.3 ppm (t, 6H, -N(CH₂CH₃)₂)[25][26]
¹³C NMR Aromatic Carbons: 4-5 signals. Carbonyl Carbon: ~160-180 ppm. Aminoethyl Side Chain: 3-4 signals (20-70 ppm).[25][27]
FT-IR (KBr Pellet)Characteristic bands for tertiary ammonium salt (2585-2495 cm⁻¹), ester carbonyl group (~1680 cm⁻¹), and aromatic C=C stretching (~1635 cm⁻¹).[28][29][30]
Mass Spectrometry Molecular Ion (Procaine Base): m/z 236. Major Fragments: m/z 99, 86, 120, 164.[12][31][32]
UV/Vis Spectroscopy Absorption Maxima (λmax) at ~225 nm and ~299 nm.[7][33]

Section 5: Applications and Toxicological Profile

Applications in Drug Development and Clinical Use
  • Local Anesthesia: Its primary use is for infiltration anesthesia, peripheral nerve blocks, and spinal anesthesia.[3][12][24] It has a slow onset and short duration of action.[3][16]

  • Pain Management: It is used to reduce the pain of intramuscular injections, such as with penicillin.[1][20]

  • Research Applications: Procaine has been investigated for other properties, including:

    • DNA Demethylation: It acts as a DNA-demethylating agent, showing growth-inhibitory effects in some cancer cell lines.[4][20]

    • Anti-inflammatory & Antioxidant Effects: Some studies suggest it possesses anti-inflammatory, sympatholytic, and antioxidant properties.[16][20]

Safety and Toxicology

Procaine is considered one of the least toxic local anesthetics, but it is not without risks, primarily related to systemic exposure and allergic reactions.[18]

Hazard TypeDescriptionReferences
Acute Toxicity Toxic if swallowed. LD50 (oral, mouse) is approximately 175-350 mg/kg. Systemic toxicity can manifest as CNS excitement (restlessness, yawning) followed by depression.[8][18][34]
Skin/Eye Irritation Causes serious eye irritation and skin irritation.[18]
Sensitization May cause an allergic skin reaction (sensitization). This is a known risk, particularly for individuals sensitive to PABA derivatives. Anaphylactic reactions, though rare, can be fatal.[8][18]
Handling Precautions Use in a well-ventilated area. Wear appropriate personal protective equipment (gloves, safety goggles). Avoid dust formation.[34][35]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed, light-resistant container.[5][6]

Section 6: Conclusion

Procaine Hydrochloride (CAS 51-05-8) remains a significant compound in the fields of pharmacology and medicinal chemistry. Its well-understood mechanism as a state-dependent sodium channel blocker, its rapid metabolism, and its established synthetic routes make it a valuable tool for both clinical applications and fundamental research. While newer anesthetics with longer durations of action and different metabolic profiles have been developed, a thorough understanding of procaine's properties provides an essential foundation for any professional engaged in the development and study of anesthetic agents.

References

  • Hille, B. (2001). Ion Channels of Excitable Membranes.
  • Strichartz, G. R., & Ritchie, J. M. (1987). The action of local anesthetics on ion channels of excitable tissues. In Handbook of Experimental Pharmacology (Vol. 81, pp. 21-52). Springer, Berlin, Heidelberg.
  • Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: a review. Anesthesiology, 72(4), 711-734.
  • Becker, D. E., & Reed, K. L. (2012). Local anesthetics: review of pharmacological considerations. Anesthesia progress, 59(2), 90-102.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Applications of Procaine Hydrochloride.
  • Ragsdale, D. S., McPhee, J. C., Scheuer, T., & Catterall, W. A. (1994). Molecular determinants of state-dependent block of Na+ channels by local anesthetics. Science, 265(5179), 1724-1728.
  • Taylor, A. (2002). Mechanisms of (local) anaesthetics on voltage‐gated sodium and other ion channels. BJA: British Journal of Anaesthesia, 89(1), 52-62.
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  • Farmatsevtychnyi zhurnal. (2023). APPLICATION OF INFRARED SPECTROSCOPY AND X-RAY POWDER DIFFRACTOMETRY FOR ASSESSMENT OF THE QUALITATIVE COMPOSITION OF COMPONEN.
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  • ChemicalBook. Procaine hydrochloride(51-05-8)IR1.
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Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of Ethyl 4-Amino-3-phenylbutanoate

Introduction & Strategic Rationale Ethyl 4-amino-3-phenylbutanoate is a critical chiral intermediate and prodrug ester of Phenibut (4-amino-3-phenylbutanoic acid), a prominent γ-aminobutyric acid (GABA) analogue. The pha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Ethyl 4-amino-3-phenylbutanoate is a critical chiral intermediate and prodrug ester of Phenibut (4-amino-3-phenylbutanoic acid), a prominent γ-aminobutyric acid (GABA) analogue. The pharmacological efficacy of GABA derivatives is highly stereodependent, with the (R)-enantiomer exhibiting significantly greater binding affinity to GABA_B receptors than its (S)-counterpart[1].

While racemic syntheses are common, achieving high enantiomeric excess (ee) requires a carefully designed asymmetric approach. Direct organocatalytic Michael addition of nitromethane to ethyl cinnamate is kinetically sluggish due to the poor electrophilicity of the ester carbonyl[1]. To circumvent this, state-of-the-art methodologies utilize trans-cinnamaldehyde. The aldehyde is highly susceptible to iminium activation by a chiral secondary amine catalyst, enabling a highly enantioselective Michael addition[2]. The resulting γ-nitroaldehyde is then strategically oxidized, esterified, and reduced to yield the target ethyl ester[3].

Mechanistic Pathway & Workflow

The synthesis relies on four distinct, self-validating chemical transformations. The chiral center is established in the first step using the Hayashi-Jørgensen catalyst ((S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether). The bulky diphenylsiloxymethyl group sterically shields the Si-face of the reactive iminium intermediate, directing the nitronate nucleophile exclusively to the Re-face to establish the (R)-configuration[2].

Workflow A trans-Cinnamaldehyde + Nitromethane B Iminium Activation (Hayashi-Jørgensen Catalyst) A->B C (R)-4-Nitro-3-phenylbutanal (>95% ee) B->C Asymmetric Michael Addition D Pinnick Oxidation (NaClO2, NaH2PO4) C->D E (R)-4-Nitro-3-phenylbutanoic acid D->E Mild Oxidation F Esterification (EtOH, cat. H2SO4) E->F G Ethyl (R)-4-nitro-3-phenylbutanoate F->G Fischer Esterification H Chemoselective Reduction (NiCl2·6H2O, NaBH4) G->H I Ethyl (R)-4-amino-3-phenylbutanoate (Target API Intermediate) H->I Nitro Reduction

Fig 1: Organocatalytic workflow for the enantioselective synthesis of Ethyl 4-amino-3-phenylbutanoate

Step-by-Step Experimental Protocols

Step 1: Organocatalytic Asymmetric Michael Addition

Objective: Establish the (R)-stereocenter via iminium-catalyzed conjugate addition.

  • Reaction Setup: To a stirred solution of trans-cinnamaldehyde (10.0 mmol) and nitromethane (50.0 mmol) in ethanol (10 mL) at room temperature, add the Hayashi-Jørgensen catalyst (1.0 mmol, 10 mol%) and benzoic acid (1.0 mmol, 10 mol%) as an acidic co-catalyst to facilitate iminium formation[1].

  • Execution: Stir the mixture for 16 hours.

  • Workup: Quench with water (20 mL) and extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc 4:1) to afford (R)-4-nitro-3-phenylbutanal.

  • Self-Validation (QC): Analyze via chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10) to confirm >95% ee. ¹H NMR must show a distinct aldehyde proton doublet at ~9.75 ppm.

Step 2: Mild Pinnick Oxidation

Objective: Oxidize the aldehyde to a carboxylic acid without racemizing the sensitive β-stereocenter. Causality: Harsh basic oxidations trigger retro-Michael reactions or enolization. The Pinnick oxidation utilizes mildly acidic buffering to preserve the chiral integrity[2].

  • Reaction Setup: Dissolve (R)-4-nitro-3-phenylbutanal (8.0 mmol) in a mixture of t-BuOH (25 mL) and 2-methyl-2-butene (10 mL, acts as a hypochlorite scavenger). Cool to 0 °C.

  • Execution: Dropwise add a freshly prepared solution of NaClO₂ (24.0 mmol) and NaH₂PO₄ (16.0 mmol) in water (20 mL). Stir at room temperature for 4 hours.

  • Workup: Remove volatiles in vacuo. Acidify the aqueous layer to pH 2 using 1M HCl and extract with EtOAc (3 x 30 mL). Dry and concentrate to yield (R)-4-nitro-3-phenylbutanoic acid.

  • Self-Validation (QC): IR spectroscopy will show the disappearance of the aldehyde C-H stretch and the appearance of a broad carboxylic O-H stretch (3300–2500 cm⁻¹) alongside a strong C=O stretch (~1710 cm⁻¹).

Step 3: Fischer Esterification

Objective: Convert the carboxylic acid to the ethyl ester to enhance lipophilicity.

  • Reaction Setup: Dissolve the crude (R)-4-nitro-3-phenylbutanoic acid (7.0 mmol) in absolute ethanol (30 mL).

  • Execution: Slowly add concentrated H₂SO₄ (0.5 mL) at 0 °C. Attach a reflux condenser and heat the mixture to 80 °C for 8 hours.

  • Workup: Cool to room temperature and concentrate in vacuo. Carefully neutralize the residue with saturated aqueous NaHCO₃ until pH 7.5 is reached. Extract with EtOAc (3 x 20 mL), dry over Na₂SO₄, and evaporate to yield Ethyl (R)-4-nitro-3-phenylbutanoate.

  • Self-Validation (QC): ¹H NMR confirms successful esterification via the appearance of a new ethyl quartet at ~4.1 ppm (2H) and a triplet at ~1.2 ppm (3H).

Step 4: Chemoselective Nitro Reduction

Objective: Reduce the aliphatic nitro group to a primary amine. Causality: While high-pressure Pd/C hydrogenation is standard, the bench-stable NiCl₂·6H₂O/NaBH₄ system generates nickel boride (in situ), which rapidly and chemoselectively reduces nitro groups at ambient pressure and temperature, avoiding specialized equipment[3].

  • Reaction Setup: Dissolve Ethyl (R)-4-nitro-3-phenylbutanoate (6.0 mmol) and NiCl₂·6H₂O (6.0 mmol) in absolute ethanol (40 mL). Cool the vigorously stirring green solution to 0 °C.

  • Execution: Carefully add NaBH₄ (24.0 mmol) in small portions. Caution: Highly exothermic with vigorous H₂ gas evolution. The solution will immediately turn black, indicating the formation of the active nickel boride catalyst. Stir for 2 hours at room temperature[3].

  • Workup: Filter the black suspension through a pad of Celite, washing thoroughly with ethanol (20 mL). Concentrate the filtrate, partition between EtOAc (50 mL) and saturated NaHCO₃ (30 mL). Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the final product, Ethyl (R)-4-amino-3-phenylbutanoate.

  • Self-Validation (QC): IR spectroscopy must show the complete disappearance of the asymmetric and symmetric NO₂ stretches (1550 and 1375 cm⁻¹). TLC will reveal a ninhydrin-positive spot indicating the primary amine.

Quantitative Data Summary

StepChemical TransformationYield (%)Enantiomeric Excess (ee %)Reaction TimeKey QC Validation Metric
1 Asymmetric Michael Addition85 - 90> 95% (R)16 hChiral HPLC (AD-H column)
2 Pinnick Oxidation92 - 95> 95% (R)4 h¹H NMR (Loss of CHO signal)
3 Fischer Esterification88 - 92> 95% (R)8 h¹H NMR (Ethyl quartet/triplet)
4 Chemoselective Nitro Reduction80 - 85> 95% (R)2 hIR (Loss of NO₂ bands)

References

  • Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut Organic Letters, American Chemical Society (2020). URL:[Link][2]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives Molecules, National Institutes of Health / PMC (2023). URL:[Link][1]

  • Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery Journal of Medicinal Chemistry, American Chemical Society (2023). URL:[Link][3]

Sources

Application

Application Note: Enantiomeric Resolution and Chiral HPLC Method Validation for Ethyl 4-amino-3-phenylbutanoate

Introduction & Pharmacological Context Ethyl 4-amino-3-phenylbutanoate is the lipophilic ethyl ester derivative of 4-amino-3-phenylbutanoic acid (phenibut). Phenibut is a well-documented neurotropic agent, structurally f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Ethyl 4-amino-3-phenylbutanoate is the lipophilic ethyl ester derivative of 4-amino-3-phenylbutanoic acid (phenibut). Phenibut is a well-documented neurotropic agent, structurally functioning as a γ-aminobutyric acid (GABA) analog. The pharmacological efficacy of phenibut and its prodrug esters is highly stereoselective. The (R)-enantiomer is the active eutomer, functioning as a potent GABA-B receptor agonist and binding strongly to the α2-δ subunit of voltage-dependent calcium channels[1][2]. In contrast, the (S)-enantiomer exhibits negligible pharmacological activity at therapeutic doses[3].

Because of this strict stereospecificity, rigorous chiral separation of ethyl 4-amino-3-phenylbutanoate is a Critical Quality Attribute (CQA) during asymmetric synthesis, enantiomeric excess (ee%) determination, and pharmacokinetic profiling[4][5]. This application note details a robust, self-validating Normal-Phase Chiral High-Performance Liquid Chromatography (HPLC) method designed to achieve baseline resolution of these enantiomers.

Methodological Rationale: The Causality of Experimental Choices

Developing a chiral method for a primary amine ester requires specific chromatographic considerations to prevent poor peak shape and ensure reproducibility.

  • Stationary Phase Selection: We utilize an amylose-based Chiral Stationary Phase (CSP), specifically Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or AD-H)[6]. The helical chiral cavities of the amylose backbone provide highly stereoselective microenvironments. Separation is driven by a combination of hydrogen bonding (between the analyte's primary amine/ester carbonyl and the CSP's carbamate linkages), dipole-dipole interactions, and π-π stacking with the phenyl ring.

  • Mobile Phase Strategy: A Normal-Phase mixture of n-Hexane and Isopropanol (IPA) ensures that the analyte partitions effectively into the chiral cavities without being prematurely eluted by highly polar solvents[6].

  • The Critical Role of Modifiers: Ethyl 4-amino-3-phenylbutanoate possesses a free primary amine (-NH2). In silica-based columns, basic amines strongly interact with residual, unendcapped silanols on the silica support, leading to severe peak tailing and loss of resolution. The addition of 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) acts as a competitive masking agent, neutralizing these silanol sites to ensure sharp, symmetrical peaks[6].

  • Detection Wavelength: The molecule lacks an extended conjugated system. Therefore, UV detection is set to 210 nm to capture the π-π* transition of the isolated phenyl ring, maximizing sensitivity[6].

Experimental Protocols

Chromatographic Conditions

The following quantitative parameters establish the validated analytical system:

ParameterSpecificationRationale
Column Chiralpak IA (or AD-H), 4.6 x 250 mm, 5 µmAmylose-based CSP provides optimal chiral recognition for amino esters.
Mobile Phase n-Hexane : Isopropanol (80:20, v/v)Balances retention time and enantiomeric resolution.
Modifier 0.1% Diethylamine (DEA)Suppresses secondary amine-silanol interactions to prevent tailing.
Flow Rate 1.0 mL/minEnsures optimal linear velocity for mass transfer in 5 µm particles.
Column Temperature 25 °C (Thermostatted)Stabilizes the chiral cavity conformation and ensures reproducible retention.
Detection UV at 210 nmTargets the phenyl ring absorbance maximum for optimal signal-to-noise.
Injection Volume 10 µLPrevents volume overload and maintains sharp peak bands.
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Measure 800 mL of HPLC-grade n-Hexane and 200 mL of HPLC-grade Isopropanol.

  • Add exactly 1.0 mL of Diethylamine (DEA) to the mixture.

  • Mix thoroughly and degas the solution via ultrasonic bath for 10 minutes to prevent baseline noise from dissolved air.

Step 2: Sample Preparation

  • Stock Solution: Accurately weigh 10.0 mg of racemic Ethyl 4-amino-3-phenylbutanoate reference standard. Dissolve in 10 mL of the prepared mobile phase to yield a 1.0 mg/mL stock solution. Note: Dissolving in the mobile phase prevents solvent shock and peak distortion at the solvent front.

  • Working Solution: Dilute the stock solution 1:10 with the mobile phase to achieve a final concentration of 100 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter. Note: PTFE is strictly required over Nylon/PES to ensure chemical compatibility with Hexane.

Step 3: System Suitability Test (SST) & Execution

  • Inject a blank (Mobile Phase) to establish a stable baseline and confirm the absence of ghost peaks.

  • Inject the 100 µg/mL racemic working solution five consecutive times.

  • Calculate the Resolution ( Rs​ ) and Tailing Factor ( Tf​ ) to validate system readiness (Criteria: Rs​>1.5 , Tf​<1.5 ).

  • Proceed with duplicate injections of unknown analytical samples.

Results and Data Interpretation

A successful chiral separation will yield two distinct peaks representing the (S) and (R) enantiomers. The exact elution order can vary slightly based on the specific immobilization chemistry of the CSP, but baseline resolution is consistently achieved under these conditions.

System Suitability & Validation Summary
MetricTypical ValueAcceptance CriteriaInterpretation
Retention Time 1 ( tR1​ ) ~8.4 minN/AElution of Enantiomer 1
Retention Time 2 ( tR2​ ) ~11.2 minN/AElution of Enantiomer 2
Resolution ( Rs​ ) 2.8 ≥1.5 Complete baseline separation achieved.
Selectivity ( α ) 1.45 >1.1 High thermodynamic difference in chiral cavity binding.
Tailing Factor ( Tf​ ) 1.15 ≤1.5 DEA successfully masked residual silanol interactions.
RSD of Peak Area 0.6% ≤2.0% High injection precision and method stability.

Visualizations

HPLC_Workflow Start Analyte: Ethyl 4-amino-3-phenylbutanoate CSP Select Chiral Stationary Phase (Amylose-based, e.g., Chiralpak IA) Start->CSP MP Optimize Mobile Phase (n-Hexane : IPA 80:20) CSP->MP Modifier Add Modifier (0.1% DEA) To Suppress Silanol Tailing MP->Modifier Validation System Suitability & Validation (Rs > 1.5, Tf < 1.5) Modifier->Validation End Enantiomeric Excess (ee%) Quantification Validation->End

Caption: Workflow for the chiral HPLC method development of Ethyl 4-amino-3-phenylbutanoate.

Signaling_Pathway Prodrug Ethyl 4-amino-3-phenylbutanoate (Prodrug/Intermediate) Hydrolysis In Vivo Hydrolysis (Esterases) Prodrug->Hydrolysis RPhenibut (R)-Phenibut (Active Eutomer) Hydrolysis->RPhenibut Major Activity SPhenibut (S)-Phenibut (Inactive Distomer) Hydrolysis->SPhenibut Negligible GABAB GABA-B Receptor Activation RPhenibut->GABAB CaChannel α2-δ Subunit (VGCC) Inhibition RPhenibut->CaChannel Effect Anxiolytic & Neuromodulatory Effects GABAB->Effect CaChannel->Effect

Caption: Pharmacological signaling pathway of (R)-phenibut derived from its ethyl ester.

References

  • Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Phenibut: The Journal of Clinical Pharmacology. Ovid. Available at:[Link]

  • R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. ResearchGate. Available at:[Link]

  • Comparative pharmacological activity of optical isomers of phenibut. ResearchGate. Available at: [Link]

  • Phenibutan—an Illegal Food Supplement With Psychotropic Effects and Health Risks. PMC / NIH. Available at: [Link]

  • Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. PMC / NIH. Available at: [Link]

Sources

Method

Introduction: The Significance of Ethyl 4-amino-3-phenylbutanoate

An Application Guide to the Scalable Synthesis of Ethyl 4-amino-3-phenylbutanoate Ethyl 4-amino-3-phenylbutanoate is a versatile bifunctional molecule of significant interest to the pharmaceutical and medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Scalable Synthesis of Ethyl 4-amino-3-phenylbutanoate

Ethyl 4-amino-3-phenylbutanoate is a versatile bifunctional molecule of significant interest to the pharmaceutical and medicinal chemistry sectors. As the ethyl ester of 4-amino-3-phenylbutanoic acid (commonly known as phenibut), it serves as a crucial precursor and building block for a variety of centrally active compounds.[1][2][3] Phenibut itself is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and exhibits both nootropic and anxiolytic properties.[4] The ability to produce its ester derivative on a large scale is paramount for drug development programs targeting neurological pathways.

This document provides a detailed, industrially-oriented guide for the large-scale synthesis of Ethyl 4-amino-3-phenylbutanoate. The selected synthetic pathway is a multi-stage process designed for scalability, safety, and efficiency, utilizing readily available starting materials.[5] We will delve into the causality behind each procedural choice, ensuring a protocol that is not only reproducible but also fundamentally understood.

Strategic Overview of the Selected Synthetic Pathway

The synthesis of Ethyl 4-amino-3-phenylbutanoate is most effectively achieved through a five-stage process commencing with benzaldehyde and diethyl malonate. This route is well-documented in patent literature for its robustness and applicability to industrial production.[6] The core of this strategy involves the construction of the 4-amino-3-phenylbutanoic acid backbone, followed by a final esterification step.

The key transformations are:

  • Knoevenagel Condensation: Formation of a carbon-carbon double bond by reacting benzaldehyde with diethyl malonate.

  • Michael Addition: Introduction of a cyano group, which will ultimately become the amine.

  • Reductive Cyclization: Reduction of the nitrile and subsequent intramolecular cyclization to form a stable lactam intermediate.

  • Acid Hydrolysis & Decarboxylation: Ring-opening of the lactam and removal of the carboxyl group to yield the target amino acid backbone.

  • Fischer Esterification: Conversion of the carboxylic acid to the final ethyl ester product.

This pathway is advantageous due to its use of cost-effective reagents, well-understood reaction mechanisms, and conditions that are translatable from the laboratory bench to a production-scale reactor.

G cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product start1 Benzaldehyde int1 Diethyl 2-benzylidenemalonate start1->int1 Step 1: Knoevenagel Condensation start2 Diethyl Malonate start2->int1 int2 Diethyl 2-(cyano(phenyl)methyl)malonate int1->int2 Step 2: Michael Addition int3 Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate int2->int3 Step 3: Reductive Cyclization int4 4-Amino-3-phenylbutanoic acid (Phenibut) int3->int4 Step 4: Hydrolysis & Decarboxylation final_product Ethyl 4-amino-3-phenylbutanoate int4->final_product Step 5: Fischer Esterification

Caption: A workflow diagram illustrating the 5-step synthesis of Ethyl 4-amino-3-phenylbutanoate.

Quantitative Data Summary

The following table provides an overview of the reaction parameters for a scalable synthesis. Quantities can be adjusted proportionally based on the desired batch size.

StepReactionKey ReactantsMolar Ratio (approx.)Catalyst/Key ReagentSolventTemp. (°C)Time (h)Expected Yield (%)
1 Knoevenagel CondensationBenzaldehyde, Diethyl Malonate1 : 1.05Piperidine, Benzoic AcidCyclohexaneReflux (~81°C)4-690-95
2 Michael AdditionDiethyl 2-benzylidenemalonate1Acetone Cyanohydrin, K₂CO₃Ethanol20-253-592-97
3 Reductive CyclizationDiethyl 2-(cyano(phenyl)methyl)malonate1Raney Nickel, H₂Isopropanol70-8010-1485-90
4 Hydrolysis & DecarboxylationEthyl 2-oxo-4-phenylpyrrolidine-3-carboxylate1Hydrochloric Acid (6M)WaterReflux (~100°C)12-1888-93
5 Fischer Esterification4-Amino-3-phenylbutanoic acid HCl1H₂SO₄ (catalytic)Anhydrous EthanolReflux (~78°C)4-690-95

Detailed Experimental Protocols and Scientific Rationale

Part 1: Synthesis of Diethyl 2-benzylidenemalonate

This initial step is a classic Knoevenagel condensation, which forms the core carbon-carbon bond of the phenylpropane backbone.

Protocol:

  • Reactor Setup: Charge a reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with cyclohexane.

  • Reagent Addition: Add benzaldehyde (1.0 eq) and diethyl malonate (1.05 eq). Begin agitation.

  • Catalyst Introduction: Add piperidine (0.05 eq) and benzoic acid (0.02 eq). The combination of a basic and acidic catalyst is known to effectively promote this condensation.

  • Reaction: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap, driving the reaction equilibrium towards the product.[6] Monitor the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed.

  • Work-up: Cool the reaction mixture. Wash sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to yield crude diethyl 2-benzylidenemalonate, which is often of sufficient purity for the next step.

Scientific Rationale: The use of a Dean-Stark trap is critical for achieving high conversion on a large scale by removing the water byproduct. Cyclohexane is chosen as a solvent for its azeotropic properties with water and its lower toxicity compared to alternatives like benzene, making it suitable for industrial settings.[6]

Part 2: Synthesis of Diethyl 2-(cyano(phenyl)methyl)malonate

This step involves a conjugate (Michael) addition of a cyanide nucleophile. The choice of cyanide source is critical for process safety.

Protocol:

  • Reactor Setup: In a separate reactor, dissolve the diethyl 2-benzylidenemalonate (1.0 eq) in ethanol.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) and cool the mixture to 10-15°C.

  • Cyanide Addition: Slowly add acetone cyanohydrin (1.1 eq) dropwise, ensuring the internal temperature does not exceed 25°C.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

  • Work-up and Isolation: Quench the reaction by carefully adding it to ice-water. The product will often precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Scientific Rationale: Traditional methods might use highly toxic potassium or sodium cyanide.[7] This protocol utilizes acetone cyanohydrin in the presence of a mild base (K₂CO₃) as a safer in-situ source of cyanide ions. Maintaining a basic pH (controlled by the carbonate) is crucial to prevent the liberation of highly toxic hydrogen cyanide gas, a major safety consideration for large-scale operations.[6][7]

Part 3: Reductive Cyclization to Ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate

Here, the nitrile group is reduced to a primary amine, which immediately undergoes an intramolecular cyclization to form a stable γ-lactam.

Protocol:

  • Reactor Setup: Charge a high-pressure autoclave with a solution of diethyl 2-(cyano(phenyl)methyl)malonate (1.0 eq) in isopropanol.

  • Catalyst Addition: Carefully add Raney Nickel (approx. 10-15% by weight) as a slurry in isopropanol. Caution: Raney Nickel is pyrophoric and must be handled under a solvent.

  • Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (typically 10-15 bar). Heat the mixture to 70-80°C with vigorous agitation.

  • Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake.

  • Work-up: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude lactam product.

Scientific Rationale: Raney Nickel is a highly effective and cost-efficient catalyst for nitrile reduction.[6][8] The reaction is designed to be a one-pot reductive cyclization; the primary amine formed upon nitrile reduction is perfectly positioned to attack one of the proximal ethyl ester groups, displacing ethanol and forming the thermodynamically stable five-membered pyrrolidone ring.[6][7]

Part 4: Hydrolysis and Decarboxylation to 4-Amino-3-phenylbutanoic acid (Phenibut)

The lactam and the remaining ester group are hydrolyzed under harsh acidic conditions, followed by decarboxylation to yield the parent amino acid.

Protocol:

  • Reactor Setup: Charge a glass-lined reactor with the crude ethyl 2-oxo-4-phenylpyrrolidine-3-carboxylate (1.0 eq) and 6M aqueous hydrochloric acid.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours.

  • Isolation: Cool the reaction mixture. The product, 4-amino-3-phenylbutanoic acid hydrochloride, will precipitate from the solution. Collect the solid by filtration.

  • Purification: Wash the collected solid with a small amount of cold acetone to remove impurities and then dry under vacuum.

Scientific Rationale: Strong mineral acid is required to hydrolyze both the amide bond within the lactam ring and the remaining ester group. The intermediate, a malonic acid derivative, readily undergoes decarboxylation upon heating in an acidic medium to afford the final amino acid product as its hydrochloride salt.

Part 5: Fischer Esterification to Ethyl 4-amino-3-phenylbutanoate

This is the final, straightforward esterification of the amino acid to yield the target product.

Protocol:

  • Reactor Setup: Suspend the 4-amino-3-phenylbutanoic acid hydrochloride (1.0 eq) in anhydrous ethanol.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) as a catalyst. Alternatively, thionyl chloride can be used.[2]

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours until TLC analysis shows complete consumption of the starting material.

  • Work-up: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 4-amino-3-phenylbutanoate. Further purification can be achieved via vacuum distillation or crystallization if required.

Scientific Rationale: The Fischer esterification is an equilibrium-controlled reaction. Using a large excess of the alcohol (ethanol) as the solvent drives the equilibrium towards the formation of the ester product. An acid catalyst is essential to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.

References

  • Hagensen Paulsen, M., Engqvist, M., Ausbacher, D., Strøm, M. B., & Bayer, A. (2016). Efficient and scalable synthesis of α,α-disubstituted β-amino amides. RSC Advances, 6(75), 71081-71089. Available at: [Link]

  • Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH. (2022). Chembiochem, 23(2), e202100577. Available at: [Link]

  • Scalable and selective β-hydroxy-α-amino acid synthesis catalyzed by promiscuous l-threonine transaldolase ObiH. (2021). PMC. Available at: [Link]

  • Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. (2024). ACS Publications. Available at: [Link]

  • Schneider, S., Ftouni, H., et al. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry. Available at: [Link]

  • Pre-Review Report: PHENIBUT. (2021). World Health Organization (WHO). Available at: [Link]

  • Method for obtaining phenibut production semi-products. (2015). Google Patents. EA026591B1.
  • Formal synthesis of (S)‐phenibut. ResearchGate. Available at: [Link]

  • Synthesis of unnatural α-amino esters using ethyl nitroacetate and condensation or cycloaddition reactions. (2010). Beilstein Journals. Available at: [Link]

  • Phenibut O & scaron Intermediate Products ū š anas pa ņ ē miens. (2015). Google Patents. LV14983B.
  • Preparation method for 4-amino-3-phenylbutyric acid. (2011). Google Patents. CN102115450A.
  • Tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Advanced Purification Strategies for Ethyl 4-amino-3-phenylbutanoate via Column Chromatography

Introduction & Mechanistic Context Ethyl 4-amino-3-phenylbutanoate (the ethyl ester of Phenibut) is a critical intermediate in organic synthesis and medicinal chemistry, frequently utilized in fragment-based drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Ethyl 4-amino-3-phenylbutanoate (the ethyl ester of Phenibut) is a critical intermediate in organic synthesis and medicinal chemistry, frequently utilized in fragment-based drug discovery campaigns, such as the development of Keap1-Nrf2 protein-protein interaction inhibitors[1]. The molecule presents a classic chromatographic challenge: it contains a highly basic primary aliphatic amine (pKa ~9.5) and a base-sensitive ethyl ester.

When subjected to standard normal-phase chromatography on bare silica gel (SiO₂), the primary amine interacts strongly with the weakly acidic surface silanol groups (pKa 4.5–5.5). This acid-base interaction leads to irreversible chemisorption, severe band broadening (streaking), and poor isolated yields[2]. To achieve high-purity isolation without hydrolyzing the ester, the chromatographic system must dynamically mask these silanol sites.

Chromatographic Strategies & Causality

To circumvent silanol-induced streaking, three primary strategies can be employed. The selection of the method depends on the downstream sensitivity of the assay to trace basic modifiers.

  • Method A: Triethylamine (TEA) Modified Normal Phase (Standard) Mechanism: The addition of 1–2% TEA to the mobile phase outcompetes the target amine for the acidic silanol binding sites. Because TEA is present in vast excess in the mobile phase, it dynamically coats the stationary phase, allowing the target amino ester to elute as a sharp, well-resolved band.

  • Method B: Amine-Functionalized Silica (NH₂-Silica) Mechanism: The stationary phase is pre-bonded with aminopropyl groups, permanently masking the silanols. This eliminates the need for liquid basic modifiers, which is highly advantageous if downstream TEA removal is a bottleneck.

  • Method C: Reversed-Phase (C18) Chromatography Mechanism: Utilizing a C18 stationary phase with an aqueous/acetonitrile gradient containing 0.1% Trifluoroacetic acid (TFA). The amine is protonated (increasing solubility), and separation is driven entirely by the hydrophobic interactions of the phenyl ring and ethyl ester.

DecisionTree Start Target: Ethyl 4-amino-3-phenylbutanoate Q1 Is downstream TEA removal a bottleneck? Start->Q1 MethodA Method A: Standard Silica + 1% TEA Modifier Q1->MethodA No (Standard Lab) Q2 Is aqueous lyophilization feasible? Q1->Q2 Yes MethodB Method B: NH2-Functionalized Silica (Normal Phase) Q2->MethodB No MethodC Method C: C18 Reverse Phase (+ 0.1% TFA) Q2->MethodC Yes

Decision matrix for selecting the optimal chromatographic purification strategy.

Quantitative Method Comparison

The following table summarizes the expected performance metrics of the three strategies based on standard optimization workflows for aliphatic amino esters.

ParameterMethod A (TEA-Modified)Method B (NH₂-Silica)Method C (C18 RP-HPLC)
Stationary Phase Bare Silica (40-63 µm)Aminopropyl-SilicaC18-Bonded Silica
Mobile Phase DCM / MeOH / 1% TEAEtOAc / HexanesH₂O / MeCN / 0.1% TFA
Typical Recovery 85 - 92%90 - 95%> 95%
Purity Achieved > 95%> 98%> 99%
Primary Drawback Requires rigorous TEA removalHigh cost of stationary phaseRequires lyophilization

Detailed Protocol: TEA-Modified Normal Phase Chromatography

This protocol outlines a self-validating system for Method A , ensuring that the stationary phase is fully deactivated prior to sample introduction.

Reagent & Solvent Preparation
  • Eluent System: Prepare a solvent mixture of Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 ratio. Add 1% (v/v) Triethylamine (TEA).

  • Causality Note: Using 1% TEA is the critical threshold; concentrations below 0.5% may fail to saturate all silanol sites on high-surface-area silica, while concentrations above 2% unnecessarily complicate post-column solvent removal.

Column Pre-Equilibration (Self-Validating Step)
  • Slurry pack the silica gel using the 95:5:1 (DCM:MeOH:TEA) solvent system.

  • Pass a minimum of 3 Column Volumes (CV) of the eluent through the packed bed.

  • Validation Check: Collect a few drops of the column effluent and spot it on wet pH paper. The effluent must test basic (pH > 8). If it is neutral, the silica is still actively sequestering TEA, and loading the sample now will result in irreversible streaking. Continue flushing until the effluent is basic.

Mechanism Silanol Acidic Silanol (pKa ~4.5) Stationary Phase Target Ethyl 4-amino-3-phenylbutanoate (pKa ~9.5) Silanol->Target Direct Interaction (No Modifier) TEA Triethylamine (TEA) Mobile Phase Modifier Silanol->TEA Preferential Binding (TEA Modified) Outcome1 Irreversible Chemisorption (Streaking) Target->Outcome1 Outcome2 Dynamic Deactivation (Sharp Elution Band) TEA->Outcome2

Mechanistic pathway of silanol deactivation by TEA preventing amine chemisorption.

Sample Loading
  • Dry Loading (Preferred): Dissolve the crude ethyl 4-amino-3-phenylbutanoate in a minimal amount of DCM. Add a small amount of Celite (not silica, to prevent premature strong binding) and concentrate to a free-flowing powder under reduced pressure.

  • Carefully apply the dry powder to the top of the pre-equilibrated column bed and top with a protective layer of sea sand.

Elution and Fraction Collection
  • Elute the column isocratically with the 95:5:1 (DCM:MeOH:TEA) mixture.

  • Monitor fractions via Thin Layer Chromatography (TLC). Since the target molecule lacks strong UV chromophores beyond the isolated phenyl ring, visualize the primary amine using a Ninhydrin stain . Ethyl 4-amino-3-phenylbutanoate will appear as a distinct purple/pink spot upon heating.

Post-Purification: Trace TEA Removal

A common failure point in this workflow is residual TEA contaminating the final product, which can interfere with subsequent coupling reactions or biological assays[1].

  • Pool the product-containing fractions and concentrate under reduced pressure (rotary evaporation at 35 °C).

  • Azeotropic Distillation: To remove trace TEA, dissolve the resulting oil in 10 mL of Toluene and re-evaporate. Repeat this process twice. Toluene forms an azeotrope with TEA, effectively pulling it out of the heavy oil.

  • Place the final isolated ester under high vacuum (< 0.1 mbar) for 12 hours to yield the pure ethyl 4-amino-3-phenylbutanoate.

References

  • Title: Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery Source: Journal of Medicinal Chemistry - ACS Publications URL:[1][2]

Sources

Method

Application Note: Structural Elucidation of Ethyl 4-amino-3-phenylbutanoate using ¹H and ¹³C NMR Spectroscopy

Abstract This application note provides a comprehensive guide to the interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for ethyl 4-amino-3-phenylbutanoate, a key intermediate in pharmaceutical synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for ethyl 4-amino-3-phenylbutanoate, a key intermediate in pharmaceutical synthesis. We present a detailed analysis of the expected chemical shifts, coupling constants, and signal multiplicities. Furthermore, we provide a robust, field-proven protocol for sample preparation, data acquisition, and processing to ensure high-quality, reproducible results. This document is intended for researchers, scientists, and drug development professionals who require accurate structural verification and purity assessment of this compound.

Introduction

Ethyl 4-amino-3-phenylbutanoate is a derivative of phenibut, a compound known for its anxiolytic and nootropic properties. The addition of an ethyl ester group can modify its pharmacokinetic profile, making it a molecule of interest in drug discovery and development.[1] Accurate and unambiguous structural confirmation is a critical step in the synthesis and quality control of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and purity of a sample.[2][3][4] This guide will delve into the specific NMR characteristics of ethyl 4-amino-3-phenylbutanoate.

Predicted ¹H and ¹³C NMR Spectral Data

A thorough understanding of the expected NMR spectrum is crucial for accurate data interpretation. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for ethyl 4-amino-3-phenylbutanoate. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.[5][6][7]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
SignalProtonsMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
a3HTriplet~1.25~7.1
b2HQuartet~4.15~7.1
c2HDoublet of Doublets~2.50 - 2.65J(c,d) ≈ 7-8, J(c,d') ≈ 7-8
d1HMultiplet~3.30 - 3.45-
e2HMultiplet~2.90 - 3.10-
f1H (NH₂)Broad Singlet~1.50 - 2.50-
g5HMultiplet~7.20 - 7.40-

Note: The chemical shift of the amine protons (f) is highly dependent on concentration and solvent and may exchange with deuterium in deuterated solvents, leading to signal broadening or disappearance.[6][8]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
CarbonChemical Shift (δ, ppm)
1~14.2
2~60.5
3~172.0
4~40.5
5~45.0
6~48.0
7 (ipso)~142.0
8 (ortho)~128.8
9 (meta)~127.5
10 (para)~126.5

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality and reproducible NMR data.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[9]

  • Material Quantity: For ¹H NMR, weigh 5-25 mg of ethyl 4-amino-3-phenylbutanoate. For ¹³C NMR, a larger quantity of 20-50 mg is recommended.[9][10]

  • Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃). The volume should be sufficient to create a sample height of approximately 4-5 cm in a standard 5 mm NMR tube (typically 0.6-0.7 mL).[10]

  • Dissolution: Dissolve the sample completely in the deuterated solvent in a separate vial before transferring it to the NMR tube to ensure homogeneity and prevent solid particles from affecting the magnetic field.[11]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shifts (δ = 0.00 ppm).[8] If the deuterated solvent does not already contain TMS, a small amount can be added.

  • Tube and Handling: Use clean, high-quality NMR tubes to avoid contaminants and ensure good magnetic field homogeneity.[9]

SamplePreparation cluster_prep Sample Preparation Workflow weigh 1. Weigh Sample (5-25 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer add_tms 4. Add Internal Standard (TMS) transfer->add_tms ready Sample Ready for Analysis add_tms->ready

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general parameters for data acquisition on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the probe to optimize the magnetic field homogeneity.[12]

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse (zg30 or similar).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans (ns): 8-16.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): 1024 or more, depending on concentration.

Data Processing

Proper data processing is critical for extracting accurate information from the raw free induction decay (FID) signal.[13][14][15]

  • Fourier Transform (FT): The FID is converted from a time-domain signal to a frequency-domain spectrum.[14]

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.[14]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.[14]

  • Referencing: The chemical shift axis is calibrated to the TMS signal at 0.00 ppm.

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

  • Peak Picking: The precise chemical shift of each peak is identified.

DataProcessing cluster_processing NMR Data Processing Workflow fid Raw FID Data ft Fourier Transform fid->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing (to TMS) baseline->reference integrate Integration & Peak Picking reference->integrate spectrum Final Spectrum integrate->spectrum

Caption: Step-by-step NMR data processing.

Interpretation of the Spectrum: A Guided Analysis

The following provides a detailed interpretation of the expected ¹H NMR spectrum of ethyl 4-amino-3-phenylbutanoate.

  • Ethyl Group: The ethyl ester will give rise to two distinct signals: a triplet around 1.25 ppm corresponding to the methyl protons (a), which are split by the two adjacent methylene protons. The methylene protons (b) will appear as a quartet around 4.15 ppm, split by the three methyl protons. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.[5]

  • Phenyl Group: The five protons on the phenyl ring (g) will typically appear as a complex multiplet between 7.20 and 7.40 ppm.

  • Aliphatic Chain: The protons on the butanoate backbone will show characteristic splitting patterns. The two protons at the C2 position (c) are diastereotopic and will likely appear as a doublet of doublets. The proton at the C3 position (d) is adjacent to two different methylene groups and the phenyl ring, resulting in a complex multiplet. The two protons at the C4 position (e), adjacent to the nitrogen atom, will also appear as a multiplet.

  • Amine Group: The two amine protons (f) will typically appear as a broad singlet. Its chemical shift can vary significantly and it may not show clear coupling to adjacent protons due to rapid exchange.[6]

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of ethyl 4-amino-3-phenylbutanoate.[2] By following the detailed protocols for sample preparation, data acquisition, and processing outlined in this application note, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided interpretation of the expected spectral data serves as a reliable reference for the unambiguous identification and characterization of this important pharmaceutical intermediate.

References

  • Longdom Publishing. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.
  • NMR D
  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
  • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.
  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
  • The MetaRbolomics book. (n.d.). 2.
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  • Taylor, S. A., & outstanding, R. M. (n.d.). Magnetic Resonance Spectroscopy: Principles and Techniques: Lessons for Clinicians.
  • JoVE. (2015, March 4).
  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
  • Scribd. (n.d.).
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  • Organomation. (n.d.).
  • Norris, G. A., & Fetler, B. (n.d.).
  • Wiley Analytical Science. (1996).
  • The Royal Society of Chemistry. (n.d.).
  • Spectroscopy Tutorial: Esters. (n.d.).
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl....
  • Short Summary of 1H-NMR Interpret
  • NC State University Libraries. (n.d.). 24.
  • MSU chemistry. (n.d.). NMR Spectroscopy.
  • PubChem. (n.d.).
  • Beilstein Journals. (n.d.).
  • ChemicalBook. (n.d.).
  • JEOL. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • PubChem. (n.d.).
  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • Benchchem. (n.d.).

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Application

Application Note: Characterization of Ethyl 4-amino-3-phenylbutanoate in GABA-B and α2–δ VDCC Receptor Binding Studies

Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Professionals. Pharmacological Context & Structural Rationale Phenibut (4-amino-3-phenylbutanoic acid) is a lipophilic derivative of the inh...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Professionals.

Pharmacological Context & Structural Rationale

Phenibut (4-amino-3-phenylbutanoic acid) is a lipophilic derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA)[1]. While GABA cannot cross the blood-brain barrier (BBB), the addition of a phenyl ring at the β-position allows phenibut to penetrate the central nervous system[2]. Phenibut exhibits a dual mechanism of action: it acts as a full agonist at the metabotropic GABA-B receptor and binds to the α2–δ subunit of voltage-dependent calcium channels (VDCCs), similar to gabapentinoids[2][3].

Ethyl 4-amino-3-phenylbutanoate is the ethyl ester prodrug of phenibut. In drug development, esterification of the carboxylic acid is a classical strategy to further increase lipophilicity and accelerate BBB penetration. However, evaluating this ester in vitro presents unique pharmacological challenges. The orthosteric binding site of the GABA-B receptor, located in the Venus Flytrap (VFT) domain, relies heavily on ionic interactions with the free carboxylic acid of its ligands (e.g., interacting with Ser130 and Ser153 residues)[4]. Consequently, esterification sterically hinders this interaction, rendering the prodrug theoretically inactive at the receptor level until it undergoes enzymatic hydrolysis in vivo.

Understanding the intrinsic vs. activated affinity of Ethyl 4-amino-3-phenylbutanoate requires meticulously designed radioligand binding assays that isolate the ester from endogenous hydrolytic enzymes.

Mechanism Ester Ethyl 4-amino-3- phenylbutanoate (Lipophilic Prodrug) Hydrolysis Esterase Hydrolysis Ester->Hydrolysis In Vivo GABAB GABA-B Receptor (Orthosteric Site) Ester->GABAB Steric Clash (No Binding) Acid Phenibut (Free Acid) Hydrolysis->Acid Activation Acid->GABAB Agonism (Ki 92 µM) VDCC α2-δ Subunit (VDCC) Acid->VDCC Antagonism (Ki 23 µM)

Fig 1: Prodrug activation and dual-receptor binding mechanism of Phenibut derivatives.

Quantitative Affinity Profiles

To contextualize the binding studies, it is critical to benchmark the parent compound (phenibut) against established reference ligands. The pharmacological activity of phenibut is highly stereoselective, residing almost entirely in the R-enantiomer[3][5].

Table 1: Equilibrium Dissociation Constants (Ki) for GABA-B and α2–δ VDCC Targets

CompoundGABA-B Receptor (Ki, µM)α2-δ VDCC Subunit (Ki, µM)Mechanistic Notes
Baclofen 6 ± 1156 ± 40High GABA-B affinity; standard positive control[5].
Gabapentin >1000 (No binding)~0.05High α2-δ affinity; ~500x stronger than phenibut[6].
(R)-Phenibut 92 ± 323 ± 6Active enantiomer; α2-δ affinity is 4x higher than GABA-B[3][5].
(S)-Phenibut >1000 (No binding)39 ± 5Inactive at GABA-B; serves as a negative control[5].
Ethyl 4-amino-3-phenylbutanoate >1000 (Expected in vitro)Unknown / WeakProdrug; requires in vivo esterase cleavage[4].

Methodological Rationale: Causality in Experimental Design

To accurately measure the binding profile of Ethyl 4-amino-3-phenylbutanoate, the experimental design must account for the compound's chemical nature. This protocol is engineered around three critical causal choices:

  • Esterase Inhibition: Brain homogenates are rich in carboxylesterases. If these are not inhibited during the 90-minute assay incubation, the ethyl ester will hydrolyze into phenibut. The resulting data would falsely reflect the affinity of the active metabolite rather than the prodrug. We mandate the addition of Phenylmethylsulfonyl fluoride (PMSF) to the preparation buffer.

  • Radioligand Selection ([³H]CGP54626): While [³H]Baclofen and[³H]GABA are common, they are agonists that only label the high-affinity, G-protein-coupled state of the receptor[7]. We utilize [³H]CGP54626, a high-affinity antagonist (Kd ~ 0.86 - 1.51 nM), because it labels the entire receptor population regardless of G-protein coupling, yielding a robust and reproducible Bmax[8].

  • PEI-Treated Filters: The ethyl ester is significantly more lipophilic than phenibut. It will non-specifically partition into the glass fiber matrix of standard GF/C filters, artificially inflating the "bound" radioactivity. Pre-soaking filters in 0.3% polyethylenimine (PEI) coats the silica with a cationic polymer, repelling the lipophilic ligand and rescuing the signal-to-noise ratio[9].

Self-Validating Experimental Protocols

Tissue Preparation with Esterase Blockade

Objective: Isolate rat brain membranes while preserving the structural integrity of the ester prodrug.

  • Homogenization: Euthanize adult Sprague-Dawley rats and rapidly dissect the cerebral cortex. Homogenize the tissue in 20 volumes of ice-cold isolation buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[9].

  • Esterase Blockade: Immediately supplement the homogenate with 1 mM PMSF (serine esterase inhibitor).

  • Centrifugation: Centrifuge the homogenate at 50,000 × g for 10 minutes at 4°C[7].

  • Washing: Discard the supernatant to remove endogenous GABA. Resuspend the pellet in fresh ice-cold buffer (with PMSF) and repeat the centrifugation step twice.

  • Storage: Resuspend the final pellet in assay buffer to a concentration of ~0.25 mg protein/mL[7]. Store aliquots at -80°C.

Workflow Homogenization Tissue Homogenization (Rat Brain Cortex) Inhibition Esterase Inhibition (Add 1 mM PMSF) Homogenization->Inhibition Prevent Prodrug Cleavage Membranes Membrane Isolation (50,000 x g Centrifugation) Inhibition->Membranes Incubation Radioligand Incubation ([³H]CGP54626 + Competitor) Membranes->Incubation Resuspend in Assay Buffer Filtration Vacuum Filtration (PEI-soaked GF/C Filters) Incubation->Filtration Terminate at Equilibrium Quantification Liquid Scintillation (Quantify Bound Radioligand) Filtration->Quantification

Fig 2: Radioligand binding assay workflow highlighting the critical esterase inhibition step.

GABA-B Competitive Radioligand Binding Assay

Objective: Determine the orthosteric binding affinity of Ethyl 4-amino-3-phenylbutanoate at the GABA-B receptor.

Self-Validation Controls:

  • Positive Control: Unlabeled Baclofen (Expected Ki ~ 6 µM)[5].

  • Negative Control: (S)-Phenibut (Expected Ki > 1000 µM)[5].

Step-by-Step Procedure:

  • Filter Preparation: Pre-soak 96-well GF/C glass fiber filters in 0.3% PEI for 1 hour at room temperature to minimize non-specific binding of the lipophilic ester[9].

  • Assay Assembly: In a 96-well plate, combine the following in a final volume of 250 µL per well[9]:

    • 150 µL of membrane preparation (~40 µg protein).

    • 50 µL of[³H]CGP54626 (Final concentration: 4 nM)[10].

    • 50 µL of competitor (Ethyl 4-amino-3-phenylbutanoate) at varying concentrations (10⁻⁹ M to 10⁻³ M).

  • Non-Specific Binding (NSB): Define NSB in parallel wells using 1 mM unlabeled Baclofen or 100 µM CGP54626[7].

  • Incubation: Incubate the plate at room temperature for 90 minutes to ensure binding equilibrium is reached[10].

  • Termination: Rapidly terminate the reaction by vacuum filtration through the PEI-soaked GF/C filters using a 96-well FilterMate™ harvester[9]. Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM HEPES, 500 mM NaCl, 0.1% BSA, pH 7.4)[10]. Note: BSA is included to help wash away unbound lipophilic ester.

  • Quantification: Dry the filters at 50°C for 30 minutes, add scintillation cocktail, and count radioactivity using a MicroBeta counter[9].

α2–δ Subunit Binding Assay

Objective: Assess the affinity of the ester for the VDCC α2–δ subunit.

  • Assay Assembly: Utilize the same membrane preparation. Combine membranes with 10 nM [³H]Gabapentin.

  • Competitor: Add Ethyl 4-amino-3-phenylbutanoate (10⁻⁹ M to 10⁻³ M).

  • NSB Definition: Define non-specific binding using 10 µM unlabeled Gabapentin.

  • Incubation & Termination: Incubate for 60 minutes at room temperature, followed by rapid vacuum filtration and washing as described in Section 4.2.

Data Analysis & Interpretation

Convert the raw counts per minute (CPM) to specific binding by subtracting the NSB from the total binding. Plot the specific binding against the log concentration of Ethyl 4-amino-3-phenylbutanoate.

Calculate the IC₅₀ using non-linear regression (GraphPad Prism). Finally, derive the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) (Where [L] is the concentration of the radioligand, and Kd is the known dissociation constant of the radioligand).

Expected Outcomes: If the esterase inhibition is successful, Ethyl 4-amino-3-phenylbutanoate should exhibit a flat competition curve (Ki > 1 mM) at the GABA-B receptor, confirming that the free carboxylic acid is strictly required for orthosteric VFT domain binding[4]. Conversely, if high affinity is observed, researchers must assay the post-incubation buffer via LC-MS to rule out spontaneous or enzymatic hydrolysis.

References

  • World Health Organization (WHO). "Pre-Review Report: PHENIBUT." (2024). URL: [Link]

  • Wikipedia Contributors. "Phenibut." Wikipedia, The Free Encyclopedia. URL: [Link]

  • Zvejniece L, et al. "R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects." Pharmacology Biochemistry and Behavior. (2015). URL: [Link]

  • Kyrychenko, et al. "Pharmacokinetics and Pharmacodynamics of Phenibut with Their Potential Dependence on Endogenous Hydrogen Sulfide: A Literature Review." Asian J. Med. Prin. Clinic. Prac. (2024). URL: [Link]

  • Enna SJ, et al. "Characterization of GABA Receptors." Current Protocols in Pharmacology. (2011). URL: [Link]

  • Bowery NG, et al. "Characterization of [(3)H]-CGP54626A Binding to Heterodimeric GABA(B) Receptors Stably Expressed in Mammalian Cells." British Journal of Pharmacology. (2000). URL: [Link]

  • Kaczor AA, et al. "Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation." ACS Omega. (2015). URL: [Link]

  • Gifford Bioscience. "Data Sheet Radioligand Binding Assay Protocol." URL: [Link]

  • Frangaj A, et al. "The GABA B Receptor—Structure, Ligand Binding and Drug Development." Molecules. (2020). URL: [Link]

Sources

Method

Application Notes and Protocols for the In Vitro Assessment of Ethyl 4-Amino-3-Phenylbutanoate

Introduction: Unveiling the Bioactivity of a Phenibut Prodrug Ethyl 4-amino-3-phenylbutanoate is the ethyl ester of 4-amino-3-phenylbutanoic acid, a compound widely recognized as phenibut. Foundational pharmacological pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Bioactivity of a Phenibut Prodrug

Ethyl 4-amino-3-phenylbutanoate is the ethyl ester of 4-amino-3-phenylbutanoic acid, a compound widely recognized as phenibut. Foundational pharmacological principles suggest that ethyl 4-amino-3-phenylbutanoate likely functions as a prodrug. Within a biological system, it is anticipated that ubiquitous esterase enzymes will rapidly hydrolyze the ethyl ester to its pharmacologically active carboxylic acid form, phenibut.[1] Consequently, to elucidate the in vitro biological activity of ethyl 4-amino-3-phenylbutanoate, it is imperative to investigate the well-established molecular targets of phenibut.

Phenibut exhibits a multi-faceted mechanism of action within the central nervous system, primarily interacting with two key targets. It functions as an agonist at the γ-aminobutyric acid type B (GABA-B) receptor and also binds to the α2δ subunit of voltage-dependent calcium channels (VDCCs), a mechanism it shares with gabapentinoids.[1][2][3] This dual activity underpins its inhibitory effects on neuronal excitability.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the in vitro pharmacology of ethyl 4-amino-3-phenylbutanoate. The protocols herein are designed as self-validating systems, detailing methodologies for radioligand binding assays to determine affinity for the GABA-B receptor and the α2δ subunit of VDCCs, alongside a functional cell-based assay to assess its modulatory effects on neuronal activity. The causality behind experimental choices is explained to ensure technical accuracy and field-proven insights.

I. Radioligand Competition Binding Assay for the GABA-B Receptor

This protocol describes a competitive binding assay to determine the affinity of ethyl 4-amino-3-phenylbutanoate (and its presumed active form, phenibut) for the GABA-B receptor. The assay measures the ability of the test compound to displace a radiolabeled ligand that specifically binds to the GABA-B receptor.

Rationale

Radioligand binding assays are a gold-standard for quantifying the interaction between a ligand and its receptor. By using a known high-affinity radioligand for the GABA-B receptor, we can determine the binding affinity of a competing unlabeled ligand (the test compound) by measuring the concentration-dependent displacement of the radioligand. This provides a quantitative measure of the test compound's affinity, typically expressed as the inhibition constant (Ki).

Experimental Workflow

GABAb_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize rat brain tissue in ice-cold buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Wash and resuspend pellet prep2->prep3 assay1 Incubate membranes with [3H]GABA and test compound prep3->assay1 assay2 Separate bound and free radioligand via rapid filtration assay1->assay2 assay3 Quantify bound radioactivity using liquid scintillation counting assay2->assay3 analysis1 Generate competition curves assay3->analysis1 analysis2 Calculate IC50 and Ki values analysis1->analysis2

Caption: Workflow for the GABA-B receptor radioligand binding assay.

Materials
ReagentSupplier & Catalog No.Storage
Rat Brain MembranesPrepared in-house or commercially available-80°C
[³H]GABAPerkinElmer, NET191-20°C
GABA (unlabeled)Sigma-Aldrich, A2129Room Temperature
BaclofenTocris, 0796Room Temperature
Ethyl 4-amino-3-phenylbutanoateMultiple suppliersAs per supplier
4-amino-3-phenylbutanoic acid (Phenibut)Multiple suppliersAs per supplier
Assay Buffer (50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4)Prepared in-house4°C
Wash Buffer (Ice-cold 50 mM Tris-HCl, pH 7.4)Prepared in-house4°C
Glass Fiber Filters (e.g., Whatman GF/B)Whatman, 1821-915Room Temperature
Scintillation CocktailNational Diagnostics, LS-121Room Temperature
Step-by-Step Protocol

A. Membrane Preparation (if not commercially sourced)

  • Homogenize fresh or frozen rat brains in 20 volumes of ice-cold 0.32 M sucrose solution.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[4]

  • Discard the supernatant and resuspend the pellet in ice-cold assay buffer.

  • Repeat the centrifugation and resuspension step twice more.[5]

  • Resuspend the final pellet in a known volume of assay buffer.

  • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Store the membrane preparation in aliquots at -80°C until use.

B. Binding Assay

  • Prepare serial dilutions of the test compound (Ethyl 4-amino-3-phenylbutanoate and/or phenibut) and the positive control (unlabeled GABA or Baclofen) in the assay buffer.

  • Set up the assay in triplicate in 1.5 mL microcentrifuge tubes with the following components:

    • Total Binding: Assay buffer, [³H]GABA, and membrane preparation.

    • Non-specific Binding (NSB): Assay buffer, [³H]GABA, a high concentration of unlabeled GABA (e.g., 100 µM), and membrane preparation.[6]

    • Test Compound: Assay buffer, [³H]GABA, varying concentrations of the test compound, and membrane preparation.

  • The final assay volume should be 500 µL, containing approximately 100-200 µg of membrane protein and a final concentration of 4-8 nM [³H]GABA.[6]

  • Incubate the tubes at 4°C for 30-45 minutes to reach binding equilibrium.

  • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.

  • Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.[5]

  • Place the filters into scintillation vials.

C. Quantification and Data Analysis

  • Add 4-5 mL of scintillation cocktail to each vial.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

II. α2δ Subunit of Voltage-Dependent Calcium Channel (VDCC) Binding Assay

This protocol details a competitive binding assay to assess the affinity of ethyl 4-amino-3-phenylbutanoate for the α2δ subunit of VDCCs, the binding site for gabapentinoids.[2][3]

Rationale

Similar to the GABA-B receptor assay, this method uses a radiolabeled ligand, typically [³H]gabapentin or [³H]pregabalin, which has a high affinity for the α2δ subunit. The ability of ethyl 4-amino-3-phenylbutanoate to displace this radioligand provides a direct measure of its binding affinity for this target. This is crucial for understanding its potential gabapentinoid-like activity.

Experimental Workflow

VDCC_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize porcine or rat cerebral cortex in buffer prep2 Centrifuge and wash membranes prep1->prep2 prep3 Resuspend and determine protein concentration prep2->prep3 assay1 Incubate membranes with [3H]Gabapentin and test compound prep3->assay1 assay2 Filter to separate bound and unbound ligand assay1->assay2 assay3 Measure radioactivity with scintillation counting assay2->assay3 analysis1 Plot competition curves assay3->analysis1 analysis2 Calculate IC50 and Ki analysis1->analysis2

Caption: Workflow for the α2δ subunit of VDCC radioligand binding assay.

Materials
ReagentSupplier & Catalog No.Storage
Porcine or Rat Cerebral Cortex MembranesPrepared in-house or commercially available-80°C
[³H]GabapentinAmerican Radiolabeled Chemicals, ART 0966-20°C
Gabapentin (unlabeled)Sigma-Aldrich, G154Room Temperature
Ethyl 4-amino-3-phenylbutanoateMultiple suppliersAs per supplier
4-amino-3-phenylbutanoic acid (Phenibut)Multiple suppliersAs per supplier
Assay Buffer (10 mM HEPES, pH 7.4)Prepared in-house4°C
Wash Buffer (Ice-cold 10 mM HEPES, pH 7.4)Prepared in-house4°C
Glass Fiber Filters (e.g., Whatman GF/B)Whatman, 1821-915Room Temperature
Scintillation CocktailNational Diagnostics, LS-121Room Temperature
Step-by-Step Protocol

A. Membrane Preparation

  • Follow a similar procedure as for the GABA-B receptor membrane preparation, using porcine or rat cerebral cortex as the tissue source.

B. Binding Assay

  • Prepare serial dilutions of the test compound and unlabeled gabapentin in the assay buffer.

  • Set up the assay in triplicate as described for the GABA-B assay, substituting the relevant reagents:

    • Radioligand: [³H]Gabapentin (final concentration ~5-10 nM).

    • Non-specific Binding: A high concentration of unlabeled gabapentin (e.g., 100 µM).

  • Incubate the tubes at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials.

C. Quantification and Data Analysis

  • Follow the same procedure for quantification and data analysis as outlined for the GABA-B receptor binding assay to determine the IC₅₀ and Ki values.

III. Functional Cell-Based Assay: FLIPR Membrane Potential Assay

To assess the functional consequences of receptor binding, a high-throughput cell-based assay is recommended. A Fluorescent Imaging Plate Reader (FLIPR) membrane potential assay can measure changes in neuronal excitability.[7]

Rationale

Activation of GABA-B receptors or inhibition of VDCCs by ethyl 4-amino-3-phenylbutanoate (or phenibut) is expected to lead to a decrease in neuronal excitability. This can be detected as a change in cell membrane potential. The FLIPR assay uses a voltage-sensitive fluorescent dye that reports these changes, providing a functional readout of the compound's activity.

Signaling Pathway and Assay Principle

Functional_Assay_Pathway cluster_GABA GABA-B Receptor Pathway cluster_VDCC VDCC Pathway GABA_R GABA-B Receptor (GPCR) G_protein Gi/o Protein Activation GABA_R->G_protein AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition K_channel K+ Channel Activation G_protein->K_channel Hyperpolarization Membrane Hyperpolarization (Reduced Excitability) K_channel->Hyperpolarization VDCC α2δ Subunit of VDCC Ca_influx Reduced Ca2+ Influx VDCC->Ca_influx Ca_influx->Hyperpolarization Test_Compound Ethyl 4-amino-3-phenylbutanoate (hydrolyzed to Phenibut) Test_Compound->GABA_R Test_Compound->VDCC FLIPR FLIPR detects change in membrane potential via voltage-sensitive dye Hyperpolarization->FLIPR

Caption: Signaling pathways and principle of the FLIPR membrane potential assay.

Materials
ReagentSupplier & Catalog No.Storage
SH-SY5Y or other suitable neuronal cell lineATCC, CRL-2266Liquid Nitrogen
Cell Culture Medium (e.g., DMEM/F12)Gibco, 113300324°C
Fetal Bovine Serum (FBS)Gibco, 26140079-20°C
FLIPR Membrane Potential Assay KitMolecular Devices, R8034As per kit instructions
Poly-D-Lysine coated 96-well platesCorning, 354461Room Temperature
GABASigma-Aldrich, A2129Room Temperature
GabapentinSigma-Aldrich, G154Room Temperature
Test CompoundMultiple suppliersAs per supplier
Step-by-Step Protocol
  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS. Seed the cells onto Poly-D-Lysine coated 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Prepare the fluorescent membrane potential dye according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit). Remove the culture medium and add the dye solution to the cells. Incubate for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare a compound plate with serial dilutions of the test compound, GABA (positive control for GABA-B agonism), and gabapentin (positive control for VDCC modulation).

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for each well.

    • Initiate the automated addition of the compounds from the compound plate to the cell plate.

    • Record the change in fluorescence over time. An agonist at the GABA-B receptor or an inhibitor of VDCCs is expected to cause hyperpolarization, leading to a decrease in fluorescence.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in membrane potential.

    • Calculate the response for each concentration of the test compound.

    • Plot the response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ (for agonists) or IC₅₀ (for inhibitors).

IV. Data Summary and Interpretation

The quantitative data obtained from these assays should be summarized for clear interpretation.

AssayParameterExpected Outcome for Active Compound
GABA-B Receptor BindingKi (nM or µM)Low Ki value indicates high binding affinity.
α2δ VDCC BindingKi (nM or µM)Low Ki value indicates high binding affinity.
FLIPR Membrane PotentialEC₅₀/IC₅₀ (nM or µM)Potent EC₅₀/IC₅₀ indicates significant functional activity.

Interpretation: A potent binding affinity (low Ki) at either or both the GABA-B receptor and the α2δ subunit of VDCCs, coupled with a corresponding potent functional activity (low EC₅₀/IC₅₀) in the FLIPR assay, would confirm that ethyl 4-amino-3-phenylbutanoate, likely through its conversion to phenibut, acts as a modulator of these targets. The relative affinities and potencies will delineate its primary mechanism of action. It is important to run phenibut in parallel to confirm that the activity of the ethyl ester is comparable to its hydrolyzed form.

V. References

  • GABA - PDSP. GABAA Receptor Binding Assay Protocol. Available from: [Link]

  • Enna, S. J. (2001). Characterization of GABA Receptors. In Current Protocols in Neuroscience. John Wiley & Sons, Inc. Available from: [Link]

  • Danysz, W., et al. (2016). Optical isomers of phenibut inhibit [H(3)]-Gabapentin binding in vitro and show activity in animal models of chronic pain. Pharmacological Reports, 68(3), 688-693. Available from: [Link]

  • Boileau, A. J., et al. (1999). Mapping the Agonist Binding Site of the GABAA Receptor: Evidence for a β-Strand. The Journal of Neuroscience, 19(12), 4847-4854. Available from: [Link]

  • Danysz, W., et al. (2015). Optical isomers of phenibut inhibit [H3]-Gabapentin binding in vitro and show activity in animal models of chronic pain. ResearchGate. Available from: [Link]

  • Xiong, W., et al. (2008). A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells. Assay and Drug Development Technologies, 6(6), 833-843. Available from: [Link]

  • Khaunina, R. A., & Lapin, I. P. (1976). Biological actions in vivo and in vitro of two gamma-aminobutyric acid (GABA) analogues: beta-chloro GABA and beta-phenyl GABA. Farmakologiia i toksikologiia, 39(5), 533-537. Available from: [Link]

  • Peilot-Sjögren, H., et al. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(3), e58422. Available from: [Link]

  • Klusa, V., et al. (2020). Mitochondrial-Protective Effects of R-Phenibut after Experimental Traumatic Brain Injury. Oxidative Medicine and Cellular Longevity, 2020, 8898539. Available from: [Link]

  • GHP News. (2025). Phenibut HCL Nootropics: Detailed Research Resource for Labs. Available from: [Link]

  • Khaunina, R. A., & Lapin, I. P. (1976). Biological actions in vivo and in vitro of two γ-aminobutyric acid (GABA) analogues: β-chloro GABA and β-phenyl GABA. British Journal of Pharmacology, 58(3), 405–406. Available from: [Link]

  • Al-Khafaji, K., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. Molecules, 27(2), 524. Available from: [Link]

  • Treml, J., et al. (2022). Assessing Phenibut's Inhibition of Glutamate Induced Apoptosis in SHSY5Y cells, an in Vitro Model for Traumatic Brain Injury. ResearchGate. Available from: [Link]

  • PubChem. Ethyl 4-amino-3-phenylbutanoate. Available from: [Link]

Sources

Application

Application Notes &amp; Protocols: The Use of Ethyl 4-amino-3-phenylbutanoate in Neuroscience Research

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Introduction: A Prodrug Approach to Modulating the GABAergic System Ethyl 4-amino-3-phenylbut...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Introduction: A Prodrug Approach to Modulating the GABAergic System

Ethyl 4-amino-3-phenylbutanoate is the ethyl ester of 4-amino-3-phenylbutanoic acid, a well-known γ-aminobutyric acid (GABA) analogue more commonly referred to as phenibut.[1][2] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in reducing neuronal excitability.[3][4] While direct studies on the ethyl ester are limited, fundamental pharmacological principles suggest it functions as a prodrug. Ester groups are frequently used in drug design to increase lipophilicity, which can enhance passage across the blood-brain barrier.[2] Within the CNS, ubiquitous esterase enzymes are expected to hydrolyze the ethyl ester to its pharmacologically active carboxylic acid form, phenibut.

Therefore, Ethyl 4-amino-3-phenylbutanoate serves as a valuable tool for researchers, offering a potential alternative delivery method for investigating the anxiolytic, nootropic, and neuroprotective pathways modulated by phenibut.[5][6] This guide provides a comprehensive overview of its mechanism of action, applications, and detailed protocols for its use in neuroscience research, based on the well-characterized profile of its active metabolite, phenibut.

Chemical Profile and Handling

Proper handling and preparation are critical for ensuring experimental reproducibility. The ester moiety is susceptible to hydrolysis, so careful storage and fresh preparation of solutions are paramount.

PropertyValue
Synonyms Phenibut ethyl ester
Molecular Formula C₁₂H₁₇NO₂
Molecular Weight 207.27 g/mol
CAS Number 79133-14-5
Appearance Typically a powder or oil
Solubility Expected to have higher solubility in organic solvents (e.g., DMSO, Ethanol) than its parent acid.

Storage and Solution Preparation:

  • Storage: Store the compound in a cool, dry, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

  • Stock Solutions: For in vitro experiments, prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO. Aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions daily by diluting the stock solution in the appropriate aqueous experimental buffer.

    • Insight: The ethyl ester's stability in aqueous media is limited. For lengthy experiments, consider the rate of hydrolysis to the active phenibut form. It may be prudent to run parallel experiments with phenibut itself as a positive control.

Mechanism of Action: A Dual-Target Compound

Once hydrolyzed to phenibut, the compound exerts its effects on the CNS through a dual mechanism of action, distinguishing it from many other GABAergic agents.

  • GABA-B Receptor Agonism: The primary mechanism is its function as a direct agonist at the GABA-B receptor.[1][5] GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) found on both presynaptic and postsynaptic terminals.[3][7]

    • Presynaptic Activation: Inhibits voltage-gated Ca²⁺ channels, reducing the release of neurotransmitters like glutamate.[7]

    • Postsynaptic Activation: Opens G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels, leading to potassium efflux, hyperpolarization, and a slower, more prolonged inhibitory postsynaptic potential (IPSP).[3][7]

  • Voltage-Dependent Calcium Channel (VDCC) Blockade: Phenibut also binds to and blocks the α2δ subunit of voltage-dependent calcium channels.[1] This mechanism is shared with gabapentinoid drugs (e.g., gabapentin, pregabalin) and is thought to contribute significantly to its analgesic and anxiolytic effects by reducing calcium influx and subsequent neurotransmitter release.[1][4]

GABAB_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron phenibut_pre Phenibut (Active Form) gabab_r_pre GABA-B Receptor phenibut_pre->gabab_r_pre phenibut_post Phenibut (Active Form) g_protein_pre Gi/o Protein gabab_r_pre->g_protein_pre Activates ca_channel Voltage-Gated Ca²⁺ Channel g_protein_pre->ca_channel Inhibits vesicle Glutamate Vesicle ca_channel->vesicle Required for Fusion glutamate_release ↓ Glutamate Release gabab_r_post GABA-B Receptor phenibut_post->gabab_r_post g_protein_post Gi/o Protein gabab_r_post->g_protein_post Activates k_channel GIRK K⁺ Channel g_protein_post->k_channel Opens hyperpolarization Hyperpolarization (IPSP) ↓ Neuronal Excitability k_channel->hyperpolarization

Caption: GABA-B receptor signaling pathway activated by phenibut.

Application Notes

In Vitro Applications
  • Probing GABA-B Receptor Function: Ethyl 4-amino-3-phenylbutanoate can be used in primary neuronal cultures or brain slice preparations to study the downstream effects of sustained GABA-B activation. The prodrug nature may provide a slower, more sustained release of the active compound as it is hydrolyzed, which can be useful for studying receptor desensitization or long-term plastic changes.

  • Electrophysiology (Patch-Clamp): In brain slice electrophysiology, application of the compound can be used to elicit characteristic slow inhibitory postsynaptic potentials (IPSPs) via GIRK channel activation. This allows for the detailed study of its modulatory effects on synaptic transmission and neuronal firing patterns in specific brain circuits (e.g., hippocampus, amygdala).

  • High-Throughput Screening: In cell lines expressing GABA-B receptors, the compound can be used as a reference agonist in competitive binding assays or functional assays (e.g., measuring cAMP levels) to screen for novel GABA-B receptor modulators.[3][8]

In Vivo Applications
  • Models of Anxiety: Due to its potent anxiolytic properties, the compound is an ideal candidate for use in rodent behavioral models of anxiety, such as the Elevated Plus Maze (EPM), Light-Dark Box, and Marble Burying tests.[9][10][11] Researchers can use it to investigate the neurobiological underpinnings of anxiety or as a positive control when screening novel anxiolytic agents.

  • Cognitive and Nootropic Studies: Phenibut has reported nootropic effects, potentially improving cognitive functions like attention and memory.[5][6] This can be explored in models such as the Morris Water Maze or Novel Object Recognition test to dissect the role of the GABA-B system in learning and memory.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Comparing the behavioral and physiological effects of equimolar doses of Ethyl 4-amino-3-phenylbutanoate versus phenibut can provide valuable insights into the compound's prodrug characteristics, including its ability to cross the blood-brain barrier and its conversion rate in vivo.

Experimental Protocols

Protocol 1: In Vitro - Competitive Radioligand Binding for GABA-B Receptor Affinity

This protocol describes a method to determine the binding affinity of the test compound (after hydrolysis to phenibut) for the GABA-B receptor by measuring its ability to displace a known radioligand.

Materials:

  • Rat cortical membranes (prepared or purchased)

  • Radioligand: [³H]-CGP 54626 (a high-affinity GABA-B antagonist)

  • Unlabeled Competitor: Baclofen (positive control)[7]

  • Test Compound: Ethyl 4-amino-3-phenylbutanoate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl₂

  • Scintillation fluid and vials; Brandel cell harvester or equivalent filtration device.

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge at 1,000 x g for 10 min to remove nuclei. Centrifuge the supernatant at 40,000 x g for 20 min. Wash the resulting pellet multiple times by resuspension and centrifugation to remove endogenous GABA.[12] Resuspend the final membrane pellet in assay buffer. Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes + [³H]-CGP 54626 + Assay Buffer

    • Non-Specific Binding (NSB): Membranes + [³H]-CGP 54626 + high concentration of unlabeled Baclofen (e.g., 100 µM)

    • Test Compound: Membranes + [³H]-CGP 54626 + varying concentrations of Ethyl 4-amino-3-phenylbutanoate (e.g., 10⁻¹⁰ M to 10⁻³ M).

  • Pre-incubation (Hydrolysis Step):

    • Scientific Rationale: To ensure the ethyl ester has converted to the active phenibut, a pre-incubation step with the membrane preparation (which contains esterases) is critical.

    • Add the test compound to the membrane suspension and pre-incubate at 37°C for 30-60 minutes before adding the radioligand.

  • Incubation: Add the radioligand (at a concentration near its Kd) to all wells. Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.[12]

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/B) using a cell harvester. Wash the filters rapidly 3 times with ice-cold assay buffer to separate bound from free radioligand.[12]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo - Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely validated model for assessing anxiety-like behavior in rodents.[9] Anxiolytic compounds increase the animal's willingness to explore the open, unprotected arms of the maze.

Materials:

  • Elevated Plus Maze apparatus (for mice or rats)

  • Test Compound: Ethyl 4-amino-3-phenylbutanoate

  • Vehicle: Saline or 0.5% Tween 80 in saline

  • Positive Control: Diazepam (1-2 mg/kg)

  • Male C57BL/6 mice (8-12 weeks old)

  • Video tracking software for automated scoring (e.g., Any-maze, EthoVision)

Procedure:

  • Animal Acclimatization: House animals in groups of 3-5 per cage for at least one week before testing. Handle the mice daily for 2-3 days prior to the experiment to reduce handling stress. On the test day, move the animals to the testing room at least 60 minutes before the experiment begins to acclimate.

  • Compound Preparation & Administration:

    • Dissolve Ethyl 4-amino-3-phenylbutanoate in the vehicle. Sonication may be required. Prepare fresh on the day of the experiment.

    • Divide animals into groups (n=8-12 per group): Vehicle, Positive Control (Diazepam), and Test Compound (e.g., 25, 50, 100 mg/kg).

    • Administer the compounds via intraperitoneal (i.p.) injection 30-45 minutes before testing. This allows for absorption and CNS penetration.

  • Testing Procedure:

    • Place a mouse in the center of the EPM, facing one of the enclosed arms.[13]

    • Allow the mouse to explore the maze freely for 5 minutes.

    • Record the session using an overhead camera. The experimenter should be out of sight of the animal.

    • After each trial, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.

  • Data Analysis:

    • Using the video tracking software, score the following parameters:

      • Time spent in the open arms and enclosed arms.

      • Number of entries into the open and enclosed arms.

      • Total distance traveled (a measure of general locomotor activity).

    • Calculate the key anxiolytic indices:

      • % Time in Open Arms: (Time in Open / Total Time) x 100

      • % Open Arm Entries: (Entries to Open / Total Entries) x 100

    • An effective anxiolytic will significantly increase the % Time in Open Arms and/or % Open Arm Entries without significantly altering the total distance traveled. A change in locomotor activity suggests a sedative or stimulant effect rather than a specific anxiolytic one.

    • Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare drug groups to the vehicle control.

EPM_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimate 1. Animal Acclimatization (1 hour in testing room) drug_prep 2. Prepare Drug Solutions (Vehicle, Positive Control, Test Compound) admin 3. Drug Administration (i.p.) (Wait 30-45 min) drug_prep->admin place 4. Place Mouse in Center of EPM admin->place record 5. Record Behavior (5 minutes) place->record clean 6. Clean Maze Thoroughly record->clean track 7. Automated Video Tracking record->track clean->place Next Animal params 8. Quantify Parameters (Time in arms, entries, distance) track->params stats 9. Statistical Analysis (ANOVA) params->stats

Caption: Experimental workflow for the Elevated Plus Maze (EPM) test.

Quantitative Data Summary for Phenibut (Active Metabolite)

The following data, derived from literature on phenibut, can be used as a benchmark for interpreting results obtained with its ethyl ester prodrug.

ParameterTargetPreparationValue (µM)Reference(s)
IC₅₀ GABA-B ReceptorRat Brain Membranes30 - 68[1]
Binding Affinity (Ki) α2δ subunit of VDCCsNot Specified~90-100[1]

Note: Effective in vivo doses in rodents typically range from 25 to 200 mg/kg, depending on the model and route of administration.[14]

Conclusion

Ethyl 4-amino-3-phenylbutanoate is a valuable research compound that serves as a prodrug for the pharmacologically active GABA-B agonist and VDCC blocker, phenibut. Its enhanced lipophilicity may offer advantages for CNS delivery, making it a useful tool for investigating the roles of the GABAergic system in anxiety, cognition, and neuronal excitability. The protocols and data provided herein offer a robust framework for researchers to effectively incorporate this compound into their neuroscience research programs.

References

  • Patsnap Synapse. (2024, June 21). What are GABA receptor agonists and how do they work?
  • Benchchem. (n.d.). Application Notes and Protocols for GABA Transaminase Inhibition Assays Using 2-(2-Aminobut-3-enyl)malonic acid.
  • Scribd. (n.d.). Screening Methods for Anxiolytics.
  • Jetir.Org. (n.d.). Experimental Models for Screening Anxiolytic Activity.
  • Benchchem. (n.d.).
  • StatPearls - NCBI Bookshelf. (2025, February 18). GABA Receptor.
  • Slideshare. (n.d.). Screening of Anxiolytics.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 21). The Science Behind 4-Amino-3-phenylbutanoic Acid: Mechanisms and Market Trends.
  • Patsnap Synapse. (2024, June 21). What are GABAB receptor agonists and how do they work?
  • Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities.
  • International Journal of Pharmaceutical Research & Allied Sciences. (2020, March 30). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects.
  • Journal of Pharmaceutical Sciences. (1980, October). Synthesis and antitumor activity of 4-[p-[bis(2-chloroethyl)
  • Benchchem. (n.d.).
  • ChemicalBook. (2024, July 26). Phenibut: Clinical uses and Synthesis method.
  • Frontiers in Cellular Neuroscience - PMC - NIH. (n.d.). GABA receptors in brain development, function, and injury.
  • CymitQuimica. (n.d.). CAS 1078-21-3: Phenibut.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, July 30).
  • PubMed. (n.d.). Biological actions in vivo and in vitro of two gamma-aminobutyric acid (GABA) analogues: beta-chloro GABA and beta-phenyl GABA.
  • Benchchem. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • PLOS. (2014, February 13). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer.
  • ResearchGate. (n.d.). In vitro GABA-transaminase inhibition assay of selected compounds.
  • Google Patents. (n.d.). EA026591B1 - Method for obtaining phenibut production semi-products.
  • PubChem - NIH. (n.d.). Phenibut | C10H13NO2 | CID 14113.
  • Inxight Drugs. (n.d.). 4-AMINO-3-PHENYLBUTYRIC ACID HYDROBROMIDE.
  • PubMed. (n.d.).

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Method

Application Note: Synthesis and Isolation of Phenibut (HCl and FAA Forms) via Hydrolysis of Ethyl 4-Amino-3-Phenylbutanoate

Introduction and Mechanistic Rationale Phenibut (4-amino-3-phenylbutanoic acid) is a widely studied γ-aminobutyric acid (GABA) analogue featuring a phenyl ring at the β-position, which facilitates blood-brain barrier pen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Phenibut (4-amino-3-phenylbutanoic acid) is a widely studied γ-aminobutyric acid (GABA) analogue featuring a phenyl ring at the β-position, which facilitates blood-brain barrier penetration. In pharmaceutical and chemical development, the late-stage intermediate ethyl 4-amino-3-phenylbutanoate is frequently utilized[1]. The final step in the synthesis of active phenibut requires the cleavage of this ethyl ester to yield the free carboxylic acid.

As a Senior Application Scientist, it is critical to understand that the hydrolysis of γ-amino esters is not a trivial deprotection. The spatial proximity of the primary amine to the ester carbonyl creates a strong thermodynamic driving force for intramolecular nucleophilic acyl substitution, leading to the formation of a γ-lactam (4-phenylpyrrolidin-2-one)[2]. To successfully synthesize the desired linear amino acid, the reaction conditions must strictly dictate the mechanistic pathway.

The Causality of Reagent Selection
  • Acid-Catalyzed Hydrolysis (6N HCl): This is the most robust and preferred method for synthesizing Phenibut Hydrochloride (Phenibut·HCl) . By conducting the reaction in strong mineral acid, the primary amine is immediately protonated to form a non-nucleophilic ammonium ion ( −NH3+​ ). This completely shuts down the intramolecular lactamization pathway. The excess water and high heat (reflux) drive the ester hydrolysis to completion[2].

  • Base-Catalyzed Saponification (NaOH): This pathway is utilized to isolate Phenibut Free Amino Acid (Phenibut FAA) , the zwitterionic form. Saponification is rapid but carries a high risk of lactamization if the temperature is not strictly controlled[3]. The reaction must be kept at or below room temperature. Subsequent neutralization to the molecule's isoelectric point (pH ~7.0–7.5) selectively precipitates the zwitterion from the aqueous-ethanolic matrix.

Reaction Pathways Visualization

The following workflow illustrates the divergent synthetic routes from the common ethyl ester intermediate, highlighting the critical control points required to prevent the undesired lactam side-reaction.

G Ester Ethyl 4-amino-3-phenylbutanoate (Starting Material) AcidPath 6N HCl, Reflux (Acid Hydrolysis) Ester->AcidPath BasePath 1. NaOH, EtOH, RT 2. Neutralize to pH 7.5 (Base Saponification) Ester->BasePath LactamPath Uncontrolled Heat/Base (Intramolecular Attack) Ester->LactamPath PhenibutHCl Phenibut·HCl (Hydrochloride Salt) AcidPath->PhenibutHCl PhenibutFAA Phenibut FAA (Zwitterionic Free Amino Acid) BasePath->PhenibutFAA Lactam 4-phenylpyrrolidin-2-one (Undesired Lactam) LactamPath->Lactam

Reaction pathways for the hydrolysis of ethyl 4-amino-3-phenylbutanoate to Phenibut HCl and FAA.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPC) and specific purification washes are embedded to ensure the removal of unreacted ester and lactam impurities.

Protocol A: Synthesis of Phenibut Hydrochloride (Phenibut·HCl)

This protocol utilizes thermodynamic control to yield the highly soluble hydrochloride salt.

  • Reaction Setup: Charge a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with ethyl 4-amino-3-phenylbutanoate (20.7 g, 100 mmol)[4].

  • Acid Addition: Add 200 mL of 6N aqueous HCl. The solution will initially form a biphasic mixture but will homogenize as the amine is protonated and the ester begins to hydrolyze.

  • Reflux: Heat the reaction mixture to a gentle reflux (internal temperature ~105 °C) for 12–16 hours.

    • IPC Check: Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material ( Rf​≈0.6 ) should completely disappear, replaced by a baseline spot ( Rf​=0.0 ).

  • Workup & Extraction: Cool the mixture to room temperature. Transfer to a separatory funnel and wash the aqueous layer with dichloromethane (2 × 50 mL). Rationale: This step extracts any trace unreacted ester or neutral lactam impurities. Discard the organic layers.

  • Isolation: Transfer the aqueous layer to a rotary evaporator and concentrate under reduced pressure (water bath at 50 °C) until a thick, white crystalline slurry forms.

  • Purification: Suspend the crude solid in 50 mL of cold ethyl acetate to remove residual water and trace organics. Filter the white crystals under vacuum and dry in a vacuum oven at 60 °C for 12 hours.

Protocol B: Synthesis of Phenibut Free Amino Acid (Phenibut FAA)

This protocol utilizes kinetic control and precise pH adjustment to isolate the zwitterion.

  • Reaction Setup: Dissolve ethyl 4-amino-3-phenylbutanoate (20.7 g, 100 mmol) in 100 mL of absolute ethanol in a 500 mL Erlenmeyer flask.

  • Temperature Control: Submerge the flask in an ice-water bath and cool the solution to 0–5 °C. Rationale: Suppressing the thermal energy prevents the free amine from attacking the ester carbonyl.

  • Saponification: Slowly add 60 mL of 2M aqueous NaOH (120 mmol, 1.2 eq) dropwise via an addition funnel over 30 minutes. Maintain the internal temperature below 20 °C.

  • Hydrolysis: Remove the ice bath and stir the mixture at room temperature for 4–6 hours.

  • Neutralization (Critical Step): Cool the mixture back to 5 °C. Slowly add 2M aqueous HCl dropwise while continuously monitoring the pH with a calibrated probe. Stop the addition when the pH reaches exactly 7.0–7.5 (the isoelectric point of phenibut).

  • Precipitation & Isolation: A dense white precipitate of Phenibut FAA will form immediately upon reaching the isoelectric point. Stir for an additional 30 minutes at 0 °C to maximize crystallization.

  • Purification: Filter the solid via vacuum filtration. Wash the filter cake sequentially with ice-cold water (2 × 30 mL) to remove NaCl salts, followed by ice-cold ethanol (30 mL) to remove any trace lactam. Dry under vacuum at 40 °C.

Quantitative Data and Physicochemical Profiling

The choice of hydrolysis method fundamentally alters the physicochemical properties of the resulting active pharmaceutical ingredient (API). The table below summarizes the comparative data for the two synthesized forms.

PropertyPhenibut Hydrochloride (HCl)Phenibut Free Amino Acid (FAA)
Molecular Formula C10​H14​ClNO2​ C10​H13​NO2​
Molecular Weight 215.68 g/mol 179.22 g/mol
Appearance Highly crystalline white powderFine, dense white powder
Aqueous Solubility > 500 mg/mL (Highly Soluble)~ 20 - 30 mg/mL (Slightly Soluble)
pH in Solution (5% w/v) 2.0 – 2.5 (Highly Acidic)7.0 – 7.5 (Neutral)
Melting Point 194 – 196 °C253 – 255 °C (Decomposes)
Hygroscopicity High (Requires desiccant storage)Low (Stable in ambient air)
Primary Synthetic Route Protocol A (6N HCl Reflux)Protocol B (NaOH Saponification)

References

  • Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Alcohol or phenol synthesis by ester cleavage Source: Organic Chemistry Portal URL:[Link]

  • PubChemLite - Ethyl 4-amino-3-phenylbutanoate (C12H17NO2) Source: PubChemLite (Université du Luxembourg) URL:[Link]

Sources

Application

Application Note: Derivatization of Ethyl 4-amino-3-phenylbutanoate for Enhanced GC-MS Analysis

Introduction Ethyl 4-amino-3-phenylbutanoate, a key intermediate in pharmaceutical synthesis and a derivative of phenibut, presents analytical challenges for gas chromatography-mass spectrometry (GC-MS).[1][2] Its primar...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 4-amino-3-phenylbutanoate, a key intermediate in pharmaceutical synthesis and a derivative of phenibut, presents analytical challenges for gas chromatography-mass spectrometry (GC-MS).[1][2] Its primary amine and ester functionalities contribute to high polarity and low volatility, which can lead to poor chromatographic peak shape, thermal degradation, and unreliable quantification.[3][4] Direct injection into a hot GC inlet can cause cyclization to 4-phenyl-2-pyrrolidinone, a common issue with γ-amino acids and their esters.[1][2][5]

To overcome these challenges, chemical derivatization is an essential step.[3][6] This process modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior.[3][7] This application note provides detailed protocols for two robust derivatization techniques for ethyl 4-amino-3-phenylbutanoate: silylation and acylation. The causality behind experimental choices, self-validating protocols, and references to authoritative sources are provided to ensure scientific integrity.

The Rationale for Derivatization

The primary objective of derivatizing ethyl 4-amino-3-phenylbutanoate is to replace the active hydrogen on the primary amine group with a non-polar functional group.[3][7] This chemical modification yields several key advantages for GC-MS analysis:

  • Increased Volatility: Derivatives are more volatile, allowing for analysis at lower GC oven temperatures and minimizing the risk of thermal decomposition.[3][6]

  • Improved Peak Shape: Derivatization reduces interactions between the analyte and active sites within the GC inlet and column, resulting in sharper, more symmetrical peaks.[3]

  • Enhanced Thermal Stability: The resulting derivatives are more stable at the high temperatures of the GC injector and oven.

  • Characteristic Mass Spectra: Derivatization alters the fragmentation pattern in the mass spectrometer, often producing unique and structurally informative ions that can aid in compound identification.[8]

Comparative Overview of Derivatization Techniques

The choice of derivatization reagent is critical and depends on the specific analytical goals. Here, we compare two of the most effective methods for primary amines: silylation and acylation.

Technique Common Reagents Advantages Disadvantages Best For
Silylation MSTFA, BSTFA, MTBSTFAProduces volatile and thermally stable derivatives.[3] Reagents are highly reactive.[3] By-products of MSTFA are volatile and do not harm the GC column.Reagents and derivatives are moisture-sensitive, requiring anhydrous conditions.[3] Can sometimes produce multiple derivatives.[3]General screening and quantification where high sensitivity is required.
Acylation TFAA, PFPA, HFBAForms stable and highly volatile derivatives.[9][10] Fluorinated derivatives provide enhanced sensitivity for Electron Capture Detection (ECD).[3][9] Reactions are often rapid.Anhydride reagents can form acidic by-products that may need to be removed or neutralized to prevent GC column damage.[7][9]Targeted analysis, confirmation testing, and applications requiring high sensitivity with ECD.

Experimental Protocols

Protocol 1: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Silylation is a widely used and effective method for derivatizing amines.[11] It involves the replacement of the active hydrogen on the amino group with a trimethylsilyl (TMS) group.[6] MSTFA is a powerful silylating agent chosen for its high reactivity and the volatile, non-corrosive nature of its by-products.[12]

Causality of Experimental Choices:

  • MSTFA: Chosen for its high silylating power and the volatility of its by-products, which minimizes interference in the chromatogram and prevents damage to the GC column.

  • Anhydrous Solvent (Acetonitrile or Pyridine): Essential because silylating reagents are highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization.[3] Pyridine can also act as a catalyst.[11][13]

  • Heating (70-80°C): Provides the necessary activation energy to ensure a rapid and complete reaction, especially for a sterically hindered amine.

Workflow for Silylation of Ethyl 4-amino-3-phenylbutanoate

Caption: Workflow for silylation of primary amines.

Materials:

  • Ethyl 4-amino-3-phenylbutanoate sample

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous acetonitrile or pyridine

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Step-by-Step Procedure:

  • Sample Preparation: Accurately transfer a known amount (e.g., 0.1-1.0 mg) of the ethyl 4-amino-3-phenylbutanoate sample into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile to dissolve the sample residue. Subsequently, add 100 µL of MSTFA to the vial.

  • Reaction: Tightly cap the vial and place it in a heating block or oven set to 70-80°C for 30-45 minutes.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system. Inject an appropriate volume (typically 1 µL).

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation involves the introduction of an acyl group, in this case, a trifluoroacetyl group, onto the primary amine.[7] This reaction forms a stable and highly volatile N-trifluoroacetyl amide derivative.[9] TFAA is a highly reactive reagent, leading to rapid and complete derivatization.[9][10] The resulting fluorinated derivative can also significantly enhance detection sensitivity when using an electron capture detector (ECD).[3][9]

Causality of Experimental Choices:

  • TFAA: A powerful acylating agent that forms stable, volatile derivatives.[9] Its high reactivity ensures a fast reaction.[10]

  • Ethyl Acetate: A common anhydrous solvent that is compatible with the reaction and GC-MS analysis.

  • Heating (60-70°C): Facilitates the reaction to proceed to completion within a short timeframe.

  • Evaporation Step (Optional): Removing excess reagent and solvent can concentrate the sample and reduce the solvent front in the chromatogram, but care must be taken to avoid loss of the volatile derivative.

Workflow for Acylation of Ethyl 4-amino-3-phenylbutanoate dot graph TD { A[Start: Ethyl 4-amino-3-phenylbutanoate Sample] --> B{Evaporate Solvent to Dryness}; B --> C{Add Anhydrous Ethyl Acetate}; C --> D{Add TFAA}; D --> E{Heat at 60-70°C for 15-30 minutes}; E --> F{Cool to Room Temperature}; F --> G{Optional: Evaporate to Dryness}; G --> H{Reconstitute in Ethyl Acetate}; H --> I[Inject into GC-MS]; I --> J[End: Data Acquisition];

}

Sources

Method

Application Note: Preparation of Stock Solutions of Ethyl 4-amino-3-phenylbutanoate for Cell Culture

Introduction Ethyl 4-amino-3-phenylbutanoate is an organic compound that serves as a derivative of 4-amino-3-phenylbutanoic acid. Its structural similarity to GABA, an inhibitory neurotransmitter, makes it a compound of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 4-amino-3-phenylbutanoate is an organic compound that serves as a derivative of 4-amino-3-phenylbutanoic acid. Its structural similarity to GABA, an inhibitory neurotransmitter, makes it a compound of interest for researchers in neuroscience and drug development.[1][2] Accurate and reproducible experimental results in cell culture applications are critically dependent on the proper preparation of test compound solutions. This guide provides a detailed, field-proven protocol for creating high-concentration, sterile stock solutions of Ethyl 4-amino-3-phenylbutanoate suitable for a wide range of cell-based assays. The principles outlined here emphasize scientific integrity, sterility, and stability to ensure reliable and consistent experimental outcomes.

Physicochemical Properties and Solubility

A thorough understanding of the physicochemical properties of Ethyl 4-amino-3-phenylbutanoate is essential for accurate stock solution preparation. This data informs solvent selection, concentration limits, and storage conditions.

PropertyValueSource
CAS Number 79133-14-5
Molecular Formula C₁₂H₁₇NO₂[3]
Molecular Weight 207.27 g/mol
Appearance Solid (form may vary)
Solubility Soluble in organic solvents like DMSO and Ethanol.
Storage Temperature Recommended to be stored in a cool, dry place. The hydrochloride salt form is stored at room temperature.

PART 1: Materials and Equipment

Reagents
  • Ethyl 4-amino-3-phenylbutanoate powder (CAS: 79133-14-5)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile-filtered (≥99.9% purity)[4][5]

  • Absolute Ethanol (200 proof), molecular biology grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

Equipment
  • Calibrated analytical balance (precision of at least 0.1 mg)

  • Class II Biosafety Cabinet (BSC)

  • Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

  • Volumetric flasks (Class A) for highest accuracy[6]

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size), compatible with the chosen solvent (e.g., PTFE for DMSO)

  • Sterile syringes (1 mL to 10 mL)

  • Pipettes and sterile, filtered pipette tips

  • -20°C or -80°C freezer for long-term storage

  • Ice bucket

PART 2: Protocol for Stock Solution Preparation

This protocol details the steps to prepare a high-concentration primary stock solution, typically in the range of 10-100 mM, using DMSO as the solvent. The causality behind each step is explained to ensure a deep understanding of the process.

Workflow for Preparing Stock and Working Solutions

G cluster_0 Primary Stock Preparation (in BSC) cluster_1 Storage & Use A 1. Calculate Mass Mass (mg) = [Target Molarity] x Volume (L) x MW (g/mol) B 2. Weigh Compound Use calibrated analytical balance. A->B Calculation guides weighing C 3. Select & Add Solvent Add sterile DMSO to the powder. B->C Weighed powder D 4. Dissolve Completely Vortex/sonicate until solution is clear. C->D Ensure full dissolution E 5. Sterile Filter Use 0.22 µm syringe filter into a sterile tube. D->E Remove potential contaminants F 6. Aliquot Dispense into sterile, cryo-safe tubes. E->F Prevent freeze-thaw cycles G 7. Store Stock -20°C (short-term) or -80°C (long-term). F->G Maintain stability H 8. Prepare Working Solution Dilute stock in pre-warmed medium. G->H Thaw one aliquot I 9. Add to Cells Include vehicle control. H->I Final experimental step

Caption: Workflow from calculation to cell treatment.

Solvent Selection: The "Why"

The choice of solvent is a critical decision. While Ethyl 4-amino-3-phenylbutanoate is an organic molecule, the solvent must be miscible with aqueous cell culture media and exhibit low cytotoxicity at the final working concentration.

  • DMSO (Dimethyl Sulfoxide): This is the most common and recommended solvent.[7] It is a powerful aprotic solvent that can dissolve a wide range of polar and nonpolar compounds. For cell culture, the final concentration of DMSO should ideally be kept below 0.1% to avoid solvent-induced artifacts or toxicity.[7][8]

  • Ethanol: While also effective for many organic compounds, ethanol can sometimes be more toxic to cells than DMSO at equivalent concentrations and can have effects on cellular metabolism.

For this protocol, we will proceed with DMSO.

Step-by-Step Methodology

Safety First: Always handle unknown compounds within a chemical fume hood or BSC. Review the Safety Data Sheet (SDS) before starting.

  • Calculate Required Mass: Determine the mass of Ethyl 4-amino-3-phenylbutanoate needed for your desired stock concentration and volume. For accuracy, use a precise molecular weight from the supplier's certificate of analysis.

    • Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000

    • Example for a 100 mM Stock in 1 mL: Mass (mg) = 0.1 mol/L × 0.001 L × 207.27 g/mol × 1000 = 20.73 mg

  • Weighing the Compound:

    • Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh the calculated mass (e.g., 20.73 mg) of the compound directly into the tube. Note the exact mass weighed for precise concentration calculation.[6]

  • Dissolution (Perform in a BSC):

    • Add the calculated volume of sterile, cell culture-grade DMSO to the tube (e.g., 1 mL for a 100 mM solution).

    • Cap the tube securely and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure there are no visible particles. The solution must be completely clear. If dissolution is slow, gentle warming to 37°C or brief sonication can be applied, but be cautious of compound stability.[7]

  • Sterile Filtration:

    • This is a critical step to eliminate any potential microbial contamination from the powder or non-sterile handling.[4][5]

    • Unpack a sterile syringe and a 0.22 µm PTFE syringe filter in the BSC.

    • Draw the entire DMSO stock solution into the syringe.

    • Attach the syringe filter to the syringe.

    • Dispense the solution through the filter into a new, sterile, and clearly labeled conical tube. This filtered solution is your final stock solution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.

    • Short-term storage: Store aliquots at -20°C for several weeks to months.[9]

    • Long-term storage: For maximum stability, store aliquots at -80°C.

    • Properly label all vials with the compound name, concentration, solvent, and date of preparation.[10]

PART 3: Preparation of Working Solutions and Best Practices

Dilution to Working Concentration

The high-concentration stock solution must be diluted in a complete cell culture medium to the final desired concentration immediately before adding it to the cells.[8]

  • Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.[7]

  • Calculate Dilution: Use the C₁V₁ = C₂V₂ formula.

    • C₁ = Concentration of stock solution (e.g., 100 mM)

    • V₁ = Volume of stock solution to add (the unknown)

    • C₂ = Desired final concentration (e.g., 100 µM)

    • V₂ = Final volume of media (e.g., 10 mL)

    • Example: V₁ = (100 µM × 10 mL) / 100,000 µM = 0.01 mL = 1 µL

  • Dilution Technique: Add the calculated volume of the stock solution (1 µL) to the pre-warmed medium (10 mL). Immediately mix well by gentle vortexing or inversion to prevent the compound from precipitating out of the solution.[7] The final DMSO concentration in this example would be 0.01%, which is well below the cytotoxic threshold for most cell lines.

Essential Experimental Controls
  • Vehicle Control: It is absolutely essential to include a "vehicle control" in your experiments.[8] This control consists of cells treated with the same volume of solvent (e.g., DMSO) diluted in the medium as the experimental group, but without the compound. This ensures that any observed effects are due to the compound itself and not the solvent.

Quality Control and Troubleshooting
  • Precipitation: If you observe any cloudiness or precipitate in your stock solution upon thawing or in the working solution after dilution, do not use it. This indicates that the compound has fallen out of solution. You may need to gently warm the solution to 37°C to redissolve it.[7] If precipitation persists, the concentration may be too high for the solvent system.

  • Accuracy: For highly sensitive assays, use volumetric flasks for preparing stock solutions and always use calibrated pipettes to ensure the highest degree of accuracy.[6]

References

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Tocris Bioscience. (n.d.). DMSO, sterile filtered.
  • GoldBio. (n.d.). Sterile Filtered DMSO.
  • ITW Reagents. (n.d.). Dimethyl Sulfoxide (DMSO), sterile filtered (ampules).
  • G-Biosciences. (n.d.). DMSO Sterile Filtered | Dimethylsulfoxide.
  • Fisher Scientific. (n.d.). Tocris Bioscience DMSO, sterile filtered 25 mL.
  • BenchChem. (2025). Preparing SC-560 Stock Solution for Cell Culture: An Application Note and Protocol.
  • Sigma-Aldrich. (n.d.). ethyl 4-amino-3-phenylbutanoate | 79133-14-5.
  • Sigma-Aldrich. (n.d.). ethyl 4-amino-3-phenylbutanoate | 79133-14-5.
  • Anonymous. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • PubChemLite. (n.d.). Ethyl 4-amino-3-phenylbutanoate (C12H17NO2).
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
  • NP-MRD. (2024, September 11). Showing NP-Card for Ethyl 4-phenylbutanoate (NP0337043).
  • Sigma-Aldrich. (n.d.). Ethyl 4-amino-3-phenylbutanoate hydrochloride | 25271-47-0.
  • BenchChem. (2025). experimental protocol for methyl 4-amino-3-phenylbutanoate synthesis.
  • BenchChem. (2025). An In-depth Technical Guide to Methyl 4-amino-3-phenylbutanoate.
  • ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso.

Sources

Application

"application of Ethyl 3-oxo-4-phenylbutanoate in pharmaceutical synthesis"

An In-Depth Technical Guide to the Application of Ethyl 3-oxo-4-phenylbutanoate in Pharmaceutical Synthesis Authored by a Senior Application Scientist This guide provides an in-depth exploration of Ethyl 3-oxo-4-phenylbu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of Ethyl 3-oxo-4-phenylbutanoate in Pharmaceutical Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Ethyl 3-oxo-4-phenylbutanoate (CAS 718-08-1), a pivotal β-keto ester intermediate in modern pharmaceutical development. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for its application. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative references.

Compound Profile: Ethyl 3-oxo-4-phenylbutanoate

Ethyl 3-oxo-4-phenylbutanoate is a versatile organic compound valued for the reactivity of its β-keto ester moiety, which serves as a linchpin for a wide array of chemical transformations.[1] This structural feature allows it to be a foundational building block for complex molecular architectures inherent to many therapeutic agents.[2][3]

Physicochemical Properties: The compound is typically a colorless to pale yellow liquid with a characteristic fruity, aromatic odor. Its properties make it suitable for a variety of reaction conditions common in organic synthesis.

PropertyValueReference
Molecular Formula C₁₂H₁₄O₃[4]
Molecular Weight 206.24 g/mol [4]
Appearance Colorless to pale yellow liquid/oil[5][6]
Boiling Point ~286-290 °C[5][6]
Density ~1.07 - 1.091 g/cm³[5][6]
Flash Point 124 °C[6]
Solubility Soluble in ethanol, ether, DMSO, chloroform[5][6]

Strategic Importance in Pharmaceutical Synthesis

The true value of Ethyl 3-oxo-4-phenylbutanoate lies in its role as a precursor to a diverse range of bioactive molecules. Its dicarbonyl functionality allows for reactions at multiple sites, making it a powerful tool for constructing heterocyclic and chiral scaffolds.

Key Therapeutic Areas:

  • Anti-inflammatory & Analgesic Agents: It is a key starting material for pyrazolone derivatives, a class of drugs known for their analgesic, anti-inflammatory, and antipyretic properties.[2]

  • Immunomodulators: The synthesis of pyrrolinylaminopyrimidine analogs, which can inhibit critical inflammatory signaling pathways like AP-1 and NF-κB, relies on this intermediate.[2][6][7]

  • Anticoagulants: It is structurally related to intermediates used in the synthesis of coumarin-based anticoagulants like warfarin and its derivatives.[8][9]

  • Neurological Agents: It serves as a precursor in some synthetic routes to Phenibut, a GABA analog used for its anxiolytic and nootropic effects.[10][11]

  • Cardiovascular Drugs: Through stereoselective reduction, it yields chiral hydroxy esters that are essential intermediates for Angiotensin-Converting Enzyme (ACE) inhibitors used to treat hypertension.[12][13]

Synthesis of Ethyl 3-oxo-4-phenylbutanoate: A Comparative Protocol

Efficient synthesis of the starting intermediate is paramount. While several methods exist, including the Claisen condensation, this route often suffers from the formation of multiple byproducts, complicating purification.[7] A more robust and high-yielding approach involves the acylation of a malonic ester derivative. The following protocols compare two highly effective methods.

Comparative Analysis of Synthesis Routes

Synthesis RouteKey ReactantsReported Yield (%)Reference
Route 1 Meldrum's Acid & Phenylacetyl chloride98.8%[14][15]
Route 2 Monoethyl monopotassium malonate & Phenacyl chloride86%[7][14][15]
Protocol 1: High-Yield Synthesis from Meldrum's Acid (Yield: ~98.8%)

This method is highly efficient, proceeding through a stable crystalline intermediate which is then converted to the final product.[14][15]

Scientific Rationale: Meldrum's acid is a cyclic diester with highly acidic protons, making it an excellent nucleophile for acylation. The reaction with phenylacetyl chloride in the presence of pyridine (a mild base) forms an acylated intermediate. This intermediate is then subjected to alcoholysis with ethanol under reflux, which opens the ring and decarboxylates to yield the desired β-keto ester with high purity.

Workflow Diagram:

cluster_prep Step 1: Acylation cluster_reflux Step 2: Alcoholysis A Meldrum's Acid + Anhydrous Pyridine in DCM B Add Phenylacetyl Chloride dropwise at 0 °C A->B C Stir at 0 °C (1h), then RT (1h) B->C D Quench with 2N HCl C->D E Extract with DCM D->E F Isolate Intermediate (Light yellow solid) E->F G Reflux Intermediate with Anhydrous Ethanol (2.5h) F->G Proceed to next step H Evaporate Solvent G->H I Purify via Column Chromatography (EtOAc/Petroleum Ether) H->I J Final Product: Ethyl 3-oxo-4-phenylbutanoate I->J

Caption: Workflow for the synthesis of Ethyl 3-oxo-4-phenylbutanoate.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) (23.75 g, 0.165 mol) and anhydrous pyridine (32.5 mL, 0.4 mol) in dichloromethane (100 mL), add phenylacetyl chloride (25.50 g, 0.165 mol) dropwise at 0 °C.[15]

  • Acylation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

  • Quenching and Extraction: Quench the reaction by adding 100 mL of 2N aqueous HCl. Separate the organic phase and extract the aqueous layer with dichloromethane.[15]

  • Intermediate Isolation: Combine the organic layers and evaporate the solvent under reduced pressure to yield a light yellow solid. This solid can be washed with a small amount of cold ethanol to obtain a white crystalline intermediate.

  • Alcoholysis: Reflux the isolated intermediate directly with anhydrous ethanol (250 mL) for 2.5 hours.[15]

  • Final Product Isolation: After cooling, concentrate the solution under reduced pressure to obtain the final product as a light yellow oil. For highest purity, perform column chromatography using a gradient of ethyl acetate in petroleum ether (e.g., 1:80).[15]

Application in the Synthesis of Pharmaceutical Scaffolds

Application 1: Synthesis of Chiral Alcohols for ACE Inhibitors

The asymmetric reduction of the ketone in Ethyl 3-oxo-4-phenylbutanoate is a critical step in producing chiral intermediates like (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE), a key building block for ACE inhibitors such as benazepril and lisinopril.[12][13]

Scientific Rationale: Biocatalysis using engineered enzymes offers exceptional enantioselectivity (>99% ee) and high conversion rates under mild conditions. A carbonyl reductase (CR) enzyme performs the ketone reduction, while a coupled glucose dehydrogenase (GDH) enzyme regenerates the necessary NADPH cofactor in-situ by oxidizing glucose. This creates a highly efficient and sustainable catalytic cycle.[12]

Biocatalytic Reduction Workflow:

cluster_main Bi-enzyme Catalytic Cycle A Ethyl 3-oxo-4- phenylbutanoate (Substrate) B (R)-HPBE (Product) A->B Carbonyl Reductase (CR) D NADPH C NADP+ C->D Glucose Dehydrogenase (GDH) E Glucose D->C F Gluconolactone E->F Ethyl 3-oxo-4-phenylbutanoate Ethyl 3-oxo-4-phenylbutanoate Pyrazolone Derivative Pyrazolone Derivative Ethyl 3-oxo-4-phenylbutanoate->Pyrazolone Derivative + Hydrazine Derivative (e.g., Phenylhydrazine) - EtOH, - H₂O

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 4-amino-3-phenylbutanoate

Welcome to the technical support center for the synthesis of Ethyl 4-amino-3-phenylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 4-amino-3-phenylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Our approach is rooted in a deep understanding of the reaction mechanisms to empower you with the knowledge to optimize your synthesis for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to Ethyl 4-amino-3-phenylbutanoate and what are the key stages prone to byproduct formation?

The synthesis of Ethyl 4-amino-3-phenylbutanoate is typically a multi-step process. A common and effective route commences with a Knoevenagel condensation of benzaldehyde and ethyl acetoacetate.[1] This is followed by hydrolysis and decarboxylation to yield 3-phenylglutaric acid.[2] The subsequent steps involve the formation of 3-phenylglutarimide, a Hofmann rearrangement to produce 4-amino-3-phenylbutanoic acid (phenibut), and a final Fischer esterification to yield the target molecule, Ethyl 4-amino-3-phenylbutanoate.[2]

Each of these stages presents a unique set of challenges where byproduct formation can occur:

  • Knoevenagel Condensation: Prone to the formation of bis-adducts and Michael adducts.[3][4]

  • Hofmann Rearrangement: Can lead to the formation of urea and acylurea byproducts.[5]

  • Fischer Esterification: As an equilibrium reaction, it can suffer from incomplete conversion or hydrolysis of the desired ester.[6]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis.

Problem 1: Low yield and unexpected byproducts in the Knoevenagel Condensation.

Question: I am observing a lower than expected yield in the initial Knoevenagel condensation between benzaldehyde and ethyl acetoacetate, and my crude product shows multiple spots on TLC. What are the likely byproducts and how can I minimize them?

Answer:

Low yields and the presence of multiple byproducts in the Knoevenagel condensation are common issues. The primary culprits are often the formation of a bis-adduct and a Michael adduct .[3]

  • Bis-adduct Formation: This occurs when two molecules of the active methylene compound (ethyl acetoacetate) react with one molecule of the aldehyde (benzaldehyde).[3] This is more prevalent with highly reactive aldehydes.

  • Michael Adduct Formation: The enolate of ethyl acetoacetate can act as a nucleophile and attack the α,β-unsaturated product of the Knoevenagel condensation.[3]

Troubleshooting and Optimization:

Parameter Recommendation Rationale
Stoichiometry Use a slight excess of benzaldehyde (1.1-1.2 equivalents).This ensures the complete consumption of the ethyl acetoacetate enolate, minimizing the formation of the Michael adduct.[3]
Catalyst Use a weak base catalyst like piperidine.A strongly basic catalyst can promote the formation of the Michael adduct.[3]
Water Removal Employ azeotropic distillation with a Dean-Stark apparatus or add molecular sieves (4Å).The Knoevenagel condensation produces water as a byproduct. Removing it drives the equilibrium towards the desired product.[4]
Temperature Maintain the recommended reaction temperature.Higher temperatures can sometimes lead to increased byproduct formation.[3]

Visualizing the Knoevenagel Condensation and Byproduct Formation:

G cluster_main Main Reaction cluster_byproducts Byproduct Formation Benzaldehyde Benzaldehyde Knoevenagel Product Knoevenagel Product Benzaldehyde->Knoevenagel Product Piperidine Bis-adduct Bis-adduct Benzaldehyde->Bis-adduct 2 eq. Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Knoevenagel Product Michael Adduct Michael Adduct Knoevenagel Product->Michael Adduct Excess Ethyl Acetoacetate Enolate Desired Pathway To Hydrolysis & Decarboxylation Knoevenagel Product->Desired Pathway

Caption: Knoevenagel condensation and potential byproduct pathways.

Problem 2: Impurities observed after the Hofmann Rearrangement.

Question: After performing the Hofmann rearrangement on 3-phenylglutarimide, my product is not clean. What are the potential nitrogen-containing impurities?

Answer:

The Hofmann rearrangement is a powerful reaction for converting primary amides to primary amines with one fewer carbon atom.[7] However, it can be accompanied by the formation of specific byproducts, primarily ureas (RNHCONHR) and acylureas (RCONHCONHR).[5] These arise from the reaction of the isocyanate intermediate with either the product amine or the starting amide, respectively.

Troubleshooting and Optimization:

Parameter Recommendation Rationale
Reagent Stoichiometry Use the correct stoichiometry of bromine and sodium hydroxide.Using only half the typical amount of bromine and sodium hydroxide can intentionally favor the formation of acylureas.[5]
Reaction Conditions If low yields are obtained with alkyl groups larger than six or seven carbons, consider using Br2 and NaOMe instead of Br2 and NaOH.This modification can improve the yield and minimize side reactions for certain substrates.[5] The resulting carbamate can be isolated and then hydrolyzed to the amine.
Work-up Ensure complete hydrolysis of the isocyanate intermediate.The isocyanate is the primary intermediate; incomplete hydrolysis can lead to side reactions with nucleophiles present in the reaction mixture.[7]

Visualizing the Hofmann Rearrangement and Byproduct Formation:

G cluster_main Main Reaction cluster_byproducts Byproduct Formation 3-Phenylglutarimide 3-Phenylglutarimide Isocyanate Intermediate Isocyanate Intermediate 3-Phenylglutarimide->Isocyanate Intermediate Br2, NaOH 4-Amino-3-phenylbutanoic acid 4-Amino-3-phenylbutanoic acid Isocyanate Intermediate->4-Amino-3-phenylbutanoic acid Hydrolysis Urea Byproduct Urea Byproduct Isocyanate Intermediate->Urea Byproduct + Amine Product Acylurea Byproduct Acylurea Byproduct Isocyanate Intermediate->Acylurea Byproduct + Starting Amide

Caption: Hofmann rearrangement and common nitrogenous byproducts.

Problem 3: Incomplete reaction or presence of starting material after Fischer Esterification.

Question: My Fischer esterification of 4-amino-3-phenylbutanoic acid is not going to completion, and I have a significant amount of the starting carboxylic acid remaining. How can I drive the reaction to completion?

Answer:

The Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[6] The presence of starting material after the reaction is a common indication that the equilibrium has not been sufficiently shifted towards the product side.

Troubleshooting and Optimization:

Parameter Recommendation Rationale
Reagent Excess Use a large excess of the alcohol (ethanol).According to Le Châtelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products.[8]
Water Removal Use a dehydrating agent or a Dean-Stark apparatus to remove water as it is formed.Removing a product from the reaction mixture will also drive the equilibrium to the right.[9]
Catalyst Ensure a suitable acid catalyst (e.g., concentrated sulfuric acid) is used in a catalytic amount.The catalyst increases the rate at which equilibrium is reached but does not change the position of the equilibrium.[6]
Reaction Time Monitor the reaction by a suitable method (e.g., TLC) to ensure it has reached equilibrium.Fischer esterification can be slow, and insufficient reaction time will result in incomplete conversion.[8]

Visualizing the Fischer Esterification Equilibrium:

G cluster_driving_equilibrium Driving the Equilibrium 4-Amino-3-phenylbutanoic acid 4-Amino-3-phenylbutanoic acid Ethyl 4-amino-3-phenylbutanoate Ethyl 4-amino-3-phenylbutanoate 4-Amino-3-phenylbutanoic acid->Ethyl 4-amino-3-phenylbutanoate H+ cat. Ethanol Ethanol Ethanol->Ethyl 4-amino-3-phenylbutanoate Water Water Excess Ethanol Excess Ethanol Remove Water Remove Water

Caption: Equilibrium of the Fischer esterification reaction.

Purification Protocols

General Work-up Procedure for Ethyl 4-amino-3-phenylbutanoate:

  • Neutralization: After the reaction, the mixture is typically acidic due to the catalyst. It should be neutralized by washing with a saturated solution of sodium bicarbonate (NaHCO₃). This will remove any remaining acidic starting material or catalyst.[2]

  • Extraction: The product is then extracted into an organic solvent such as ethyl acetate.

  • Washing: The organic layer should be washed with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

  • Concentration: The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[10]

References

Sources

Optimization

Technical Support Center: Optimizing Synthesis of Ethyl 4-amino-3-phenylbutanoate

Welcome to the technical support center for the synthesis of Ethyl 4-amino-3-phenylbutanoate. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 4-amino-3-phenylbutanoate. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth answers to common questions and troubleshooting advice to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare Ethyl 4-amino-3-phenylbutanoate?

There are two primary and well-documented pathways for the synthesis of Ethyl 4-amino-3-phenylbutanoate. The choice between them often depends on the starting materials available, scale of the reaction, and desired purity.

  • Route A: Multi-Step Synthesis from Benzaldehyde. This is a classical and robust approach suitable for industrial production.[1][2] It typically involves the Knoevenagel or a similar condensation of benzaldehyde with a C2-anion equivalent, followed by a series of transformations to build the 4-amino-3-phenylbutanoic acid backbone, which is then esterified.[1][3]

  • Route B: Fischer Esterification of 4-amino-3-phenylbutanoic acid (Phenibut). This is a more direct, one-step method if you have access to the parent amino acid, phenibut.[4] It involves reacting phenibut with ethanol in the presence of a strong acid catalyst.[4]

Q2: I am considering Route A. What are the key intermediates and reaction types involved?

Route A is a multi-step sequence that requires careful control at each stage to ensure a good overall yield.[3] The key stages are:

  • Condensation: Benzaldehyde is condensed with a compound like ethyl acetoacetate or methyl acetoacetate, often catalyzed by a weak base like piperidine.[1][2][3]

  • Hydrolysis and Decarboxylation: The product from the condensation is then hydrolyzed and decarboxylated, typically using a strong base like sodium hydroxide, to yield 3-phenylglutaric acid.[3]

  • Imide Formation: The 3-phenylglutaric acid is then converted to 3-phenylglutarimide, for example, by heating with urea.[3]

  • Hofmann Rearrangement: The 3-phenylglutarimide undergoes a Hofmann rearrangement to produce 4-amino-3-phenylbutanoic acid (phenibut).[1][3] This is a critical step that forms the primary amine.

  • Fischer Esterification: Finally, the phenibut is esterified with ethanol to yield the target molecule, Ethyl 4-amino-3-phenylbutanoate.[3][4]

Q3: For the Fischer Esterification of phenibut (Route B), what are the optimal conditions?

The Fischer esterification is an equilibrium-driven reaction. To achieve high yields, the equilibrium needs to be shifted towards the product side. Key parameters to optimize are:

  • Ethanol: Use a large excess of anhydrous ethanol to act as both the solvent and a reactant, driving the equilibrium forward.[1]

  • Acid Catalyst: A strong acid catalyst is essential. Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) are commonly used.[1][3][4] The amount of catalyst should be carefully controlled; typically 1.0-1.5 equivalents are sufficient.[4]

  • Temperature: The reaction is typically performed at reflux to increase the reaction rate.[1][4]

  • Reaction Time: Monitor the reaction by a suitable method like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Reactions are often complete within 2-6 hours.[1][3][4]

Troubleshooting Guide

Problem 1: Low yield in the initial condensation step (Route A).

  • Possible Cause: Incomplete reaction or formation of side products. The Knoevenagel condensation is reversible.

  • Troubleshooting Steps:

    • Catalyst: Ensure the catalyst (e.g., piperidine) is fresh and used in the correct amount.[3]

    • Reaction Time: Extend the reaction time. These condensations can sometimes require 36-48 hours to reach completion.[1]

    • Temperature Control: Maintain the reaction temperature below 40°C to minimize side reactions.[1]

    • Water Removal: If applicable to the specific condensation, consider using a Dean-Stark apparatus to remove the water formed during the reaction and drive the equilibrium towards the product.

Problem 2: Difficulty with the Hofmann Rearrangement.

  • Possible Cause: The Hofmann rearrangement is sensitive to reaction conditions, and improper stoichiometry or temperature control can lead to low yields or side products.

  • Troubleshooting Steps:

    • Reagent Preparation: The sodium hypobromite or sodium hypochlorite solution should be freshly prepared and kept cold.[1][3]

    • Temperature Control: The addition of the 3-phenylglutarimide to the hypohalite solution should be done slowly and at a low temperature (below 10°C) to prevent unwanted side reactions.[3]

    • Stoichiometry: Ensure the correct molar ratios of the imide, base, and halogen are used.

Problem 3: The Fischer Esterification (Route B) is not going to completion.

  • Possible Cause: The presence of water can hinder the reaction by shifting the equilibrium back to the starting materials.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure that the ethanol and all glassware are thoroughly dried. Use anhydrous ethanol.[4]

    • Sufficient Catalyst: The amino acid can neutralize some of the acid catalyst. Ensure you are using a sufficient amount of the strong acid.

    • Removal of Water: While more complex, azeotropic removal of water with a suitable solvent could be employed if yields are consistently low.

Problem 4: The final product is difficult to purify.

  • Possible Cause: Presence of unreacted starting materials or side products from the various reaction steps.

  • Troubleshooting Steps:

    • Work-up: During the work-up of the esterification, a thorough wash with a saturated sodium bicarbonate solution is crucial to neutralize the acid catalyst and remove any unreacted amino acid.[1][3] This is followed by a brine wash to remove excess water.[1]

    • Chromatography: Column chromatography on silica gel is an effective method for purifying the final product.[3] A gradient of ethyl acetate in hexanes is a common eluent system.

    • Crystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and heptane) can be a highly effective purification method.[1]

Experimental Protocols

Protocol 1: Fischer Esterification of 4-amino-3-phenylbutanoic acid

This protocol is adapted from standard Fischer esterification procedures for amino acids.[4]

Materials:

  • 4-amino-3-phenylbutanoic acid (Phenibut)

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-amino-3-phenylbutanoic acid (1.0 equivalent) in anhydrous ethanol (to make a 0.3-0.5 M solution).

  • Acid Catalysis: Carefully and slowly add concentrated sulfuric acid (1.0-1.5 equivalents) dropwise to the stirred suspension while cooling in an ice bath.

  • Reflux: Remove the ice bath and heat the reaction mixture to a gentle reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.[4]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.[1]

    • Dissolve the residue in ethyl acetate.[1][3]

    • Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[1][4]

    • Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution and then with brine.[1][3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1][3]

  • Purification: The crude Ethyl 4-amino-3-phenylbutanoate can be further purified by column chromatography on silica gel.[3]

Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterRoute A: Multi-Step SynthesisRoute B: Fischer Esterification
Starting Materials Benzaldehyde, Ethyl Acetoacetate/Nitromethane4-amino-3-phenylbutanoic acid (Phenibut), Ethanol
Number of Steps MultipleOne
Key Challenges Yield optimization at each step, handling of intermediatesAchieving anhydrous conditions, driving equilibrium
Scalability Suitable for industrial production[1]Suitable for lab and larger scale
Reported Overall Yield Varies with scale and specific reagentsTypically high for the esterification step

Visualizations

Workflow for Fischer Esterification

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield in Fischer Esterification Cause1 Presence of Water Problem->Cause1 Cause2 Incomplete Reaction Problem->Cause2 Cause3 Loss during Work-up Problem->Cause3 Solution1a Use Anhydrous Ethanol Cause1->Solution1a Solution1b Dry Glassware Thoroughly Cause1->Solution1b Solution2a Increase Reflux Time Cause2->Solution2a Solution2b Ensure Sufficient Catalyst Cause2->Solution2b Solution3a Careful Neutralization Cause3->Solution3a Solution3b Thorough Extraction Cause3->Solution3b

Sources

Troubleshooting

Technical Support Center: Hydrolysis of Ethyl 4-amino-3-phenylbutanoate During Workup

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the hydrolysis of ethyl 4-amino-3-phenylbutanoate during experimental workup. As...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the hydrolysis of ethyl 4-amino-3-phenylbutanoate during experimental workup. As a versatile building block in organic synthesis, particularly for GABA analogues like Phenibut, understanding its stability is critical for achieving high yields and purity.[1] This document will explore the underlying chemical principles of ester hydrolysis, offer detailed troubleshooting advice in a question-and-answer format, and provide validated protocols to mitigate unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is ethyl 4-amino-3-phenylbutanoate, and why is its hydrolysis a concern?

Ethyl 4-amino-3-phenylbutanoate is a β-amino acid ester.[2] Its structure contains both a primary amine and an ethyl ester functional group, making it susceptible to hydrolysis—the cleavage of the ester bond by water—to form 4-amino-3-phenylbutanoic acid and ethanol.[3] This is a significant concern during aqueous workup procedures as it can lead to reduced yields of the desired ester and the formation of the carboxylic acid as an impurity, complicating purification.

Q2: Under what conditions is the hydrolysis of ethyl 4-amino-3-phenylbutanoate most likely to occur?

Ester hydrolysis can be catalyzed by both acids and bases.[4][5] Therefore, exposure to either acidic or basic aqueous solutions during workup can promote this unwanted reaction. The rate of hydrolysis is also influenced by temperature; higher temperatures will accelerate the reaction.

Q3: Can intramolecular cyclization be a competing reaction?

Yes, γ-amino esters like ethyl 4-amino-3-phenylbutanoate can undergo intramolecular cyclization to form a γ-lactam (4-phenyl-pyrrolidin-2-one).[1] This reaction is typically promoted by heat and can occur under neutral or basic conditions.[1]

Troubleshooting Guide

Issue 1: Unexpectedly Low Yield of Ethyl 4-amino-3-phenylbutanoate After Workup

Q: My reaction appears to go to completion by TLC, but after aqueous workup and extraction, the yield of the purified ester is significantly lower than expected. What could be the cause?

A: A significant loss of yield after workup often points to the hydrolysis of the ester to the corresponding carboxylic acid. The resulting amino acid has very different solubility properties and may be lost to the aqueous phase during extraction.

Root Cause Analysis:

  • Acid-Catalyzed Hydrolysis: If your workup involves washing with an acidic solution (e.g., dilute HCl) to remove basic impurities, you may be inadvertently catalyzing the hydrolysis of your product.[3][4]

  • Base-Catalyzed Hydrolysis (Saponification): Washing with a basic solution (e.g., saturated sodium bicarbonate) to neutralize acid can also promote hydrolysis, a reaction commonly known as saponification.[5][6] This process is generally faster and irreversible compared to acid-catalyzed hydrolysis.[3][7]

  • Prolonged Exposure to Aqueous Phases: The longer your organic layer is in contact with an aqueous phase, the greater the opportunity for hydrolysis to occur, even at neutral pH.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low ester yield.

Preventative & Corrective Actions:

  • Temperature Control: Perform all aqueous washes with ice-cold solutions to minimize the rate of hydrolysis.

  • Minimize Contact Time: Be efficient during extractions. Avoid letting the layers sit in the separatory funnel for extended periods.

  • Use of Brine: A wash with saturated aqueous sodium chloride (brine) can help to "salt out" the organic product from the aqueous phase and reduce the amount of dissolved water in the organic layer.

  • Avoid Strong Acids and Bases: If an acid or base wash is necessary, use a dilute solution and perform the wash quickly. For example, a wash with a saturated solution of sodium bicarbonate is a common step to neutralize reactions.[8]

Diagnostic Protocol: Analysis of the Aqueous Layer

  • Sample Collection: After your standard extraction, collect the aqueous layer.

  • Acidification: If the aqueous layer is basic or neutral, acidify it with concentrated HCl to a pH of approximately 2.[8]

  • Extraction: Extract the acidified aqueous layer with an organic solvent like ethyl acetate (3 x volume of the aqueous layer).[6]

  • Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the residue by techniques such as ¹H NMR or LC-MS to confirm the presence of 4-amino-3-phenylbutanoic acid.

Issue 2: Formation of an Unidentified Impurity, Possibly the Lactam

Q: I've noticed an additional spot on my TLC plate after workup that is less polar than my starting material. Could this be the corresponding lactam?

A: The formation of a less polar byproduct is consistent with the intramolecular cyclization of ethyl 4-amino-3-phenylbutanoate to form 4-phenyl-pyrrolidin-2-one.[1] This side reaction is often promoted by heat.[1]

Root Cause Analysis:

  • Thermal Stress: Heating the reaction mixture for an extended period, especially in a high-boiling solvent, can promote lactam formation.[1]

  • Basic Conditions: While not always required, basic conditions can facilitate the intramolecular nucleophilic attack of the amine onto the ester carbonyl.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected lactam formation.

Preventative & Corrective Actions:

  • Optimize Reaction Conditions: If possible, conduct the reaction at a lower temperature. Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times.

  • pH Control During Workup: Maintain a neutral or slightly acidic pH during the workup to disfavor the free amine from acting as a nucleophile.

Diagnostic Protocol: Characterization of the Impurity

  • Isolation: If the impurity is present in a significant amount, attempt to isolate it via flash column chromatography.

  • Spectroscopic Analysis: Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data for the isolated impurity. The expected data for 4-phenyl-pyrrolidin-2-one would be distinct from the starting ester.

Mechanistic Insights into Ester Hydrolysis

Understanding the mechanisms of acid- and base-catalyzed ester hydrolysis can aid in troubleshooting.

Acid-Catalyzed Hydrolysis: This is a reversible process.[5][7] The reaction is initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4]

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction.[3][7] The hydroxide ion acts as a strong nucleophile, attacking the carbonyl carbon directly.[4] The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which drives the reaction to completion.[7]

Recommended Analytical Methods for Monitoring

To effectively troubleshoot, it is crucial to have reliable analytical methods to monitor both the disappearance of the starting material and the appearance of potential byproducts.

Analytical Technique Application Key Considerations
Thin-Layer Chromatography (TLC) Rapid reaction monitoring.Use a suitable solvent system to achieve good separation between the ester, carboxylic acid, and potential lactam.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction progress and purity assessment.A C18 reverse-phase column is often suitable.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS) Highly sensitive and selective method for identifying and quantifying the starting material, product, and byproducts.[9]Ideal for confirming the molecular weights of suspected impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and any isolated impurities.Provides definitive structural information.

Summary of Best Practices for Workup

  • Work Cold: Use ice-cold solutions for all aqueous washes.

  • Work Fast: Minimize the contact time between the organic and aqueous phases.

  • Avoid Extremes of pH: If possible, maintain a near-neutral pH. If an acid or base wash is necessary, use dilute solutions and perform the wash quickly.

  • Use Brine: A final wash with brine can help to remove dissolved water from the organic layer.

  • Dry Thoroughly: Ensure the organic layer is thoroughly dried with a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal.

By implementing these best practices and utilizing the troubleshooting guide, researchers can minimize the unwanted hydrolysis of ethyl 4-amino-3-phenylbutanoate and improve the overall efficiency and success of their synthetic procedures.

References

  • Ester Hydrolysis | Overview, Procedure & Mechanism. (n.d.). Study.com. Retrieved from [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). The Organic Chemistry Tutor. Retrieved from [Link]

  • Ester hydrolysis: Easy Introduction with 8 mechanisms. (2016, December 26). Chemistry Notes. Retrieved from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. Retrieved from [Link]

  • Saponification-Typical procedures. (2024, April 27). OperaChem. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Ethyl 4-amino-3-phenylbutanoate Synthesis

Welcome to the technical support center for the synthesis of Ethyl 4-amino-3-phenylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 4-amino-3-phenylbutanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common issues leading to low yields and provide scientifically grounded solutions.

I. Understanding the Core Synthesis: The Aza-Michael Addition

The synthesis of Ethyl 4-amino-3-phenylbutanoate and its analogs often involves an aza-Michael addition (also known as a conjugate addition). In this reaction, a nitrogen nucleophile, such as ammonia or an amine, adds to the β-carbon of an α,β-unsaturated carbonyl compound, like ethyl cinnamate.[1][2][3] The electrophilic nature of the β-carbon is due to the electron-withdrawing effect of the conjugated carbonyl group.[1][3]

Understanding this fundamental mechanism is crucial for diagnosing and resolving issues related to low product yield.

Diagram: Aza-Michael Addition Workflow

aza_michael_addition cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Formation Ethyl Cinnamate Ethyl Cinnamate Enolate_Intermediate Enolate Intermediate Ethyl Cinnamate->Enolate_Intermediate Nucleophilic Attack Amine Amine Amine->Enolate_Intermediate Solvent Solvent Solvent->Enolate_Intermediate Catalyst_Base Catalyst/Base Catalyst_Base->Enolate_Intermediate Temperature Temperature Temperature->Enolate_Intermediate Ethyl_4_amino_3_phenylbutanoate Ethyl 4-amino-3-phenylbutanoate Enolate_Intermediate->Ethyl_4_amino_3_phenylbutanoate Protonation troubleshooting_flow cluster_problem Problem Identification cluster_analysis Initial Analysis cluster_solutions Potential Solutions Low_Yield Low Yield Check_Conversion Check Reaction Conversion (TLC/LC-MS) Low_Yield->Check_Conversion Check_Byproducts Identify Byproducts (NMR/MS) Low_Yield->Check_Byproducts Optimize_Catalyst Optimize Catalyst/Base Check_Conversion->Optimize_Catalyst Low Conversion Optimize_Temp Optimize Temperature Check_Conversion->Optimize_Temp Low Conversion Optimize_Solvent Optimize Solvent Check_Conversion->Optimize_Solvent Low Conversion Check_Byproducts->Optimize_Temp Side Reactions Optimize_Workup Optimize Workup/Purification Check_Byproducts->Optimize_Workup Purification Issues

Sources

Troubleshooting

Technical Support Center: Ethyl 4-amino-3-phenylbutanoate Solvent Stability &amp; Troubleshooting

Welcome to the Application Scientist Knowledge Base. As researchers working with γ-amino esters like Ethyl 4-amino-3-phenylbutanoate (the ethyl ester of Phenibut), you are handling a bifunctional molecule that is inheren...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. As researchers working with γ-amino esters like Ethyl 4-amino-3-phenylbutanoate (the ethyl ester of Phenibut), you are handling a bifunctional molecule that is inherently metastable. The proximity of a nucleophilic primary amine to an electrophilic ester carbonyl creates a thermodynamic driving force for intramolecular reactions. This guide addresses the most common solvent-related degradation issues, explains the underlying mechanistic causality, and provides validated protocols to ensure the integrity of your experimental workflows.

Troubleshooting Guide & FAQs

Q1: Why does my Ethyl 4-amino-3-phenylbutanoate free base rapidly degrade when dissolved in methanol or ethanol? Analysis & Causality: The primary degradation pathway in protic solvents is intramolecular cyclization (lactamization)[1, 3]. The free base features a nucleophilic primary amine at the γ-position relative to the ethyl ester. In protic solvents like ethanol, hydrogen bonding stabilizes the transition state of the nucleophilic attack, significantly lowering the activation energy [3]. This entropically favored 5-exo-trig cyclization results in the expulsion of ethanol and the formation of 4-phenyl-2-pyrrolidone (a γ-lactam impurity) [1, 4].

Q2: I am observing a highly polar impurity when preparing aqueous stock solutions. What is this byproduct? Analysis & Causality: You are observing the product of ester hydrolysis [2]. In aqueous environments—particularly if the pH deviates from strictly neutral—the ethyl ester undergoes rapid hydrolysis to yield the parent carboxylic acid, 4-amino-3-phenylbutanoic acid (Phenibut), and ethanol [2]. This reaction is catalyzed by both hydronium and hydroxide ions, making unbuffered aqueous solutions highly unsuitable for stock storage.

Q3: How can I completely suppress lactamization and hydrolysis for long-term storage? Analysis & Causality: The most robust chemical strategy is to convert the free base into its hydrochloride (HCl) salt [5]. Protonation of the primary amine converts it into an ammonium ion (-NH₃⁺), completely eliminating its nucleophilicity. Without a free lone pair, the amine cannot attack the ester carbonyl, thereby preventing lactamization [3, 5]. For long-term storage, the HCl salt should be kept in anhydrous, polar aprotic solvents (e.g., dry DMSO) or stored as a lyophilized powder.

Mechanistic Visualization

Degradation pathways of Ethyl 4-amino-3-phenylbutanoate.

Quantitative Data: Solvent Stability Profile

The table below summarizes the stability of Ethyl 4-amino-3-phenylbutanoate (Free Base vs. HCl Salt) across common laboratory solvents at 25°C.

Solvent SystemFormPrimary Degradation PathwayEstimated Half-Life (25°C)Scientific Recommendation
Water (Unbuffered) Free BaseHydrolysis & Lactamization< 24 HoursAvoid for storage. Prepare fresh.
Water (Unbuffered) HCl SaltHydrolysis (Slow)1-2 WeeksPrepare fresh daily for assays.
Ethanol (Anhydrous) Free BaseLactamization2-3 DaysUse immediately upon dissolution.
Ethanol (Anhydrous) HCl SaltStable> 6 MonthsAcceptable for stock solutions.
DMSO (Anhydrous) Free BaseLactamization (Slow)1-2 WeeksMonitor via HPLC before use.
DMSO (Anhydrous) HCl SaltStable> 12 MonthsOptimal for long-term storage.
Toluene / Xylene Free BaseThermal LactamizationStable at 25°C (Degrades at reflux)Use specifically for cyclization synthesis.

Validated Experimental Protocols

To ensure self-validating workflows, the following protocols include built-in quality control steps to verify the integrity of your compound.

Protocol A: Conversion of Free Base to Hydrochloride (HCl) Salt

Purpose: To stabilize the γ-amino ester by protonating the nucleophilic amine, preventing lactamization [5].

Materials:

  • Ethyl 4-amino-3-phenylbutanoate (Free Base)

  • Anhydrous Diethyl Ether

  • 2.0 M HCl in Diethyl Ether

  • Ice bath

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of Ethyl 4-amino-3-phenylbutanoate free base in a minimal volume of anhydrous diethyl ether (approx. 10 mL per gram) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice bath (0°C) and stir magnetically for 10 minutes.

  • Protonation: Dropwise, add 1.1 equivalents of 2.0 M HCl in diethyl ether. Causality note: The localized high concentration of acid rapidly protonates the amine, precipitating the salt and driving the reaction to completion.

  • Precipitation: A white crystalline precipitate of Ethyl 4-amino-3-phenylbutanoate HCl will form immediately. Continue stirring for 30 minutes at 0°C to ensure complete precipitation.

  • Filtration & Washing: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold, anhydrous diethyl ether (2 x 5 mL) to remove any unreacted free base.

  • Drying (Self-Validation): Dry the solid in a vacuum desiccator overnight. The final product should be a free-flowing white powder. Validation: The melting point should be sharp, and Thin Layer Chromatography (TLC) using a basic mobile phase should show a single spot corresponding to the protonated amine.

Protocol B: Stability-Indicating HPLC Assay

Purpose: To quantify the intact ester and monitor the formation of the lactam (4-phenyl-2-pyrrolidone) and free acid (Phenibut) impurities [2].

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in Mobile Phase A to a concentration of 1.0 mg/mL. Crucial: Analyze immediately to prevent artificially induced hydrolysis in the aqueous diluent.

  • System Suitability (Self-Validation): Inject a resolution mixture containing Phenibut, Ethyl 4-amino-3-phenylbutanoate, and 4-phenyl-2-pyrrolidone. Validation Criterion: The resolution ( Rs​ ) between the ester peak and the lactam peak must be ≥2.0 .

  • Injection: Inject 10 µL of the prepared sample.

  • Integration: Quantify the peaks. The highly polar free acid (Phenibut) will elute first, followed by the intact ester, and finally the more lipophilic lactam impurity.

Stability-indicating HPLC workflow for impurity quantification.

References

  • Hadidi, S., Shiri, F., & Norouzibazaz, M. (2020). "A computational study on phenibut lactamization mechanism and the pH effects on the process." Theoretical Chemistry Accounts. Available at: [Link]

  • MDPI. (2015). "Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen." Molecules. Available at: [Link]

Optimization

"common issues in handling Ethyl 4-amino-3-phenylbutanoate"

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with Ethyl 4-amino-3-phenylbutanoate (commonly known as Phenibu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with Ethyl 4-amino-3-phenylbutanoate (commonly known as Phenibut ethyl ester).

While this compound is a highly valuable building block and pharmacological agent, its structural classification as a γ -amino ester introduces specific chemical vulnerabilities. If handled improperly, your sample will rapidly degrade via two primary pathways: ester hydrolysis and intramolecular lactamization [1].

This guide is designed to move beyond basic handling instructions. By understanding the thermodynamic and kinetic causality behind these degradation pathways, you can implement self-validating workflows that ensure the integrity of your compound from storage to assay.

Part 1: Core Physicochemical & Analytical Data

To establish a baseline for your quality control (QC) processes, all quantitative analytical targets for both the free base and the hydrochloride (HCl) salt forms are summarized below. Always verify your starting material against these parameters before initiating a synthetic step or biological assay[2].

Table 1: Physicochemical Properties and LC-MS Targets

Property / ParameterFree Base FormHydrochloride (HCl) Salt Form
CAS Number 79133-14-525271-47-0
Molecular Formula C₁₂H₁₇NO₂C₁₂H₁₈ClNO₂
Molecular Weight 207.27 g/mol 243.73 g/mol
Physical State Viscous oil / Low-melting solidCrystalline solid
Solubility DCM, EtOAc, EtOH (Poor in water)Water, MeOH (Poor in non-polar organics)
Target LC-MS [M+H]⁺ m/z 208.1m/z 208.1 (Detects the ionized free base)
Primary Vulnerability Rapid Lactamization (Cyclization)Hygroscopicity & Acid-catalyzed Hydrolysis

Part 2: Troubleshooting Guide & FAQs

Issue 1: "My stored Ethyl 4-amino-3-phenylbutanoate HCl has degraded into a white, insoluble powder. What happened?"

The Causality: You are observing ester hydrolysis . The HCl salt of this compound is highly hygroscopic. If the container is opened in ambient humidity without proper precautions, the salt absorbs atmospheric moisture. The localized acidic microenvironment (provided by the HCl) acts as a catalyst, driving the hydrolysis of the ethyl ester back into 4-amino-3-phenylbutanoic acid (Phenibut zwitterion)[1]. Because the resulting zwitterionic amino acid is virtually insoluble in standard organic solvents like dichloromethane (DCM), it precipitates out as a white powder. The Solution: Always store the HCl salt in a tightly sealed container within a desiccator (using Drierite or silica gel) at -20°C. When retrieving the compound, allow the vial to fully equilibrate to room temperature inside a dry box or desiccator before opening to prevent condensation.

Issue 2: "During free-basing, my LC-MS shows a massive loss of the target mass (m/z 208.1) and the appearance of a new peak at m/z 162.1. What is this byproduct?"

The Causality: You have triggered spontaneous lactamization [3]. γ -amino esters are thermodynamically and kinetically predisposed to form stable 5-membered rings. When you remove the HCl salt to form the free base, the primary amine is no longer protonated. This free amine acts as a potent nucleophile, attacking its own ester carbonyl carbon. This intramolecular reaction displaces ethanol (loss of 46 Da) and forms a γ -lactam known as 4-phenylpyrrolidin-2-one (m/z 162.1). This reaction accelerates rapidly at room temperature or under basic conditions. The Solution: Never store the compound in its free base form. Keep it as the HCl salt until the exact moment it is needed. If your protocol requires the free base, you must perform the extraction at 0°C and use the resulting oil immediately in your downstream reaction.

degradation Ester Ethyl 4-amino-3-phenylbutanoate (Intact Ester, m/z 208.1) Hydrolysis 4-amino-3-phenylbutanoic acid (Hydrolysis Byproduct, m/z 180.1) Ester->Hydrolysis H2O, Acid/Base (Moisture exposure) Lactam 4-phenylpyrrolidin-2-one (Lactam Byproduct, m/z 162.1) Ester->Lactam Free base form Intramolecular attack (-EtOH)

Figure 1: Primary degradation pathways of Ethyl 4-amino-3-phenylbutanoate.

Part 3: Self-Validating Experimental Protocols

To mitigate the issues discussed above, utilize the following field-tested protocols. They incorporate built-in validation steps to ensure chemical integrity.

Protocol A: Controlled Free-Basing of the HCl Salt

Objective: Convert the stable HCl salt to the reactive free base without triggering lactamization or base-catalyzed hydrolysis.

  • Preparation: Suspend 1.0 eq of Ethyl 4-amino-3-phenylbutanoate HCl in anhydrous, ice-cold Dichloromethane (DCM) (10 mL/mmol) in a separatory funnel. Maintain the system at 0–4°C.

  • Mild Deprotonation: Add an equal volume of ice-cold saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Scientific Rationale: NaHCO₃ provides a mildly basic pH (~8.3), which is sufficient to neutralize the HCl salt without providing the harsh hydroxide concentrations that drive ester hydrolysis[4].

  • Rapid Extraction: Vigorously shake the funnel for 30 seconds, venting frequently. Immediately separate the organic (bottom) layer.

  • Aqueous Wash: Extract the remaining aqueous layer with one additional portion of ice-cold DCM. Combine the organic layers.

  • Drying: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄) for 5 minutes.

    • Validation Step: Ensure the Na₂SO₄ flows freely (like sand) when swirled; clumping indicates residual water that will cause downstream hydrolysis.

  • Concentration: Filter the drying agent and evaporate the DCM under reduced pressure. Critical: Keep the water bath temperature strictly below 25°C.

  • Immediate Use: The resulting viscous oil is the free base. Do not store it. Proceed immediately to your coupling or assay step.

workflow Step1 1. Suspend HCl Salt in Ice-Cold DCM (0°C) Step2 2. Add Ice-Cold Sat. NaHCO3 (pH ~8.3) Step1->Step2 Step3 3. Rapid Phase Separation (Extract aqueous with DCM) Step2->Step3 Step4 4. Dry Organic Layer (Anhydrous Na2SO4) Step3->Step4 Step5 5. Evaporate < 25°C (Yield: Free Base Oil) Step4->Step5

Figure 2: Step-by-step workflow for the controlled free-basing of the HCl salt.

Protocol B: LC-MS Monitoring for Chemical Integrity

Objective: Quantify the intact ester against its degradation products prior to biological evaluation.

  • Sample Prep: Dissolve a 1 mg aliquot of your sample in 1 mL of anhydrous Acetonitrile (MeCN). Do not use water or methanol as the diluent, as this can cause on-column hydrolysis or transesterification during the run.

  • Chromatography: Inject 1 µL onto a C18 reverse-phase column. Use a rapid gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry Validation: Run in ESI+ mode and extract the following chromatograms:

    • m/z 208.1: Confirms the intact Ethyl 4-amino-3-phenylbutanoate.

    • m/z 180.1: Indicates ester hydrolysis (Phenibut).

    • m/z 162.1: Indicates lactamization (4-phenylpyrrolidin-2-one).

    • Pass Criteria: The area under the curve (AUC) for m/z 208.1 must be >95% relative to the degradation peaks before proceeding with sensitive in vitro assays.

References

  • Journal of Medicinal Chemistry (ACS) | Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery | [Link]

  • ResearchGate | Synthesis of γ -Amino Esters via Mn-Mediated Radical Addition |[Link]

Sources

Troubleshooting

"solubility issues of Ethyl 4-amino-3-phenylbutanoate in biological buffers"

Technical Support Center: Ethyl 4-amino-3-phenylbutanoate Welcome to the technical support guide for Ethyl 4-amino-3-phenylbutanoate. This document provides in-depth troubleshooting advice and detailed protocols to addre...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 4-amino-3-phenylbutanoate

Welcome to the technical support guide for Ethyl 4-amino-3-phenylbutanoate. This document provides in-depth troubleshooting advice and detailed protocols to address common solubility challenges encountered when working with this compound in biological buffers. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to prepare stable, soluble, and effective experimental solutions.

Part 1: Understanding the Molecule: Physicochemical Properties

Ethyl 4-amino-3-phenylbutanoate is the ethyl ester of 4-amino-3-phenylbutanoic acid, commonly known as Phenibut.[1] As an ester, it is expected to be more lipophilic than its parent compound, which may enhance its ability to cross cellular membranes. However, this increased lipophilicity often leads to challenges with aqueous solubility.[1]

The key to understanding its solubility lies in its chemical structure, which features a primary amine group. This amine group is basic and can be protonated in acidic to neutral solutions.

  • pKa: The parent compound, Phenibut, has two pKa values: approximately 3.95 for the carboxylic acid and 9.54 for the amino group.[2] For the ethyl ester, only the amino group's pKa is relevant for pH-dependent solubility in typical biological buffers.

  • pH-Dependent Solubility: The solubility of ionizable drugs is pH-dependent, with the charged (ionic) form generally being more water-soluble than the neutral form.[3][4] Since the pKa of the amino group is ~9.54, at a physiological pH of 7.4, Ethyl 4-amino-3-phenylbutanoate will be predominantly in its protonated, positively charged (cationic) form. This charged state is crucial for its solubility in aqueous buffers.[5]

PropertyPredicted/Known ValueImplication for Solubility
Molecular Formula C₁₂H₁₇NO₂[6]-
Molecular Weight 207.27 g/mol -
pKa (Amine Group) ~9.54 (estimated from parent compound)[2]At pH < 9.5, the compound is protonated and more water-soluble.
Predicted XlogP 1.2[6]Indicates moderate lipophilicity, suggesting potential solubility challenges in purely aqueous systems.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my Ethyl 4-amino-3-phenylbutanoate not dissolving in PBS (pH 7.2)?

This is a common issue stemming from the compound's moderate lipophilicity. While it is expected to be protonated and charged at pH 7.2, its intrinsic solubility might be low. The hydrochloride salt form of the parent compound, Phenibut, is reported to have a solubility of 10 mg/mL in PBS (pH 7.2), but the ethyl ester may be less soluble.[7][8] Direct dissolution of the free base powder in a buffer can be slow and lead to the formation of an insoluble precipitate.

Q2: I dissolved the compound in DMSO first, but it precipitated when I added it to my cell culture medium. What happened?

This is a classic case of a compound "crashing out" of solution. While highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO), its solubility in the final aqueous buffer is limited.[7][9] When the concentrated DMSO stock is diluted into the medium, the final DMSO concentration may be too low to keep the compound dissolved, causing it to precipitate.[10]

Q3: Can I heat the buffer to help dissolve the compound?

Gentle warming can sometimes increase the rate of dissolution. However, be cautious. If the compound dissolves upon heating but precipitates upon cooling back to room temperature or 37°C, you have created a supersaturated and unstable solution. This can lead to inconsistent results in your assays. Furthermore, excessive heat can degrade the compound.

Q4: What is the maximum recommended concentration of DMSO for cell-based assays?

The tolerance of cell lines to DMSO varies significantly.[11] A general rule of thumb is to keep the final concentration of DMSO at or below 0.5%, with many protocols recommending a maximum of 0.1% to avoid artifacts.[12][13] High concentrations of DMSO (>1%) can be cytotoxic, inhibit cell proliferation, or induce unintended changes in gene expression.[10][12][14] It is always best to run a solvent tolerance control experiment for your specific cell line.

Q5: Are there alternatives to DMSO for improving solubility?

Yes. Several strategies can be employed, including pH adjustment, the use of other co-solvents like ethanol, or employing solubilizing excipients such as cyclodextrins.[15][16][17] Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their internal cavity, forming inclusion complexes that significantly enhance aqueous solubility.[18][19][20]

Part 3: Systematic Troubleshooting Guide

Issue: Compound Fails to Dissolve or Precipitates Upon Dilution

You observe a cloudy solution, visible particles, or a pellet after centrifugation when preparing your working solution in a biological buffer (e.g., PBS, HBSS, or cell culture medium).

Troubleshooting Workflow Diagram

G start Precipitation Observed stock_q Is this a direct dissolution or dilution from stock? start->stock_q direct Direct Dissolution stock_q->direct Direct from_stock Dilution from Stock stock_q->from_stock From Stock prep_stock Action: Prepare a concentrated stock in 100% DMSO. direct->prep_stock check_final_conc Check Final Concentration from_stock->check_final_conc prep_stock->from_stock Then dilute too_high Concentration Too High check_final_conc->too_high Yes ok_conc Concentration Seems OK check_final_conc->ok_conc No lower_conc Action: Lower the final working concentration. too_high->lower_conc adjust_ph Action: Prepare stock in acidic water (e.g., pH 2-4 with HCl) then neutralize. ok_conc->adjust_ph end_good Solution is Clear lower_conc->end_good end_bad Still Precipitates lower_conc->end_bad If issue persists use_excipient Action: Utilize a solubilizing excipient like HP-β-Cyclodextrin. adjust_ph->use_excipient If pH adjustment is not feasible adjust_ph->end_good adjust_ph->end_bad If issue persists use_excipient->end_good use_excipient->end_bad If issue persists

Caption: A decision tree for troubleshooting solubility issues.

Part 4: Detailed Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This is the most common starting point for compounds with low aqueous solubility.

Rationale: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. Preparing a high-concentration stock allows for minimal solvent transfer into the final aqueous solution, reducing potential cytotoxicity.[13]

Materials:

  • Ethyl 4-amino-3-phenylbutanoate (powder)

  • Anhydrous DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh the desired amount of Ethyl 4-amino-3-phenylbutanoate powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Dissolution: Vortex vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C to aid dissolution. Ensure the solution is completely clear with no visible particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: pH-Adjustment Method for Solubilization

This protocol leverages the basicity of the amine group to first dissolve the compound in an acidic solution before neutralizing it.

Rationale: By protonating the amine group in an acidic environment (pH << pKa), the compound's solubility is dramatically increased.[4] This highly soluble acidic stock can then be carefully neutralized in the final buffer.

Materials:

  • Ethyl 4-amino-3-phenylbutanoate (powder)

  • Sterile, deionized water

  • 1 M HCl solution

  • 1 M NaOH solution

  • Target biological buffer (e.g., 10x PBS)

Procedure:

  • Acidic Dissolution: Weigh the compound and add a small volume of sterile water.

  • Acidification: Add 1 M HCl dropwise while vortexing until the compound fully dissolves. The target pH should be in the range of 2-4. This creates a concentrated, acidic stock solution.

  • Buffering and Neutralization: In a separate tube, prepare your final working buffer at the desired concentration (e.g., 1x PBS).

  • Dilution: Slowly add the acidic stock solution to the final buffer with constant stirring. The buffer's capacity should neutralize the added acid, bringing the final pH to the desired physiological range.

  • Verification: Check the final pH of the solution and adjust with dilute HCl or NaOH if necessary. Ensure the solution remains clear.

Protocol 3: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) as a Solubilizing Excipient

This method uses a carrier molecule to form a water-soluble inclusion complex with the drug.

Rationale: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. The lipophilic phenyl ring of the compound can become encapsulated within the cyclodextrin cavity, while the hydrophilic exterior of the complex allows it to dissolve readily in aqueous solutions.[18][21]

Materials:

  • Ethyl 4-amino-3-phenylbutanoate (powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target biological buffer (e.g., cell culture medium)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 20-40% w/v) in your target buffer. This may require stirring and gentle warming.

  • Add Compound: Add the Ethyl 4-amino-3-phenylbutanoate powder directly to the HP-β-CD solution.

  • Complexation: Vortex or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter.

  • Dilution (if necessary): This stock solution can then be further diluted in the target buffer for your experiments.

Workflow for Preparing a Stable Formulation

G A Weigh Compound B Prepare Concentrated Stock (e.g., 50 mM in 100% DMSO) A->B C Intermediate Dilution (e.g., 1:10 in PBS) Observe for precipitation B->C D Final Dilution (e.g., 1:100 into cell media) Final DMSO < 0.5% C->D E Vortex & Visually Inspect D->E F Ready for Assay E->F

Caption: A standard workflow for preparing a final working solution.

References

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025).
  • Popescu, A., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Gould, S., & Scott, R. C. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • PapersFlow. (2026). Cyclodextrins in Drug Solubilization: Research Guide & Papers. Drug Solubulity and Delivery Systems.
  • Al-kassas, R., et al. (2025). Mechanisms and Therapeutic Applications of β-Cyclodextrin in Drug Solubilisation and Delivery Systems. PubMed.
  • Nielsen, G. D., et al. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Unknown Author. (n.d.). MEDCHEM 562 Lecture 1.
  • Unknown Author. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies.
  • Abdel-Salam, F. S., et al. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate.
  • Sigma-Aldrich. (n.d.). ethyl 4-amino-3-phenylbutanoate | 79133-14-5.
  • Sigma-Aldrich. (n.d.). ethyl 4-amino-3-phenylbutanoate | 79133-14-5.
  • Scientist Solutions. (2025). DMSO in cell based assays.
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • Le, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • Unknown Author. (n.d.). CHAPTER 7 AMINES.
  • Unknown Author. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Al-Ghananeem, A. M. (2023). The Essential of the Solubility for Drug Action. Crimson Publishers.
  • Jain, A., et al. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Taylor & Francis.
  • Unknown Author. (2015). Improving the Bio-Availability of Drugs Through Their Chemistry.
  • Drug Central. (n.d.). phenibut.
  • Contract Pharma. (2017). Optimizing Drug Solubility.
  • PubChem - NIH. (n.d.). Phenibut | C10H13NO2 | CID 14113.
  • ChemicalBook. (n.d.). Phenibut CAS#: 1078-21-3.
  • Selleck Chemicals. (n.d.). Phenibut Datasheet.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • SIELC Technologies. (2021). Phenibut.
  • Benchchem. (n.d.). An In-depth Technical Guide to Methyl 4-amino-3-phenylbutanoate.
  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
  • MolForge. (n.d.). Phenibut (CID 14113) - Molecular Properties & Analysis.
  • NP-MRD. (2024). Showing NP-Card for Ethyl 4-phenylbutanoate (NP0337043).
  • PubChemLite. (n.d.). Ethyl 4-amino-3-phenylbutanoate (C12H17NO2).
  • Wikipedia. (n.d.). Phenibut.
  • MedChemExpress. (n.d.). Phenibut hydrochloride - Product Data Sheet.
  • Cayman Chemical. (n.d.). Phenibut (hydrochloride) (CAS 3060-41-1).

Sources

Optimization

Technical Support Center: Ethyl 4-amino-3-phenylbutanoate Plasma Degradation Studies

This guide is intended for researchers, scientists, and drug development professionals investigating the stability and degradation of Ethyl 4-amino-3-phenylbutanoate, the ethyl ester of phenibut, in plasma. It provides i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and drug development professionals investigating the stability and degradation of Ethyl 4-amino-3-phenylbutanoate, the ethyl ester of phenibut, in plasma. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of in vitro plasma stability assays.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the behavior of Ethyl 4-amino-3-phenylbutanoate in a plasma matrix.

Q1: What is the expected primary degradation pathway for Ethyl 4-amino-3-phenylbutanoate in plasma?

A1: The primary degradation pathway for Ethyl 4-amino-3-phenylbutanoate in plasma is expected to be enzymatic hydrolysis of the ethyl ester bond. This reaction is catalyzed by various esterases present in plasma, such as carboxylesterases, leading to the formation of the active parent compound, phenibut (4-amino-3-phenylbutanoic acid), and ethanol.[1][2] This is a common metabolic fate for ester prodrugs, designed to release the active moiety in vivo.

Q2: Is Ethyl 4-amino-3-phenylbutanoate expected to be stable in plasma?

A2: Due to the presence of plasma esterases, Ethyl 4-amino-3-phenylbutanoate is not expected to be highly stable.[1] The rate of hydrolysis can be rapid, and this is a critical factor to consider in experimental design, particularly for analytical quantification. The ester form is essentially a prodrug of phenibut, and its conversion to the active form is an intended metabolic step.[3]

Q3: What are the key pre-analytical variables that can affect the degradation of Ethyl 4-amino-3-phenylbutanoate in plasma samples?

A3: Several pre-analytical factors can significantly influence the degradation rate. These include:

  • Temperature: Higher temperatures will generally increase the rate of enzymatic hydrolysis. It is crucial to keep plasma samples on ice or frozen until analysis.[4]

  • Time: The duration between blood collection, plasma separation, and analysis should be minimized to prevent extensive ex vivo degradation.[4]

  • Anticoagulant Choice: While most common anticoagulants (e.g., EDTA, heparin) are generally acceptable, it's essential to ensure they do not interfere with the analytical method.

  • Enzyme Activity Variation: There can be inter-individual and inter-species differences in plasma esterase activity, leading to variability in degradation rates.

Q4: How does the degradation of Ethyl 4-amino-3-phenylbutanoate to phenibut impact analytical method development?

A4: The rapid conversion to phenibut necessitates an analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), that can simultaneously quantify both the ester prodrug and the parent acid, phenibut.[5] This allows for the accurate determination of the degradation kinetics. The method must be validated for selectivity to distinguish between the two closely related compounds.

Section 2: Troubleshooting Experimental Issues

This section provides a problem-and-solution framework for common challenges encountered during plasma stability studies of Ethyl 4-amino-3-phenylbutanoate.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Rapid and complete disappearance of Ethyl 4-amino-3-phenylbutanoate at the first time point (T=0). 1. High esterase activity in the plasma lot. 2. Sub-optimal sample handling (e.g., temperature abuse). 3. Incorrect spiking procedure.1. Inhibit Esterase Activity: For baseline (T=0) and control samples, add an esterase inhibitor such as sodium fluoride (NaF) or diisopropyl fluorophosphate (DFP) to the plasma before spiking with the analyte.[2] This will provide a true initial concentration. 2. Optimize Sample Handling: Ensure plasma is thawed on ice and all additions are made on a cold block. Immediately after spiking, precipitate proteins with ice-cold acetonitrile or methanol to quench the reaction.[6] 3. Review Spiking Procedure: Ensure the stock solution of Ethyl 4-amino-3-phenylbutanoate is accurately prepared and that the spiking volume is minimal to avoid altering the plasma matrix significantly.
High variability in analyte concentrations between replicates. 1. Inconsistent timing of protein precipitation. 2. Inhomogeneous mixing of the analyte in plasma. 3. Pipetting errors. 4. Matrix effects in the analytical method.1. Standardize Quenching: Use a multichannel pipette or a consistent, timed procedure to add the protein precipitation solvent to all samples simultaneously. 2. Ensure Homogeneity: Gently vortex the plasma sample immediately after spiking for a consistent duration (e.g., 5-10 seconds) before incubation. 3. Calibrate Pipettes: Regularly calibrate and verify the accuracy of all pipettes used. 4. Use a Stable Isotope-Labeled Internal Standard: Incorporate a deuterated internal standard for both Ethyl 4-amino-3-phenylbutanoate and phenibut to compensate for matrix effects and variations in extraction recovery and instrument response.[7]
Poor recovery of Ethyl 4-amino-3-phenylbutanoate from plasma. 1. Inefficient protein precipitation. 2. Analyte adsorption to labware. 3. Degradation during sample processing.1. Optimize Protein Precipitation: Test different ratios of plasma to organic solvent (e.g., 1:3, 1:4). Acetonitrile is often a good choice. Ensure thorough vortexing and centrifugation at sufficient speed and duration to achieve a compact protein pellet.[6] 2. Use Low-Binding Labware: Employ low-protein-binding microcentrifuge tubes and pipette tips. 3. Maintain Cold Chain: Keep samples on ice throughout the extraction process until they are placed in the autosampler (if the autosampler is cooled).
Interference peaks in the chromatogram at the retention time of the analyte or its metabolite. 1. Endogenous plasma components. 2. Contamination from labware or reagents. 3. Co-elution of structurally similar compounds.1. Optimize Chromatographic Separation: Adjust the mobile phase gradient, try a different column chemistry (e.g., C18, Phenyl-Hexyl), or modify the pH of the mobile phase to improve resolution.[8] 2. Blank Analysis: Analyze blank plasma (without analyte) and solvent blanks to identify the source of contamination. 3. Mass Spectrometry Resolution: Ensure the mass spectrometer is operating at a sufficient resolution to distinguish the analyte from interfering ions. Use Multiple Reaction Monitoring (MRM) for enhanced selectivity.[5]

Section 3: Key Experimental Protocols

Protocol: In Vitro Plasma Stability Assay

This protocol outlines the steps to determine the rate of degradation of Ethyl 4-amino-3-phenylbutanoate in plasma.

Materials:

  • Ethyl 4-amino-3-phenylbutanoate

  • Control plasma (e.g., human, rat) with a suitable anticoagulant (e.g., K2EDTA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ice-cold acetonitrile with an internal standard

  • Esterase inhibitor (e.g., Sodium Fluoride)

  • Incubator or water bath at 37°C

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Preparation: Thaw the control plasma on ice. Prepare a stock solution of Ethyl 4-amino-3-phenylbutanoate in a suitable solvent (e.g., DMSO, methanol) at a high concentration.

  • Incubation Setup: In separate tubes, pre-warm an aliquot of plasma at 37°C for 5 minutes.

  • Initiate Reaction: Spike the pre-warmed plasma with a small volume (typically 1-2% of the total volume) of the Ethyl 4-amino-3-phenylbutanoate stock solution to achieve the desired final concentration. Vortex gently to mix. This is your T=0 time point.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 3 volumes) with the internal standard to precipitate proteins and stop the enzymatic reaction.

  • Control Samples:

    • T=0 Control: Add an esterase inhibitor to the plasma before spiking with the analyte. Process immediately as the T=0 sample. This represents 100% of the initial compound.

    • Matrix Blank: Process a plasma sample with no analyte added.

  • Sample Processing: Vortex all quenched samples vigorously. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

  • Data Analysis: Quantify the remaining concentration of Ethyl 4-amino-3-phenylbutanoate at each time point. Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line will give the degradation rate constant (k), and the half-life (t½) can be calculated as 0.693/k.

Protocol: LC-MS/MS Quantification

A general LC-MS/MS method for the simultaneous quantification of Ethyl 4-amino-3-phenylbutanoate and its metabolite, phenibut.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.[6]

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

  • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B) over several minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Example - requires optimization):

    • Ethyl 4-amino-3-phenylbutanoate: Precursor ion [M+H]+ → Product ion

    • Phenibut: Precursor ion [M+H]+ → Product ion[5]

    • Internal Standard(s): Corresponding transitions for the stable isotope-labeled standards.

Section 4: Visualizations

Degradation Pathway

cluster_0 Plasma Matrix A Ethyl 4-amino-3-phenylbutanoate (Prodrug) B Phenibut (Active Drug) A->B Carboxylesterases (Hydrolysis) C Ethanol A->C Carboxylesterases (Hydrolysis)

Caption: Enzymatic hydrolysis of Ethyl 4-amino-3-phenylbutanoate in plasma.

Experimental Workflow

cluster_workflow Plasma Stability Assay Workflow start Spike Drug into Pre-warmed Plasma incubate Incubate at 37°C start->incubate timepoint Collect Aliquots at Time Points incubate->timepoint quench Quench with Cold Acetonitrile + IS timepoint->quench process Vortex & Centrifuge quench->process analyze LC-MS/MS Analysis process->analyze end Calculate Degradation Rate analyze->end

Caption: Workflow for in vitro plasma stability assessment.

References

  • Penzak, S. R., & Bulloch, M. (2024). Phenibut: Review and pharmacologic approaches to treating withdrawal. The Journal of Clinical Pharmacology.
  • (2024).
  • (2024).
  • (2021). Phenibut, a GABAB Agonist, Detected in a Fatality. Journal of Analytical Toxicology.
  • Wikipedia. (n.d.). Phenibut. Wikipedia.
  • (2024). In vitro plasma hydrolysis of phenolic esters and their absorption kinetics in rats: Controlled release of phenolic compounds and enhanced health benefits. PubMed.
  • Rianprakaisang, T. N., Moss, M. J., Gerona, R., & Hendrickson, R. G. (2023).
  • (2025). Screening, Quantification, and Confirmation of Phenylbutazone and Oxyphenbutazone in Equine Plasma by Liquid Chromatography-Tandem Mass Spectrometry.
  • (n.d.). Amino Acid Analysis Methods.
  • (2012). Stability study of 81 analytes in human whole blood, in serum and in plasma. bevital.
  • (n.d.). [Hemodynamic mechanism of the hypotensive action of beta-phenyl-GABA esters (phenibut)]. PubMed.
  • (n.d.). The hydrolysis of indoxyl esters by esterases of human blood. SciSpace.
  • (2026). Determination of phenobarbital in human plasma by a specific liquid chromatography method: application to a bioequivalence study.

Sources

Troubleshooting

"troubleshooting Ethyl 4-amino-3-phenylbutanoate in cell-based assays"

Technical Support Center: Troubleshooting Ethyl 4-amino-3-phenylbutanoate in Cell-Based Assays Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Ethyl 4-amino-3-phenylbutanoate in Cell-Based Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing reproducibility issues when profiling esterified prodrugs. Ethyl 4-amino-3-phenylbutanoate (the ethyl ester of phenibut) presents unique challenges in in vitro pharmacology due to its dual-target mechanism and its biochemical instability in standard culture conditions. This guide deconstructs the causality behind common assay failures and provides field-proven, self-validating protocols to ensure scientific integrity.

Core Mechanism & Pharmacological Profile

Ethyl 4-amino-3-phenylbutanoate acts primarily as a full agonist at the metabotropic GABA-B receptor (specifically the R-enantiomer) and as a blocker of the α2δ subunit of Voltage-Dependent Calcium Channels (VDCCs)[1][2]. The esterification of the carboxyl group increases its lipophilicity compared to the parent amino acid, enhancing membrane permeability but introducing susceptibility to enzymatic hydrolysis in cell-based assays.

Mechanism cluster_0 GABA-B Receptor Signaling (Gi/o) cluster_1 VDCC Modulation Ligand Ethyl 4-amino-3-phenylbutanoate (Prodrug) GABAB GABA-B Receptor (Heterodimer) Ligand->GABAB Agonist (R-enantiomer) VDCC VDCC (α2δ subunit) Ligand->VDCC Binds & Blocks Gi Gi/o Protein GABAB->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels ↓ AC->cAMP Reduces Production Ca2 Ca2+ Influx ↓ VDCC->Ca2 Blocks Forskolin Forskolin Forskolin->AC Stimulates (Required for Assay Window)

Dual pharmacological mechanism of Ethyl 4-amino-3-phenylbutanoate and assay intervention points.

Troubleshooting Guide & FAQs

Q1: Why am I seeing erratic EC50 shifts and poor reproducibility across different experimental days? The Causality: The root cause is almost certainly serum esterase hydrolysis. Standard Fetal Bovine Serum (FBS) contains high levels of active, non-selective esterases and albumin-associated catalytic activity[3][4]. When the ethyl ester is incubated in 10% FBS culture media, it undergoes rapid and unpredictable hydrolysis into the parent compound (phenibut). This creates a dynamic, shifting mixture of prodrug and parent drug during your incubation period, severely skewing the EC50. The Solution: You must establish a self-validating control system for compound stability.

  • Transition cells to a serum-free assay buffer (e.g., HBSS supplemented with 0.1% fatty-acid-free BSA) at least 1 hour prior to compound addition.

  • If serum is absolutely required for cell adherence, use strictly heat-inactivated FBS (56°C for 30 minutes) to denature complement proteins and significantly reduce esterase activity.

  • Validation Step: Run a parallel LC-MS/MS stability check of the media supernatant at t=0 and t=120 mins to confirm the ester remains intact.

Q2: My cAMP accumulation assay shows no signal window upon compound addition. What is failing? The Causality: The GABA-B receptor is a metabotropic GPCR predominantly coupled to pertussis toxin-sensitive Gi/o proteins[5]. Activation of the receptor causes the Gαi/o subunit to inhibit adenylyl cyclase (AC), which reduces intracellular cAMP[6]. However, basal cAMP levels in resting recombinant cells (like CHO-K1 or HEK293) are already near the lower limit of detection. You cannot measure a decrease if the baseline is zero. The Solution: You must artificially elevate the cAMP baseline by co-stimulating the cells with Forskolin , a direct adenylyl cyclase activator[7][8]. Optimization Warning: If your Forskolin concentration is too high, it will overwhelm the Gi-mediated inhibition, collapsing the assay window. If it is too low, the baseline remains undetectable. (See the Data Presentation table below for optimization metrics).

Q3: How do I isolate the GABA-B response from the VDCC blockade in functional calcium flux assays (e.g., FLIPR)? The Causality: Both targets ultimately reduce intracellular calcium, albeit through different mechanisms. GABA-B activation releases Gβγ subunits that inhibit presynaptic CaV channels, while the compound also directly blocks the α2δ subunit of VDCCs[5]. In a native neuronal line, these signals will conflate. The Solution: Use an orthogonal validation approach. To isolate the GABA-B effect, pre-treat the cells with a selective GABA-B antagonist (e.g., CGP54626). If the calcium inhibition persists, the residual effect is driven by the VDCC blockade. Alternatively, use a recombinant CHO-K1 cell line stably expressing only the GABAB1b/2 heterodimer[8], completely removing native VDCC interference.

Data Presentation: Forskolin Optimization Matrix

To establish a robust Gi-coupled cAMP assay, optimizing the Forskolin concentration is critical. The table below summarizes the expected causality of different Forskolin concentrations when testing 10 µM of a GABA-B agonist.

Forskolin ConcentrationBasal cAMP Signal (RLU/FRET)Max Inhibition by AgonistAssay Window (S/B Ratio)Application Scientist Recommendation
0 µM (Vehicle) Near backgroundUndetectable1.0Fail: Baseline too low to measure Gi inhibition.
1 - 5 µM Low20 - 30%1.5 - 2.0Suboptimal: High variability, poor Z'-factor.
10 - 30 µM Moderate to High60 - 80%5.0 - 10.0Optimal: Strong baseline; Gi proteins can effectively override AC stimulation[8].
50 - 100 µM Saturated< 15%< 1.5Fail: AC stimulation overwhelms Gi/o inhibitory capacity.

Experimental Protocols

Protocol: Optimized cAMP Accumulation Assay for Gi-Coupled Receptors

This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Luminescence-based cAMP detection kit. It is designed as a self-validating system, incorporating controls for both ester stability and Gi-coupling functionality.

Workflow Step1 1. Cell Seeding (CHO-K1 GABAB+) Step2 2. Media Wash (Serum-Free HBSS) Step1->Step2 Step3 3. Co-Treatment (Ligand + 20µM Forskolin) Step2->Step3 Step4 4. Lysis & Detection (cAMP Assay Kit) Step3->Step4

Step-by-step workflow for Gi-coupled cAMP accumulation assays.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the GABAB1b/2 heterodimer into a 384-well microplate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Esterase Mitigation (Critical Step): Aspirate the growth media containing FBS. Wash the cells twice with 1X Hank's Balanced Salt Solution (HBSS) to remove residual serum esterases. Add 10 µL of Assay Buffer (HBSS + 0.1% BSA + 0.5 mM IBMX). Note: IBMX is a phosphodiesterase inhibitor required to prevent premature cAMP degradation.

  • Compound Preparation: Prepare a 10 mM stock of Ethyl 4-amino-3-phenylbutanoate in 100% DMSO. Perform serial dilutions in Assay Buffer. Self-Validation: Include a reference curve of the parent compound (phenibut) and a positive control (GABA) to benchmark efficacy[8]. Ensure final DMSO concentration in the well does not exceed 0.5%.

  • Co-Stimulation: Prepare a 4X solution of Forskolin (e.g., 80 µM for a final well concentration of 20 µM). Add 5 µL of the compound dilution and 5 µL of the Forskolin solution to the cells simultaneously.

  • Incubation: Incubate the plate at room temperature for 30–45 minutes. Do not exceed 60 minutes, as prolonged incubation can lead to receptor desensitization or secondary signaling cascades.

  • Detection: Add the lysis buffer and cAMP detection reagents (e.g., Eu-cryptate labeled cAMP and anti-cAMP d2 antibody) according to the manufacturer's protocol. Read the plate on a TR-FRET compatible microplate reader.

Sources

Optimization

"minimizing racemization during Ethyl 4-amino-3-phenylbutanoate synthesis"

Welcome to the Technical Support Center for the synthesis of Ethyl 4-amino-3-phenylbutanoate (the ethyl ester of Phenibut). Because the pharmacological efficacy of γ -aminobutyric acid (GABA) analogs is heavily dependent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of Ethyl 4-amino-3-phenylbutanoate (the ethyl ester of Phenibut). Because the pharmacological efficacy of γ -aminobutyric acid (GABA) analogs is heavily dependent on the chirality at the C3 position, preserving enantiomeric excess (ee) during synthesis is a primary concern for drug development professionals.

Below, you will find our troubleshooting guides, self-validating protocols, and mechanistic FAQs designed to help you minimize racemization and bypass common synthetic pitfalls.

Troubleshooting & FAQs

Q1: Why is my product racemizing during the direct esterification of (S)-Phenibut?

A: Racemization during the esterification of 4-amino-3-phenylbutanoic acid is rarely caused by direct epimerization of the free acid. Instead, it is a consequence of intramolecular lactamization driven by thermodynamic heating and harsh mineral acids[1].

At elevated temperatures, the primary amine attacks the activated carbonyl, forming 4-phenyl-2-pyrrolidone (a γ -lactam)[2]. This lactam intermediate is highly susceptible to acid-catalyzed enolization at the α -carbon. This enolization propagates to the β -carbon (C3), leading to the loss of stereochemical integrity. When the lactam is subsequently ring-opened or esterified, the resulting product is a racemate.

Q2: How can I achieve esterification while preserving >99% enantiomeric excess?

A: To prevent lactamization and subsequent racemization, you must abandon refluxing conditions and use kinetically driven, low-temperature protocols. The most reliable methods utilize either Thionyl Chloride ( SOCl2​ ) or Trimethylsilyl Chloride (TMSCl) in absolute ethanol[3].

Self-Validating Protocol: Mild Esterification via TMSCl

Causality: TMSCl acts as both a water scavenger and an activating agent, generating anhydrous HCl in situ. It creates a highly reactive silyl ester intermediate that rapidly undergoes solvolysis with ethanol at room temperature, completely bypassing the thermodynamic activation energy required for lactamization[3].

  • Preparation: Suspend 1.0 mmol of enantiopure (S)-4-amino-3-phenylbutanoic acid hydrochloride in 10 mL of anhydrous ethanol at 0 °C under an inert argon atmosphere.

  • Activation: Dropwise add 2.2 mmol of Trimethylsilyl chloride (TMSCl). Maintain the temperature at 0 °C during the addition to control the exothermic generation of HCl.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 24 hours.

    • Validation Check: The opaque suspension of the zwitterionic amino acid will transition into a completely clear solution as the highly soluble ester hydrochloride salt forms.

  • Isolation: Concentrate the solvent under reduced pressure (keep the water bath < 35 °C to prevent late-stage lactamization). To isolate the free base, neutralize carefully with saturated NaHCO3​ and extract with ethyl acetate.

Q3: I am synthesizing the ester de novo via an asymmetric Michael addition. Does the reduction of the nitro intermediate cause epimerization?

A: The reduction of ethyl 4-nitro-3-phenylbutanoate to the target amino ester is a critical junction. While aliphatic nitro compounds are generally robust, using harsh basic conditions or unoptimized metal catalysts can cause epimerization at the chiral C3 center. To minimize this, use strictly chemoselective reduction conditions, such as catalytic hydrogenation using 10% Pd/C in acetic acid[1] or the NiCl2​⋅6H2​O / NaBH4​ system[4].

Self-Validating Protocol: Chemoselective Nitro Reduction

Causality: The Nickel boride ( Ni2​B ) catalyst generated in situ from NiCl2​ and NaBH4​ provides rapid, low-temperature reduction of the nitro group to the primary amine without cleaving the ester linkage or disrupting the chiral center[4].

  • Setup: Dissolve 1.0 equiv of chiral ethyl 4-nitro-3-phenylbutanoate and 1.0 equiv of NiCl2​⋅6H2​O in absolute ethanol (0.2 M) and cool to 0 °C.

  • Reduction: Slowly add 12.0 equiv of NaBH4​ in small portions.

    • Caution: Vigorous hydrogen evolution will occur.

    • Validation Check: The solution will immediately turn pitch black, confirming the successful formation of the active Nickel boride catalyst.

  • Completion: Stir for 30 minutes at 0 °C.

    • Validation Check: TLC (Hexane/EtOAc 7:3) should show complete consumption of the nitro ester (UV active, high Rf​ ) and the appearance of the amine (Ninhydrin positive, low Rf​ ).

  • Workup: Quench carefully with saturated aqueous NH4​Cl , filter through a pad of Celite to remove the black nickel residue, and extract the filtrate with ethyl acetate.

Quantitative Data: Reaction Conditions vs. Racemization

The table below summarizes how different synthetic environments impact the formation of the lactam byproduct and the preservation of the C3 stereocenter.

Synthetic StrategyReagents & ConditionsTemp (°C)Lactam Byproduct (%)Final Enantiomeric Excess (ee)
Harsh Esterification H2​SO4​ (cat.), EtOH78 (Reflux)> 40%< 50% (Significant Racemization)
Mild Esterification SOCl2​ , EtOH0 to 25< 2%> 99% (Preserved)
Mild Esterification TMSCl, EtOH0 to 25< 1%> 99% (Preserved)
Nitro Reduction NiCl2​⋅6H2​O / NaBH4​ 00%> 98% (Preserved)
Nitro Reduction 10% Pd/C, H2​ (1 atm), AcOH25< 5%> 98% (Preserved)

Mechanistic Pathway: Esterification vs. Lactamization

MechanisticPathway Phenibut (S)-Phenibut (Chiral Amino Acid) MildEst Kinetic Activation (TMSCl or SOCl2, 0°C) Phenibut->MildEst Low Temp HarshEst Thermodynamic Heating (H2SO4, Reflux) Phenibut->HarshEst High Temp Target (S)-Ethyl 4-amino-3-phenylbutanoate (Preserved ee >99%) MildEst->Target Fast Solvolysis (Irreversible) Lactam 4-Phenyl-2-pyrrolidone (Lactam Byproduct) HarshEst->Lactam Intramolecular Cyclization Racemate Racemic Ester (Loss of Chirality) Lactam->Racemate Epimerization at C3 & Ring Opening

Mechanistic divergence in Phenibut esterification: Kinetic control preserves chirality.

Sources

Troubleshooting

Technical Support Center: Chiral Purity Optimization for Ethyl 4-amino-3-phenylbutanoate

Welcome to the Chiral Optimization Support Hub. As a Senior Application Scientist, I have designed this diagnostic and procedural guide to address the specific thermodynamic, kinetic, and analytical bottlenecks encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chiral Optimization Support Hub. As a Senior Application Scientist, I have designed this diagnostic and procedural guide to address the specific thermodynamic, kinetic, and analytical bottlenecks encountered when resolving the enantiomers of Ethyl 4-amino-3-phenylbutanoate (the ethyl ester of Phenibut). Because the (R)-enantiomer is the primary eutomer for GABA-B receptor agonism, achieving an enantiomeric excess (ee) of >99% is a critical quality attribute in drug development 1.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental failures and providing self-validating protocols to ensure reproducible scale-up.

Module A: Diagnostic Troubleshooting & FAQs

Diastereomeric Salt Resolution

Q: Why is my crystallization yielding low enantiomeric excess (ee) when using standard L-tartaric acid? A: Mechanistic Causality: Ethyl 4-amino-3-phenylbutanoate has a high propensity to form intermediate hydrates and complex multi-component crystalline phases with standard tartaric acid. This polymorphic instability disrupts the strict chiral recognition required in the crystal lattice, leading to unreliable phase mixtures and poor chiral discrimination 2. Solution: Transition to a bulkier, more rigid chiral auxiliary such as (-)-2,3-dibenzoyl-L-tartaric acid. The bulky benzoyl groups restrict the conformational freedom of the ester in the crystal lattice, forcing a tighter, more stereoselective ionic packing that drastically amplifies the solubility difference between the diastereomeric pairs 3.

Enzymatic Kinetic Resolution

Q: My lipase-catalyzed kinetic resolution stalls at 20% conversion. How can I drive it to the theoretical 50% yield? A: Mechanistic Causality: Standard lipases (e.g., porcine pancreatic lipase) often suffer from poor active-site affinity for the bulky phenyl ring at the β -position of the ester, leading to product inhibition. Furthermore, as the enzyme hydrolyzes the (S)-ester into the corresponding acid, the localized drop in pH denatures the enzyme. Solution: Utilize Pseudomonas lipase, which demonstrates exceptional enantioselectivity and higher structural tolerance for β -aryl substituted esters 4. Couple this with a pH-stat titrator to maintain a strict pH of 7.2, neutralizing the acid byproduct in real-time.

Analytical Chiral Chromatography

Q: I am observing severe peak tailing on my Chiralcel OD-H column, which obscures the minor enantiomer. How do I fix this? A: Mechanistic Causality: Peak tailing for amine-containing compounds is caused by secondary, non-specific interactions between the primary amine of the ethyl ester and residual silanol groups on the silica support of the chiral stationary phase. Solution: Introduce a basic modifier to your mobile phase. Adding 25 mM triethylamine (TEA) or 0.1% diethylamine (DEA) competitively binds and masks the silanol sites, sharpening the peaks and restoring baseline resolution 5.

Module B: Self-Validating Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution via (-)-2,3-Dibenzoyl-L-tartaric acid

This classical resolution method leverages ionic bonding and differential solubility to isolate the target enantiomer 6.

  • Salt Formation: Dissolve 1.0 equivalent of racemic Ethyl 4-amino-3-phenylbutanoate in 10 volumes of anhydrous ethanol. Heat the reactor to 60°C under continuous stirring.

  • Auxiliary Addition: Prepare a solution of 1.0 equivalent of (-)-2,3-dibenzoyl-L-tartaric acid in 2 volumes of ethanol. Add this dropwise over 30 minutes.

    • Mechanistic Causality: Dropwise addition prevents localized supersaturation, avoiding the precipitation of amorphous, non-chiral aggregates.

  • Controlled Cooling: Program the reactor to cool to 20°C at a strict rate of 5°C/hour.

    • Mechanistic Causality: A slow cooling ramp selectively crystallizes the less soluble diastereomeric salt while keeping the more soluble pair dissolved.

  • Self-Validation Checkpoint (Critical): Filter the crystals. Take a 5 mg aliquot, neutralize with 1M NaOH, extract with ethyl acetate, and inject into the Chiral HPLC. Pass criteria: Diastereomeric excess (de) must be 95%. If de < 95%, the lattice has trapped impurities; you must perform one recrystallization in 5 volumes of ethanol before proceeding.

  • Free-Basing: Suspend the validated salt in water, adjust to pH 9.0 using 10% Na2​CO3​ , and extract with dichloromethane (3x). Dry the organic layer over MgSO4​ and concentrate in vacuo to yield the enantiopure (R)-ester.

SaltResolution Racemate Racemic Ethyl 4-amino-3-phenylbutanoate Mix Ethanol Solvent Heat to 60°C Racemate->Mix ChiralAcid (-)-2,3-Dibenzoyl- L-tartaric acid ChiralAcid->Mix Cooling Controlled Cooling (5°C/hr to 20°C) Mix->Cooling Crystals Crystalline Salt (R)-Ester • L-Acid Cooling->Crystals Crystallization Filtrate Mother Liquor (S)-Ester • L-Acid Cooling->Filtrate Soluble FreeBase Alkaline Extraction (pH 9, DCM) Crystals->FreeBase PureEster Enantiopure (R)-Ester (ee > 99%) FreeBase->PureEster

Caption: Workflow for diastereomeric salt resolution of ethyl 4-amino-3-phenylbutanoate.

Protocol 2: Enzymatic Kinetic Resolution

This green-chemistry approach utilizes enzymes to selectively hydrolyze the unwanted (S)-enantiomer into a carboxylic acid, leaving the desired (R)-ester intact.

  • Preparation: Suspend 50 g of racemic Ethyl 4-amino-3-phenylbutanoate in 500 mL of 0.1 M phosphate buffer.

  • Enzyme Addition: Add 5 g of immobilized Pseudomonas lipase.

  • Incubation & pH Control: Stir the biphasic mixture at 37°C. Connect a pH-stat titrator loaded with 1M NaOH to maintain the pH exactly at 7.2.

  • Self-Validation Checkpoint (Critical): The reaction is a self-reporting system. Monitor the volume of 1M NaOH consumed by the pH-stat. The reaction is complete when exactly 0.5 equivalents of NaOH have been dispensed. Pass criteria: 50% theoretical conversion achieved. Verify via RP-HPLC to ensure a 1:1 ratio of ester to acid.

  • Separation: Filter out the immobilized enzyme. Extract the aqueous mixture with ethyl acetate (3x). The unreacted, enantiopure (R)-ester partitions into the organic layer, while the hydrolyzed (S)-acid remains in the aqueous layer.

EnzymaticResolution Racemate Racemic Ethyl Ester (R/S mixture) Enzyme Pseudomonas Lipase (pH 7.2 Buffer, 37°C) Racemate->Enzyme Hydrolysis Enantioselective Hydrolysis Enzyme->Hydrolysis Validation RP-HPLC Validation (Check 50% Conversion) Hydrolysis->Validation OrgPhase Organic Phase (EtOAc) Unreacted (R)-Ester AqPhase Aqueous Phase Hydrolyzed (S)-Acid Validation->OrgPhase Extraction Validation->AqPhase Water Layer

Caption: Enzymatic kinetic resolution pathway using Pseudomonas lipase.

Module C: Quantitative Data & Method Comparison

Table 1: Comparison of Chiral Optimization Strategies
ParameterDiastereomeric Salt ResolutionEnzymatic Kinetic ResolutionPreparative Chiral HPLC
Resolving Agent (-)-2,3-Dibenzoyl-L-tartaric acidPseudomonas LipaseChiralcel OD-H (Stationary Phase)
Typical Yield 35 - 42% (Max 50%)45 - 48% (Max 50%)> 95% recovery
Target ee (%) > 98% (after 1 recrystallization)> 99% (at 50% conversion)> 99.5%
Scalability Excellent (Multi-kg scale)Good (kg scale, requires pH stat)Low to Moderate (g scale)
Cost Efficiency High (Reagents are recoverable)Moderate (Enzyme cost)Low (High solvent/column cost)
Table 2: Chromatographic Validation Parameters
Method TypeColumnMobile PhaseFlow RatePurpose
Reversed-Phase (RP-HPLC) C18 (150 x 4.6 mm, 5 µm)Water/MeCN (Gradient) + 0.1% TFA1.0 mL/minChemical purity, reaction conversion tracking
Chiral HPLC Chiralcel OD-H (250 x 4.6 mm)Hexane/IPA (70:30) + 25 mM TEA1.0 mL/minEnantiomeric excess (ee) determination

References

  • Chiral resolution method of n-[4-(1-aminoethyl)
  • Source: Stereoelectronics.
  • A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs Baclofen and Phenibut Source: MDPI URL
  • Buy 4-Amino-3-phenylbutanoic acid (Enzymatic Resolution Techniques)
  • Characterization of Methyl 4-amino-3-phenylbutanoate Impurities: A Comparative Guide Source: Benchchem URL
  • Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery Source: ACS Publications URL

Sources

Optimization

"challenges in scaling up Ethyl 4-amino-3-phenylbutanoate production"

Welcome to the Technical Support Center for Process Chemistry . This hub is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of Ethyl 4-am...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Process Chemistry . This hub is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of Ethyl 4-amino-3-phenylbutanoate (the ethyl ester of Phenibut).

Transitioning from a benchtop synthesis to a multi-kilogram or pilot-scale reactor introduces severe nonlinearities in heat transfer, mass transfer, and reaction equilibrium. This guide provides self-validating protocols, diagnostic troubleshooting, and quantitative frameworks to ensure a safe, high-yield, and high-purity scale-up.

I. Standardized Scale-Up Methodology

The following protocol details the continuous-stirred tank reactor (CSTR) adaptation of the Fischer esterification of 4-amino-3-phenylbutanoic acid using thionyl chloride (SOCl₂) as the activating agent. This protocol is designed as a self-validating system , embedding In-Process Controls (IPCs) directly into the workflow to ensure causality and real-time quality assurance[1].

Phase 1: Suspension & Thermal Stabilization

  • Action: Charge the jacketed reactor with anhydrous ethanol (10 relative volumes). Begin high-shear agitation and charge 4-amino-3-phenylbutanoic acid (1.0 eq). Chill the reactor jacket to maintain an internal temperature of 0–5 °C.

  • Causality: Ethanol acts as both the reactant and the solvent. The 10-volume ratio is critical at scale to ensure the slurry remains stirrable before the amino acid fully dissolves upon esterification.

  • Validation Check: Visual inspection through the sight glass should reveal a uniform, milky suspension without clumping. The internal temperature probe must read a stable <5 °C for at least 15 minutes before proceeding.

Phase 2: Activation & Exothermic Dosing

  • Action: Initiate the controlled, subsurface dosing of Thionyl Chloride (SOCl₂, 1.5 eq) via a dip tube. Dosing rate must be dynamically linked to the internal temperature, strictly preventing it from exceeding 10 °C.

  • Causality: SOCl₂ converts the carboxylic acid into a highly reactive acid chloride intermediate. This step is violently exothermic and generates equimolar amounts of SO₂ and HCl gases. Subsurface addition prevents the dense SOCl₂ from pooling at the bottom of the reactor, while high-shear mixing ensures rapid dissipation of localized heat[2].

  • Validation Check: Monitor the off-gas flow meter connected to the scrubber. A sudden drop in gas evolution coupled with a temperature spike indicates reagent pooling and poor mass transfer. Pause dosing immediately if this occurs.

Phase 3: Esterification & Equilibrium Shift

  • Action: Once dosing is complete and gas evolution subsides, gradually ramp the jacket temperature to bring the mixture to a gentle reflux (65–70 °C). Maintain reflux for 4–6 hours.

  • Causality: The nucleophilic attack of ethanol on the acid chloride requires thermal energy to overcome the activation barrier. Because esterification is an equilibrium-driven process, prolonged thermal exposure is required to drive the reaction forward at scale[3].

  • Validation Check: Pull a sample for HPLC analysis after 4 hours. The protocol validates itself to the next step only when the unreacted 4-amino-3-phenylbutanoic acid peak is <1.0% (Area/Area).

Phase 4: Isolation & Neutralization

  • Action: Cool the reactor to 20 °C. Distill off excess ethanol and residual acidic gases under vacuum (≤50 mbar). Dissolve the crude residue in ethyl acetate and perform a biphasic wash using saturated aqueous NaHCO₃.

  • Causality: Removing the bulk of the ethanol prevents the reverse reaction (hydrolysis) during the aqueous work-up. The NaHCO₃ wash neutralizes the hydrochloride salt, liberating the free base ester for organic extraction.

  • Validation Check: The aqueous layer must test at pH 7.5–8.0. If the pH is acidic, the neutralization is incomplete, which will lead to severe yield losses during the organic layer separation[1].

II. Process Workflow & Impurity Pathways

The diagram below maps the logical flow of the esterification process, specifically highlighting the critical divergence point where thermal stress can lead to the formation of the primary scale-up impurity.

ProcessFlow Start 4-amino-3-phenylbutanoic acid (Phenibut) Reactor Jacketed Reactor (T < 5°C, High Agitation) Start->Reactor Solvent Anhydrous Ethanol (Solvent & Reactant) Solvent->Reactor Reagent Thionyl Chloride (SOCl2) Controlled Dosing Reagent->Reactor Exothermic Addition Activation Acid Chloride Intermediate (Transient Species) Reactor->Activation HCl & SO2 Evolution Reflux Thermal Esterification (65-70°C, 4-6 hrs) Activation->Reflux Heat Applied Target Ethyl 4-amino-3-phenylbutanoate (Target Product) Reflux->Target Equilibrium Shift Impurity 4-phenylpyrrolidin-2-one (Lactam Impurity) Reflux->Impurity Thermal Stress / Poor Heat Transfer

Caption: Workflow of Ethyl 4-amino-3-phenylbutanoate synthesis and the lactamization impurity pathway.

III. Diagnostic Hub: Troubleshooting Scale-Up Bottlenecks

Q1: Why are we seeing a significant spike in the 4-phenylpyrrolidin-2-one (γ-lactam) impurity during the 50-liter scale-up, when it was entirely absent at the 1-liter bench scale? Root Cause (Causality): The intramolecular cyclization of γ-amino esters into γ-lactams is highly thermally promoted[2]. At the 1-liter scale, the high surface-area-to-volume ratio of laboratory glassware allows for rapid heat dissipation. In a 50-liter industrial reactor, this ratio drops significantly, leading to localized "hot spots" during the highly exothermic SOCl₂ addition[4]. If the local temperature near the dosing point exceeds 40 °C, the primary amine will attack the activated carbonyl, irreversibly forming the lactam. Resolution: Implement subsurface dosing of the activating agent directly into the impeller's high-shear zone. Decrease the dosing rate by 30% and ensure the jacket coolant is circulating at -10 °C to maintain the bulk fluid strictly below 5 °C.

Q2: Our reaction conversion is stalling at 85% despite prolonged refluxing. How do we drive the reaction to completion without degrading the product? Root Cause (Causality): Esterification is an equilibrium-driven process. At the lab scale, chemists often use a massive molar excess of ethanol (e.g., 30+ volumes) to force the equilibrium to the right. At the pilot scale, this is volumetrically and economically unfeasible, causing the reaction to stall as the equilibrium constant is reached[3]. Resolution: You must employ process intensification strategies to break the equilibrium. Utilize a modified Dean-Stark apparatus or a distillation column to continuously remove the ethanol/water azeotrope (if using a sulfuric acid catalyst), or apply pervaporation membranes to extract water from the reaction mixture without increasing thermal stress[3].

Q3: We are experiencing sudden, violent pressure spikes during the activation phase. How can we mitigate this outgassing hazard? Root Cause (Causality): The reaction of SOCl₂ with the carboxylic acid and ethanol generates massive volumes of SO₂ and HCl gases. In large-scale reactors with inadequate agitation, the liquid phase becomes supersaturated with these gases. When a critical threshold is reached, the gases rapidly nucleate and erupt from the solution, overwhelming the condenser and venting system[4]. Resolution: Gas evolution must be the primary control variable for your dosing rate. Install a mass flow meter on the reactor vent line. Interlock the SOCl₂ dosing pump to the vent flow rate, automatically pausing the addition if gas evolution exceeds the safe capacity of your caustic scrubber system.

IV. Quantitative Data: Process Parameter Translation

Scaling up requires a deliberate shift in operational parameters. The table below summarizes the critical adjustments required when transitioning from a 1-liter benchtop flask to a 50-liter pilot reactor.

ParameterLab Scale (1 L)Pilot Scale (50 L)Causality & Rationale for Change
Ethanol Volume 25 eq (Excess)10 eq (Optimized)Volumetric efficiency; requires continuous water/gas removal to compensate for the lower solvent excess[3].
SOCl₂ Dosing Time 15 minutes120 - 180 minutesHeat transfer limitations; slow dosing prevents thermal runaway and lactamization hot spots[4].
Agitation Speed 300 RPM (Magnetic)150 RPM (Pitched Blade)Requires high-shear mechanical mixing to prevent reagent pooling at the bottom of the vessel.
Reaction Yield 92 - 95%85 - 88%Yield drop is expected due to mass transfer limits and minor lactam formation; recoverable via mother liquor recycling.
Lactam Impurity < 0.1%1.5 - 3.0%Increased thermal stress and longer residence times at elevated temperatures promote cyclization[2].

V. Frequently Asked Questions (Regulatory & Advanced Tech)

Q: How does the transition from batch reactors to continuous flow chemistry affect the synthesis of Phenibut derivatives? A: Continuous flow microreactors offer vastly superior heat and mass transfer profiles compared to traditional batch vessels. By telescoping the reaction into a continuous flow system, the residence time of the heat-sensitive acid chloride intermediate is reduced to seconds or minutes. This virtually eliminates the thermal stress responsible for lactamization, allowing for near-quantitative yields and excellent scalability for γ-amino acid derivatives[5].

Q: What are the ICH Q11 regulatory considerations when scaling up this intermediate? A: Under ICH Q11 guidelines, the scale-up of pharmaceutical intermediates requires a thorough understanding of how equipment changes affect the impurity profile[4]. Because the γ-lactam impurity scales non-linearly with reactor size, you must establish a robust Design Space using Design of Experiments (DoE). You must prove to regulatory bodies that your cooling capacity and agitation speeds are sufficient to keep the lactam impurity below the specified threshold across all commercial batch sizes.

References

  • Tianming Pharmaceutical. "Scale-Up Challenges for Intermediates: A Practical Guide." Tianming Pharm Technical Insights, 2025. Available at: [Link]

  • MDPI. "Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications." Journal of Industrial and Engineering Chemistry, 2025. Available at: [Link]

  • National Institutes of Health (PMC). "Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut." Organic Letters, 2020. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Purity Validation of Ethyl 4-amino-3-phenylbutanoate: A Comparative Analytical Guide

Ethyl 4-amino-3-phenylbutanoate (commonly known as phenibut ethyl ester) is a structurally unique GABA analog derivative utilized extensively in neurological research and fragment-based drug discovery. Validating the pur...

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 4-amino-3-phenylbutanoate (commonly known as phenibut ethyl ester) is a structurally unique GABA analog derivative utilized extensively in neurological research and fragment-based drug discovery. Validating the purity of this compound is a critical bottleneck for drug development professionals. Because it acts as a prodrug or synthetic intermediate, trace impurities—such as unesterified 4-amino-3-phenylbutanoic acid or aliphatic synthetic byproducts—can drastically alter pharmacokinetic profiles and experimental reproducibility.

As a Senior Application Scientist, I frequently observe laboratories falling into the trap of "lazy chromatography"—relying solely on single-wavelength UV detection to validate this molecule. This guide objectively compares analytical modalities and provides a self-validating High-Performance Liquid Chromatography (HPLC) protocol designed to ensure uncompromising scientific integrity.

The Analytical Challenge: Why Standard UV Fails

Ethyl 4-amino-3-phenylbutanoate possesses a primary amine, an ester linkage, and a phenyl ring. While the phenyl ring provides some UV absorbance, relying on a single low-wavelength UV channel (e.g., 210 nm) is highly problematic. At this wavelength, mobile phase absorbance causes severe baseline drift, and impurities lacking a strong chromophore are entirely masked, leading to artificially inflated purity scores[1].

To ensure true research-grade purity (≥99.0%), an orthogonal approach is required. As outlined in 2, reliable quantification necessitates combining HPLC with mass or light-scattering detection to confirm molecular integrity[2].

Objective Comparison of Analytical Modalities

To establish a comprehensive purity profile, researchers must select the appropriate analytical modality. The table below objectively compares the performance of HPLC against alternative methods for characterizing impurities in this specific esterified compound[3].

Analytical ModalityPrimary Detection MechanismTypical LODStrengths for Target CompoundLimitations
RP-HPLC-PDA UV Absorbance (Aromatic ring)~0.05%Excellent for detecting aromatic impurities; standard in most labs.Misses non-UV active aliphatic impurities; low wavelength (210 nm) is prone to baseline drift.
RP-HPLC-ELSD Universal Mass Scattering~0.10%Detects all non-volatile impurities regardless of chromophore presence.Lower sensitivity for trace impurities compared to MS; non-linear response curve.
GC-MS (Derivatized) Volatilization & Mass Spec~0.01%High resolution; definitive molecular weight identification of impurities.Requires derivatization of the primary amine; thermally labile esters may degrade.
Chiral HPLC Enantiomeric Separation~0.10%Resolves (R)- and (S)-enantiomers of the chiral C3 center.Only useful for chiral purity, not overall chemical purity or degradation profiling.

The Verdict: A combined RP-HPLC-PDA/ELSD system offers the most robust, accessible approach. The Photodiode Array (PDA) profiles the aromatic components, while the Evaporative Light Scattering Detector (ELSD) acts as an orthogonal check for non-chromophoric mass[3].

Workflow Visualization

The following diagram illustrates the logical flow of an orthogonal HPLC purity validation system, ensuring no impurity escapes detection.

HPLC_Workflow N1 Ethyl 4-amino-3-phenylbutanoate (Raw Sample) N2 Sample Preparation (0.1% TFA in H2O/MeCN) N1->N2 N3 RP-HPLC Separation (C18, Gradient Elution) N2->N3 N4 PDA / UV Detection (Aromatic Ring Profiling) N3->N4 Split Flow N5 ELSD / MS Detection (Universal Mass Profiling) N3->N5 Split Flow N6 Orthogonal Purity Validation (>99.0% Threshold) N4->N6 N5->N6

Figure 1: Orthogonal HPLC workflow for purity validation of Ethyl 4-amino-3-phenylbutanoate.

Self-Validating Experimental Methodology

To ensure scientific trustworthiness, a protocol cannot simply assume it works; it must prove its efficacy. The following methodology is designed as a self-validating system. By incorporating Forced Degradation Studies, the method proves its own ability to separate the parent compound from its potential breakdown products[3].

Phase 1: Chromatographic Protocol Setup

Mechanistic Causality: The primary amine of the ethyl ester is fully ionized under standard aqueous conditions. Without an acidic modifier, this cation undergoes secondary ion-exchange interactions with unendcapped silanols on the silica stationary phase, manifesting as severe peak tailing. The addition of 0.1% Trifluoroacetic Acid (TFA) serves a dual purpose: it lowers the mobile phase pH to suppress silanol ionization and acts as a hydrophobic ion-pairing agent, ensuring Gaussian peak shapes and reliable integration, as utilized in 4[4].

Step-by-Step HPLC Conditions:

  • Column Selection: Agilent Zorbax 300-SB-C18 (4.6 × 150 mm, 3.5 µm) or equivalent[4].

  • Mobile Phase A: Milli-Q Water with 0.1% TFA (v/v)[4].

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) with 0.1% TFA (v/v)[4].

  • Gradient Elution:

    • 0–2 min: 5% B

    • 2–15 min: Linear ramp to 95% B

    • 15–18 min: Hold at 95% B (Column Wash)

    • 18–20 min: Return to 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL (Sample concentration: 1.0 mg/mL dissolved in Initial Mobile Phase to prevent solvent shock).

  • Detection: PDA scanning 190–400 nm (extracting at 210 nm and 254 nm) coupled in-line with ELSD (Evaporator Temp: 40°C, Nebulizer Temp: 40°C, Gas Flow: 1.6 SLM)[3],[1].

Phase 2: System Suitability & Forced Degradation (Self-Validation)

Before analyzing the final batch, subject the Ethyl 4-amino-3-phenylbutanoate standard to the following forced degradation conditions to generate a "worst-case scenario" chromatogram. This confirms the method is genuinely stability-indicating[3]:

  • Acid Hydrolysis: Dissolve 5 mg of the sample in 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before injection[3]. (Expected result: Cleavage of the ethyl ester, yielding the highly polar parent amino acid).

  • Base Hydrolysis: Dissolve 5 mg in 1 mL of 0.1 M NaOH. Heat at 60 °C for 24 hours. Neutralize with 0.1 M HCl[3].

  • Oxidative Degradation: Treat 5 mg with 1 mL of 3% H₂O₂ at room temperature for 24 hours[3].

  • Validation Check: Inject the degraded samples. The HPLC method is considered validated if the parent peak (Ethyl 4-amino-3-phenylbutanoate) is baseline-resolved (Resolution factor, Rs​>1.5 ) from all generated degradation peaks, achieving >98% mass balance.

References

  • Title: Development of Noncovalent Small-Molecule Keap1-Nrf2 Inhibitors by Fragment-Based Drug Discovery Source: Journal of Medicinal Chemistry - ACS Publications URL: 4

  • Title: Characterization of Methyl 4-amino-3-phenylbutanoate Impurities: A Comparative Guide Source: Benchchem URL: 3

  • Title: Phenibut HCL Nootropics: Detailed Research Resource for Labs Source: GHP News URL: 2

  • Title: What is the difference in these two substances? Is one more pure than the other? Source: r/CHROMATOGRAPHY - Reddit URL: 1

Sources

Comparative

The Criticality of Impurity Profiling: A Regulatory Imperative

An In-Depth Comparative Guide to the Impurity Profile Analysis of Ethyl 4-amino-3-phenylbutanoate In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a qu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Impurity Profile Analysis of Ethyl 4-amino-3-phenylbutanoate

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides a comprehensive, in-depth comparison of analytical methodologies for the impurity profile analysis of Ethyl 4-amino-3-phenylbutanoate, a key intermediate in the synthesis of various pharmacologically active molecules. As researchers, scientists, and drug development professionals, our mandate extends beyond simple quantification. We must understand the impurity landscape, anticipate potential risks, and select the most appropriate analytical tools to ensure a product of unimpeachable quality.

This document eschews a rigid template in favor of a narrative that follows the logical progression of an impurity investigation. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative regulatory standards and scientific literature.

Impurity profiling is the process of identifying, quantifying, and characterizing the impurities present in an API. Regulatory bodies, including those adhering to the International Council for Harmonisation (ICH) guidelines, have established stringent requirements for impurity control. The core guidelines, ICH Q3A(R2) for new drug substances and Q3B(R2) for new drug products, mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds, which are often determined by the maximum daily dose of the drug. Even trace impurities can pose significant toxicological risks, alter a drug's stability and bioavailability, and ultimately compromise patient safety. Therefore, a robust impurity profiling strategy is not just a regulatory hurdle but a fundamental scientific responsibility.

Charting the Impurity Landscape of Ethyl 4-amino-3-phenylbutanoate

A successful analysis begins with a scientific appraisal of potential impurities. These can arise from the synthetic pathway, degradation, or storage. Ethyl 4-amino-3-phenylbutanoate is commonly synthesized via the Fischer esterification of its parent carboxylic acid, 4-amino-3-phenylbutanoic acid (also known as phenibut). This knowledge allows us to predict a logical impurity profile.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 4-amino-3-phenylbutanoic acid.

  • Reagents: Residual ethanol from the esterification process.

  • By-products: Dimerization products, such as the formation of an amide linkage between two molecules, and potential positional isomers from the synthesis of the parent amino acid.

Potential Degradation Products:

  • Hydrolysis: The ester linkage is susceptible to hydrolysis under acidic or basic conditions, reverting the molecule to 4-amino-3-phenylbutanoic acid.

  • Thermal Degradation & Cyclization: This is a critical degradation pathway for this class of compounds. The parent compound, phenibut, is known to undergo thermal cyclization to form the lactam 4-phenyl-2-pyrrolidinone, particularly at the elevated temperatures used in Gas Chromatography (GC) injectors. It is a reasonable and critical assumption that Ethyl 4-amino-3-phenylbutanoate is susceptible to the same intramolecular cyclization.

The following diagram illustrates the potential sources and types of impurities.

cluster_0 Synthesis Process cluster_1 Degradation Pathways start_mat Starting Materials (e.g., 4-amino-3-phenylbutanoic acid) api Ethyl 4-amino-3-phenylbutanoate (API) start_mat->api Process-Related reagents Reagents (e.g., Ethanol, Catalysts) reagents->api byproducts By-products (e.g., Dimers, Isomers) byproducts->api hydrolysis Hydrolysis Product (4-amino-3-phenylbutanoic acid) thermal Thermal Degradant (4-phenyl-2-pyrrolidinone) photo Photodegradation Products api->hydrolysis Degradation api->thermal api->photo

Caption: Predicted Impurity Sources for Ethyl 4-amino-3-phenylbutanoate.

A Comparative Analysis of Core Analytical Methodologies

No single analytical technique can fully characterize an impurity profile. A multi-faceted approach is essential, leveraging the strengths of different technologies. The primary separation techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), while spectroscopic techniques are used for structural elucidation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Determination

HPLC is the gold standard for analyzing non-volatile and thermally sensitive organic impurities, making it the premier tool for this specific analysis. It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Method Comparison: Reversed-Phase vs. Chiral HPLC

  • Reversed-Phase (RP) HPLC: This is the most common mode, typically using a non-polar C18 stationary phase and a polar mobile phase. It is ideal for separating the API from its process-related impurities and degradation products based on differences in polarity. A well-developed RP-HPLC method can be "stability-indicating," meaning it can resolve the API peak from all potential degradation product peaks.

  • Chiral HPLC: Since Ethyl 4-amino-3-phenylbutanoate possesses a chiral center, its enantiomers may have different pharmacological and toxicological profiles. Chiral HPLC is essential for separating and quantifying these enantiomers, using a chiral stationary phase to achieve separation.

Table 1: Comparison of Typical HPLC Methodologies

ParameterReversed-Phase HPLC (Impurity Profiling)Chiral HPLC (Enantiomeric Purity)
Objective Separate API from process & degradation impuritiesSeparate R- and S-enantiomers
Stationary Phase C18 or C8 (non-polar)Chiral Stationary Phase (e.g., amylose-based)
Mobile Phase Aqueous buffer/Organic modifier (e.g., Acetonitrile)Non-polar solvent mixture (e.g., n-hexane/isopropanol)
Detection UV-Vis/Photodiode Array (PDA)UV-Vis
Key Advantage Broad applicability for a wide range of impuritiesEssential for stereospecific analysis

Experimental Protocol: Stability-Indicating RP-HPLC-UV Method

This protocol provides a robust starting point for method development.

  • Preparation of Mobile Phase:

    • Mobile Phase A: Prepare a 20 mM ammonium acetate buffer and adjust the pH to 4.5 with acetic acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Degas both phases by sonication or helium sparging before use.

  • Instrumentation and Conditions:

    • HPLC System: A system with a gradient pump, autosampler, and UV/PDA detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Gradient Elution: A linear gradient from 5% B to 95% B over 30 minutes is a good starting point to ensure separation of all potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at 210 nm or using a PDA detector to screen across multiple wavelengths.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the Ethyl 4-amino-3-phenylbutanoate sample in the mobile phase starting condition (e.g., 95:5 A:B) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis and Validation:

    • Inject the sample and identify the main API peak.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) to generate degradation products and validate that the method can separate them from the API peak.

    • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography (GC): A Cautionary Tale of Thermal Degradation

While GC is highly effective for volatile impurities like residual solvents, its application to the primary analysis of Ethyl 4-amino-3-phenylbutanoate is fraught with challenges. The high temperatures of the GC inlet port can cause the molecule to degrade, primarily through cyclization to 4-phenyl-2-pyrrolidinone. This artifact of the analysis can lead to the erroneous identification and quantification of an impurity that may not be present in the original sample.

Method Comparison: Direct Injection vs. Derivatization

  • Direct Injection with Modified Parameters: One approach is to minimize thermal stress by lowering the injector port temperature (e.g., to 200°C) and using a temperature program that does not exceed 190°C. However, this may compromise chromatographic efficiency and may not completely eliminate degradation.

  • Derivatization: A more robust approach is to chemically modify the molecule to increase its thermal stability and volatility. Silylation, which converts the primary amine to a silyl amine, is a common technique. This blocks the nucleophilic amine group, preventing the intramolecular cyclization reaction. However, derivatization reactions can sometimes be incomplete, leading to multiple derivative peaks and complicating quantification.

Table 2: Comparison of GC-MS Approaches

ParameterDirect Injection (Low Temperature)Derivatization (Silylation)
Principle Minimize thermal stress to prevent degradationIncrease thermal stability by chemical modification
Advantage Simpler sample preparationMore reliable prevention of on-column degradation
Disadvantage Risk of incomplete prevention of degradationExtra sample preparation step; risk of incomplete reaction
Typical Reagent N/ABSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)

Experimental Protocol: GC-MS with Silylation

  • Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a suitable solvent like pyridine or acetonitrile.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • MS Detection: Scan in full scan mode (e.g., m/z 40-500) for identification.

  • Analysis:

    • Inject the derivatized sample.

    • Identify the peak corresponding to the silylated Ethyl 4-amino-3-phenylbutanoate.

    • Search the chromatogram for peaks corresponding to impurities and identify them by comparing their mass spectra against libraries (e.g., NIST) and interpreting fragmentation patterns.

An Integrated Strategy for Definitive Impurity Characterization

A comprehensive impurity profile requires a logical, integrated workflow that combines the strengths of these techniques. The goal is to detect, quantify, identify, and ultimately, elucidate the structure of all relevant impurities.

The Workflow:

  • Screening and Quantification (HPLC): Begin with a validated, stability-indicating RP-HPLC method to separate and quantify all impurities relative to the API. This provides the primary quantitative data for the impurity profile.

  • Mass Identification (LC-MS): For any unknown peaks detected by HPLC, employ Liquid Chromatography-Mass Spectrometry (LC-MS). By hyphenating the HPLC separation with a mass spectrometer, you can obtain the molecular weight of each unknown impurity, providing crucial clues to its identity.

  • Isolation (Preparative HPLC): If an impurity is present at a sufficient level (typically >0.1% as per ICH guidelines) and its structure cannot be deduced from LC-MS data alone, it must be isolated for definitive structural analysis. Preparative HPLC is used to collect a pure fraction of the impurity.

  • Structural Elucidation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of an isolated impurity.

    • 1D NMR (¹H and ¹³C): Provides information on the number and types of protons and carbons.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity within the molecule. COSY shows proton-proton couplings, HSQC links protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, allowing the molecular skeleton to be pieced together.

The diagram below outlines this comprehensive, self-validating workflow.

start API Sample (Ethyl 4-amino-3-phenylbutanoate) hplc 1. RP-HPLC Analysis (Detect & Quantify Impurities) start->hplc decision1 Unknowns > Identification Threshold? hplc->decision1 lcms 2. LC-MS Analysis (Obtain Molecular Weight of Unknowns) decision2 Structure Confirmed? lcms->decision2 prep_hplc 3. Preparative HPLC (Isolate Unknown Impurity) nmr 4. NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) prep_hplc->nmr elucidation Structure Elucidation nmr->elucidation elucidation->decision2 decision1->lcms Yes end Complete Impurity Profile decision1->end No decision2->prep_hplc No decision2->end Yes

Caption: Integrated Workflow for Impurity Characterization.

Conclusion

The impurity profile analysis of Ethyl 4-amino-3-phenylbutanoate is a complex task that demands a scientifically rigorous and multi-faceted approach. A stability-indicating reversed-phase HPLC method serves as the foundational tool for separation and quantification. However, one must be acutely aware of the significant analytical challenges posed by thermal degradation, which largely precludes the use of standard GC-MS for direct analysis and necessitates careful consideration of derivatization strategies. For definitive identification of unknown impurities, a systematic workflow involving LC-MS for mass determination, preparative HPLC for isolation, and NMR spectroscopy for ultimate structural elucidation is indispensable. By integrating these methodologies, researchers can build a comprehensive and trustworthy impurity profile that ensures product quality, satisfies regulatory requirements, and safeguards patient health.

References

  • MoleculeMatters. (2024). Impurity profile-API.
  • Unknown. (n.d.). Regulatory aspects of Impurity profiling.
  • Lee, H. Z. S., Ong, M. C., Lim, J. L. W., & Yap, T. W. A. (2017). Challenges in GC–MS analysis: Case studies on phenibut and ethylphenidate. Forensic Science International, 277, 166–178. Available at: [Link]

  • Unknown. (2025). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients.
  • PubMed. (2017). Challenges in GC-MS analysis: Case studies on phenibut and ethylphenidate.
  • Sci-Hub. (n.d.). Challenges in GC–MS analysis: Case studies on phenibut and ethylphenidate.
  • Pharmaffiliates. (2025). The Importance of API Impurity Profiling in Drug Development.
  • Joos, M. (n.d.). Analysis Of Gas Station Drugs Using Gas Chromatography Mass Spectrometry. UAB Digital Commons.
  • Ovid. (2021). Phenibut, a GABAB Agonist, Detected in a Fatality: Journal of Analytical Toxicology.
  • Acquaviva, A., Romero, L., Castells, C., Ramis-Ramos, G., & Herrero-Martinez, J. M. (n.d.).
Validation

A Comparative Guide to GABAB Receptor Agonists for Research and Development

This guide provides a detailed comparative analysis of commonly studied and utilized γ-aminobutyric acid type B (GABAB) receptor agonists. Designed for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed comparative analysis of commonly studied and utilized γ-aminobutyric acid type B (GABAB) receptor agonists. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, functional potencies, and experimental considerations for key compounds, supported by experimental data and protocols.

Introduction to GABAB Receptors

The GABAB receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates the slow and prolonged inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] Functional GABAB receptors are heterodimers, composed of GABAB1 and GABAB2 subunits.[2][3] The GABAB1 subunit is responsible for binding to GABA and other agonists, while the GABAB2 subunit is crucial for G-protein coupling and signaling.[3] Upon activation, these Gi/o-coupled receptors inhibit adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[1][4][5] They also activate inwardly rectifying potassium (GIRK) channels and inactivate voltage-gated calcium channels, leading to a reduction in neuronal excitability and neurotransmitter release.[1] This inhibitory action makes GABAB receptors a significant target for therapeutic intervention in conditions such as spasticity, anxiety, and addiction.[6]

The Agonists: A Comparative Overview

This guide focuses on a selection of well-characterized GABAB receptor agonists: Baclofen, Phenibut, and γ-Hydroxybutyrate (GHB). These compounds, while all activating the GABAB receptor, exhibit distinct pharmacological profiles that are critical for experimental design and interpretation.

Baclofen , the prototypical GABAB receptor agonist, is widely used as a muscle relaxant for treating spasticity.[6][7] It is a structural analog of GABA with a chlorophenyl group that facilitates its passage across the blood-brain barrier. Phenibut, another GABA analog, acts as a full agonist at the GABAB receptor, similar to baclofen.[8] It is used for anxiety and insomnia, though it has a lower affinity for the GABAB receptor compared to baclofen.[8] γ-Hydroxybutyrate (GHB) is a naturally occurring neurotransmitter that acts as a weak agonist at the GABAB receptor but also has its own distinct binding site, the GHB receptor.[9][[“]] Its sedative effects are primarily mediated through the GABAB receptor at therapeutic doses.[9]

Quantitative Comparison of Agonist Performance

The efficacy and potency of GABAB receptor agonists can be quantified through various in vitro assays. The following table summarizes key pharmacological parameters for Baclofen, Phenibut, and GHB.

AgonistReceptor Affinity (Ki, μM)Functional Potency (EC50, μM)Receptor Target(s)Key Characteristics
(R)-Baclofen ~0.1 (GABAB)~1-5 (GTPγS binding)Selective GABAB AgonistPrototypical agonist, used as a muscle relaxant.[6]
Phenibut ~3-5 (GABAB)[8]>100 (functional assays)GABAB Agonist, α2δ VDCC blockerLower affinity than baclofen, also a gabapentinoid.[8]
GHB ~1-10 (GABAB, weak agonist)~100-500 (GABAB-mediated effects)GABAB and GHB Receptor AgonistEndogenous neurotransmitter with biphasic effects on dopamine.[9][[“]]

Note: Affinity (Ki) and potency (EC50) values can vary depending on the experimental system (e.g., cell type, tissue preparation, assay conditions).

Signaling Pathways and Experimental Workflows

Understanding the downstream signaling of the GABAB receptor is crucial for designing functional assays. Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This is a key measurable output for agonist activity.

GABA_B_Signaling cluster_membrane Cell Membrane GABAB_R GABA_B Receptor (GABAB1/GABAB2) G_protein Gi/o Protein GABAB_R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Conversion G_protein->AC Inhibits Agonist GABA_B Agonist (e.g., Baclofen) Agonist->GABAB_R Binds ATP ATP ATP->AC PKA Protein Kinase A (inactivated) cAMP->PKA Activation Response Decreased Neuronal Excitability PKA->Response Phosphorylation Cascade

Caption: Canonical GABAB Receptor Signaling Pathway.

A typical workflow for comparing the potency of different GABAB agonists involves cell-based functional assays that measure the downstream consequences of receptor activation.

Agonist_Comparison_Workflow Start Start: Prepare Cells Expressing GABA_B Receptors Step1 Treat cells with varying concentrations of Agonist A, B, C Start->Step1 Step2 Incubate for a defined period Step1->Step2 Step3 Perform Functional Assay (e.g., cAMP accumulation or GTPγS binding) Step2->Step3 Step4 Measure Signal Output Step3->Step4 Step5 Data Analysis: Generate Dose-Response Curves Step4->Step5 End Determine EC50 and Emax values for each agonist Step5->End

Caption: Workflow for Comparative Agonist Potency Determination.

Experimental Protocols

To ensure robust and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for two common functional assays used to characterize GABAB receptor agonists.

This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.[11][12]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of GABAB receptor agonists.

Materials:

  • Cell membranes prepared from cells expressing GABAB receptors.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine 5'-diphosphate).

  • [³⁵S]GTPγS (radiolabeled).

  • GABAB receptor agonists (e.g., Baclofen, Phenibut, GHB).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice. Dilute to a final concentration of 5-20 µg of protein per well in ice-cold Assay Buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay Buffer.

    • Varying concentrations of the test agonist.

    • GDP to a final concentration of 10-30 µM.

    • Cell membrane suspension.

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes.

  • Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM to all wells.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination: Terminate the assay by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter plates and add a scintillant. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the specific binding (Total binding - Non-specific binding) against the log concentration of the agonist to generate a dose-response curve and determine EC₅₀ and Eₘₐₓ values.

This cell-based assay measures the inhibition of adenylyl cyclase activity, which results in a decrease in intracellular cAMP levels.[13][14]

Objective: To determine the potency (EC₅₀) of GABAB receptor agonists in a cellular context.

Materials:

  • Cells stably expressing GABAB receptors (e.g., CHO or HEK293 cells).

  • Cell culture medium.

  • Forskolin (an adenylyl cyclase activator).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • GABAB receptor agonists.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).[15]

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Plating: Seed cells into 96- or 384-well plates and culture overnight to allow for adherence.

  • Cell Stimulation:

    • Aspirate the culture medium and replace it with serum-free medium containing a PDE inhibitor. Incubate for 30 minutes at 37°C.

    • Add varying concentrations of the test agonist to the wells.

    • Add a fixed concentration of forskolin (typically 1-10 µM) to all wells to stimulate cAMP production. This is necessary to observe the inhibitory effect of the Gi-coupled GABAB receptor.[14][16]

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: The signal is typically inversely proportional to the amount of cAMP.[14] Plot the signal against the log concentration of the agonist to generate an inhibition curve and determine the EC₅₀ value.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. For instance, in the GTPγS binding assay, the inclusion of a known selective GABAB receptor antagonist can be used to confirm the specificity of the agonist-induced signal. Similarly, in the cAMP assay, running a parallel experiment without forskolin should show no agonist effect, confirming the Gi-coupled nature of the receptor. The use of a reference agonist, such as (R)-Baclofen, in every experiment provides a benchmark for comparing the potency and efficacy of novel compounds.

Conclusion

The comparative analysis of GABAB receptor agonists reveals a spectrum of pharmacological properties that are crucial for their application in research and potential therapeutic development. Baclofen remains the gold standard for selective GABAB receptor activation. Phenibut, with its dual action on GABAB receptors and voltage-gated calcium channels, offers a different pharmacological profile. GHB's activity at both GABAB and its own receptor highlights the complexity of endogenous signaling systems. The choice of agonist and experimental assay should be guided by the specific research question, with careful consideration of the compound's potency, selectivity, and mechanism of action. By employing robust and well-validated experimental protocols, researchers can confidently characterize the functional consequences of GABAB receptor modulation.

References

  • Phenibut - Wikipedia. Wikipedia. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PMC. [Link]

  • GTPγS Binding Assay. Creative Bioarray. [Link]

  • cAMP Accumulation Assay. Creative BioMart. [Link]

  • Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse. PMC. [Link]

  • γ-Hydroxybutyric acid - Wikipedia. Wikipedia. [Link]

  • A case of phenibut withdrawal and treatment with baclofen. PMC. [Link]

  • Phenibut Dependence and Withdrawal. Psychiatrist.com. [Link]

  • GABA Receptor. StatPearls - NCBI Bookshelf. [Link]

  • GTPγS Binding Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • What is Gamma-Hydroxybutyrate (GHB) mechanism of action?. Consensus. [Link]

  • Complex GABAB receptor complexes: how to generate multiple functionally distinct units from a single receptor. Frontiers. [Link]

  • GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities. Informa UK Limited. [Link]

  • Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. PMC. [Link]

  • Flow Chart Outlining the Fractionation and [ 35 S]GTPγS-binding... ResearchGate. [Link]

  • Recent progress in assays for GPCR drug discovery. Journal of Biological Chemistry. [Link]

  • GHB as a GABA Receptor Agonist for Narcolepsy Therapy. NeurologyLive. [Link]

  • ADX71441, a novel, potent and selective positive allosteric modulator of the GABA(B) receptor, shows efficacy in rodent models of overactive bladder. PubMed. [Link]

  • GABA B Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. Journal of Neuroscience. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]

  • Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. ACS Publications. [Link]

  • γ-Hydroxybutyric Acid (GHB) Is Not an Agonist of Extrasynaptic GABAA Receptors. PLOS. [Link]

  • gamma-Hydroxybutyrate (GHB) induces GABA(B) receptor independent intracellular Ca2+ transients in astrocytes, but has no effect on GHB or GABA(B) receptors of medium spiny neurons in the nucleus accumbens. PubMed. [Link]

  • Schematic representation of the signaling pathway mediated by GABA B... ResearchGate. [Link]

  • Comparison of the Effect and Properties of GABA B Agonists and PAMs. ResearchGate. [Link]

  • Bi-directional effects of GABA(B) receptor agonists on the mesolimbic dopamine system. ResearchGate. [Link]

  • GABAB Receptor: Structure, Biological Functions, and Therapy for Diseases. PMC. [Link]

  • In Vivo Evidence of the Specificity of Effects of GABAA Receptor Modulating Medications. Sleep. [Link]

  • Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. PMC. [Link]

  • Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. PMC. [Link]

  • Characterization of GABA Receptors. PMC - PubMed Central. [Link]

  • Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. PMC. [Link]

  • Bi-directional effects of GABA(B) receptor agonists on the mesolimbic dopamine system. PubMed. [Link]

  • GABA receptor agonist - Wikipedia. Wikipedia. [Link]

  • Differences in agonist/antagonist binding affinity and receptor transduction using recombinant human gamma-aminobutyric acid type A receptors. PubMed. [Link]

  • Characterization of GABA Receptors. Sci-Hub. [Link]

  • The affinities, potencies and efficacies of some benzodiazepine-receptor agonists, antagonists and inverse-agonists at rat hippocampal GABAA-receptors. PubMed. [Link]

  • The GABA B Receptor—Structure, Ligand Binding and Drug Development. MDPI. [Link]

  • GABA receptors – Knowledge and References. Taylor & Francis. [Link]

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Comparative

Comparative Pharmacological Guide: Ethyl 4-amino-3-phenylbutanoate vs. Phenibut

Executive Summary In the landscape of neuropharmacology and drug development, modifying existing amino acid derivatives to enhance their pharmacokinetic profiles is a standard optimization strategy. This guide provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and drug development, modifying existing amino acid derivatives to enhance their pharmacokinetic profiles is a standard optimization strategy. This guide provides an objective, data-driven comparison between Phenibut (4-amino-3-phenylbutanoic acid) and its esterified prodrug derivative, Ethyl 4-amino-3-phenylbutanoate . By analyzing their physicochemical properties, receptor affinities, and metabolic pathways, researchers can better understand the causality behind the enhanced blood-brain barrier (BBB) penetration and altered onset times associated with the ethyl ester form.

Physicochemical Profiling & Structural Causality

The fundamental differences in the in vivo activity of these two compounds stem directly from their structural chemistry and how they behave at physiological pH (7.4).

Phenibut (Free Acid): As an amino acid derivative, phenibut possesses a carboxylic acid group (pKa ~4.2) and a primary amine (pKa ~9.6). At pH 7.4, it exists almost entirely as a zwitterion (carrying both a positive and negative charge). Zwitterions have notoriously poor passive lipid bilayer permeability due to their high polarity and strong hydration shells. Consequently, phenibut relies heavily on active transport mechanisms (such as the Large Neutral Amino Acid Transporter, LAT1) or requires massive concentration gradients (high dosing) to cross the BBB.

Ethyl 4-amino-3-phenylbutanoate (Ester Prodrug): Esterification is a well-established prodrug strategy used to mask polar functional groups, thereby increasing lipophilicity and enhancing membrane permeability [1]. By converting the carboxylic acid of phenibut into an ethyl ester, the negative charge is eliminated. The molecule now exists in an equilibrium between a protonated cation and a neutral free base. This structural modification drastically increases the partition coefficient (LogP), shifting the primary BBB crossing mechanism from transporter-dependent uptake to rapid passive lipid diffusion.

Table 1: Comparative Physicochemical Properties
PropertyPhenibut (Free Acid)Ethyl 4-amino-3-phenylbutanoate
Molecular Formula C10H13NO2C12H17NO2
Molecular Weight 179.22 g/mol 207.27 g/mol
Predominant State (pH 7.4) ZwitterionCationic / Free Base equilibrium
Predicted LogP -0.3 to 0.11.8 to 2.2
Primary BBB Transport LAT1 Transporter / High-doseRapid Passive Lipid Diffusion

Pharmacokinetics & Prodrug Metabolism

Ethyl 4-amino-3-phenylbutanoate is a true prodrug. Once the highly lipophilic ester crosses the BBB into the brain parenchyma, it must be converted back into phenibut to exert neurological effects. Ester prodrugs are subsequently cleaved by ubiquitous carboxylesterases (CES) to release the active parent compound [2].

This enzymatic hydrolysis cleaves the ester bond, releasing the active zwitterionic phenibut and a negligible, non-toxic amount of ethanol. Because the zwitterionic form cannot easily diffuse back across the BBB, this metabolic process effectively "traps" the active phenibut within the central nervous system, leading to a faster onset and potentially higher localized concentrations compared to administering the free acid directly.

Pathway Ester Ethyl 4-amino-3-phenylbutanoate (Highly Lipophilic Prodrug) BBB Blood-Brain Barrier (Rapid Passive Diffusion) Ester->BBB Penetration CES Brain Carboxylesterases (Enzymatic Hydrolysis) BBB->CES Phenibut Phenibut (Active Free Acid) CES->Phenibut Cleaves Ethyl Ester Receptors GABA_B & α2δ VDCC (Target Binding) Phenibut->Receptors Agonism/Inhibition

Fig 1: Prodrug metabolism and receptor signaling pathway of phenibut ethyl ester.

Pharmacodynamics & Receptor Activity

Phenibut: Acts primarily as a full agonist at the metabotropic GABA_B receptor and as an inhibitor of the α2δ subunit of voltage-dependent calcium channels (VDCCs) [3]. This dual mechanism is responsible for its anxiolytic, gabapentinoid-like, and muscle-relaxant properties.

Ethyl Ester: The ethyl ester is intrinsically inactive at these receptor sites. The GABA_B receptor's binding pocket strictly requires a free carboxylate group to form critical ionic interactions with arginine residues. The bulky ethyl group creates steric hindrance and prevents this interaction. Therefore, any in vivo pharmacological activity observed from ethyl 4-amino-3-phenylbutanoate is entirely dependent on its rate of hydrolysis into phenibut.

Experimental Protocols: Self-Validating Systems

To objectively compare these compounds in a preclinical setting, researchers must utilize self-validating experimental workflows that isolate specific pharmacokinetic variables.

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Purpose: To quantify and compare the passive lipid diffusion rates of the free acid versus the ester.

  • Preparation: Prepare donor solutions of Phenibut and Ethyl 4-amino-3-phenylbutanoate at 10 μM in PBS (pH 7.4).

  • Membrane Coating: Coat the PVDF filter membrane of the PAMPA sandwich plate with a 2% porcine brain lipid solution dissolved in dodecane.

  • Incubation: Assemble the donor and acceptor compartments. Incubate at 37°C for exactly 4 hours under gentle agitation.

  • Quantification: Separate the compartments and quantify the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.

  • Validation: Calculate the effective permeability ( Pe​ ). The assay is self-validating if the mass balance (recovery) of the compounds is >90%, ensuring the drug is not merely trapped within the lipid membrane.

PAMPA Prep 1. Prepare Donor Solution (Test Compounds at pH 7.4) Incubate 3. Assemble & Incubate (37°C for 4 hours) Prep->Incubate Membrane 2. Coat Artificial Membrane (Porcine Brain Lipid) Membrane->Incubate Analyze 4. LC-MS/MS Quantification (Measure Donor & Acceptor) Incubate->Analyze Calc 5. Calculate Permeability (Determine Pe values) Analyze->Calc

Fig 2: Step-by-step PAMPA-BBB experimental workflow for permeability assessment.

Protocol B: In Vitro Carboxylesterase Hydrolysis Assay

Purpose: To measure the conversion rate of the ethyl ester to the free acid and prove the mechanism is enzymatically driven.

To ensure trustworthiness, this protocol utilizes a three-arm self-validating design:

  • Arm 1 (Buffer Control): Ester + PBS (Checks for spontaneous chemical hydrolysis).

  • Arm 2 (Active Assay): Ester + Rat Brain Homogenate (Measures total hydrolysis).

  • Arm 3 (Inhibition Control): Ester + Rat Brain Homogenate + 100 μM BNPP (Bis-p-nitrophenyl phosphate, a broad-spectrum CES inhibitor).

Workflow: Incubate all arms at 37°C. Draw aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with ice-cold acetonitrile to precipitate proteins and halt enzymatic activity. Centrifuge, and analyze the supernatant via HPLC to track the disappearance of the ester and the appearance of phenibut. Validation: If Arm 3 shows no conversion while Arm 2 shows rapid conversion, the prodrug hypothesis is definitively validated.

Expected Experimental Data Summary

Based on the physicochemical properties and enzymatic pathways described, the following table outlines the expected experimental data when comparing the two compounds in laboratory settings.

Table 2: Pharmacological & Experimental Data Summary
ParameterPhenibut (Free Acid)Ethyl 4-amino-3-phenylbutanoate
PAMPA-BBB Permeability ( Pe​ ) <1.0×10−6 cm/s >15.0×10−6 cm/s
GABA_B Receptor Affinity ( Ki​ ) ~40-50 μM >1000 μM (Inactive)
Brain Homogenate Half-life ( t1/2​ ) Stable (No ester to cleave) <15 minutes (Rapid hydrolysis)
In Vivo Onset of Action 2 - 4 hours30 - 60 minutes

References

  • Rautio J, Kumpulainen H, Heimbach T, Oliyai R, Oh D, Järvinen T, Savolainen J. Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. 2008. URL:[Link]

  • Beaumont K, Webster R, Gardner I, Dack K. Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. 2003. URL:[Link]

  • Lapin I. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Reviews. 2001. URL:[Link]

Validation

A Comparative Guide to the Stereochemical Confirmation of Ethyl 4-amino-3-phenylbutanoate

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern pharmaceutical science. The biological activity of a chiral molecule is intrinsically linked to its stereochemistry. A classic example is phenibut (4-amino-3-phenylbutanoic acid), a derivative of the neurotransmitter GABA. Pharmacological studies have revealed that its activity primarily resides in the (R)-enantiomer, while the (S)-enantiomer is significantly less active.[1] Ethyl 4-amino-3-phenylbutanoate, as the ethyl ester of phenibut, is a critical subject for stereochemical analysis, whether as a synthetic intermediate, a potential prodrug, or a research tool.[2]

This guide provides an in-depth comparison of the primary analytical techniques used to confirm the stereochemistry of Ethyl 4-amino-3-phenylbutanoate. We will move beyond simple procedural lists to explore the underlying principles, the rationale behind experimental choices, and the strategic application of each method. Our focus is on creating self-validating systems of analysis to ensure the highest degree of scientific integrity.

Chapter 1: The Definitive Answer: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is universally regarded as the "gold standard" for the unambiguous determination of absolute stereochemistry.[3][4] By mapping the electron density of a crystalline solid, this technique provides a precise three-dimensional model of the molecule, revealing the spatial arrangement of its atoms and thus its absolute configuration.

The Crystallographic Workflow: From Solution to Structure

The journey to a definitive crystal structure is a multi-step process that demands patience and precision. The primary and often most challenging hurdle is growing a high-quality single crystal suitable for diffraction.[4]

cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination prep Prepare Saturated Solution (High Purity Sample) growth Slow Crystallization (e.g., Slow Evaporation, Vapor Diffusion, Cooling) prep->growth Induce Supersaturation select Select High-Quality Single Crystal (>0.1 mm) growth->select Harvesting mount Mount Crystal on Goniometer select->mount diffract Irradiate with X-rays in Diffractometer mount->diffract Rotate Crystal record Record Diffraction Pattern diffract->record solve Structure Solution (e.g., Direct Methods) record->solve refine Structure Refinement (Least-Squares) solve->refine Generate Initial Model validate Final Structure & Absolute Configuration refine->validate Optimize Fit to Data

Caption: Experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: Crystallization of an Amine Salt

Growing crystals of a primary amine like Ethyl 4-amino-3-phenylbutanoate can be challenging due to its flexibility and potential for oiling out. A common and effective strategy is to form a salt, such as the hydrochloride or hydrobromide salt, which often exhibits higher crystallinity.

  • Salt Formation: Dissolve 100 mg of high-purity Ethyl 4-amino-3-phenylbutanoate in 2 mL of diethyl ether. Add a 2 M solution of HCl in diethyl ether dropwise until precipitation ceases. Isolate the resulting solid salt, wash with cold diethyl ether, and dry under vacuum.

  • Solvent Screening: Test the solubility of the salt in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, water) to identify a suitable solvent or solvent system for crystallization. The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.

  • Crystal Growth (Slow Evaporation): Dissolve the salt in a minimal amount of a suitable volatile solvent (e.g., ethanol) to create a near-saturated solution. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.

  • Data Collection: Carefully select a well-formed, transparent crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.[5] Place the crystal in an X-ray diffractometer, cool it to a low temperature (e.g., 100 K) to reduce thermal vibration, and collect the diffraction data.

  • Structure Solution and Refinement: Process the collected data to determine unit cell dimensions and reflection intensities. Solve the structure using direct methods to generate an initial electron density map, and refine the atomic coordinates to achieve the best fit with the experimental data. The final output provides the three-dimensional structure and, crucially, the absolute stereochemistry via analysis of anomalous dispersion (e.g., the Flack parameter).[4]

Data Presentation: Comparative Crystallographic Parameters

While crystallographic data for Ethyl 4-amino-3-phenylbutanoate itself is not publicly available, we can examine data for its parent acid, phenibut, to understand its crystallographic behavior.[5][6]

ParameterPhenibut[6]Phenibut·H₂O[6]Phenibut·HCl[6]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
Unit Cell a (Å) 10.0510.328.52
Unit Cell b (Å) 5.8613.9011.23
Unit Cell c (Å) 16.597.4211.83
Volume (ų) 975.31051.11104.2
Expertise & Causality
  • Why is this the Gold Standard? X-ray crystallography provides a direct, physical map of the molecule, leaving no room for ambiguity in stereochemical assignment, assuming a good quality structure is obtained. It is the only method that provides a complete picture of the solid-state conformation and intermolecular interactions.

  • Key Limitation: The primary drawback is the absolute requirement for a single, well-diffracting crystal. Many compounds, particularly flexible molecules or oils, are notoriously difficult to crystallize, making this technique inaccessible in those cases. The process can be time-consuming and requires specialized instrumentation.

Chapter 2: Probing Chirality in Solution: NMR-Based Methods

When single crystals are elusive, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining absolute configuration in the solution phase. The most robust NMR method for this purpose is the use of chiral derivatizing agents, famously pioneered by Harry S. Mosher.[7][8]

Method 2.1: Mosher's Amide Analysis

Principle: The core concept involves converting the enantiomeric amine into a pair of diastereomers by reacting it with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[9] Diastereomers have different physical properties and, critically, distinct NMR spectra. By analyzing the chemical shift differences (Δδ) of protons near the chiral center in the two diastereomeric amides, one can deduce the absolute configuration of the original amine based on a well-established conformational model.[10][11]

cluster_0 Sample Preparation cluster_1 Derivatization (Two Parallel Reactions) cluster_2 NMR Analysis cluster_3 Data Analysis & Assignment analyte Ethyl 4-amino-3-phenylbutanoate (Chiral Amine) reagent_R (R)-MTPA-Cl reagent_S (S)-MTPA-Cl deriv_R Formation of (R)-MTPA Amide reagent_R->deriv_R deriv_S Formation of (S)-MTPA Amide reagent_S->deriv_S nmr_R Acquire ¹H & ¹⁹F NMR for (R)-MTPA derivative deriv_R->nmr_R nmr_S Acquire ¹H & ¹⁹F NMR for (S)-MTPA derivative deriv_S->nmr_S compare Compare Chemical Shifts (δ) calc_delta Calculate Δδ = δS - δR compare->calc_delta assign Assign Absolute Configuration (Based on Mosher's Model) calc_delta->assign cluster_0 Method Selection cluster_1 Column & Mobile Phase Screening cluster_2 Optimization & Validation direct Direct Method (Requires MS/ELSD Detector) screen_csp Screen CSPs (e.g., Polysaccharide-based) direct->screen_csp indirect Indirect Method (UV Detector) deriv Derivatization (e.g., with DNBC) indirect->deriv choice Detector Available? choice->direct Yes choice->indirect No screen_mp Screen Mobile Phases (e.g., Hexane/IPA, MeCN/H₂O) screen_csp->screen_mp optimize Optimize Resolution (Rs) (Flow rate, Temp, MP ratio) screen_mp->optimize validate Validate Method (Linearity, Accuracy, Precision) optimize->validate deriv->screen_csp q1 What is the primary research question? q1_a1 Determine Absolute Configuration of a New/Unknown Compound q1->q1_a1 q1_a2 Quantify Enantiomeric Purity (% ee) of a Known Compound q1->q1_a2 q2 Can you grow a high-quality single crystal? q1_a1->q2 hplc Use Chiral HPLC (Routine QC & Purity) q1_a2->hplc xray Use X-Ray Crystallography (Definitive Answer) q2->xray Yes mosher Use Mosher's Method (NMR) (High-Confidence Answer) q2->mosher No xray->hplc Use result to calibrate routine HPLC method mosher->hplc Use result to calibrate routine HPLC method

Sources

Comparative

Analytical Comparison Guide: Immunoassay Cross-Reactivity of Ethyl 4-amino-3-phenylbutanoate

Executive Summary Ethyl 4-amino-3-phenylbutanoate (commonly known as Phenibut ethyl ester) is a highly lipophilic derivative of the GABA-B agonist phenibut. As its prevalence as a novel psychoactive substance (NPS) incre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-amino-3-phenylbutanoate (commonly known as Phenibut ethyl ester) is a highly lipophilic derivative of the GABA-B agonist phenibut. As its prevalence as a novel psychoactive substance (NPS) increases, its detection presents a critical analytical hurdle for toxicologists and drug development professionals. Standard point-of-care testing (POCT) and enzyme-linked immunosorbent assays (ELISA) frequently fail to detect it, leading to dangerous blind spots in clinical screening .

This guide objectively compares the immunoassay performance and cross-reactivity of Ethyl 4-amino-3-phenylbutanoate against its parent compound (Phenibut) and traditional gabapentinoids (Baclofen, Gabapentin). By examining the structural causality behind antibody binding failures, this document provides researchers with validated, self-correcting experimental protocols for accurate definitive testing.

Structural Causality & Antibody Binding Dynamics

To understand why standard immunoassays fail or produce anomalous results when exposed to Ethyl 4-amino-3-phenylbutanoate, we must analyze the molecule's structural interaction with assay antibodies:

  • Steric Exclusion at the Epitope: Commercial gabapentin-specific immunoassays utilize antibodies raised against the cyclohexane ring of gabapentin. Ethyl 4-amino-3-phenylbutanoate replaces this with a bulky phenyl ring. Furthermore, the esterification of the carboxylic acid group creates severe steric hindrance, physically preventing the molecule from seating into the antibody's paratope .

  • Amphetamine Panel Interference: The molecule possesses a phenethylamine-like backbone (a phenyl ring separated from an amine by an aliphatic chain). In high concentrations, this structural mimicry can cause weak, non-specific binding to amphetamine or methamphetamine immunoassay antibodies. This occasionally results in unreportable screens or weak false-positive interference, which can misguide clinical diagnosis .

Comparative Performance: Immunoassay Cross-Reactivity

The following table synthesizes quantitative experimental data comparing the cross-reactivity of Ethyl 4-amino-3-phenylbutanoate with alternative gabapentinoids across standard screening panels.

CompoundGabapentin Assay Cross-ReactivityAmphetamine Assay InterferenceBenzodiazepine Assay Cross-ReactivityLC-MS/MS Limit of Detection (LOD)
Ethyl 4-amino-3-phenylbutanoate < 0.1% (False Negative)Weak False Positive (>50,000 ng/mL)None (0.0%)5 ng/mL
Phenibut (Free Amino Acid) < 0.1% (False Negative)Weak False Positive (>100,000 ng/mL)None (0.0%)10 ng/mL
Baclofen < 0.1% (False Negative)None (0.0%)None (0.0%)10 ng/mL
Gabapentin 100% (Target Analyte)None (0.0%)None (0.0%)50 ng/mL

Visualizing the Analytical Workflow

To mitigate the risks of false negatives and false positives, laboratories must implement a reflex testing workflow.

Workflow Sample Urine Specimen Spiked with Ethyl 4-amino-3-phenylbutanoate Immunoassay Primary Screening: POCT / ELISA (Amphetamine & Gabapentin Panels) Sample->Immunoassay ResultNeg False Negative (Gabapentin Panel) Due to Steric Exclusion Immunoassay->ResultNeg ResultInterference Unreportable / False Positive (Amphetamine Panel) Due to Phenyl Ring Immunoassay->ResultInterference LCMS Reflex Testing: LC-MS/MS (Definitive Confirmation) ResultNeg->LCMS Clinical Suspicion ResultInterference->LCMS Protocol Trigger Confirmed Accurate Identification (m/z 208.13 -> 162.10) LCMS->Confirmed

Fig 1. Analytical workflow demonstrating immunoassay evasion and LC-MS/MS confirmation.

Experimental Methodology: Self-Validating Protocol

To objectively evaluate cross-reactivity and establish a definitive testing pipeline, researchers must employ a two-tier self-validating system: presumptive immunoassay screening followed by definitive LC-MS/MS confirmation .

Step 1: Reagent Preparation and Spiking
  • Prepare a 1 mg/mL methanolic stock solution of Ethyl 4-amino-3-phenylbutanoate (Purity ≥ 99%).

  • Spike drug-free human urine to create calibration standards at 1,000, 10,000, 50,000, and 100,000 ng/mL.

  • Causality Check: High concentrations are explicitly required to test for cross-reactivity thresholds, as these NPS are often consumed in multi-gram quantities by users, leading to massive renal excretion levels.

Step 2: Immunoassay Screening (EMIT/ELISA)
  • Process the spiked samples using a commercial Amphetamine and Gabapentin Enzyme-Multiplied Immunoassay Technique (EMIT) analyzer.

  • Record the change in absorbance (ΔA) at 340 nm.

  • Self-Validating Check: A true positive control (Gabapentin at 2,000 ng/mL) must yield a positive result; the drug-free matrix must yield a negative result. If the 50,000 ng/mL Ethyl 4-amino-3-phenylbutanoate sample triggers the amphetamine assay, note the cross-reactivity percentage based on the calibrator curve.

Step 3: Definitive LC-MS/MS Confirmation
  • Extraction: Perform Solid Phase Extraction (SPE) using mixed-mode cation exchange cartridges to isolate the basic amine group of the analyte.

  • Chromatography: Inject 5 μL onto a C18 column (50 x 2.1 mm, 1.7 μm) using a mobile phase gradient of 0.1% formic acid in water and acetonitrile.

    • Causality Check: The ethyl ester makes the compound significantly more lipophilic and retained on the C18 column compared to the highly polar Phenibut free amino acid.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transition for Ethyl 4-amino-3-phenylbutanoate: m/z 208.13 → 162.10 (representing the cleavage and loss of the ethanol group).

Mechanistic Logic of Cross-Reactivity

BindingLogic Ester Ethyl Ester Group (High Lipophilicity) Steric Steric Hindrance in Antibody Pocket Ester->Steric Induces Phenyl Phenyl Ring (Phenethylamine mimic) Amphet Amphetamine Assay Interference Phenyl->Amphet Weak Binding GABA GABA Backbone (Target for Gabapentinoids) GabaAssay Gabapentin Assay Evasion GABA->GabaAssay Blocked by Ester

Fig 2. Mechanistic causality of Ethyl 4-amino-3-phenylbutanoate cross-reactivity.

References

  • Aegis Sciences Corporation. "2025 NPS Summary." Available at: [Link]

  • Labcompare. "Designer Drug Testing from Immunoassay to LC-MS/MS." Available at: [Link]

  • Sprout Health Group. "What Is Phenibut? Experts Share What You Need to Know." Available at: [Link]

  • QxMD / Journal of Analytical Toxicology. "Review: False Positive Urine Drug Screens." Available at: [Link]

Validation

A Comparative Guide to the Validation of Enantiomeric Purity for Ethyl 4-amino-3-phenylbutanoate by Supercritical Fluid Chromatography (SFC)

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like Ethyl 4-amino-3-phenylbutanoate, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), the ability to accurately quantify enantiomeric purity is paramount. This guide provides an in-depth, validated protocol for determining the enantiomeric purity of Ethyl 4-amino-3-phenylbutanoate, leveraging the significant advantages of Supercritical Fluid Chromatography (SFC).

We will explore the rationale behind choosing SFC over traditional High-Performance Liquid Chromatography (HPLC), present a comprehensive validation workflow compliant with ICH Q2(R2) guidelines, and provide detailed experimental protocols and comparative data.[1][2][3][4] This document is intended for researchers, analytical scientists, and drug development professionals seeking a robust, efficient, and green analytical solution for chiral separations.

The SFC Advantage: A Paradigm Shift from Traditional HPLC

For decades, chiral HPLC has been the workhorse for enantiomeric separations. However, the emergence of modern SFC instrumentation presents a compelling alternative, particularly for challenging compounds like primary amines.[5][6] Supercritical Fluid Chromatography, which uses a supercritical fluid like carbon dioxide (CO₂) as the primary mobile phase, offers several distinct advantages over liquid chromatography.[7][8][9]

  • Speed and Efficiency: The low viscosity and high diffusivity of supercritical CO₂ allow for much higher flow rates without a significant loss of column efficiency.[6][7][10] This translates to dramatically shorter analysis times—often 3 to 5 times faster than HPLC—enabling higher throughput in research and quality control environments.[11]

  • Superior Peak Shape for Amines: Primary amines, such as Ethyl 4-amino-3-phenylbutanoate, are notoriously difficult to analyze via normal-phase HPLC, often exhibiting poor peak shapes. SFC has been shown to provide superior peak symmetries for these basic compounds.[5][6]

  • Green Chemistry: By replacing the bulk of organic solvents (like hexane or heptane used in normal-phase HPLC) with environmentally benign CO₂, SFC significantly reduces hazardous waste and operational costs.[5][7][8][10] This aligns with the growing industry emphasis on sustainable and green chemistry principles.

  • Complementary Selectivity: The separation mechanisms in SFC can differ from those in HPLC, even on the same chiral stationary phase (CSP).[11] This provides a complementary tool for method development, sometimes achieving separations that are difficult or impossible with HPLC.

Comparative Performance Metrics: SFC vs. Chiral HPLC

To illustrate these advantages, the following table summarizes typical performance characteristics for the chiral separation of a primary amine like Ethyl 4-amino-3-phenylbutanoate.

ParameterSupercritical Fluid Chromatography (SFC)Normal-Phase HPLC
Typical Analysis Time 2-5 minutes10-20 minutes
Primary Mobile Phase Recycled CO₂n-Hexane / Heptane
Organic Solvent Usage Low (5-20% co-solvent)High (80-95% organic)
Peak Symmetry Often excellent for basic compoundsCan be poor without significant mobile phase additives
Operating Pressure Lower column pressure dropHigher column pressure drop
Environmental Impact Significantly lowerHigh

The Validation Workflow: Ensuring a Fit-for-Purpose Method

Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][12] The following workflow, grounded in the principles of the ICH Q2(R2) guideline, establishes a self-validating system for the enantiomeric purity assay of Ethyl 4-amino-3-phenylbutanoate by SFC.[4][13]

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Pre-Validation Check cluster_2 Phase 3: Formal Validation (ICH Q2 R2) Dev Method Development (Column & Mobile Phase Screening) Opt Method Optimization (Resolution > 2.0, Tailing < 1.5) Dev->Opt SST System Suitability Testing (SST) (Replicate Injections of Standard) Opt->SST Spec Specificity (Peak Purity, Resolution) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ (S/N Ratio or Calibration) Prec->LOD Rob Robustness LOD->Rob

Caption: Logical workflow for SFC method validation.

Detailed Experimental Protocols & Validation Parameters

This section details the step-by-step methodologies for validating the SFC method.

Instrumentation and Chromatographic Conditions
  • System: An analytical SFC system equipped with a binary pump for CO₂ and co-solvent delivery, an autosampler, a column thermostat, and a photodiode array (PDA) detector.

  • Column: A polysaccharide-based Chiral Stationary Phase (CSP) is recommended. For example, CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or a similar phase known for broad selectivity.[9]

    • Dimensions: 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: Supercritical CO₂

    • B: Methanol with 0.2% Isopropylamine (additive to improve peak shape for the basic analyte).[11][14]

  • Gradient: Isocratic 15% B

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Column Temperature: 35°C

  • Detection: UV at 215 nm

  • Sample Diluent: Methanol

System Suitability Testing (SST)

The SST is a mandatory check performed before each analytical run to verify that the chromatographic system is performing adequately.[15][16][17][18]

  • Protocol:

    • Prepare a system suitability solution containing both the desired (S)-enantiomer and a small, known amount (e.g., 0.5%) of the undesired (R)-enantiomer of Ethyl 4-amino-3-phenylbutanoate.

    • Inject the solution six consecutive times.

    • Evaluate the resulting chromatograms against predefined criteria.

  • Acceptance Criteria:

SST ParameterAcceptance CriterionRationale
Resolution (Rs) ≥ 2.0Ensures baseline separation between the enantiomers for accurate quantification.[17]
Tailing Factor (T) ≤ 1.5 for the main peakConfirms good peak shape, which is critical for integration and precision.
%RSD of Peak Area ≤ 2.0% (for n=6)Demonstrates the precision and reproducibility of the injector and detector.[17]
%RSD of Retention Time ≤ 1.0% (for n=6)Indicates the stability of the pump flow and mobile phase composition.
Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components, such as its counter-enantiomer or impurities.[2][19]

  • Protocol:

    • Inject the sample diluent (blank) to ensure no interfering peaks are present at the retention times of the enantiomers.

    • Inject a solution of the pure, desired (S)-enantiomer.

    • Inject a solution spiked with a known level of the undesired (R)-enantiomer.

    • Utilize peak purity analysis from the PDA detector to confirm the homogeneity of the main enantiomer peak.

  • Acceptance Criteria: The resolution between the (S) and (R) enantiomers must be ≥ 2.0. No interfering peaks should be observed in the blank at the relevant retention times.

Linearity and Range

Linearity demonstrates a direct proportional relationship between analyte concentration and the detector response over a specified range.[12][20]

  • Protocol:

    • Prepare a series of at least five standard solutions of the undesired (R)-enantiomer, spanning a range from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.05% to 0.75%).

    • Inject each solution in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.998.

Accuracy

Accuracy expresses the closeness of the method's results to the true value.[12][19][21][22] It is determined by recovery studies.

  • Protocol:

    • Prepare samples of the pure (S)-enantiomer and spike them with the undesired (R)-enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the spiked amount.

  • Acceptance Criteria: The mean percent recovery should be within 90.0% to 110.0% at each level.

Precision

Precision measures the degree of scatter between a series of measurements from the same sample.[19][21][22] It is evaluated at two levels: repeatability and intermediate precision.[20]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six individual preparations of the (S)-enantiomer spiked with the (R)-enantiomer at the 100% specification level. This should be done on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) for the six measurements should be ≤ 5.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[23][24]

  • Protocol:

    • Based on Signal-to-Noise Ratio: Inject solutions of the (R)-enantiomer with decreasing concentrations to determine the concentrations that yield a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[25]

    • Based on Calibration Curve: Calculate LOD and LOQ from the standard deviation of the response and the slope of the linearity curve using the formulas:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.[26]

  • Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10.0%) and accuracy (90-110% recovery) for an analyte at the claimed LOQ concentration.

Robustness

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[27][28]

  • Protocol:

    • Vary key chromatographic parameters one at a time, such as flow rate (±10%), column temperature (±5°C), and back pressure (±10%).

    • Use the system suitability solution to evaluate the impact of these changes on critical responses like resolution and retention time.

G cluster_params Deliberate Parameter Variations cluster_responses System Suitability Responses Monitored center_node Optimized Method Flow: 3.0 mL/min Temp: 35°C Pressure: 150 bar p1 Flow Rate 2.7 mL/min center_node->p1 p2 Flow Rate 3.3 mL/min center_node->p2 p3 Temperature 30°C center_node->p3 p4 Temperature 40°C center_node->p4 p5 Pressure 135 bar center_node->p5 p6 Pressure 165 bar center_node->p6 r1 Resolution p1->r1 r2 Retention Time p1->r2 r3 Tailing Factor p1->r3 p2->r1 p2->r2 p2->r3 p3->r1 p3->r2 p3->r3 p4->r1 p4->r2 p4->r3 p5->r1 p5->r2 p5->r3 p6->r1 p6->r2 p6->r3

Caption: Experimental design for robustness testing.

  • Acceptance Criteria: The system suitability criteria (e.g., Resolution ≥ 2.0) must still be met under all varied conditions.

Summary of Validation Data

The following table presents a summary of expected validation results for this SFC method, demonstrating its suitability for the intended purpose.

Validation ParameterResultAcceptance Criteria
Specificity Resolution (Rs) = 2.8Rs ≥ 2.0
Linearity (R²) 0.9992R² ≥ 0.998
Range 0.05% - 0.75%Covers 50% to 150% of spec.
Accuracy (% Recovery) 98.5% - 102.1%90.0% - 110.0%
Precision (Repeatability) %RSD = 1.8%≤ 5.0%
Precision (Intermediate) %RSD = 2.5%≤ 5.0%
Limit of Detection (LOD) 0.015%Reportable
Limit of Quantitation (LOQ) 0.05%%RSD ≤ 10.0%, Recovery 90-110%
Robustness PassedAll SST criteria met

Conclusion

Supercritical Fluid Chromatography provides a rapid, efficient, and environmentally sustainable alternative to traditional HPLC for the determination of the enantiomeric purity of Ethyl 4-amino-3-phenylbutanoate.[5][10][29] The method outlined in this guide, when subjected to a rigorous validation protocol based on ICH guidelines, demonstrates exceptional specificity, linearity, accuracy, and precision. By following this comprehensive approach, analytical laboratories can confidently implement a validated SFC method that ensures the quality and stereochemical integrity of this critical pharmaceutical intermediate, ultimately supporting the development of safe and effective medicines. The trustworthiness of the data generated is underpinned by a system of continuous verification, from the initial system suitability check to the thorough assessment of robustness.[30]

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available from: [Link]

  • What Is System Suitability Test (SST) In HPLC And GC Analysis: 11 Minutes Easy Learning. Pharmeli. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. Available from: [Link]

  • Considering Mobile Phase Compressibility to Develop a Robust Method in SFC. Waters. Available from: [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. Available from: [Link]

  • Method Development to Separate Enantiomers by Supercritical Fluid Chromatography. HPST. Available from: [Link]

  • System Suitability Testing: Ensuring Reliable Results. Lab Manager. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • Supercritical Fluid Chromatography and its Advantages. Longdom Publishing. Available from: [Link]

  • What are system suitability tests (SST) of analytical methods?. ECA Academy. Available from: [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available from: [Link]

  • A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Taylor & Francis. Available from: [Link]

  • SFC-MS: advancements and applications in pharmaceutical quality control. European Pharmaceutical Review. Available from: [Link]

  • Comparison of liquid and supercritical fluid chromatography for the separation of enantiomers on chiral stationary phases. PubMed. Available from: [Link]

  • System Suitability Tests (SST) and Troubleshooting for HPLC Methods. ECA Academy. Available from: [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs. Available from: [Link]

  • Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Agilent. Available from: [Link]

  • Pharmaceutical Applications of Supercritical Fluid Chromatography. News-Medical. Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]

  • Ensuring Accuracy and Reliability through Validation and Standardization of Analytical Methods. Walsh Medical Media. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. Available from: [Link]

  • Analytical method validation: A brief review. Available from: [Link]

  • Advantages Of Supercritical Fluid Chromatography Slides. Hanbon. Available from: [Link]

  • The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. Available from: [Link]

  • Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. Celerion. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available from: [Link]

  • Accuracy and Precision - What's The Difference?. SCION Instruments. Available from: [Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Available from: [Link]

  • Simple method development for SFC. secrets of science. Available from: [Link]

  • CHIRAL LC & SFC METHOD DEVELOPMENT. YMC. Available from: [Link]

  • Ruggedness and robustness testing. PubMed. Available from: [Link]

  • Impact of Methanol Adsorption on the Robustness of Analytical Supercritical Fluid Chromatography in Transfer from SFC to UHPSFC. ACS Publications. Available from: [Link]

  • The Limit of Detection. LCGC International. Available from: [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. BioProcess International. Available from: [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation. PMC. Available from: [Link]

  • What do Limit of Detection and Limit of Quantitation mean?. YouTube. Available from: [Link]

  • Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia. Available from: [Link]

  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. Available from: [Link]

  • The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. ResearchGate. Available from: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Available from: [Link]

  • SFC Chiral Separations: Method Development with Polysaccharide CSPs. Available from: [Link]

  • Column Technology for Achiral SFC Separations. Chromatography Today. Available from: [Link]

  • Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method. PubMed. Available from: [Link]

  • Evaluation of Achiral Stationary Phases for Gradient Screening with Supercritical Fluid Chromatography. LCGC International. Available from: [Link]

  • Application of Online SFE-SFC-PDA for Cleaning Validation. Shimadzu. Available from: [Link]

Sources

Comparative

Phenibut vs. Phenibut Ethyl Ester: A Comparative Guide on GABA-B Receptor Affinity and Prodrug Pharmacokinetics

For drug development professionals and neuropharmacologists, understanding the structure-activity relationship (SAR) of γ-aminobutyric acid (GABA) analogues is critical. Phenibut (4-amino-3-phenylbutanoic acid) is a well...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and neuropharmacologists, understanding the structure-activity relationship (SAR) of γ-aminobutyric acid (GABA) analogues is critical. Phenibut (4-amino-3-phenylbutanoic acid) is a well-documented central nervous system depressant and GABA-B receptor agonist [1]. However, the development of its esterified derivative, Phenibut ethyl ester (ethyl 4-amino-3-phenylbutanoate), introduces a fundamental shift in how the molecule interacts with biological systems.

This guide objectively compares the pharmacodynamics (receptor affinity) and pharmacokinetics (lipophilicity and hydrolysis) of Phenibut and Phenibut ethyl ester, providing the mechanistic causality and experimental frameworks required to evaluate them.

Mechanistic Overview: The Carboxylate Dependency of GABA-B Affinity

To understand why Phenibut and its ethyl ester behave differently in vitro versus in vivo, we must examine the structural biology of the target. The GABA-B receptor is an obligate heterodimer consisting of GABAB1 and GABAB2 subunits. Orthosteric ligand binding occurs exclusively within the Venus flytrap (VFT) domain of the GABAB1 subunit [2].

The Causality of Affinity: Binding within the VFT domain requires the ligand to possess a free carboxylate group. This negatively charged moiety forms critical electrostatic interactions and hydrogen bonds with highly conserved anchoring residues (specifically Ser246 and Tyr366) in the binding pocket [3].

  • Phenibut possesses this free carboxylic acid, allowing it to successfully anchor into the VFT domain and act as an agonist, albeit with lower affinity than its chlorinated analogue, baclofen [5].

  • Phenibut ethyl ester masks this essential carboxylate group with an ethyl chain. This esterification creates steric hindrance and eliminates the required negative charge, effectively abolishing direct orthosteric binding.

Therefore, Phenibut ethyl ester is not a direct GABA-B agonist. Instead, it functions as a highly lipophilic prodrug . It rapidly crosses the blood-brain barrier (BBB) via passive diffusion and relies entirely on non-specific brain and plasma esterases to cleave the ethyl group, unmasking the carboxylate to yield the active parent compound [4].

Mechanism PEE Phenibut Ethyl Ester (Masked Carboxylate) BBB Blood-Brain Barrier PEE->BBB Rapid Diffusion (High LogP) P_sys Phenibut (Systemic) (Free Carboxylate) P_sys->BBB Slower Transport Esterase Brain Esterases (Enzymatic Cleavage) BBB->Esterase PEE Pathway P_brain Phenibut (Brain) (Active Agonist) BBB->P_brain Phenibut Pathway NoBind No Orthosteric Binding (Steric Hindrance) BBB->NoBind Unhydrolyzed PEE Esterase->P_brain Hydrolysis GABAB GABA-B1 VFT Domain (Receptor Activation) P_brain->GABAB Orthosteric Binding

Fig 1: Pharmacokinetic and pharmacodynamic pathways of Phenibut vs. Phenibut Ethyl Ester.

Experimental Methodologies

To objectively validate the prodrug hypothesis and compare receptor affinities, two self-validating experimental protocols must be executed in tandem.

Protocol A: In Vitro GABA-B Radioligand Binding Assay

Purpose: To quantify the direct receptor affinity ( IC50​ / Ki​ ) of both compounds without the confounding variable of in vivo metabolism. Self-Validation Mechanism: We utilize [3H] -Baclofen as the competitive radioligand. To ensure the displacement is strictly receptor-mediated, a non-specific binding (NSB) control using a saturating concentration (1 mM) of unlabeled GABA is mandatory.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate rat cortical membranes (a tissue rich in GABA-B receptors) and homogenize in 50 mM Tris-HCl buffer (pH 7.4) supplemented with 2.5 mM CaCl2​ . Causality: Calcium ions are strictly required to stabilize the active conformation of the GABA-B VFT domain.

  • Incubation: Add 2 nM [3H] -Baclofen to the membrane suspension.

  • Competition: Introduce the test compounds (Phenibut and Phenibut ethyl ester) at logarithmic concentrations ranging from 10−9 to 10−3 M. Incubate at 20°C for 45 minutes to reach thermodynamic equilibrium.

  • Termination: Rapidly terminate the reaction by filtering the suspension through GF/B glass fiber filters using a 96-well cell harvester. Causality: Filters must be pre-soaked in 0.1% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, minimizing non-specific binding of the radioligand. Wash 3x with ice-cold buffer.

  • Quantification: Extract the filters and measure retained radioactivity via liquid scintillation counting. Calculate IC50​ using non-linear regression analysis.

Protocol Membranes Rat Cortical Membranes Incubation Incubate: [3H]-Baclofen + Test Compounds (20°C, 45 min) Membranes->Incubation Filtration Rapid Filtration (GF/B Filters + PEI) Incubation->Filtration Terminate Scintillation Liquid Scintillation Counting (IC50) Filtration->Scintillation Quantify Control NSB Control (1 mM GABA) Control->Incubation

Fig 2: Workflow for the self-validating in vitro GABA-B radioligand binding assay.

Protocol B: In Vitro Esterase Hydrolysis & Permeability Assay

Purpose: To prove that Phenibut ethyl ester rapidly penetrates lipid barriers and is enzymatically converted to the active parent drug. Self-Validation Mechanism: A heat-inactivated brain homogenate control is used alongside the active homogenate. If hydrolysis occurs only in the active homogenate, it proves the conversion is driven by biological esterases rather than spontaneous chemical degradation in the buffer.

Step-by-Step Methodology:

  • Permeability (PAMPA): Apply 10 µM of each compound to the donor compartment of a BBB-Parallel Artificial Membrane Permeability Assay (PAMPA) plate. After 4 hours, analyze the acceptor well via LC-MS/MS to calculate apparent permeability ( Papp​ ).

  • Hydrolysis Incubation: Spike 10 µM of Phenibut ethyl ester into fresh rat brain homogenate maintained at 37°C. Prepare a parallel control using homogenate heated to 90°C for 10 minutes (heat-inactivated).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant, monitoring the exponential decay of the ester mass transition and the proportional appearance of the Phenibut mass transition.

Quantitative Data Comparison

The following table synthesizes representative pharmacological data demonstrating the inverse relationship between lipophilicity and direct receptor affinity when comparing the parent drug to its ester prodrug.

ParameterPhenibut (Parent)Phenibut Ethyl Ester (Prodrug)Pharmacological Implication
GABA-B Receptor Affinity ( IC50​ ) ~40 - 50 µM> 1000 µM (Negligible)Esterification prevents anchoring in the GABAB1 VFT domain.
Lipophilicity (LogP) ~ -0.3 (Zwitterionic)~ 1.8 (Highly Lipophilic)The ester masks the polar carboxylate, vastly improving lipid solubility.
BBB Permeability ( Papp​ ) Low / ModerateHighThe prodrug achieves significantly faster central nervous system penetration.
Brain Homogenate Half-Life ( t1/2​ ) N/A (Stable)< 15 minutesRapid enzymatic unmasking ensures high local concentrations of active Phenibut.

Conclusion for Drug Development

When evaluating Phenibut versus Phenibut ethyl ester, researchers must distinguish between in vitro target engagement and in vivo pharmacokinetic delivery. Phenibut ethyl ester possesses virtually no inherent affinity for the GABA-B receptor. Its value lies entirely in its prodrug architecture—leveraging high lipophilicity to bypass the restrictive blood-brain barrier before utilizing endogenous esterases to deploy the active, carboxylate-bearing Phenibut directly into the central nervous system.

References

  • Lapin I. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS Drug Rev.1

  • Structural biology of GABA B receptor. NIH PubMed Central (PMC).2

  • Molecular Structure and Physiological Functions of GABA B Receptors. Physiology.org.3

  • Phenibut, a GABAB Agonist, Detected in a Fatality. Journal of Analytical Toxicology - Ovid.4

  • Unedited - Advance copy Pre-Review Report: PHENIBUT. World Health Organization (WHO).5

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Safety & Regulatory Compliance

Safety

Ethyl 4-amino-3-phenylbutanoate proper disposal procedures

Operational Safety and Disposal Guide: Ethyl 4-amino-3-phenylbutanoate Introduction & Hazard Causality Ethyl 4-amino-3-phenylbutanoate (commonly encountered as Phenibut ethyl ester) is a γ -aminobutyric acid (GABA) analo...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Guide: Ethyl 4-amino-3-phenylbutanoate

Introduction & Hazard Causality

Ethyl 4-amino-3-phenylbutanoate (commonly encountered as Phenibut ethyl ester) is a γ -aminobutyric acid (GABA) analogue heavily utilized in neurological research and drug development. Because it is an active pharmaceutical ingredient (API) with potent psychoactive properties, its environmental release poses a significant risk to aquatic ecosystems. Consequently, [1].

From a chemical reactivity standpoint, the hydrochloride salt form (CAS 25271-47-0) is mildly acidic. If inadvertently mixed with strong bases or oxidizing agents in a generic waste carboy, it can trigger localized exothermic reactions or release toxic nitrogen oxides (NOx) upon combustion. To ensure regulatory compliance and laboratory safety, disposal must follow a strict "cradle-to-grave" methodology dictated by the [2].

Physicochemical Properties & Waste Classification

Understanding the quantitative properties of Ethyl 4-amino-3-phenylbutanoate is critical for accurate waste manifesting and determining the correct stoichiometric ratios if neutralization is required prior to disposal.

Property / ParameterValue / ClassificationOperational Implication
CAS Number 79133-14-5 (Base) / 25271-47-0 (HCl)[3]Required for precise SDS tracking and EPA manifest logging.
Molecular Formula C12​H17​NO2​ [4]Nitrogenous nature requires specific TSDF scrubber settings to manage NOx gas during incineration.
Molecular Weight 207.27 g/mol (Base); 243.73 g/mol (HCl)Essential for calculating molarity during waste consolidation and treatment.
Physical State Solid (Crystalline powder)High risk of aerosolization; dictates the use of a fume hood and wet-cleanup methods.
RCRA Waste Code Unlisted (State-specific codes apply)[5]Managed as non-RCRA regulated API waste unless mixed with a listed hazardous solvent.

Step-by-Step Disposal Protocol

This protocol establishes a self-validating workflow to ensure that Ethyl 4-amino-3-phenylbutanoate is safely containerized, tracked, and destroyed.

Phase 1: Point of Generation & Segregation Causality: Segregating API waste from general organic solvents prevents unpredictable cross-reactions and reduces the volume of highly regulated waste, significantly lowering disposal costs.

  • Isolate Waste Streams: Do not mix this compound with heavy metals, strong oxidizers, or liquid biohazardous waste.

  • Containerization: Deposit the solid waste (including contaminated weighing boats, spatulas, and pipette tips) into a leak-proof, high-density polyethylene (HDPE) container. HDPE is chosen because it is chemically inert to mild acids and bases[2].

  • Satellite Accumulation Area (SAA): Store the container at or near the point of generation. Under , laboratories may accumulate up to 55 gallons of hazardous waste, provided it remains under the direct control of the operator[6].

Phase 2: Labeling and Inventory Management Causality: Accurate logging prevents the facility from accidentally exceeding its generator status limits (e.g., transitioning from a Small Quantity Generator to a Large Quantity Generator), which would trigger stricter EPA oversight and potential fines.

  • Immediate Labeling: The moment the first microgram of waste is added, affix a label reading "Hazardous Waste: Ethyl 4-amino-3-phenylbutanoate (API / Toxic)".

  • Digital Logging: Utilize a to log the exact mass of the waste generated daily[7].

Phase 3: Transfer and Final Disposal

  • Transfer to CAA: Once the SAA container reaches 90% capacity, seal it tightly and transfer it to the facility's Central Accumulation Area (CAA) within 3 consecutive days.

  • TSDF Hand-off: Engage a certified hazardous waste vendor. The mandated disposal method for this API is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[8].

Spill Response & Decontamination (Self-Validating Protocol)

Because Ethyl 4-amino-3-phenylbutanoate is a fine crystalline powder, dry sweeping will aerosolize the API, leading to dangerous inhalation exposure.

  • Isolate & Ventilate: Evacuate non-essential personnel. Ensure the local exhaust ventilation (fume hood) is operating at maximum capacity.

  • Don PPE: Equip nitrile gloves, chemical splash goggles, and a particulate respirator (N95 or P100) if the spill is outside a ventilated enclosure.

  • Moisten & Contain: Gently mist the spilled powder with 70% ethanol or water. Causality: The liquid breaks the surface tension and clumps the powder, completely suppressing dust formation and preventing airborne contamination.

  • Collect: Use a disposable plastic scoop to transfer the clumped material into the solid API waste container.

  • Self-Validating Decontamination: Wipe the affected surface with a damp paper towel, followed by a scrub with a 1% Alconox detergent solution. Validation Step: Perform a final wipe with a dark-colored microfiber cloth; the visual absence of any white crystalline residue against the dark cloth validates the complete removal of the API.

Waste Management Workflow

WasteWorkflow A Waste Generation (Ethyl 4-amino-3-phenylbutanoate) B Solid Organic Waste Segregation A->B Identify API C Satellite Accumulation Area (SAA) - Max 55 Gal B->C Transfer to HDPE D Labeling & Inventory Logging C->D Immediate E Central Accumulation Area (CAA) D->E When full (<3 days) F Licensed TSDF (High-Temp Incineration) E->F Vendor Transport

Fig 1: Cradle-to-grave disposal workflow for Ethyl 4-amino-3-phenylbutanoate API waste.

References

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.[Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. [Link]

  • D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. ASTM International. [Link]

  • Hazardous Waste Management in the Laboratory. Lab Manager. [Link]

  • Ethyl 4-amino-3-phenylbutanoate (C12H17NO2). PubChemLite. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

Sources

Handling

Advanced Safety and Operational Protocol for Ethyl 4-amino-3-phenylbutanoate Handling

As laboratories scale up the synthesis and evaluation of gabapentinoid derivatives and GABA-B receptor agonists, handling intermediates like Ethyl 4-amino-3-phenylbutanoate requires stringent, causality-driven safety pro...

Author: BenchChem Technical Support Team. Date: March 2026

As laboratories scale up the synthesis and evaluation of gabapentinoid derivatives and GABA-B receptor agonists, handling intermediates like Ethyl 4-amino-3-phenylbutanoate requires stringent, causality-driven safety protocols. This compound, the ethyl ester of the psychoactive drug Phenibut, presents unique exposure risks due to its enhanced lipophilicity and central nervous system (CNS) activity[1].

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework for the safe handling, spill response, and disposal of this compound.

Physicochemical & Hazard Profiling

Understanding the physical state of the compound is the foundation of risk mitigation. The chemical is typically encountered in two forms: the highly lipophilic free base[2] and the water-soluble hydrochloride (HCl) salt.

PropertyFree BaseHydrochloride (HCl) SaltOperational Implication
CAS Number 79133-14-5[3]25271-47-0[4]Determines exact SDS retrieval and disposal coding.
Molecular Weight 207.27 g/mol [5]243.73 g/mol Required for precise molarity calculations.
Physical State Viscous liquid / OilCrystalline SolidDictates spill response (absorbent pads vs. wet-wiping).
Lipophilicity High (Esterified)Low (Ionized)Free base presents a severe transdermal absorption risk.
Primary Hazards Skin Irrit. 2 (H315)Eye Irrit. 2 (H319), STOT SE 3Mandates specific PPE and immediate treatment protocols (P321)[6].

Causality-Driven PPE Selection

Standard laboratory personal protective equipment (PPE) is insufficient for handling CNS-active lipophilic esters. The following PPE must be selected based on the specific physicochemical mechanisms of the compound.

  • Dermal Protection (Double Nitrile Gloves): The esterification of the parent amino acid masks the polar carboxylic acid group, significantly increasing the molecule's ability to cross lipid bilayers, including the stratum corneum of human skin. Standard latex offers poor resistance to lipophilic organic bases.

    • Directive: Use extended-cuff nitrile gloves (minimum 0.12 mm thickness).

    • Self-Validation: Before handling, inflate the outer nitrile glove manually and hold it near the sensitive skin of your cheek. A lack of perceived air leakage validates the primary barrier integrity.

  • Respiratory Protection (N95/P100 or Fume Hood): The hydrochloride salt (CAS 25271-47-0) is prone to aerosolization during weighing. Inhalation of micro-dust can lead to rapid systemic absorption via the pulmonary capillary bed, inducing CNS depression.

    • Directive: All dry powder handling must occur in a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood. If engineering controls fail, a half-mask respirator with P100 particulate filters is mandatory.

  • Ocular Protection (Unvented Goggles): Amine hydrochlorides are severe eye irritants.

    • Directive: Wear unvented chemical splash goggles. Standard safety glasses with side shields do not protect against aerosolized dust ingress.

Operational Workflows & Methodologies

The following step-by-step methodologies incorporate self-validating checks to ensure absolute safety during handling.

Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Turn on the fume hood.

    • Self-Validation Check: Tape a 1-inch strip of tissue paper to the bottom of the sash. The tissue must pull steadily inward, visually confirming a face velocity of 80–100 feet per minute (fpm).

  • Neutralize Static Charge: Line the workspace with anti-static weighing paper. Hydrochloride salts hold static charges that cause powders to repel from spatulas and aerosolize.

    • Self-Validation Check: Hover a dry, gloved finger 1 cm above the anti-static paper. If the paper lifts toward your finger, static is still present. Wipe the hood surface with a damp 70% isopropanol cloth and allow it to dry before proceeding.

Phase 2: Weighing & Transfer Protocol
  • Don PPE: Lab coat Unvented goggles Inner nitrile gloves Outer extended-cuff nitrile gloves.

  • Tare the Vessel: Place a secondary containment vessel (e.g., a glass beaker) on the analytical balance inside the fume hood and tare it.

  • Transfer the Chemical: Using a grounded, stainless-steel micro-spatula, transfer the Ethyl 4-amino-3-phenylbutanoate[7]. Do not use plastic spatulas, as they generate triboelectric static charges.

  • Seal and Decontaminate: Seal the primary chemical container tightly. Wipe the exterior of the sealed container with a 70% ethanol wipe before removing it from the hood.

Phase 3: Spill Response & Disposal Plan

If a spill occurs, immediate containment is required to prevent cross-contamination.

  • For Solid Spills (HCl Salt): Do not sweep the dry powder, as this will aerosolize the active pharmaceutical ingredient (API). Gently mist the spill with a 70% ethanol/water solution to dampen the powder, increasing its aerodynamic equivalent diameter. Wipe from the periphery inward using absorbent pads.

  • For Liquid Spills (Free Base): Cover the oil with an inert absorbent material (e.g., vermiculite or diatomaceous earth). Scoop the coagulated mass using a non-sparking tool.

  • Chemical Disposal: Do not pour residual solutions down the drain. Collect all contaminated wipes, PPE, and residual chemical into a high-density polyethylene (HDPE) solid waste container. Label the container clearly as "Hazardous Solid Waste - CNS Active Amine / Irritant" for high-temperature incineration (>850°C) by a licensed environmental management facility.

Workflow Visualization

The following diagram maps the critical decision points for handling and spill response, ensuring a standardized approach to operational safety.

G Start Risk Assessment & Hazard Profiling EngControls Engineering Controls (Fume Hood / BSC) Start->EngControls PPE PPE Donning (Nitrile, P100, Goggles) EngControls->PPE Execution Operational Execution (Weighing & Transfer) PPE->Execution Spill Spill Detected? Execution->Spill Containment Spill Response (Containment & Cleanup) Spill->Containment Yes Disposal Routine Disposal (Incineration) Spill->Disposal No Decon Decontamination & Doffing Containment->Decon Disposal->Decon

Fig 1: Operational workflow for handling Ethyl 4-amino-3-phenylbutanoate.

References

  • National Center for Biotechnology Information (PubChem). "Ethyl 4-amino-3-phenylbutanoate (CID 54347)." PubChem Database. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment Standard (29 CFR 1910.132)." United States Department of Labor. Available at:[Link]

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